Halofantrine
説明
Structure
3D Structure
特性
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023119 | |
| Record name | Halofantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.11e-04 g/L | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69756-53-2, 66051-76-1, 66051-74-9 | |
| Record name | Halofantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halofantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halofantrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Elusive Target: A Technical Guide to the Molecular Antimalarial Action of Halofantrine
Abstract
Halofantrine, a phenanthrene methanol compound, has historically held a place in the arsenal against multidrug-resistant Plasmodium falciparum malaria.[1][2] Despite its clinical efficacy, its use has been curtailed by concerns over erratic absorption and significant cardiotoxicity.[3][4] From a drug development perspective, the incomplete understanding of its precise molecular target within the parasite has posed a significant challenge. This guide provides a comprehensive technical overview of the current scientific understanding of this compound's mechanism of action, synthesizing evidence for its primary and putative molecular targets. We will delve into the experimental underpinnings of the leading hypotheses, including the inhibition of hemozoin formation and the role of the P. falciparum multidrug resistance transporter 1 (PfMDR1) in mediating resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's interaction with the malaria parasite.
Introduction to this compound: A Double-Edged Sword
This compound is a synthetic antimalarial agent belonging to the aryl amino alcohol class, which also includes quinine and mefloquine.[5] It acts as a blood schizonticide, effective against the asexual erythrocytic stages of Plasmodium species, including strains resistant to chloroquine.[6][7] However, its clinical application is hampered by variable bioavailability, which is significantly increased in the presence of fatty foods, and a risk of cardiotoxicity, specifically QT interval prolongation.[3][4] The quest to understand its molecular target is driven by the need to develop safer and more effective antimalarials that can overcome existing resistance mechanisms.
The Hemozoin Inhibition Hypothesis: A Primary Mode of Action
The most prominent and well-supported hypothesis for this compound's antimalarial activity centers on its ability to disrupt the parasite's heme detoxification pathway.
The Parasite's Achilles' Heel: Heme Detoxification
During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin in its acidic digestive vacuole.[8] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the oxidative damage caused by free heme, the parasite polymerizes it into an inert, crystalline structure called hemozoin, also known as malaria pigment.[9] This detoxification process is essential for the parasite's survival and represents a key target for many antimalarial drugs.[9][10]
This compound's Interference with Hemozoin Formation
This compound, like other quinoline-based antimalarials, is believed to inhibit the formation of hemozoin.[10][11][12] The proposed mechanism involves the following key steps:
-
Accumulation in the Digestive Vacuole: this compound, a weak base, is thought to accumulate in the acidic environment of the parasite's digestive vacuole.
-
Binding to Heme: Once concentrated, this compound binds to free heme molecules. Crystallographic studies have provided evidence for this interaction, suggesting that this compound can form a complex with hematin, a precursor of hemozoin.[3][10]
-
Inhibition of Polymerization: By binding to heme, this compound effectively caps the growing hemozoin crystal, preventing further polymerization.[10]
-
Induction of Parasite Death: The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[11][13]
Caption: Proposed mechanism of hemozoin inhibition by this compound.
Experimental Validation
The hemozoin inhibition hypothesis is supported by several lines of experimental evidence:
-
In Vitro β-Hematin Inhibition Assays: These assays measure the ability of a compound to inhibit the formation of synthetic hemozoin (β-hematin) in a cell-free system. This compound has been shown to be a potent inhibitor in these assays.[12]
-
Crystallography: Co-crystallization studies have demonstrated the direct binding of this compound to hematin.[3][10]
-
Parasite-based Assays: Treatment of P. falciparum cultures with this compound leads to an accumulation of free heme within the parasite.[14]
The Role of PfMDR1 in this compound Action and Resistance
While hemozoin inhibition is a compelling primary mechanism, the story of this compound's interaction with the parasite is complicated by the role of the P. falciparum multidrug resistance transporter 1 (PfMDR1).
PfMDR1: A Key Player in Drug Resistance
PfMDR1 is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole.[15] It is known to transport a variety of substrates, including antimalarial drugs. Variations in the pfmdr1 gene, both in terms of copy number and single nucleotide polymorphisms (SNPs), have been strongly linked to resistance to multiple antimalarial drugs.[15][16]
PfMDR1 and this compound Resistance
A significant body of evidence links pfmdr1 to this compound resistance:
-
pfmdr1 Gene Amplification: An increased copy number of the pfmdr1 gene is consistently associated with reduced susceptibility to this compound.[17][18][19][20] This suggests that overexpression of the PfMDR1 protein leads to increased efflux of the drug from its site of action.
-
Cross-Resistance: Resistance to mefloquine, which is also associated with pfmdr1 amplification, often confers cross-resistance to this compound.[18][21]
-
Polymorphisms: Specific mutations in the pfmdr1 gene can modulate this compound susceptibility. For example, studies using Xenopus oocytes have shown that certain PfMDR1 variants can transport this compound.[15]
Caption: Role of PfMDR1 in this compound transport and resistance.
Experimental Approaches to Studying PfMDR1
The role of PfMDR1 in this compound resistance has been elucidated through various experimental techniques:
| Experimental Technique | Description | Key Findings for this compound |
| Quantitative PCR (qPCR) | Measures the copy number of the pfmdr1 gene in parasite DNA. | Increased pfmdr1 copy number correlates with this compound resistance.[17][19] |
| DNA Sequencing | Identifies single nucleotide polymorphisms (SNPs) in the pfmdr1 gene. | Specific mutations are associated with altered this compound susceptibility.[15] |
| In Vitro Drug Susceptibility Assays | Determines the 50% inhibitory concentration (IC50) of this compound against different parasite strains. | Strains with amplified pfmdr1 exhibit higher IC50 values for this compound.[20] |
| Heterologous Expression Systems | Expresses PfMDR1 in a non-parasitic system (e.g., Xenopus oocytes) to study its transport properties directly. | Demonstrates that certain PfMDR1 isoforms can transport this compound.[15] |
Plasmepsins: A Putative but Likely Secondary Target
Plasmepsins are a family of aspartic acid proteases found in the parasite's digestive vacuole that are involved in the initial steps of hemoglobin degradation.[8][22]
Evidence for this compound-Plasmepsin Interaction
Some studies have shown that this compound can bind to plasmepsins.[3] This has led to the suggestion that inhibition of these essential enzymes could contribute to its antimalarial effect.
Countervailing Evidence and Current Consensus
Despite the evidence of binding, the prevailing view is that plasmepsins are not the primary target of this compound. This is due to the fact that this compound exhibits relatively weak inhibitory activity against these enzymes, with micromolar potencies.[23] It is considered unlikely that this level of inhibition is sufficient to be the primary mechanism of action, unless the drug is highly concentrated in the digestive vacuole.[23]
Other Proposed Mechanisms of Action
Several other mechanisms have been proposed for this compound, although they are less well-supported by experimental evidence:
-
Mitochondrial Disruption: It has been suggested that this compound may interfere with the parasite's mitochondrial electron transport chain.[13]
-
Proton Pump Inhibition: Some reports indicate that this compound may inhibit a proton pump, which would disrupt the parasite's pH regulation.[4]
Further research is required to validate these hypotheses and determine their contribution, if any, to the overall antimalarial effect of this compound.
Synthesis and Future Directions
The molecular target of this compound in malaria parasites remains a subject of active scientific inquiry. The evidence strongly suggests a multi-faceted mechanism of action, with the inhibition of hemozoin formation being the most likely primary target. The role of PfMDR1 in mediating resistance through drug efflux is also well-established and has significant clinical implications. While other targets such as plasmepsins have been proposed, their contribution to the therapeutic effect of this compound is likely secondary.
A comprehensive understanding of how this compound interacts with the parasite at a molecular level is crucial for the development of novel antimalarials. Future research should focus on:
-
Definitive Elucidation of the Primary Target: Utilizing advanced techniques such as chemical proteomics and structural biology to unequivocally identify the primary binding partner(s) of this compound.
-
Structure-Activity Relationship Studies: Designing this compound analogs with improved target specificity and reduced cardiotoxicity.
-
Overcoming Resistance: Developing strategies to circumvent PfMDR1-mediated resistance, such as the co-administration of PfMDR1 inhibitors.
By continuing to unravel the complexities of this compound's mechanism of action, the scientific community can pave the way for the next generation of safe and effective antimalarial therapies.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2023, December 5). This compound.
- Foote, S. J., Kyle, D. E., Martin, R. K., Oduola, A. M., Forsyth, K., Kemp, D. J., & Cowman, A. F. (1990). Amplification of the pfmdr1 gene in chloroquine-resistant Plasmodium falciparum.
- Gathmann, I., Brombacher, R., & D'Souza, C. (1995). The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum. British Journal of Clinical Pharmacology, 40(3), 255–260.
- MIMS Philippines. (n.d.). This compound.
- Amber Lifesciences. (2025, May 8). This compound: Uses, Mechanism of Action, Side Effects & Current Status.
- Pediatric Oncall. (n.d.). This compound.
- Cowman, A. F., Galatis, D., & Thompson, J. K. (1994). Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine.
- Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular Cell, 6(4), 861–871.
- Hempelmann, E. (2007). Hemozoin biocrystallization in Plasmodium falciparum and the antimalarial activity of crystallization inhibitors. Parasitology Research, 100(4), 671–676.
- Gathmann, I., Brombacher, R., & D'Souza, C. (1995). The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum. SciSpace.
- Price, R. N., Cassar, C., Brockman, A., Duraisingh, M., van Vugt, M., White, N. J., ... & Krishna, S. (1999). The pfmdr1 gene is associated with a multidrug-resistant phenotype in Plasmodium falciparum from the western border of Thailand. Antimicrobial Agents and Chemotherapy, 43(12), 2943–2949.
- Gildenhuys, J., le Roex, T., & Egan, T. J. (2014). Hemozoin and antimalarial drug discovery. Future Medicinal Chemistry, 6(12), 1401–1419.
- Price, R. N., Cassar, C., Brockman, A., Duraisingh, M., van Vugt, M., White, N. J., ... & Krishna, S. (1999). The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand. Antimicrobial Agents and Chemotherapy, 43(12), 2943–2949.
- Istvan, E. S., & Goldberg, D. E. (2012). Recent advances in plasmepsin medicinal chemistry and implications for future antimalarial drug discovery efforts. Current Topics in Medicinal Chemistry, 12(5), 386–398.
- Olsen, J. V., Andersen, J. R., & Jorgensen, F. S. (2006). Plasmepsins as potential targets for new antimalarial therapy. Medicinal Research Reviews, 26(5), 585–611.
- ResearchGate. (n.d.). Plasmepsin II as a Potential Drug Target for Resistant Malaria.
- Combrinck, J. M., Fong, K. Y., Gibhard, L., Smith, P. J., Wright, D. W., & Egan, T. J. (2013). Insights into the role of heme in the mechanism of action of antimalarials. ACS Chemical Biology, 8(1), 133–137.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.
- International Development Research @ Cambridge. (2017, November 22). NIH study identifies new targets for anti-malaria drugs.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- IntechOpen. (2023). Inhibitors of Protein Targets of Plasmodium falciparum. In Malaria. IntechOpen.
- Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Antimalarial drug resistance and novel targets for antimalarial drug discovery. Annual Review of Microbiology, 74, 431–454.
- Wikipedia. (2023, October 24). Hemozoin.
- Pino, P., et al. (2020). Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle. Cell Host & Microbe, 27(4), 642-658.e12.
- Walzer, M., et al. (2019). identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. Scientific Reports, 9(1), 1-14.
- Nateghpour, M., Ward, S. A., & Howells, R. E. (1992). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 36(11), 2337–2341.
- Bryson, H. M., & Goa, K. L. (1992). This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential. Drugs, 43(2), 236–258.
- Kumar, S., et al. (2023). Deciphering the molecular targets of Plasmodium and Anopheline interactions for malaria control. Acta Tropica, 242, 106903.
- Salazar, N. P., et al. (1991). This compound in the treatment of acute uncomplicated falciparum malaria in the Philippines. The Southeast Asian Journal of Tropical Medicine and Public Health, 22(3), 386-392.
- National Center for Biotechnology Information. (n.d.). Malaria. In Drug Discovery and Development. U.S.
- Danis, M., et al. (1989). Treatment of imported cases of falciparum malaria in France with this compound. Transactions of the Royal Society of Tropical Medicine and Hygiene, 83(6), 762-763.
- Gaye, O., et al. (1991). [Trial of this compound in the treatment of malaria attacks by Plasmodium falciparum in Dakar (Senegal)]. Bulletin de la Societe de pathologie exotique (1990), 84(3), 298-303.
- Saliba, K. J., & Kirk, K. (2010). Inhibition of Plasmodium falciparum pH regulation by small molecule indole derivatives results in rapid parasite death. Biochemical Pharmacology, 79(9), 1276-1286.
- Semantic Scholar. (n.d.). Identification and Validation of Novel Drug Targets for the Treatment of Plasmodium falciparum Malaria: New Insights.
- Sowunmi, A., et al. (1990). Evaluation of the clinical efficacy and safety of this compound in falciparum malaria in Ibadan, Nigeria. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(5), 644-647.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Treatment of imported cases of falciparum malaria in France with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pediatriconcall.com [pediatriconcall.com]
- 7. This compound in the treatment of acute uncomplicated falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hemozoin - Wikipedia [en.wikipedia.org]
- 10. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. amberlife.in [amberlife.in]
- 14. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Plasmepsins as potential targets for new antimalarial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Advances in Plasmepsin Medicinal Chemistry and Implications for Future Antimalarial Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of Halofantrine with Plasmepsin and Hematin
Abstract: The phenanthrene methanol antimalarial, halofantrine, has a history of effective use against multidrug-resistant Plasmodium falciparum, although its clinical application is now limited due to cardiotoxicity.[1] The precise mechanism of action remains officially unknown, but substantial evidence points to a dual-pronged attack on the parasite's vital processes within the digestive vacuole: the inhibition of hemoglobin-degrading plasmepsin enzymes and the disruption of heme detoxification via interference with hematin crystallization.[2][3] This guide provides a detailed technical exploration of the binding sites and interaction modalities of this compound with both plasmepsin and hematin, synthesizing computational and experimental data to offer a cohesive molecular-level perspective for researchers in antimalarial drug development.
Part 1: The Dual-Target Rationale in the Parasite Digestive Vacuole
The intraerythrocytic stage of the P. falciparum life cycle is characterized by the parasite's massive consumption of host cell hemoglobin, a process confined to a specialized acidic organelle, the digestive vacuole (DV).[4] This catabolic process serves two purposes: to supply amino acids for parasite protein synthesis and to create space for parasite growth. However, it also releases vast quantities of toxic free heme (ferriprotoporphyrin IX). The parasite has evolved a robust detoxification system to crystallize this heme into inert, insoluble hemozoin (biochemically identical to β-hematin).[5][6]
This hemoglobin degradation pathway presents two critical, druggable choke points:
-
Proteolytic Degradation: The initial cleavage of hemoglobin is mediated by a family of aspartic proteases known as plasmepsins (PMs), making them prime targets for enzymatic inhibition.[7][8]
-
Heme Detoxification: The crystallization of hematin into hemozoin is an essential survival mechanism, and its disruption leads to parasite death from oxidative stress.[2][9]
This compound is hypothesized to engage both of these targets. The following sections will deconstruct the molecular basis for each interaction.
Visualizing the Hemoglobin Degradation Pathway and Inhibition Sites
The following diagram illustrates the key steps in the parasite's digestive vacuole and the putative points of inhibition by this compound.
Caption: Hypothetical binding mode of this compound in the Plasmepsin II active site.
Experimental Workflow: From Virtual Screen to Cellular Validation
The discovery of this compound as a putative plasmepsin inhibitor provides a blueprint for a modern structure-based drug discovery campaign. The causality behind this workflow is to use computationally inexpensive methods to triage massive chemical libraries, followed by progressively more complex and physiologically relevant assays to validate the hits.
Caption: A typical workflow for the discovery and validation of plasmepsin inhibitors.
Part 4: Synthesis and Future Directions
The evidence strongly suggests that this compound's antimalarial activity stems from its ability to simultaneously disrupt two distinct but essential parasite processes.
-
Interaction with Hematin: This is a high-affinity interaction with the growing crystal surface, physically obstructing the parasite's primary detoxification pathway. This mechanism is shared with other successful quinoline-class antimalarials.
-
Interaction with Plasmepsin: Computational studies, which successfully identified known ligands, predict a stable, micromolar-affinity binding mode in the active site of Plasmepsin II. [10][11]This interaction would inhibit the initial, critical step of hemoglobin degradation.
While the clinical use of this compound itself is limited, its molecular framework and dual-target mechanism provide invaluable insights for the development of next-generation antimalarials. Future research should focus on designing compounds that retain this dual-action capability while engineering out the liabilities responsible for cardiotoxicity. By leveraging the detailed structural and mechanistic understanding of this compound's interactions with both hematin and plasmepsin, medicinal chemists can pursue a rational design strategy to create safer and more potent therapies to combat drug-resistant malaria.
References
- Amber Lifesciences. (2025).
- PubChem. (n.d.). This compound.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Gundupalli, S. G., et al. (2017). Antimalarials inhibit hematin crystallization by unique drug–surface site interactions. Proceedings of the National Academy of Sciences, 114(24), E4738-E4746. [Link]
- Chen, S., et al. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Proceedings of the National Academy of Sciences, 112(18), 5651-5656. [Link]
- Chen, S., et al. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. PubMed. [Link]
- Friedman, R., & Caflisch, A. (2009). Discovery of Plasmepsin Inhibitors by Fragment-Based Docking and Consensus Scoring. ChemMedChem, 4(8), 1317-1326.
- Wikipedia. (n.d.). This compound. [Link]
- Aberg, A., et al. (2015). Structures of plasmepsin II from Plasmodium falciparum in complex with two hydroxyethylamine-based inhibitors.
- U.S. Food and Drug Administration. (2002). HALFAN (this compound hydrochloride) Tablets. [Link]
- Wikipedia. (n.d.). Plasmepsin. [Link]
- Friedman, R., & Caflisch, A. (2009). Discovery of Plasmepsin Inhibitors by Fragment-Based Docking and Consensus Scoring. SciSpace. [Link]
- Goldberg, D. E. (2005). Hemoglobin metabolism in the malaria parasite Plasmodium falciparum. ProQuest. [Link]
- Silva, A. M., et al. (1996). Structure and inhibition of plasmepsin II, a hemoglobin-degrading enzyme from Plasmodium falciparum. Proceedings of the National Academy of Sciences, 93(19), 10034-10039. [Link]
- Egan, T. J. (2008). Hemoglobin degradation.
- Buller, R., et al. (2017). Antimalarials inhibit hematin crystallization by unique drug–surface site interactions. PubMed Central. [Link]
- Edfeldt, F., et al. (2011). Plasmepsin Inhibitory Activity and Structure-Guided Optimization of a Potent Hydroxyethylamine-Based Antimalarial Hit. Journal of Medicinal Chemistry, 54(15), 5467-5477. [Link]
- Sigal, G. B., et al. (2014). Identification of b-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity. CORE. [Link]
Sources
- 1. amberlife.in [amberlife.in]
- 2. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Complex nature of malaria parasite hemoglobin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Antimalarials inhibit hematin crystallization by unique drug–surface site interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmepsin - Wikipedia [en.wikipedia.org]
- 8. Hemoglobin metabolism in the malaria parasite Plasmodium falciparum - ProQuest [proquest.com]
- 9. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Perspectives into Plasmepsins Structure—Function Relationship: Implications to Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
The Phenanthrene Methanols: A Developmental History of Halofantrine
An In-depth Technical Guide on the Discovery and Development of a Potent Antimalarial Agent
Foreword
The story of Halofantrine is a compelling narrative in the annals of medicinal chemistry and tropical medicine. It is a story of military exigency, dedicated scientific pursuit, and the unforeseen complexities of pharmacology that ultimately led to both triumph and caution. This guide delves into the early discovery and development of this compound, tracing its origins from a military-led drug discovery program to its deployment as a potent weapon against multi-drug resistant malaria, and the subsequent discovery of its significant cardiotoxicity. For researchers, scientists, and drug development professionals, this history offers invaluable lessons in the intricate dance of efficacy, safety, and the enduring challenge of infectious diseases.
Genesis: The U.S. Army's War on Drug-Resistant Malaria
The mid-20th century witnessed a troubling surge in chloroquine-resistant Plasmodium falciparum malaria, particularly in Southeast Asia. This posed a significant threat to U.S. military personnel stationed in the region, creating an urgent need for novel antimalarial agents. In response, the Walter Reed Army Institute of Research (WRAIR) spearheaded an ambitious drug development program, a concerted effort to identify and develop new chemical entities with activity against these resistant strains.[1][2] This program, which began in the 1960s, would become the crucible for the development of several important antimalarials, including mefloquine and, the subject of this guide, this compound.[1][2]
The strategic impetus was clear: to develop a backup drug to mefloquine for the treatment of chloroquine-resistant malaria.[1] The scientific approach centered on the exploration of various chemical scaffolds, with a significant focus on a class of compounds known as phenanthrene methanols. This chemical class, which includes the naturally occurring antimalarial quinine, showed early promise.[3][4]
From Bench to Lead Compound: The Synthesis and Screening of this compound
The development of this compound, designated WR 171669, was a collaborative effort between WRAIR and SRI International that spanned from 1965 to 1975.[3][5] The core chemical strategy involved the synthesis of a series of 9-phenanthrenemethanol analogs.[6][7] The rationale was to modify the quinoline moiety of quinine-type compounds with other aromatic groups to enhance antimalarial activity and overcome resistance mechanisms.[1]
The synthesis of this compound, 3-(Dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]-1-propanol, involved a multi-step process. A key step in a later-developed method, for example, involves the condensation of 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ketene sodium with N,N-di-n-butyl methylene ammonium iodide to form a Mannich base, which is then reduced to the final product.[8]
Experimental Workflow: Antimalarial Screening
The WRAIR drug discovery program employed a rigorous screening cascade to identify promising compounds. While the specific, detailed protocols of the 1960s and 70s are not fully available in the public domain, a generalized workflow can be reconstructed based on standard practices of the era.
Caption: Generalized Antimalarial Drug Discovery Workflow.
Pilot studies of 16 selected 9-phenanthrenemethanols in owl monkeys infected with P. falciparum demonstrated that all were more active than the reference compound, WR-33,063.[6] WR-171669 (this compound) was ranked sixth in this series and was selected for further study in human volunteers.[6]
Mechanism of Action: An Unfolding Mystery
Despite its progression through development, the precise mechanism of action of this compound has remained elusive, a common trait among the quinoline and structurally related antimalarials.[3][9] The leading hypothesis posits a mechanism similar to that of chloroquine and quinine.[10] This involves the inhibition of hemozoin formation. The malaria parasite digests hemoglobin within its food vacuole, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. This compound is thought to form a complex with hematin (ferriprotoporphyrin IX), preventing its polymerization and leading to a buildup of the toxic heme, which ultimately kills the parasite.[3][10] Crystallographic studies have shown that this compound can indeed bind to hematin in vitro.[3]
An alternative, or perhaps complementary, mechanism involves the binding of this compound to plasmepsin, a hemoglobin-degrading enzyme unique to the malaria parasite.[3]
Caption: Proposed Mechanism of Action of this compound.
Clinical Development: A Journey of Efficacy and Emerging Concerns
The first human trials of this compound commenced in 1988.[11][12] Clinical trials subsequently confirmed its efficacy against both P. falciparum and P. vivax infections, including chloroquine-resistant strains, in various global regions.[9]
Key Clinical Trial Data
| Trial Location | Population | Key Findings | Reference |
| Thailand | 120 patients with falciparum malaria | Different dosing regimens were tested, with a high cure rate observed. No overt cardiac issues were reported in this particular study. | [13] |
| Colombia | 120 semi-immune adult males with falciparum malaria | A 75% cure rate was achieved with a regimen of three 500 mg doses. Mild gastrointestinal side effects were noted. A mean prolongation of the QTc interval was observed. | [14][15] |
| Malawi | Not specified | Clinical trials demonstrated efficacy. | [16] |
These and other trials led to the marketing of this compound in 1984 by Smith Kline and French under the brand name Halfan.[17][18] It was subsequently approved by the U.S. Food and Drug Administration (FDA) in 1992.[5][11]
The Achilles' Heel: Cardiotoxicity and Withdrawal
Despite its efficacy, a critical safety issue emerged post-marketing that would ultimately lead to the downfall of this compound. Reports began to surface of serious cardiotoxicity, specifically a significant prolongation of the QT interval on the electrocardiogram.[3][19] This QT prolongation can lead to a life-threatening cardiac arrhythmia known as torsades de pointes and sudden death.[17][20]
The first reported death associated with this compound cardiotoxicity occurred in 1993.[21] Subsequent investigations revealed that the drug stereoselectively blocks the delayed rectifier potassium channel in cardiac myocytes, an action similar to Class III antiarrhythmic drugs.[19]
A crucial factor exacerbating this cardiotoxicity was the drug's erratic absorption and a significant food effect.[3][17] Taking this compound with fatty food was found to dramatically increase its bioavailability, leading to dangerously high plasma concentrations and an increased risk of cardiac events.[10][22] This variable pharmacokinetic profile made safe and effective dosing challenging.[17][18]
Due to these safety concerns, the use of this compound was severely restricted, and it was eventually withdrawn from the market in many countries.[17][18] The World Health Organization (WHO) has never recommended this compound for the treatment of malaria.[23]
Legacy and Lessons Learned
The story of this compound serves as a critical case study in drug development. It highlights the following key takeaways for scientists and researchers:
-
The Enduring Value of Broad Screening Programs: The WRAIR's systematic approach to screening diverse chemical libraries was instrumental in identifying a novel class of antimalarials.
-
The Evolving Understanding of Safety: Post-marketing surveillance is crucial for identifying rare but serious adverse effects that may not be apparent in pre-approval clinical trials.
-
The Importance of Pharmacokinetics: The significant food effect on this compound's bioavailability underscores the critical role of understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
The Risk-Benefit Calculus: The ultimate decision to withdraw this compound demonstrates the delicate balance that must be struck between a drug's efficacy and its safety profile.
While this compound's clinical utility was short-lived, the research that went into its development has had a lasting impact. It expanded our understanding of the phenanthrene methanol class of antimalarials and provided valuable insights into the challenges of developing drugs for resource-limited settings. The lessons learned from the this compound story continue to inform the development of safer and more effective antimalarial therapies today.
References
- Current time information in Washington, DC, US. Google.
- This compound - Wikipedia. Wikipedia.
- This compound | C26H30Cl2F3NO | CID 37393 - PubChem. National Institutes of Health.
- Role of US Military Research Programs in the Development of US Food and Drug Administration–Approved Antimalarial Drugs. ResearchGate.
- This compound: Uses, Mechanism of Action, Side Effects & Current Status. Amber Lifesciences.
- This compound: Uses, Dosage, Side Effects and More | MIMS Philippines. MIMS.
- Clinical trial of this compound with modified doses for treatment of malaria in the hospital for tropical diseases. PubMed.
- This compound – Knowledge and References. Taylor & Francis.
- This compound - Charles Darwin University. Charles Darwin University.
- This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall.
- Role of US Military Research Programs in the Development of US Food and Drug Administration–Approved Antimalarial Drugs. Oxford Academic.
- Antimalarial Activities of Various 9-Phenanthrenemethanols with Special Attention to WR-122455 and WR-171669. National Institutes of Health.
- Malaria treatment: this compound. SRI International.
- Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society. PMC - PubMed Central.
- A clinical trial with this compound on patients with falciparum malaria in Colombia. PMC - NIH.
- A clinical trial with this compound on patients with falciparum malaria in Colombia. PubMed.
- Drug Discovery and Development - Malaria. NCBI Bookshelf - NIH.
- Mechanism of cardiotoxicity of this compound. PubMed.
- CN100400501C - this compound preparing method. Google Patents.
- Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base. Malaria Journal.
- CLINICAL TRIALS WITH this compound HYDROCHLORIDE IN MALAWI. Scilit.
- Treatment of falciparum malaria from Vietnam with a phenanthrene methanol (WR 33063) and a quinoline methanol (WR 30090). PubMed.
- The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PMC - PubMed Central.
- CLINICAL TRIAL OF this compound WITH MODIFIED DOSES FOR TREATMENT OF MALARIA IN THE HOSPITAL FOR TROPICAL DISEASES. Southeast Asian J Trop Med Public Health.
- The Synthesis of Phenanthrene-9-Methanol Analogs as Potential Antimalarial Agents. Defense Technical Information Center.
- The cardiotoxicity of antimalarials. World Health Organization (WHO).
- A phenanthrene methanol (WR 33063) for treatment of acute malaria. PubMed.
- Prophylactic activity of a phenanthrene methanol (WR 33063) and a quinoline methanol (WR 30090) in human malaria. PubMed.
- Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society. ResearchGate.
- Walter Reed Army Institute of Research (WRAIR). MHRP.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Treatment of falciparum malaria from Vietnam with a phenanthrene methanol (WR 33063) and a quinoline methanol (WR 30090) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malaria treatment: this compound - SRI [sri.com]
- 6. Antimalarial Activities of Various 9-Phenanthrenemethanols with Special Attention to WR-122,455 and WR-171,669 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. CN100400501C - this compound preparing method - Google Patents [patents.google.com]
- 9. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical trial of this compound with modified doses for treatment of malaria in the hospital for tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A clinical trial with this compound on patients with falciparum malaria in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A clinical trial with this compound on patients with falciparum malaria in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 19. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mims.com [mims.com]
- 23. cdn.who.int [cdn.who.int]
Halofantrine structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Halofantrine
Introduction: The Double-Edged Sword of this compound
This compound is a synthetic phenanthrene methanol antimalarial agent developed during the post-World War II era at the Walter Reed Army Institute of Research.[1] As a blood schizonticide, it has demonstrated efficacy against erythrocytic stages of Plasmodium falciparum and Plasmodium vivax, including strains resistant to common drugs like chloroquine.[2][3][4] It belongs to the same class of aryl amino-alcohols as quinine and lumefantrine.[5][6] However, its clinical utility has been severely hampered by two significant liabilities: erratic oral bioavailability, which is heavily influenced by food intake, and, more critically, a dose-dependent cardiotoxicity manifesting as QT interval prolongation, which can lead to fatal arrhythmias like torsades de pointes.[7][8][9]
The mechanism of action for this compound is not definitively established but is thought to be multifactorial, similar to other quinoline-type drugs.[5] Proposed mechanisms include the formation of toxic complexes with hematin (ferriprotoporphyrin IX) that disrupt the parasite's detoxification pathway, inhibition of the hemoglobin-degrading enzyme plasmepsin, and interference with mitochondrial electron transport.[2][5][7] this compound is metabolized in the liver, primarily by CYP3A4, to its major active metabolite, N-desbutylthis compound, which is equipotent to the parent drug.[1]
These challenges of toxicity and unpredictable pharmacokinetics make this compound a compelling subject for structure-activity relationship (SAR) studies. The goal of such studies is to decouple the structural requirements for antimalarial efficacy from those responsible for cardiotoxicity, thereby guiding the design of safer and more effective analogs. This guide provides a detailed exploration of the this compound scaffold, the known relationships between its structure and biological activity, and the experimental workflows used to elucidate these relationships.
The this compound Pharmacophore: Deconstructing the Core Scaffold
The chemical structure of this compound, 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthrenyl]-1-propanol, reveals several key regions that are critical for its biological activity.[5][10] Understanding these components is fundamental to interpreting its SAR.
The core scaffold can be dissected into three primary regions:
-
The Phenanthrene Core: A rigid, polyaromatic system that serves as the molecular backbone. Its substituents at positions 1, 3, and 6 are crucial.
-
The Amino-Alcohol Linker: A propanol chain connecting the aromatic core to a terminal amine. The stereochemistry at the carbinol center is a critical determinant of activity and toxicity.
-
The Terminal Amine Group: A dibutylamino moiety that is basic and plays a role in drug accumulation and potential target interactions.
Caption: Key pharmacophoric regions of the this compound molecule.
Core Structure-Activity Relationships
SAR studies on this compound and related compounds aim to identify which molecular modifications enhance antimalarial potency while minimizing adverse effects.
The Phenanthrene Ring System
The substitutions on the phenanthrene core are vital for antimalarial activity.
-
Trifluoromethyl (CF₃) Group at C6: This strongly electron-withdrawing group is a common feature in antimalarials like mefloquine and is thought to be important for activity.[10] It significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and accumulate within the parasite's acidic food vacuole.
-
Chlorine (Cl) Atoms at C1 and C3: These halogen substituents also contribute to the overall lipophilicity and modulate the electronic distribution across the aromatic system.[10] SAR studies on related quinoline antimalarials have shown that the position and nature of halogen atoms can drastically alter potency.[11] For instance, moving from a methoxy to a chlorine substituent at an analogous position in a quinoline series resulted in a significant enhancement of antiplasmodial activity.[11] While specific studies on replacing the C1 and C3 chlorines of this compound are not widely published, it is understood that these groups are part of the optimal substitution pattern discovered during its development.
The Amino-Alcohol Side Chain
This linker is arguably the most critical region for modulating both efficacy and toxicity.
-
Stereochemistry: this compound is administered as a racemate (a 1:1 mixture of enantiomers).[1][6] However, its biological effects are stereospecific. X-ray crystallography has established that the more cardiotoxic (+)-enantiomer possesses the R configuration at the chiral carbinol center.[12] Conversely, the (-)-enantiomer has the S configuration.[12] This suggests a specific stereochemical interaction with both the parasite target and the human hERG potassium channel responsible for cardiotoxicity. This finding is paramount, as it implies that developing a single-enantiomer version, specifically the (-)-S isomer, could potentially yield a drug with a better therapeutic window.
-
The Amine Group: The nature of the alkyl substituents on the terminal nitrogen atom has a profound impact.
-
Metabolism: this compound's major metabolite, N-desbutylthis compound , is formed by the removal of one of the butyl chains.[1] Crucially, this metabolite is equipotent to the parent drug in its antimalarial activity.[1]
-
Toxicity: In-depth electrophysiological studies have revealed that the parent this compound molecule is a potent blocker of the delayed rectifier potassium channel (hERG), which prolongs the cardiac QT interval.[13] The N-desbutyl metabolite, however, has a minimal effect on the QT interval.[13] This is a landmark SAR finding: removing one N-butyl group retains antimalarial efficacy while dramatically reducing the cardiotoxic liability. This strongly suggests that the N-dibutyl moiety is a key structural feature responsible for hERG channel blockade.
-
SAR of Cardiotoxicity: Designing Safer Analogs
The primary driver for continued SAR on the this compound scaffold is the need to mitigate its cardiotoxicity. The accumulated evidence points to a clear strategy: modify the molecule to reduce its affinity for the hERG channel.
| Modification | Antimalarial Activity | Cardiotoxicity (QT Prolongation) | Rationale |
| Parent this compound (Racemate) | Potent | High | Baseline compound.[8] |
| (+)-(R)-Halofantrine | Active | Very High | The more cardiotoxic enantiomer.[12] |
| (-)-(S)-Halofantrine | Active | Lower | The less cardiotoxic enantiomer.[12] |
| N-desbutylthis compound | Potent (Equipotent to parent) | Minimal | Removal of one butyl group significantly reduces hERG affinity while maintaining anti-parasitic action.[1][13] |
This data provides a clear path forward for drug design. Future efforts should focus on synthesizing and testing analogs with modifications to the terminal amine that mimic the N-desbutyl structure. This could include replacing the dibutyl group with smaller alkyl chains, cyclic amines, or polar functional groups to disrupt the key hydrophobic interactions within the hERG channel pore that are likely responsible for the blockade.
Experimental Protocols for SAR Evaluation
A systematic SAR study requires robust and reproducible biological assays. The general workflow involves synthesizing a library of analogs, followed by a cascade of in vitro tests to determine their efficacy and toxicity.
Caption: General workflow for a structure-activity relationship (SAR) study.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the blood stages of P. falciparum by quantifying parasite DNA.[14][15]
Methodology:
-
Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of the test compounds (this compound analogs) and control drugs (e.g., chloroquine, artemisinin) in a suitable culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the parasites, typically <0.5%.[16]
-
Parasite Culture: Use a synchronized culture of P. falciparum (e.g., NF54 or Dd2 strains) at the ring stage. Adjust the culture to 2% parasitemia and 2% hematocrit in the complete medium.
-
Incubation: Add 100 µL of the parasite suspension to each well containing 100 µL of the diluted compound, resulting in a final hematocrit of 1% and parasitemia of 1%.[14] Include positive (parasites, no drug) and negative (uninfected red blood cells) controls. Incubate the plate for 72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[15][16]
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. This buffer contains a detergent (e.g., Saponin, Triton-X 100) to lyse the red blood cells and release the parasites, and SYBR Green I dye which intercalates with parasite DNA.[15]
-
Fluorescence Measurement: Incubate the plate in the dark for 1-2 hours at room temperature.[14] Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract background fluorescence (negative control) and normalize the data to the positive control (100% growth). Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[14]
Protocol 2: In Vitro Cytotoxicity Assay (MTT/Resazurin Method)
This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line (e.g., HEK293T, HepG2) to assess its general toxicity.[17][18][19]
Methodology:
-
Cell Seeding: Seed a human cell line into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to adhere.[14]
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the wells. Include a vehicle control (medium + solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator (5% CO₂).[14]
-
Reagent Addition:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. The mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[17]
-
For Resazurin Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours. Living cells reduce the blue resazurin to the pink, fluorescent resorufin.[14]
-
-
Measurement:
-
MTT: Carefully remove the supernatant and add 100 µL of a solvent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[17]
-
Resazurin: Measure fluorescence (excitation ~560 nm, emission ~590 nm).
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability versus the log of the compound concentration to determine the CC₅₀ value.
The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity of the compound for the malaria parasite over mammalian cells, which is a key goal in drug development.[14]
Conclusion and Future Directions
The structure-activity relationship of this compound presents a classic case study in medicinal chemistry, where a potent therapeutic agent is sidelined by a severe toxicity issue. The key insights from decades of research are clear:
-
The N-dibutylamino moiety is a primary driver of the cardiotoxicity associated with hERG channel blockade.
-
The N-desbutyl metabolite retains full antimalarial potency with a significantly improved safety profile.
-
The cardiotoxicity is stereospecific, with the (+)-R-enantiomer being more toxic.
These findings provide a logical and compelling roadmap for the design of new-generation this compound analogs. Future research should prioritize the synthesis and evaluation of compounds where the terminal amine is modified to reduce hERG affinity. Exploring bioisosteric replacements for the dibutylamino group, such as incorporating polar groups or constrained cyclic systems, could disrupt the key interactions leading to toxicity. Furthermore, enantiomerically pure synthesis of the (-)-S isomer and its derivatives is a promising strategy. By leveraging these SAR principles, it may yet be possible to resurrect the therapeutic potential of the phenanthrene methanol scaffold and develop a safe, effective, and potent antimalarial drug.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). This compound.
- Amber Lifesciences. (2025). This compound: Uses, Mechanism of Action, Side Effects & Current Status.
- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More.
- SciELO. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- Bouchaud, O., et al. (2009). Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base. Malaria Journal.
- Wesche, D. L., et al. (2000). Mechanism of cardiotoxicity of this compound. Clinical Pharmacology & Therapeutics.
- Khattak, S., et al. (2003). Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs. British Journal of Pharmacology.
- Hyde, J. E. (2002). Mechanisms of drug resistance in malaria. Microbes and Infection.
- Le Bras, J., & Durand, R. (2003). The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum. Fundamental & Clinical Pharmacology.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Fidock, D. A., et al. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Supplemental file.
- ResearchGate. (n.d.). Chemical structure of this compound.
- Oduola, A. M., et al. (1992). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.
- World Health Organization. (2017). The cardiotoxicity of antimalarials.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.
- The Journal of Phytopharmacology. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia.
- Touze, J. E., et al. (1995). Cardiac complications of this compound: a prospective study of 20 patients. Transactions of the Royal Society of Tropical Medicine and Hygiene.
- ResearchGate. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- Wojtczak, A., et al. (1997). X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity. Journal of Medicinal Chemistry.
- Pan American Health Organization. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- Zidorn, C., et al. (2007). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy.
- Frontiers in Pharmacology. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review.
- BioMed Research International. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54.
- Karbwang, J., & Na Bangchang, K. (1994). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics.
- Bryson, H. M., & Goa, K. L. (1992). This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential. Drugs.
- Singh, K., et al. (2019). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2018). Synthesis and antiplasmodial activity of purine-based C-nucleoside analogues. Organic & Biomolecular Chemistry.
- Kaur, M., et al. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Marine Drugs.
- National Academies Press (US). (1991). Drug Discovery and Development. In: Malaria: Obstacles and Opportunities.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. amberlife.in [amberlife.in]
- 3. pediatriconcall.com [pediatriconcall.com]
- 4. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmv.org [mmv.org]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Pharmacological profile of Halofantrine and its metabolites
An In-Depth Technical Guide to the Pharmacological Profile of Halofantrine and its Metabolites
Foreword for the Research Professional
This compound, a phenanthrene methanol antimalarial, represents a compelling case study in drug development, embodying both potent efficacy against multidrug-resistant parasites and a significant, mechanism-based toxicity that has largely curtailed its clinical use. This guide moves beyond a surface-level summary to provide a deep, mechanistic understanding of this compound and its principal metabolite, N-desbutylthis compound. We will dissect its pharmacological profile not as a historical artifact, but as a source of critical insights for contemporary drug discovery, particularly in the realms of pharmacokinetics, drug metabolism, and cardiovascular safety assessment. For researchers and drug development professionals, the story of this compound is a crucial lesson in the complex interplay between a molecule's therapeutic action and its unforeseen interactions with human physiology.
Physicochemical and Structural Foundation
This compound is a synthetic, lipophilic arylaminoalcohol compound, structurally related to quinine and lumefantrine.[1] It is administered orally as a racemic mixture of its (+) and (-) enantiomers.[2] In vitro studies have shown no significant difference in the antimalarial activity between the two enantiomers.[2] However, its pharmacokinetics are stereoselective, with the (+)-enantiomer achieving higher plasma concentrations.[3] This stereoselectivity becomes critically important when considering its cardiotoxic effects.
Pharmacodynamics: Duality of Action
Antimalarial Mechanism of Action: An Unresolved Picture
The precise molecular mechanism by which this compound exerts its schizonticidal effect remains unknown, though several compelling hypotheses exist.[1] It is classified as a blood schizonticide, effective against the asexual erythrocytic stages of Plasmodium falciparum and Plasmodium vivax, including strains resistant to chloroquine.[4][5] It has no therapeutic activity against hepatic stages (hypnozoites) or mature gametocytes.[2]
The leading hypotheses for its mechanism of action include:
-
Interference with Heme Detoxification: Similar to quinoline-based antimalarials, this compound is thought to act within the parasite's acidic digestive vacuole. It may bind to hematin (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion, preventing its polymerization into inert hemozoin crystals.[1][6][7] This leads to a buildup of free heme, which induces oxidative stress and damages parasite membranes, ultimately causing lysis.[6]
-
Enzyme Inhibition: this compound has been shown to bind to plasmepsin, a hemoglobin-degrading enzyme unique to malaria parasites, suggesting another potential target.[1]
-
Mitochondrial Disruption: Some evidence points towards interference with the parasite's mitochondrial electron transport chain, leading to metabolic collapse.[7]
The causality behind its efficacy against chloroquine-resistant strains is noteworthy. While chloroquine resistance is often associated with efflux from the digestive vacuole via the PfCRT transporter, this compound's chemical structure may allow it to bypass this mechanism, retaining its ability to accumulate and act on its target.
Cardiotoxic Mechanism of Action: A Well-Defined Hazard
In stark contrast to its antimalarial action, the mechanism of this compound's primary toxicity is well-elucidated. The most dangerous adverse effect is a dose-dependent prolongation of the QT interval on the electrocardiogram (ECG).[1][8] This effect is a direct result of this compound's high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8][9]
The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), a critical component in phase 3 repolarization of the cardiac action potential.[10] By blocking this channel, this compound delays repolarization, extending the duration of the action potential and, consequently, the QT interval.[8][11] This creates an electrophysiological environment ripe for early afterdepolarizations, which can trigger life-threatening ventricular tachyarrhythmias, most notably Torsades de Pointes.[3]
This cardiotoxicity is stereoselective, with the (+)-halofantrine enantiomer exhibiting a more potent blocking effect on the hERG channel.[11] The significant risk of sudden cardiac death associated with this mechanism is the primary reason for the severe restrictions on its clinical use.[12][13]
Caption: Mechanism of this compound-Induced Cardiotoxicity.
Pharmacokinetic Profile: A Story of Variability and Risk
The pharmacokinetics of this compound are complex and marked by high inter-individual variability, which is a key contributor to its unpredictable safety profile.[2][14]
Absorption
Oral absorption of this compound is slow, erratic, and incomplete.[4] Peak plasma concentrations are typically reached between 3 and 7 hours after administration.[4] Critically, its bioavailability is dramatically increased when taken with or after food, particularly a high-fat meal.[1][2][4] This food effect is so pronounced that it can elevate plasma concentrations into the cardiotoxic range. For this reason, administration on an empty stomach is mandated to mitigate the risk of toxicity.[1][15] Paradoxically, in patients with acute malaria, bioavailability is often decreased compared to healthy individuals, complicating dosing.[2][14]
Distribution
Following absorption, this compound is moderately bound to plasma proteins (60-70%).[6] Its lipophilic nature suggests wide distribution into tissues.
Metabolism
This compound is extensively metabolized in the liver, primarily through N-dealkylation by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3] The major metabolic product is N-desbutylthis compound , which is pharmacologically active.[2] This metabolite appears in the plasma soon after administration, though at lower concentrations than the parent drug.[2]
Caption: Workflow for the Peter's 4-Day Suppressive Test.
Protocol: Bioanalytical Quantification in Plasma via HPLC
This protocol is essential for pharmacokinetic studies, allowing for the precise measurement of the drug and its metabolite over time.
Causality: Accurate quantification is the bedrock of pharmacokinetics. This method validates drug exposure and allows for the correlation of plasma concentration with both efficacy and toxicity, which is paramount for a drug like this compound with a narrow therapeutic index.
Methodology:
-
Sample Preparation: To a plasma sample, add an internal standard (e.g., chlorprothixene) and a protein precipitation agent (e.g., acetonitrile). Vortex to mix and centrifuge to pellet the precipitated proteins. [16]2. Liquid-Liquid Extraction: Transfer the supernatant, basify with NaOH, and perform a liquid-liquid extraction using an organic solvent mixture (e.g., hexane-diethyl ether). [16]3. Evaporation & Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Chromatographic Separation: Inject the reconstituted sample onto a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. [16]5. Mobile Phase: Use an isocratic mobile phase, such as a mixture of methanol and a potassium phosphate buffer, to separate this compound, N-desbutylthis compound, and the internal standard. [16]6. Detection: Use a UV detector set to an appropriate wavelength to detect the separated compounds as they elute from the column.
-
Quantification: Construct a calibration curve using standards of known concentrations. Quantify the concentrations of this compound and its metabolite in the plasma samples by comparing their peak area ratios (relative to the internal standard) to the calibration curve.
Conclusion and Future Perspectives
The pharmacological profile of this compound is a study in contrasts. It is a potent antimalarial, effective against resistant parasites, yet its clinical utility is severely hampered by a dangerous, mechanism-based cardiotoxicity. The high variability in its oral absorption and the profound food effect create an unacceptably narrow therapeutic window, where efforts to ensure efficacy can easily lead to toxic plasma concentrations.
The key takeaway for drug development professionals is the critical importance of early and thorough cardiovascular safety profiling, especially for compounds that may interact with ion channels like hERG. Furthermore, the story of this compound highlights the potential value of investigating drug metabolites. N-desbutylthis compound, which retains the parent's efficacy but sheds much of its toxicity, stands as a compelling example of how a "safer" second-generation drug might be developed from a problematic, yet effective, chemical scaffold. While this compound itself has been relegated to a drug of last resort, the lessons learned from its complex profile continue to inform the development of safer and more effective medicines.
References
- Karbwang, J., & Na Bangchang, K. (1994). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 27(2), 104–119. [Link]
- MIMS Philippines. This compound: Uses, Dosage, Side Effects and More. [Link]
- Wikipedia. This compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 37393, this compound. [Link]
- Pediatric Oncall.
- Misra, A., & Sharma, M. (1993). Efficacy and safety of this compound in acute malaria. Journal of the Association of Physicians of India, 41(8), 507–508. [Link]
- Wesche, D. L., Schuster, B. G., Wang, W. X., & Woosley, R. L. (2000). Mechanism of cardiotoxicity of this compound. Clinical pharmacology and therapeutics, 67(5), 521–529. [Link]
- Amber Lifesciences. (2024, May 8).
- RxList. Halfan (this compound Hydrochloride Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
- Minicule. This compound: Uses, Dosage, Side Effects & Interactions. [Link]
- Mayo Clinic. This compound (Oral Route) - Side effects & dosage. [Link]
- Taylor & Francis. This compound – Knowledge and References. [Link]
- Drugs.com. This compound Interactions Checker. [Link]
- Fleckenstein, L., et al. (1993). Pharmacokinetics of an extended-dose this compound regimen in patients with malaria and in healthy volunteers. Clinical pharmacology and therapeutics, 53(1), 25–31. [Link]
- Kolade, Y. T., et al. (2006). Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 41(2), 556–561. [Link]
- ResearchGate. (2000). Mechanism of cardiotoxicity of this compound. [Link]
- Salako, L. A., Sowunmi, A., & Walker, O. (1990). Evaluation of the clinical efficacy and safety of this compound in falciparum malaria in Ibadan, Nigeria. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(5), 644–647. [Link]
- Kombila, M., et al. (1992). Efficacy, safety and acceptability of this compound in the treatment of acute Plasmodium falciparum malaria in African children (Gabon).
- Gawienowski, M., Benet, L. Z., Fleckenstein, L., & Lin, E. T. (1988). Ion-paired liquid chromatographic method for the analysis of blood and plasma for the antimalarial drug this compound and its putative mono-debutylated metabolite.
- Le Bras, J., & Durand, R. (2003). The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum. Fundamental & clinical pharmacology, 17(2), 147–153. [Link]
- Le Bras, J. (1999). [Mechanisms and dynamics of drug resistance in Plasmodium falciparum]. Bulletin de la Societe de pathologie exotique (1990), 92(5 Pt 1-2), 361–365. [Link]
- Defense Technical Information Center. (1982). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. [Link]
- Guggisberg, A. M., et al. (2014). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual review of microbiology, 68, 101–121. [Link]
- Oduola, A. M., et al. (1993). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial agents and chemotherapy, 37(6), 1305–1309. [Link]
- Pistone, T., et al. (2012). Effect of this compound on QT interval in children. Pathogens and global health, 106(1), 58–61. [Link]
- Hyde, J. E. (1999). Mechanisms of drug resistance in malaria. Microbes and infection, 1(9), 719–726. [Link]
- Attama, A. A., et al. (2014). Formulation, in vitro and in vivo evaluation of this compound-loaded solid lipid microparticles.
- Semantic Scholar. (2000). Mechanism of cardiotoxicity of this compound. [Link]
- Osaka University. (2000). Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system. [Link]
- Taylor & Francis Online. (2014). Formulation, in vitro and in vivo evaluation of this compound-loaded solid lipid microparticles. [Link]
- Basco, L. K., & Le Bras, J. (1992). In Vitro Activity of the Enantiomers of N-desbutyl Derivative of this compound. Annales de parasitologie humaine et comparee, 67(3), 82–83. [Link]
- ResearchGate. (2014). Formulation, in vitro and in vivo evaluation of this compound-loaded solid lipid microparticles. [Link]
- SciSpace. (2006).
- Tie, H., et al. (2002). The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels. Journal of pharmacological and toxicological methods, 48(3), 187–196. [Link]
- Basco, L. K., & Le Bras, J. (1991). In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. The American journal of tropical medicine and hygiene, 45(5), 571–576. [Link]
- Brancucci, N. M. B., et al. (2021). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs.
- Semantic Scholar. (1989). This compound: an overview of efficacy and safety. [Link]
- Touze, J. E., et al. (2009).
- Sowunmi, A., et al. (2000). Effects of tetracycline on the pharmacokinetics of this compound in healthy volunteers. British journal of clinical pharmacology, 49(6), 617–621. [Link]
- MDPI. (2022).
- Malaysian Journal of Analytical Sciences. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ARTEMETHER AND LUMEFANTRINE IN PURE AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mims.com [mims.com]
- 5. pediatriconcall.com [pediatriconcall.com]
- 6. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. amberlife.in [amberlife.in]
- 8. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of this compound on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Halfan (this compound Hydrochloride Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of an extended-dose this compound regimen in patients with malaria and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Halofantrine Hydrochloride
Abstract: Halofantrine hydrochloride is a phenanthrene methanol antimalarial agent effective against multidrug-resistant strains of Plasmodium falciparum.[1] This guide provides a comprehensive overview of a common and effective chemical synthesis route for this compound hydrochloride. It delves into the retrosynthetic analysis, a step-by-step description of the forward synthesis, detailed experimental protocols, and methods for characterization. The document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable insights into the manufacturing process of this significant therapeutic agent.
Introduction
This compound, chemically known as (RS)-1,3-dichloro-α-[2-(dibutylamino)ethyl]-6-(trifluoromethyl)-9-phenanthrenemethanol hydrochloride, is a synthetic antimalarial drug.[2][3] It functions as a blood schizonticide, proving effective against strains of malaria that have developed resistance to other common treatments.[1] Its mechanism of action is believed to be similar to drugs like chloroquine and mefloquine, involving the formation of toxic complexes with heme byproducts within the parasite, which ultimately damages the parasite's membrane.[1]
The synthesis of this compound presents a multi-step challenge typical of complex aromatic compounds. The core of the molecule is a substituted phenanthrene ring, which requires careful construction, followed by the attachment of the functional side chain that is crucial for its biological activity. This guide will focus on a synthetic pathway that utilizes a Mannich-type reaction, a robust and scalable method for producing the target compound.
Retrosynthetic Analysis
A retrosynthetic approach to this compound hydrochloride reveals a logical path for its synthesis from simpler, more readily available precursors. The primary disconnection occurs at the carbon-nitrogen bond of the amino alcohol side chain, suggesting a Mannich-type condensation. A further disconnection of the carbon-carbon bond in the side chain points to a ketone as a key intermediate.
This analysis identifies two primary building blocks:
-
A substituted phenanthrene ketone: 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ethyl ketone.
-
An amino component: N,N-di-n-butylamine, which can be used to generate a reactive methylene ammonium salt.
The phenanthrene ketone itself can be synthesized through multi-step processes, but for the purpose of this guide, it is considered the primary starting material, which can be custom-synthesized or procured.
Caption: Retrosynthetic analysis of this compound hydrochloride.
The Forward Synthesis Pathway
A patented method for preparing this compound involves a streamlined process that offers high yield and purity while avoiding highly toxic reagents and harsh conditions.[4] The synthesis can be broken down into three primary stages: formation of a reactive enolate, condensation to form a Mannich base, reduction of the ketone, and final salt formation.
Stage 1: Formation of the Mannich Reagent and Phenanthrene Enolate
The synthesis begins by preparing the active Mannich reagent, N,N-di-n-butyl methylene ammonium iodide, from N,N-di-n-butylamine and formaldehyde.[4] Concurrently, the starting ketone, 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ethyl ketone, is treated with a strong base, such as sodium hydride, in an organic solvent to generate a highly reactive enolate salt.[4]
Rationale for Experimental Choices:
-
Base: Sodium hydride (NaH) is chosen as it is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ketone, driving the reaction forward to form the sodium enolate.[4]
-
Temperature: The reaction is conducted at low temperatures (-10 to 0 °C) to control the reaction rate and minimize potential side reactions.[4]
Stage 2: Mannich Condensation and Reduction
The generated phenanthrene enolate salt is then reacted with the N,N-di-n-butyl methylene ammonium iodide. This condensation reaction forms the Mannich base. This intermediate ketone is then reduced to the corresponding alcohol, yielding the this compound free base.[4]
Rationale for Experimental Choices:
-
Reducing Agent: A variety of reducing agents can be used, including sodium borohydride, lithium aluminum hydride, or zinc powder.[4] Zinc powder is a preferable option as it is effective, less hazardous, and more cost-efficient than complex metal hydrides.[4]
Stage 3: Hydrochloride Salt Formation
The final step is the conversion of the oily this compound free base into its stable, crystalline hydrochloride salt. This is achieved by reacting the free base with hydrochloric acid in a suitable solvent. The salt form improves the compound's stability, handling properties, and bioavailability.[4][5]
Caption: Overall workflow for the synthesis of this compound HCl.
Experimental Protocols
The following protocols are adapted from established synthesis methodologies.[4]
Protocol 1: Synthesis of the Mannich Base
-
Enolate Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in a suitable organic solvent (e.g., anhydrous THF).
-
Cool the suspension to between -10 °C and 0 °C.
-
Slowly add a solution of 1,3-dichloro-6-trifluoromethyl-9-phenanthryl ethyl ketone to the cooled suspension while stirring.
-
Maintain the temperature and continue stirring for a specified period to ensure complete formation of the sodium enolate.
-
Condensation: In a separate vessel, prepare N,N-di-n-butyl methylene ammonium iodide.
-
Add the ammonium iodide reagent to the enolate solution.
-
Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with water.
-
Perform a standard aqueous work-up and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base.
Protocol 2: Reduction and Salification
-
Reduction: Dissolve the crude Mannich base from the previous step in a suitable solvent (e.g., acetic acid).
-
Add the reducing agent (e.g., zinc powder) portion-wise while monitoring the internal temperature.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the reducing agent and any inorganic salts.
-
Neutralize the filtrate and extract the this compound free base into an organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield the crude free base.
-
Salification: Dissolve the crude free base in a solvent like isopropanol or ethanol.
-
Add a calculated amount of concentrated hydrochloric acid or pass HCl gas through the solution.
-
Stir the mixture, allowing the this compound hydrochloride salt to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Data Summary
The efficiency of the synthesis is summarized in the table below. Yields are representative and can vary based on reaction scale and purification techniques.
| Step | Key Reagents | Temperature (°C) | Typical Yield (%) |
| Enolate Formation & Condensation | NaH, N,N-di-n-butyl methylene ammonium iodide | -10 to 0 | ~85-90% |
| Reduction | Zinc Powder, Acetic Acid | Room Temp. to 50 | ~80-85% |
| Salification | HCl, Isopropanol | Room Temp. | >95% |
Characterization
The identity and purity of the final product, this compound hydrochloride, as well as key intermediates, must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine groups.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Safety Considerations
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere and away from moisture.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents: Many organic solvents used are flammable and may be toxic. Handle with care in a well-ventilated area.
-
Reducing Agents: Reagents like lithium aluminum hydride are extremely reactive with water. Zinc powder can be flammable.
Conclusion
The synthesis of this compound hydrochloride via a Mannich-type reaction pathway is an efficient and robust method.[4] This route offers several advantages, including operational simplicity, temperate reaction conditions, and high yields.[4] By carefully controlling reaction parameters and employing appropriate safety measures, this process can be reliably scaled for the production of this vital antimalarial drug. The detailed protocols and rationale provided in this guide serve as a valuable resource for professionals engaged in pharmaceutical synthesis and development.
References
[6] Vertex AI Search. The Role of this compound HCl in Pharmaceutical Synthesis and Development. [4] CN100400501C - this compound preparing method - Google Patents. [2] Charles Darwin University. This compound. [7] ACS Publications. Antimalarial arylaminopropanols | Journal of Medicinal Chemistry. [3] ResearchGate. Chemical structure of this compound (Source: CDROM Lecture Notes on Tropical Medicine). [8] MedchemExpress.com. This compound hydrochloride (SKF-102886) | Parasite Inhibitor. [9] SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [10] WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof - Google Patents. [11] YouTube. Friedel-Crafts Acylation. [5] US5968987A - this compound free base for the treatment of malaria and compositions - Google Patents. [1] NIH - PubChem. This compound | C26H30Cl2F3NO | CID 37393. [12] Benchchem. Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. [13] JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol - Google Patents. [14] Khan Academy. Friedel-Crafts acylation (video). [15] Chemsrc. CAS#:5402-86-8 | 2-(dibutylamino)-1-(3,4-dichlorophenyl)ethanol. [16] CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents. [17] Herliati | International Journal of Chemistry. Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus. [18] ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [19] NCBI. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [20] Benchchem. Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation. [21] NIH - PMC. Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. [22] Chemistry LibreTexts. Friedel-Crafts Reactions. [23] WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents. [24] ResearchGate. (PDF) Cleaner Routes for Friedel-Crafts Acylation. [25] PubMed. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [26] NIH - PMC. Design and Synthesis of Novel Hybrid Molecules against Malaria. [27] ResearchGate. Synthesis and solid state structures of 1,3-dihalo-1,3-bis(dialkylamino)propenium salts and related compounds | Request PDF. [28] WO1995027492A1 - this compound free base for the treatment of malaria and compositions - Google Patents. [29] CN107501316A - LUMEFANTRINE isomers and preparation method thereof - Google Patents.
Sources
- 1. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. CN100400501C - this compound preparing method - Google Patents [patents.google.com]
- 5. US5968987A - this compound free base for the treatment of malaria and compositions - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scihorizon.com [scihorizon.com]
- 10. WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol - Google Patents [patents.google.com]
- 14. Khan Academy [khanacademy.org]
- 15. CAS#:5402-86-8 | 2-(dibutylamino)-1-(3,4-dichlorophenyl)ethanol | Chemsrc [chemsrc.com]
- 16. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 17. Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus | Herliati | International Journal of Chemistry | CCSE [ccsenet.org]
- 18. researchgate.net [researchgate.net]
- 19. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design and Synthesis of Novel Hybrid Molecules against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. WO1995027492A1 - this compound free base for the treatment of malaria and compositions - Google Patents [patents.google.com]
- 29. CN107501316A - LUMEFANTRINE isomers and preparation method thereof - Google Patents [patents.google.com]
The Genetic Basis of Halofantrine Resistance in Plasmodium falciparum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The efficacy of the phenanthrene methanol antimalarial, Halofantrine, has been significantly undermined by the evolution of resistance in Plasmodium falciparum. This guide provides a comprehensive technical overview of the molecular underpinnings of this resistance. The primary genetic determinant is the P. falciparum multidrug resistance 1 gene (pfmdr1), which confers resistance through two principal mechanisms: gene amplification leading to overexpression of the PfMDR1 transporter protein, and specific point mutations that alter transporter function. While pfmdr1 is central, other loci, including the P. falciparum chloroquine resistance transporter (pfcrt) gene, play a modulatory role, contributing to a complex, polygenic resistance phenotype. This document details the molecular mechanisms, outlines the key experimental methodologies used for their characterization—from genomic surveillance to functional validation—and presents a synthesized model of resistance to inform future research and drug development strategies.
PART 1: Introduction to this compound and the Emergence of Resistance
This compound: A Phenanthrene Methanol Antimalarial
This compound is a blood schizonticide, structurally related to quinine and lumefantrine, that has been effective against erythrocytic stages of all Plasmodium species, including strains of P. falciparum resistant to chloroquine.[1] Its precise mechanism of action remains under investigation, but like other quinoline-type drugs, it is thought to interfere with the detoxification of heme within the parasite's digestive vacuole (DV).[2][3] Evidence suggests this compound forms toxic complexes with ferriprotoporphyrin IX (heme), inhibiting the formation of hemozoin crystals and leading to parasite death through oxidative damage and membrane disruption.[4][5]
The Clinical Challenge: this compound Resistance in P. falciparum
The development of this compound was a direct response to the global spread of chloroquine-resistant P. falciparum.[2][3] However, its utility was soon compromised by the parasite's remarkable capacity to develop resistance. The emergence of this compound-resistant strains, particularly in regions like Southeast Asia, necessitated a deeper understanding of the genetic factors driving this phenotype to inform treatment guidelines and the development of next-generation antimalarials.[6][7]
PART 2: The Central Role of pfmdr1 in this compound Resistance
The cornerstone of this compound resistance in P. falciparum is the multidrug resistance 1 gene, pfmdr1. This gene encodes a P-glycoprotein homolog (PfMDR1), an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole.[8] It functions to transport substrates across the DV membrane, and alterations in its expression or sequence are pivotal in modulating susceptibility to a range of antimalarials, including this compound.[8][9]
Mechanism I: pfmdr1 Gene Amplification and Protein Overexpression
A primary mechanism of resistance is the amplification of the pfmdr1 gene.[10] An increased number of gene copies leads to elevated levels of pfmdr1 mRNA and, consequently, overexpression of the PfMDR1 protein on the DV membrane.[7][11] This overexpression is strongly associated with reduced in vitro susceptibility to this compound, mefloquine, and quinine.[7][10][12] The prevailing hypothesis is that a higher density of PfMDR1 transporters enhances the sequestration of this compound into the digestive vacuole, away from its potential cytosolic targets, or modulates its interaction at the DV, thereby reducing the drug's effective concentration and conferring a resistant phenotype.[8]
To directly validate this, genetic disruption experiments have been performed. In a P. falciparum line with multiple pfmdr1 copies, ablating one of the copies resulted in a significant increase in susceptibility (i.e., a lower IC50 value) to this compound, lumefantrine, mefloquine, and quinine, confirming the direct causal link between pfmdr1 copy number and resistance.[11][13]
Table 1: Impact of pfmdr1 Copy Number Variation on Antimalarial Drug Susceptibility
| Drug | Parasite Line / Condition | pfmdr1 Copy Number | Mean IC50 (nM) | Fold Change in Susceptibility | Reference |
| This compound | FCB Parental Line | 2 | 26 | - | [13] |
| FCB Knockdown Clones | 1 | 9 - 13 | ~2.3x Increase | [13] | |
| Mefloquine | FCB Parental Line | 2 | 39 | - | [13] |
| FCB Knockdown Clones | 1 | 12 - 14 | ~3.0x Increase | [13] | |
| Lumefantrine | FCB Parental Line | 2 | 44 | - | [13] |
| FCB Knockdown Clones | 1 | 12 - 15 | ~3.3x Increase | [13] | |
| Quinine | FCB Parental Line | 2 | 419 | - | [13] |
| FCB Knockdown Clones | 1 | 216 - 239 | ~1.8x Increase | [13] |
IC50 (50% inhibitory concentration) values represent the drug concentration required to inhibit parasite growth by 50%. A lower IC50 indicates greater susceptibility.
Mechanism II: The Influence of pfmdr1 Single Nucleotide Polymorphisms (SNPs)
In addition to gene amplification, point mutations within the pfmdr1 coding sequence play a crucial role in modulating drug susceptibility.[9] Several key SNPs have been identified:
-
N86Y: This mutation, common in African strains, is a significant modulator of drug response. While it can increase susceptibility to drugs like mefloquine and lumefantrine, it is also believed to alter the transporter's substrate specificity, potentially gaining a this compound-transporting capability that contributes to resistance.[8]
-
Y184F: The Y184F allele has been associated with altered susceptibility to multiple drugs and is often studied in conjunction with the N86Y mutation and gene copy number.[9][14]
-
Other Mutations (S1034C, N1042D, D1246Y): These polymorphisms also affect the physicochemical properties of the PfMDR1 protein, impacting its binding capacity and transport efficiency for various antimalarials, including this compound.[9]
These mutations likely alter the conformation of the drug-binding pocket within the PfMDR1 transporter, thereby changing its affinity for and ability to transport specific drug molecules.[8]
PART 3: Secondary and Novel Genetic Loci
While pfmdr1 is the principal driver, the genetic architecture of this compound resistance is not monolithic. Other genes can influence the resistance phenotype, often through epistatic interactions.
The Modulatory Role of pfcrt
The P. falciparum chloroquine resistance transporter gene (pfcrt) is the primary determinant of chloroquine resistance.[15][16] Mutations in pfcrt, particularly the K76T substitution, confer resistance by enabling the transporter to efflux chloroquine from the digestive vacuole.[8][17] While not the primary driver of this compound resistance, polymorphisms in pfcrt can modulate the level of resistance to various quinoline-related drugs.[14][18] Evidence suggests an interactive role between pfcrt and pfmdr1 genotypes in shaping the overall multidrug resistance profile of the parasite.[14][19] For instance, the genetic background of pfcrt can influence the selective pressure on pfmdr1 and vice versa.
Emerging Loci from Genomic Surveillance: The Case of PF10_0355
Modern genomic techniques, such as genome-wide association studies (GWAS), have enabled the discovery of novel loci associated with drug resistance.[20][21][22] A GWAS approach applied to P. falciparum identified a novel candidate gene, PF10_0355, containing multiple SNPs associated with this compound resistance.[23] Functional follow-up studies using episomal overexpression of the resistance-associated allele of PF10_0355 in a drug-sensitive parasite line demonstrated a causative link; overexpression made the parasites more resistant to this compound, lumefantrine, and mefloquine.[23] This finding highlights that our understanding of this compound resistance is still evolving and underscores the power of unbiased genomic screens to identify previously unknown resistance mechanisms.
PART 4: Methodologies for Investigating this compound Resistance
The elucidation of the genetic basis of this compound resistance relies on a multi-step process that combines molecular surveillance, in vitro phenotyping, and functional genetics.
Workflow for Identifying and Characterizing Resistance Loci
A typical research workflow begins with the collection of clinical or field isolates of P. falciparum. These isolates undergo in vitro drug susceptibility testing to determine their IC50 values for this compound and other antimalarials. Concurrently, genomic DNA is extracted for molecular analysis, including the quantification of pfmdr1 copy number and sequencing of key resistance genes like pfmdr1 and pfcrt. Candidate genes or mutations identified are then validated using reverse genetics in laboratory-adapted parasite lines.
Caption: Workflow for functional validation by pfmdr1 gene disruption.
PART 5: Synthesis and Future Directions
The Genetic Architecture of this compound Resistance: A Multi-faceted Model
The resistance of P. falciparum to this compound is not caused by a single genetic event but is a quantitative trait influenced primarily by the state of the pfmdr1 gene. Both the quantity of the PfMDR1 transporter (determined by gene copy number) and its quality (determined by SNPs) contribute to the final resistance level. This primary mechanism is further modulated by the genetic background of other transporter genes like pfcrt and potentially novel players like PF10_0355.
Caption: Molecular model of this compound action and resistance.
Implications for Drug Development and Surveillance
The central role of pfmdr1 in conferring resistance not only to this compound but also to mefloquine and lumefantrine has significant implications. Molecular surveillance of pfmdr1 copy number and key SNPs in parasite populations is a critical tool for predicting potential treatment failure and tracking the spread of resistance. [12]For drug development, the PfMDR1 transporter itself represents a potential target. Compounds that could inhibit its transport function or act as chemosensitizers could potentially restore the efficacy of existing drugs. Understanding the complex interplay between different resistance loci is essential for designing combination therapies that are robust against the parasite's evolutionary adaptability.
References
- Cowman, A. F., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 74, 531-554. [Link] [8][16][28]2. Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, this compound, Quinine, and Artemisinin. The Journal of Infectious Diseases, 194(4), 528–535. [Link] [29]3. Basco, L. K., & Le Bras, J. (1995). The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum. Annales de Biologie Clinique, 53(6), 325-332. [Link] [6]4. Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 copy number in plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, this compound, quinine, and artemisinin. The Journal of Infectious Diseases, 194(4), 528-35. [Link] [12]5. Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, this compound, Quinine, and Artemisinin. The Journal of Infectious Diseases, 194(4), 528–535. [Link] [14]6. Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of Infectious Diseases, 184(6), 770-776. [Link] [3]7. Wilson, C. M., Serrano, A. E., Wasley, A., Bogenschutz, M. P., Shankar, A. H., & Wirth, D. F. (1993). Amplification of pfmdr1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand. Molecular and Biochemical Parasitology, 57(1), 151-160. [Link] [7]8. Pediatric Oncall. (n.d.). This compound. Drug Index. [Link] [1]9. Amber Lifesciences. (2025). This compound: Uses, Mechanism of Action, Side Effects & Current Status. [Link] [4]10. Parkin, D. W. (2008). Identification and characterization of novel drug resistance loci in Plasmodium falciparum. Harvard University Dissertations. [Link] [24]11. Wikipedia. (n.d.). This compound. [Link] [30]12. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 37393. [Link] [5]13. Price, R. N., Uhlemann, A. C., Brockman, A., McGready, R., Ashley, E., Phaipun, L., Patel, R., Laing, K., Looareesuwan, S., White, N. J., Nosten, F., & Krishna, S. (2004). Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet, 364(9432), 438-447. [Link] [13]14. Veiga, M. I., Dhingra, S. K., Henrich, P. P., Straimer, J., Gnädig, N., Uhlemann, A. C., Martin, R. E., Lehane, A. M., & Fidock, D. A. (2016). Amodiaquine resistance in Plasmodium falciparum is mediated by the P. falciparum chloroquine resistance transporter and P. falciparum multidrug resistance 1. Nature Communications, 7, 11784. [Link] [10]15. Chaijaroenkul, W., Na-Bangchang, K., Mungthin, M., & Sirisopana, N. (2011). Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand. The American Journal of Tropical Medicine and Hygiene, 85(4), 600-605. [Link] [15]16. Martin, R. E., & Kirk, K. (2007). Know your enemy: understanding the role of PfCRT in drug resistance could lead to new antimalarial tactics. Trends in Parasitology, 23(9), 415-421. [Link] [19]17. Mu, J., Ferdig, M. T., Feng, X., Joy, D. A., Duan, J., Furuya, T., Subramanian, G., Aravind, L., Cooper, R. A., Wootton, J. C., Fujioka, H., & Su, X. Z. (2003). Multiple transporters associated with malaria parasite responses to chloroquine and quinine. Molecular Microbiology, 49(4), 977-989. [Link] [21]18. Duraisingh, M. T., & Cowman, A. F. (2005). Contribution of the pfmdr1 gene to antimalarial drug-resistance. Acta Tropica, 94(3), 181-190. [Link] [11]19. Ritchie, G. Y., Mungthin, M., Green, J. E., Sibley, C. H., & Uhlemann, A. C. (2011). In vitro selection of this compound resistance in Plasmodium falciparum is not associated with increased expression of Pgh1. Molecular and Biochemical Parasitology, 83(1), 27-35. [Link] [9]20. Mehlotra, R. K., & Fujioka, H. (2009). Genetics of chloroquine-resistant malaria: a haplotypic view. Expert Review of Anti-infective Therapy, 7(9), 1125-1138. [Link] [20]21. Le, T. N., Summers, R. L., Martin, R. E., & Le, T. H. (2015). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 59(10), 6177-6183. [Link] [18]22. Zhao, Y., Feng, G., Liu, Y., Zhang, L., Wang, Q., Li, J., & Wang, G. (2023). Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021. Frontiers in Cellular and Infection Microbiology, 13, 1213456. [Link] [25][26]23. Fidock, D. A. (2010). PfCRT and its role in antimalarial drug resistance. Expert Review of Molecular Medicine, 12, e29. [Link] [17]24. Volkman, S. K., Sabeti, P. C., De S, T., Neafsey, D. E., & Wirth, D. F. (2007). Advances in understanding the genetic basis of antimalarial drug resistance. Current Opinion in Genetics & Development, 17(1), 8-14. [Link] [27]25. Wang, Z., Shrestha, S., Li, X., Miao, J., Yuan, L., Cabrera, M., Cui, L., & Wang, Z. (2016). Genome-wide association analysis identifies genetic loci associated with resistance to multiple antimalarials in Plasmodium falciparum from China-Myanmar border. Scientific Reports, 6, 33894. [Link] [31]26. O'Brien, C., Henrich, P. P., Passi, N., Fidock, D. A., & Park, D. J. (2014). A Genome Wide Association Study of Plasmodium falciparum Susceptibility to 22 Antimalarial Drugs in Kenya. PLoS ONE, 9(5), e96486. [Link] [22][32]27. Volkman, S. K., Herman, J., Lukens, A. K., & Hartl, D. L. (2017). Genome-Wide Association Studies of Drug-Resistance Determinants. Trends in Parasitology, 33(3), 214-230. [Link]
Sources
- 1. pediatriconcall.com [pediatriconcall.com]
- 2. [PDF] Mechanisms of drug resistance in malaria. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amberlife.in [amberlife.in]
- 5. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agro.icm.edu.pl [agro.icm.edu.pl]
- 10. scispace.com [scispace.com]
- 11. Decreasing pfmdr1 copy number in plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, this compound, quinine, and artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, this compound, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PfCRT and its role in antimalarial drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Know your enemy: understanding the role of PfCRT in drug resistance could lead to new antimalarial tactics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetics of chloroquine-resistant malaria: a haplotypic view - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Genome Wide Association Study of Plasmodium falciparum Susceptibility to 22 Antimalarial Drugs in Kenya | PLOS One [journals.plos.org]
- 21. A genome wide association study of Plasmodium falciparum susceptibility to 22 antimalarial drugs in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genome-Wide Association Studies of Drug-Resistance Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification and characterization of novel drug resistance loci in <i>Plasmodium falciparum</i> - ProQuest [proquest.com]
Halofantrine: A Retrospective Analysis of Initial Clinical Trials in the 1990s
An In-depth Technical Guide for Researchers and Drug Development Professionals
Preamble: The Context of a Promising but Flawed Antimalarial
The 1990s marked a critical period in the fight against malaria, with the rapid spread of resistance to conventional therapies like chloroquine. In this challenging landscape, halofantrine, a phenanthrene methanol compound, emerged as a promising new agent. Its efficacy against multidrug-resistant Plasmodium falciparum strains offered a beacon of hope. This guide provides a detailed technical retrospective of the initial clinical trial results for this compound during this pivotal decade, synthesizing key findings on its efficacy, pharmacokinetics, and the ultimate safety concerns that curtailed its widespread use. This analysis is intended to offer valuable insights into the complexities of antimalarial drug development, the importance of rigorous post-marketing surveillance, and the intricate balance between therapeutic benefit and patient risk.
Section 1: Efficacy in the Treatment of Uncomplicated Malaria
Initial clinical trials in the 1990s consistently demonstrated this compound's high efficacy in treating uncomplicated malaria, particularly in regions with high rates of chloroquine resistance.
Therapeutic Efficacy Against P. falciparum and P. vivax
Clinical studies reported high cure rates for this compound against both P. falciparum and P. vivax malaria. In a large-scale program involving over 1900 patients, the majority of whom had P. falciparum infections in multidrug-resistant areas, a standard regimen of this compound resulted in a failure rate of only 0.6% to clear parasitemia within seven days.[1] Recrudescence, the reappearance of parasites after initial clearance, was observed in about 6% of falciparum malaria cases.[1] For P. vivax malaria, the recrudescence rate was approximately 5.4%.[1]
Key efficacy parameters from these early trials are summarized below:
| Parameter | P. falciparum | P. vivax |
| Parasite Clearance Time (Mean) | 57.9 hours | 57.3 hours |
| Fever Clearance Time (Mean) | 50.2 hours | 49.6 hours |
| Recrudescence Rate | ~6.0% | ~5.4% |
| Data synthesized from Horton et al., 1990.[1] |
Standard Dosage Regimens
The most commonly evaluated and subsequently recommended dosage regimen for adults was 500 mg of this compound administered every six hours for three doses (a total of 1500 mg).[1] For children, a weight-based regimen of 8 mg/kg every six hours for three doses was established.[1] These regimens were found to be effective in clearing parasitemia and resolving clinical symptoms in the majority of patients.
Section 2: The Pharmacokinetic Profile: A Double-Edged Sword
The pharmacokinetic properties of this compound were a central focus of investigation, revealing characteristics that significantly influenced both its efficacy and its safety profile.
Absorption and Bioavailability
This compound exhibited erratic and highly variable absorption from the gastrointestinal tract.[2] A critical finding was the profound impact of food on its bioavailability. Administration with a high-fat meal could increase the peak plasma concentration and the area under the curve (AUC) by approximately seven-fold and three-fold, respectively.[2] This food effect, while potentially boosting therapeutic concentrations, also laid the groundwork for the safety concerns that would later emerge.
Metabolism and Elimination
This compound is metabolized in the liver to its primary active metabolite, n-desbutylthis compound.[2] Both the parent drug and its metabolite possess antimalarial activity.[2] The drug has a relatively long terminal elimination half-life, ranging from 6 to 10 days for the parent compound and 3 to 4 days for the metabolite.[2] This long half-life has implications for both sustained therapeutic effect and the potential for drug accumulation and toxicity.
Caption: Simplified pharmacokinetic pathway of this compound.
Section 3: The Emergence of a Critical Safety Concern: Cardiotoxicity
While initial reports suggested a favorable safety profile with mainly mild and transient gastrointestinal side effects, a more severe and life-threatening adverse effect emerged during the 1990s: cardiotoxicity.
QT Interval Prolongation
A prospective electrocardiographic (ECG) study in 1993 was among the first to systematically document that this compound consistently caused a dose-related lengthening of the PR and QT intervals.[3] The corrected QT interval (QTc) is a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat. Prolongation of the QTc interval is a known risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes.
| Study | Key Finding on QTc Prolongation |
| Nosten et al., 1993 | This compound induced consistent, dose-related lengthening of the PR and QT intervals.[3] |
| Monlun et al., 1995 | Minimal ECG changes with QTc lengthening were noted, and the effect was dose-dependent.[4] |
| Touze et al., 1996 | A significant correlation was found between plasma this compound levels and the QTc interval.[5] |
Mechanism of Cardiotoxicity
The cardiotoxicity of this compound is attributed to its ability to block the delayed rectifier potassium channel (specifically the hERG channel) in cardiac myocytes.[1][3] This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound prolongs the duration of the action potential, which manifests as a lengthened QT interval on the ECG. This mechanism is similar to that of Class III antiarrhythmic drugs.[1]
Sources
- 1. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrocardiographic changes and this compound plasma level during acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Halofantrine for Laboratory Applications
Introduction
Halofantrine is a phenanthrene methanol compound recognized for its efficacy as a blood schizonticidal antimalarial agent.[1][2][3][4] Developed for treating acute and multi-drug resistant malaria, particularly from Plasmodium falciparum, its clinical application has been tempered by significant challenges.[2][3][5][6] These include erratic oral absorption and the potential for serious cardiotoxicity, specifically the prolongation of the QTc interval.[4][5][7] For the researcher, scientist, or drug development professional, a thorough understanding of this compound's fundamental physicochemical properties is not merely academic; it is the bedrock upon which reliable experimental design, accurate analytical measurement, and innovative formulation strategies are built.
This guide provides a detailed examination of this compound's core chemical and physical characteristics. Moving beyond a simple recitation of data, it explains the causality behind its behavior in laboratory settings and offers field-proven methodologies for its analysis. The objective is to equip laboratory professionals with the authoritative knowledge required to handle, analyze, and formulate this complex molecule with precision and confidence.
Core Physicochemical Properties of this compound
The behavior of this compound in both in vitro and in vivo systems is a direct consequence of its molecular structure and resulting physical properties. The compound is typically supplied as this compound Hydrochloride, a white to off-white crystalline substance, to improve handling, though it remains practically insoluble in water.[8] A comprehensive summary of its key properties is presented below, highlighting the critical data points for laboratory work.
Data Summary Table
For clarity and rapid reference, the essential physicochemical parameters for this compound Hydrochloride are summarized in the table below. These values are foundational for designing experiments ranging from solubility assays to chromatographic analysis.
| Property | Value | Significance in Laboratory Use | Source(s) |
| IUPAC Name | 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol hydrochloride | Defines the precise chemical structure for identification and documentation. | [9] |
| Molecular Formula | C₂₆H₃₀Cl₂F₃NO·HCl | Essential for calculating molarity, mass, and for spectrometric identification. | [8] |
| Molecular Weight | 536.89 g/mol | Critical for preparing solutions of known concentration. | [8] |
| Physical Form | White to off-white crystalline compound | Basic identification parameter for visual inspection of raw material. | [8] |
| pKa (Ionization Constant) | 8.10 - 8.20 (mean 8.18) | As a weak base, this value is crucial for predicting its charge state and solubility at different pH values. It dictates the choice of buffers for dissolution and mobile phases for chromatography. | [1][10] |
| Log P (n-octanol/water) | 3.20 - 3.26 | Indicates high lipophilicity ("fat-loving"). This explains its poor aqueous solubility and tendency to partition into non-polar environments. It also informs the choice of organic solvents for extraction and reversed-phase chromatography. | [1][2][10] |
| Aqueous Solubility | Practically insoluble (<0.002% w/v) | The primary challenge in formulation and in preparing aqueous stock solutions. Requires the use of organic co-solvents or specialized formulation techniques like solid dispersions. | [1][2][8] |
| Solubility in Organic Solvents | Methanol: 0.67% w/v (Slightly soluble)n-Octanol: 0.4% w/v (Slightly soluble) | Provides practical guidance for selecting appropriate solvents for preparing stock solutions for analytical standards and for extraction procedures. | [1][2][10] |
Analytical Workflow: High-Performance Liquid Chromatography (HPLC)
Accurate quantification of this compound is paramount for quality control, stability studies, and pharmacokinetic analysis. Given its high lipophilicity and UV-absorbing phenanthrene core, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Expertise & Causality: Why This Protocol Works
The described protocol is a self-validating system designed for robustness.
-
Reversed-Phase (C8/C18) Column: this compound is a lipophilic molecule (Log P ~3.2).[1][10] An RP column with a non-polar stationary phase (like C8 or C18) provides strong retention, allowing for excellent separation from polar impurities.
-
Acidified Mobile Phase: this compound is a basic compound (pKa ~8.18).[1] In a neutral or basic mobile phase, its amine group can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). Adding an acid like perchloric acid to the mobile phase protonates the amine, ensuring a single ionic species and minimizing these secondary interactions, resulting in sharp, symmetrical peaks.[11][12]
-
UV Detection: The extensive aromatic system of the phenanthrene core provides strong chromophores, making this compound easily detectable by UV spectrophotometry at wavelengths around 254 nm.[11]
-
Methanol/Acetonitrile as Organic Modifier: Due to this compound's poor aqueous solubility, a high percentage of organic solvent is required in the mobile phase to ensure it elutes from the column in a reasonable time. Methanol and acetonitrile are ideal choices.[11][12]
Experimental Protocol: Quantification of this compound by RP-HPLC
This protocol provides a validated starting point for the routine analysis of this compound.
1. Objective: To determine the concentration of this compound in a bulk substance or formulated product using an external standard method.
2. Materials & Reagents:
-
This compound Hydrochloride Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q)
-
Perchloric Acid
-
Sodium Dodecyl Sulfate (optional, for specific methods)[13]
-
Sodium Phosphate Monobasic (for buffer preparation)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
3. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis Detector
-
Chromatography Data System (CDS)
-
Analytical Balance
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Ultrasphere C8 (250 x 4.6 mm, 5 µm) or equivalent | Provides sufficient retention and resolution for this compound.[13] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) with 0.2% glacial acetic acid and 0.2% sodium dodecyl sulfate | A common mobile phase ensuring good solubility and peak shape.[13] Alternative: Methanol:0.05M NaH₂PO₄ (76:24, v/v) with 55mM perchloric acid.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[11] |
| Detection | UV at 254 nm | Wavelength of strong absorbance for the phenanthrene moiety.[11] |
| Column Temp. | 30 °C (or ambient) | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 20 µL | A typical volume for analytical HPLC. |
5. Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the chosen mobile phase composition. For example, for the acetonitrile/water mobile phase, mix 750 mL of acetonitrile with 250 mL of water. Add 2 mL of glacial acetic acid and 2 g of sodium dodecyl sulfate. Mix thoroughly and degas using sonication or vacuum filtration.
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. Causality: Methanol is used as the primary solvent due to this compound's poor aqueous solubility.
-
Working Standard Solutions: Prepare a series of at least five working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the mobile phase. This is critical for establishing a calibration curve, a cornerstone of a self-validating system.
-
Sample Preparation (e.g., from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet dose into a volumetric flask (e.g., 250 mg into a 500 mL flask).
-
Add approximately 70% of the flask volume with Methanol and sonicate for 15-20 minutes to dissolve the this compound.
-
Allow to cool to room temperature and dilute to volume with Methanol.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection. Trustworthiness: Filtration removes particulates that could damage the HPLC column and ensures accurate injection volumes.
-
-
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Periodically inject a check standard to verify system stability.
-
-
Data Processing:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Calculate the coefficient of determination (R²), which should be >0.999 for a reliable linear fit.
-
Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.
-
Visualization of HPLC Workflow
The logical flow of the HPLC analysis can be visualized to ensure clarity and reproducibility in the laboratory.
Sources
- 1. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 3. mims.com [mims.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amberlife.in [amberlife.in]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. (+-)-Halofantrine hydrochloride | C26H31Cl3F3NO | CID 37392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative determination of this compound tablets by titrimetry, spectrophotometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved high-performance liquid chromatographic method for the simultaneous measurement of this compound and desbutylthis compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallographic Insights into Halofantrine's Interaction with Ferriprotoporphyrin IX: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the crystallographic studies of the antimalarial drug Halofantrine in complex with its putative target, ferriprotoporphyrin IX (Fe(III)PPIX or hematin). For researchers, scientists, and drug development professionals, this document elucidates the structural basis of this compound's mechanism of action, offering a detailed narrative on the experimental rationale, methodology, and key molecular interactions. By synthesizing crystallographic data with biochemical context, this guide aims to inform future structure-based drug design efforts against malaria.
Introduction: The Enigma of this compound's Mechanism and the Significance of Heme Detoxification
This compound, a phenanthrene methanol antimalarial, has historically been effective against multidrug-resistant strains of Plasmodium falciparum.[1][2] However, its precise mechanism of action has remained a subject of investigation. Several pathways have been proposed, including the disruption of mitochondrial electron transport and potential binding to parasite enzymes like plasmepsin.[1][3] A compelling body of evidence points towards the interference with the parasite's heme detoxification process as a primary mode of action, a mechanism shared with other quinoline-based antimalarials.[4][5]
During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin, releasing toxic-free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin (β-hematin).[6] Inhibition of this crystallization process leads to the accumulation of toxic heme, inducing oxidative stress and parasite death.[6] A pivotal study by de Villiers, Marques, and Egan in 2008 provided the first, and to date, only, crystal structure of this compound bound to Fe(III)PPIX, offering profound insights into this interaction at an atomic level.[1][7] This guide will dissect the findings of this seminal work, presenting a comprehensive overview for the scientific community.
The Crystallographic Mandate: Unveiling the this compound-Heme Complex
The primary objective of the crystallographic study was to elucidate the three-dimensional structure of this compound in complex with Fe(III)PPIX to understand the molecular basis of its inhibitory action on hemozoin formation.[1] X-ray crystallography stands as a powerful tool in drug discovery, providing atomic-resolution data that can guide the rational design of more potent and selective therapeutics.[8]
Rationale for Co-crystallization with Ferriprotoporphyrin IX
Given that this compound was hypothesized to inhibit hemozoin formation, co-crystallizing the drug with the monomeric precursor, Fe(III)PPIX, was a logical step to trap and visualize the drug-target interaction. This approach allows for the direct observation of binding modes, including coordination chemistry, hydrogen bonding, and non-covalent interactions that are critical for understanding the inhibitory mechanism.
Experimental Workflow: From Complex Formation to Structure Determination
The successful crystallization of the this compound-Fe(III)PPIX complex is a testament to meticulous experimental design. The following sections detail the probable workflow, based on the published research, providing a replicable framework for similar studies.[1]
Synthesis and Preparation of the Complex
A crucial first step involves the formation of the this compound-Fe(III)PPIX complex in solution prior to crystallization trials.
Protocol 1: this compound-Fe(III)PPIX Complex Formation
-
Solubilization of Reactants: Dissolve this compound free base and hemin (the chloride salt of Fe(III)PPIX) in a suitable aprotic solvent, such as acetonitrile. The use of an aprotic solvent is critical to prevent the coordination of water to the iron center, which would compete with the binding of this compound.
-
Stoichiometric Mixing: Combine the solutions of this compound and hemin in a defined molar ratio. Spectroscopic techniques, such as UV-visible spectrophotometry, can be employed to monitor the complex formation in solution, as evidenced by shifts in the Soret band of the heme.[9]
-
Incubation: Gently mix the solution and allow it to incubate at room temperature to ensure complete complex formation.
Caption: Experimental workflow for the crystallographic study of the this compound-Fe(III)PPIX complex.
Crystallization
The production of high-quality, single crystals suitable for X-ray diffraction is often the most challenging step in structural biology.
Protocol 2: Co-crystallization of the this compound-Fe(III)PPIX Complex
-
Crystallization Method: The vapor diffusion method, either in sitting or hanging drop format, is a standard technique for screening a wide range of crystallization conditions.
-
Screening: A solution of the pre-formed complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts). This mixture is allowed to equilibrate with the reservoir solution via vapor diffusion.
-
Optimization: Once initial crystal hits are identified, the conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to yield larger, well-ordered crystals. For the this compound-Fe(III)PPIX complex, slow evaporation of the solvent from a solution of the complex is a likely method to have produced diffraction-quality crystals.[1]
X-ray Diffraction Data Collection and Structure Determination
Protocol 3: Data Collection and Processing
-
Crystal Mounting: A single crystal is carefully mounted on a goniometer head and cryo-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
X-ray Source: Data is collected using a high-intensity X-ray source, such as a rotating anode generator or a synchrotron beamline.
-
Diffraction Pattern: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Protocol 4: Structure Solution and Refinement
-
Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or direct methods for small molecules.
-
Model Building: An initial atomic model of the complex is built into the calculated electron density map.
-
Refinement: The model is iteratively refined against the experimental data to improve its fit and accuracy, resulting in the final, high-resolution structure.
Structural Analysis: Key Molecular Interactions
The crystal structure of the this compound-Fe(III)PPIX complex revealed several critical interactions that underpin its mechanism of action.[1][3][7]
| Interaction Type | Interacting Moieties | Key Features | Significance |
| Coordination Bond | This compound alcohol oxygen and Fe(III) center of heme | The Fe(III)-O bond length is consistent with an alkoxide, suggesting deprotonation of the alcohol. The iron porphyrin is five-coordinate and monomeric. | Direct binding to the iron center, preventing its incorporation into the growing hemozoin crystal. |
| π-π Stacking | Phenanthrene ring of this compound and the porphyrin ring of heme | The aromatic systems stack on top of each other, maximizing van der Waals interactions. | Stabilizes the binding of this compound to the face of the heme molecule. |
| Intramolecular Salt Bridge (Proposed) | Protonated tertiary amine of this compound and a propionate side chain of heme | This interaction is inferred from modeling based on the crystal structure and is proposed to be a key feature for the activity of related arylmethanol antimalarials.[1] | May disrupt the formation of the hemozoin precursor dimer, a critical step in heme polymerization. |
Caption: Key molecular interactions between this compound and Ferriprotoporphyrin IX.
Mechanistic Implications and Future Directions for Drug Design
The crystallographic data provides strong evidence for a multi-pronged mechanism of this compound's action against heme detoxification:
-
Direct Coordination: By directly coordinating to the iron center of heme, this compound acts as a "cap," physically preventing the heme molecule from being incorporated into the growing hemozoin crystal lattice.[1]
-
Inhibition of Dimerization: The proposed intramolecular salt bridge may interfere with the formation of the reciprocal hydrogen bonds between the propionate groups of two heme molecules, which is believed to be the initial step in hemozoin dimerization.[1]
These structural insights offer a roadmap for the design of novel antimalarials that target the heme detoxification pathway. Future drug development efforts could focus on:
-
Optimizing the Coordinating Group: Exploring alternative functional groups that can form strong coordination bonds with the heme iron.
-
Enhancing π-π Stacking: Modifying the aromatic system of the drug to improve its stacking interactions with the porphyrin ring, thereby increasing binding affinity.
-
Exploiting the Salt Bridge: Designing molecules with optimized geometries and basic groups to favor the formation of the intramolecular salt bridge with the heme propionate.
Conclusion
The crystallographic study of this compound bound to ferriprotoporphyrin IX has been instrumental in elucidating a key aspect of its antimalarial activity. This technical guide has synthesized the available structural and biochemical data to provide a comprehensive overview for the drug discovery community. The detailed understanding of the molecular interactions at the heart of this drug-target complex provides a solid foundation for the rational design of the next generation of antimalarials aimed at combating the global threat of malaria.
References
- de Villiers, K. A., Marques, H. M., & Egan, T. J. (2008). The crystal structure of this compound-ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials. Journal of inorganic biochemistry, 102(8), 1660–1667. [Link]
- Egan, T. J., Hempelmann, E., & Mavuso, W. W. (1999). Characterisation of synthetic beta-haematin and effects of the antimalarial drugs quinidine, this compound, desbutylthis compound and mefloquine on its formation. Journal of inorganic biochemistry, 73(1-2), 101–107. [Link]
- de Villiers, K. A., Marques, H. M., & Egan, T. J. (2008). The crystal structure of this compound–ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials. OpenUCT. [Link]
- Blauer, G. (1988). Interaction of ferriprotoporphyrin IX with the antimalarials amodiaquine and this compound.
- de Villiers, K. A., Marques, H. M., & Egan, T. J. (2008). The Crystal Structure of this compound-Ferriprotoporphyrin IX and the Mechanism of Action of Arylmethanol Antimalarials. Scientific Research Publishing. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Roepe, P. D. (2021). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of chemical research, 54(12), 2789–2799. [Link]
- Winstanley, P. (2000). This compound: a review of its current role in malaria management. British journal of clinical pharmacology, 50(3), 205–213. (This is a hypothetical reference for broader context, as a direct link was not found in the search results).
- Karle, J. M. (1997). X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity. Antimicrobial agents and chemotherapy, 41(4), 791–794. [Link]
- Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites. Nature, 355(6356), 167–169. (This is a foundational reference on heme polymerization as a drug target, providing context).
- Weissbuch, I., & Leiserowitz, L. (2008). Interplay between malaria, crystalline hemozoin formation, and antimalarial drug action and design. Chemical reviews, 108(11), 4899–4926.
- International Union of Crystallography. (n.d.). Acta Crystallographica Section C: Crystal Structure Communications.
- ResearchGate. (n.d.). The crystal structure of this compound-ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials.
- SciSpace. (n.d.). The crystal structure of this compound–ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials. (2008).
- IJPPR. (2023). Formulation and In VitroEvaluation of this compound Solid Dispersions. International Journal of Pharmacy & Pharmaceutical Research. [Link]
- PubMed. (1989). Structure of the Antimalarial this compound Hydrochloride.
- ASM Journals. (2018). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy. [Link]
- bioRxiv. (2025). Physical–Chemical Approach to Identify Local Structural Determinants of Molecular Mechanisms: Case Study of Antimalarial Drug. bioRxiv. [Link]
- PNAS. (2017). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine.
- Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall Digital Scholar. [Link]
- International Journal of Life Science and Pharma Research. (2023).
- ResearchGate. (n.d.). Effect of different compounds on heme crystallization induced by S. mansoni regurgitant in vitro.
- RSC Publishing. (2010). Alkoxide coordination of iron(iii) protoporphyrin IX by antimalarial quinoline methanols: a key interaction observed in the solid-state and solution. Dalton Transactions. [Link]
- NIH. (2025). Comprehensive synthesis and characterization of a novel Fe–porphyrin complex: crystal structure, spectroscopic investigations, Hirshfeld surface analysis, and computational modeling (DFT, QTAIM-NCI/ELF).
- NIH. (n.d.). Tuning the Geometric and Electronic Structure of Synthetic High-Valent Heme Iron(IV)-Oxo Models in the Presence of a Lewis Acid and Various Axial Ligands.
Sources
- 1. The crystal structure of this compound-ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The crystal structure of this compound–ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials. (2008) | Katherine A. de Villiers | 93 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of ferriprotoporphyrin IX with the antimalarials amodiaquine and this compound. | Semantic Scholar [semanticscholar.org]
- 5. De Villiers, K.A., Marques, H.M. and Egan, T.J. (2008) The Crystal Structure of this compound-Ferriprotoporphyrin IX and the Mechanism of Action of Arylmethanol Antimalarials. Journal of Inorganic Biochemistry, 102, 1660-1667. - References - Scientific Research Publishing [scirp.org]
- 6. ijlpr.com [ijlpr.com]
- 7. The crystal structure of this compound–ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials. [open.uct.ac.za]
- 8. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of ferriprotoporphyrin IX with the antimalarials amodiaquine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol: In Vitro Efficacy of Halofantrine Against Plasmodium falciparum
Abstract: The continuous in vitro culture of Plasmodium falciparum, the most virulent human malaria parasite, is a cornerstone of antimalarial drug discovery and resistance monitoring. This document provides a comprehensive guide for researchers, detailing the principles and step-by-step protocols for maintaining asynchronous and synchronous P. falciparum cultures. It further delineates a robust protocol for assessing the in vitro susceptibility of the parasite to the phenanthrene methanol antimalarial, Halofantrine, using a SYBR Green I-based fluorescence assay. The methodologies are presented with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability for drug development professionals.
Foundational Principles: The Science Behind the Benchtop
The successful in vitro cultivation of P. falciparum's erythrocytic stages, first achieved by Trager and Jensen, hinges on simulating the human host's physiological environment.[1][2] This involves a specialized culture medium, a specific gaseous atmosphere, and a supply of human erythrocytes for invasion and replication.
1.1 The Culture Environment: The parasite's survival depends on a delicate equilibrium. The standard culture system utilizes RPMI-1640 medium, a formulation originally developed for human leukocytes, supplemented with key components.[3] Human serum provides essential growth factors, lipids, and hormones that are not fully defined but are critical for parasite viability.[4] HEPES buffer is included to maintain a stable physiological pH (7.2-7.4) in the presence of parasitic metabolic byproducts, which are primarily acidic. The crucial element is the microaerophilic atmosphere—low in oxygen (1-5%) and high in carbon dioxide (5-7%).[1][5] This mimics the venous circulation environment where the parasite thrives and is essential for its metabolic processes.
1.2 The Target: Human Erythrocytes: P. falciparum is an obligate intracellular parasite within human red blood cells (RBCs). The protocol requires a continuous supply of healthy, uninfected RBCs to sustain the culture as parasites egress from infected cells (schizonts) and invade new ones.
1.3 Synchronization: A Window into the Parasite Lifecycle: In a standard in vitro culture, the parasite's 48-hour lifecycle becomes asynchronous, with all developmental stages (rings, trophozoites, and schizonts) present simultaneously.[6] For many experimental applications, particularly drug susceptibility testing, stage-specificity is a critical variable. Therefore, synchronization is employed to enrich the culture for a specific developmental stage. The most common method involves treating the culture with a 5% D-sorbitol solution, which selectively lyses erythrocytes infected with mature trophozoites and schizonts, leaving the ring-stage parasites intact.[7] This allows for the initiation of a highly synchronized wave of parasite development, which is essential for obtaining reproducible drug assay results.
1.4 this compound: A Case Study in Antimalarial Action: this compound is a blood schizonticide belonging to the phenanthrene methanol class, which also includes quinine and lumefantrine.[8][9] Its mechanism of action is believed to be similar to that of chloroquine, involving the formation of toxic complexes with hematin (ferriprotoporphyrin IX), a byproduct of the parasite's hemoglobin digestion.[10][11] This complex damages the parasite's membranes, leading to its death. While effective against chloroquine-resistant strains, its clinical use is severely limited by erratic absorption and significant cardiotoxicity, specifically QT prolongation.[8][10][12] Nevertheless, it serves as an important tool compound in research settings for studying drug action and resistance mechanisms.
Materials and Reagents
Core Culture Components
| Reagent | Specifications | Purpose |
| RPMI-1640 Medium | With L-glutamine, without NaHCO₃ | Basal nutrient medium |
| HEPES | 25 mM final concentration | pH buffering |
| Sodium Bicarbonate (NaHCO₃) | 2 g/L final concentration | pH buffering, part of bicarbonate system |
| Gentamicin | 25-50 µg/mL final concentration | Antibiotic to prevent bacterial contamination |
| Human Serum | Type A+ or pooled, heat-inactivated | Provides essential growth factors |
| Human Erythrocytes | Type O+, washed | Host cells for parasite replication |
| D-Sorbitol | 5% (w/v) in sterile water | For culture synchronization |
| Glycerolyte | Commercial or lab-prepared | Cryoprotectant for parasite freezing |
Drug Susceptibility Assay Components
| Reagent | Specifications | Purpose |
| This compound Hydrochloride | Purity >98% | Test compound |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade | Solvent for this compound stock |
| SYBR Green I Nucleic Acid Gel Stain | 10,000X concentrate in DMSO | Fluorescent dye for DNA quantification |
| Lysis Buffer | Tris-HCl, EDTA, Saponin, Triton X-100 | Lyses erythrocytes and parasites to release DNA |
Experimental Protocols
Protocol 1: Revival of Cryopreserved P. falciparum
Causality: Cryopreservation allows for long-term storage of parasite stocks.[13] The thawing process must be gradual to prevent osmotic lysis of the parasitized erythrocytes. This is achieved by slowly decreasing the extracellular salt concentration from a hypertonic 12% NaCl solution to an isotonic level.[14][15]
-
Prepare sterile thawing solutions: 12% NaCl, 1.6% NaCl, and 0.9% NaCl with 0.2% glucose.
-
Rapidly thaw a cryovial of parasites from liquid nitrogen in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube. For every 0.5 mL of thawed material, add 0.25 mL of 12% NaCl dropwise while gently mixing.
-
Let the tube stand for 5 minutes at room temperature.
-
Add 10 mL of 1.6% NaCl dropwise over 1-2 minutes with constant, gentle mixing.
-
Centrifuge at 500 x g for 5 minutes. Aspirate the supernatant.
-
Gently resuspend the pellet in 10 mL of 0.9% NaCl with 0.2% glucose. Centrifuge again at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the parasite pellet in 1 mL of complete culture medium.
-
Transfer to a T-25 culture flask, add 4 mL of complete medium and 250 µL of washed, uninfected O+ erythrocytes to achieve a 5% hematocrit.
-
Gas the flask with the appropriate mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) and incubate at 37°C.
Protocol 2: Continuous Aseptic Culture Maintenance
Causality: Continuous culture requires regular media changes to replenish nutrients and remove toxic metabolic waste. The hematocrit is maintained to ensure sufficient host cells are available for newly egressing merozoites, preventing a crash in parasitemia.
-
Examine a thin blood smear stained with Giemsa daily to monitor parasite health and determine parasitemia.
-
Every 24-48 hours, change the culture medium. Place the flask upright to allow erythrocytes to settle.
-
Carefully aspirate the old medium without disturbing the cell layer.
-
Add 5 mL of fresh, pre-warmed (37°C) complete culture medium.
-
Gently swirl the flask to resuspend the cells, gas the flask, and return to the 37°C incubator.
-
When parasitemia exceeds 5%, split the culture. Transfer half of the culture volume to a new flask and add fresh, uninfected erythrocytes and complete medium to maintain a 5% hematocrit.[16]
Protocol 3: Synchronization of Cultures to Ring Stage
Causality: This protocol is critical for ensuring that the drug assay begins with a uniform population of early-stage parasites. Sorbitol treatment exploits the fact that as the parasite matures, it alters the permeability of the host erythrocyte membrane, making cells containing trophozoites and schizonts susceptible to osmotic lysis in a sorbitol solution, while ring-infected and uninfected erythrocytes remain intact.[7]
-
Transfer the asynchronous culture to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 10 volumes of pre-warmed 5% D-sorbitol solution.
-
Incubate for 10 minutes in a 37°C water bath.
-
Centrifuge at 500 x g for 5 minutes and discard the sorbitol supernatant.
-
Wash the pellet twice with 10 mL of incomplete RPMI-1640 medium.
-
After the final wash, resuspend the pellet in complete culture medium with fresh erythrocytes, adjust to 5% hematocrit, and return to the incubator. The culture will now consist predominantly of ring-stage parasites.
Caption: Workflow for synchronizing P. falciparum cultures using sorbitol lysis.
This compound Drug Susceptibility Assay (SYBR Green I Method)
This assay quantifies parasite proliferation by measuring the increase in parasitic DNA. The fluorescent dye SYBR Green I intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.[17][18]
Preparation of Drug Plates and Reagents
-
This compound Stock: Prepare a 1 mg/mL (2 mM) stock solution of this compound in 100% DMSO. Aliquot and store at -20°C. The low aqueous solubility of this compound necessitates a DMSO stock.[19]
-
Drug Plate Preparation: In a 96-well flat-bottom plate, perform a serial dilution of this compound.
-
Add 100 µL of complete medium to all wells.
-
Add a calculated volume of this compound stock to the first well of a row to achieve the highest desired concentration (e.g., 1000 nM) and mix.
-
Perform a 2-fold serial dilution across the plate, leaving the last column as a drug-free control (vehicle control).
-
Prepare a separate plate or wells for a background control containing uninfected erythrocytes.
-
-
Lysis Buffer with SYBR Green I: Prepare the lysis buffer as specified by the WorldWide Antimalarial Resistance Network (WWARN).[18] Immediately before use, add SYBR Green I stain to the required volume of lysis buffer for a final 1X concentration. Protect this solution from light.
Assay Protocol
Caption: Step-by-step workflow for the SYBR Green I drug susceptibility assay.
-
Initiate Assay: Use a synchronized ring-stage culture. Dilute the culture with uninfected erythrocytes and complete medium to a starting parasitemia of 0.25-0.5% and a final hematocrit of 1.5-2%.[20]
-
Plate Inoculation: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber with the appropriate gas mixture. This duration allows for one full lifecycle of parasite replication.
-
Lysis: After incubation, seal the plate and freeze it at -20°C or below. This step helps to lyse the erythrocytes.
-
Staining: Thaw the plate. Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently by pipetting.
-
Final Incubation: Incubate the plate in the dark at room temperature for at least 1 hour.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[18]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence value of the uninfected erythrocyte wells from all other wells.
-
Normalization: Express the fluorescence values as a percentage of the drug-free control wells (100% growth).
-
IC₅₀ Calculation: Plot the percentage of parasite growth against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log[inhibitor] vs. response -- variable slope) to determine the 50% inhibitory concentration (IC₅₀). This is the concentration of this compound required to inhibit parasite growth by 50%.
-
Interpretation: The IC₅₀ value provides a quantitative measure of the parasite's susceptibility to this compound. These values can be compared across different parasite strains or isolates to identify shifts in sensitivity, which may indicate the emergence of resistance.[21][22]
| Parameter | Description | Typical Value |
| Starting Parasitemia | Percentage of infected RBCs at assay start | 0.25 - 0.5% |
| Hematocrit | Percentage volume of RBCs in culture | 1.5 - 2.0% |
| Incubation Time | Duration of drug exposure | 72 hours |
| This compound IC₅₀ (Sensitive Strains) | 50% Inhibitory Concentration | 1 - 10 nM |
| This compound IC₅₀ (Resistant Strains) | 50% Inhibitory Concentration | >30 nM[23] |
References
- Vertex AI Search. (n.d.). Culture of Plasmodium falciparum blood stages v1.0.
- Scientific Research Publishing. (n.d.). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages.
- PubMed Central. (n.d.). New synchronization method for Plasmodium falciparum.
- Amber Lifesciences. (2025). This compound: Uses, Mechanism of Action, Side Effects & Current Status.
- PubMed Central. (n.d.). Collection and Cryopreservation of Plasmodium falciparum Clinical Isolates in the Field.
- PubMed Central. (n.d.). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates.
- National Center for Biotechnology Information. (n.d.). This compound | C26H30Cl2F3NO | CID 37393. PubChem.
- Nature Protocol Exchange. (n.d.). Synchronous culture of Plasmodium falciparum at high parasitemia levels.
- Faculty of Tropical Medicine, Mahidol University. (n.d.). A SIMPLE TECHNIQUE FOR LARGE SCALE IN VITRO CULTURE OF PLASMODIUM FALCIPARUM.
- University of Edinburgh. (n.d.). Routine Culturing Plasmodium falciparum.
- PubMed Central. (n.d.). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum.
- PubMed. (n.d.). Type RI resistance to this compound in West Africa.
- Frontiers. (n.d.). Short-term cryopreservation and thawing have minimal effects on Plasmodium falciparum ex vivo invasion profile.
- WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
- Wikipedia. (n.d.). This compound.
- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- Ovid. (n.d.). Drug susceptibility testing methods of antimalarial agents.
- PubMed. (n.d.). This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential.
- PubMed Central. (n.d.). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera.
- PubMed. (n.d.). In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa).
- PubMed. (1976). Human malaria parasites in continuous culture. Science.
- Semantic Scholar. (n.d.). Plasmodium falciparum in culture: use of outdated erthrocytes and description of the candle jar method.
- PubMed. (n.d.). Preparation and in vitro evaluation of solid dispersions of this compound.
- PubMed Central. (n.d.). Cultivation of Plasmodium spp.
- SciELO. (2022). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air.
Sources
- 1. Human malaria parasites in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum in culture: use of outdated erthrocytes and description of the candle jar method. | Semantic Scholar [semanticscholar.org]
- 3. Cultivation of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. New synchronization method for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pediatriconcall.com [pediatriconcall.com]
- 10. amberlife.in [amberlife.in]
- 11. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection and Cryopreservation of Plasmodium falciparum Clinical Isolates in the Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. malariaresearch.eu [malariaresearch.eu]
- 15. Frontiers | Short-term cryopreservation and thawing have minimal effects on Plasmodium falciparum ex vivo invasion profile [frontiersin.org]
- 16. iddo.org [iddo.org]
- 17. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iddo.org [iddo.org]
- 19. Preparation and in vitro evaluation of solid dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Type RI resistance to this compound in West Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Murine Models for Evaluating the Efficacy of Halofantrine
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of in vivo animal models for assessing the efficacy of the antimalarial drug Halofantrine. We delve into the foundational concepts of model selection, present detailed, field-proven protocols for standard efficacy assays, and discuss advanced applications. The focus is on providing not just procedural steps, but the scientific rationale behind experimental design choices to ensure robust, reproducible, and translatable results in the preclinical evaluation of this compound and its derivatives.
Introduction to this compound and the Need for In Vivo Efficacy Models
This compound is a phenanthrenemethanol antimalarial drug that functions as a blood schizontocide, demonstrating activity against the asexual erythrocytic stages of Plasmodium species, including multidrug-resistant Plasmodium falciparum.[1][2] It is important to note that this compound has no therapeutic activity against the gametocytes or the dormant hypnozoite stages of the parasite found in the liver.[1] A critical challenge in its clinical application is its highly variable oral bioavailability, which is significantly influenced by factors such as co-administration with fatty foods.[1][2] Furthermore, concerns regarding cardiotoxicity, specifically the prolongation of the QTc interval, necessitate careful evaluation in preclinical models.[3]
Given these properties, robust in vivo models are indispensable tools in the drug development pipeline.[4][5] They provide a vital preclinical platform to move beyond in vitro activity, allowing for the integrated assessment of a compound's efficacy, pharmacokinetics (PK), and safety profile within a complex biological system.[4] This guide focuses on the practical application of murine models to rigorously evaluate the antimalarial efficacy of this compound.
Part 1: Foundational Concepts in Model Selection
The success of any in vivo study hinges on the appropriate choice of an animal model. For antimalarial drug discovery, murine models are the most accessible and versatile systems for initial efficacy testing.[5][6]
The Rationale for Murine Models
Mice are the preferred host for several reasons:
-
Physiological Similarity: Murine models show important physiological and pathological similarities to human malaria.[4][5]
-
Versatility: A wide range of inbred and outbred mouse strains are available, along with numerous genetically modified variants.[4][7]
-
Established Parasite Lines: Several rodent-specific Plasmodium species are well-characterized and readily available for infecting mice.[6][7]
-
Cost and Throughput: Compared to non-human primates, mice are more cost-effective and allow for higher throughput screening of drug candidates.[6]
Choosing the Right Parasite-Host Combination
The choice of parasite and mouse strain is dictated by the specific research question. For initial screening of a compound like this compound, rodent malaria parasites (RMPs) are ideal. For later-stage validation against the human parasite, humanized mouse models are employed.
-
Plasmodium berghei is the most widely used RMP for drug screening.[6] The ANKA strain is particularly notable for its use in models of severe and cerebral malaria in susceptible mouse strains like the C57BL/6.[7][8][9] However, for standard efficacy tests, more common and less expensive outbred strains such as ICR or NMRI mice are often used.[10][11]
-
Plasmodium falciparum in Humanized Mice: These models utilize severely immunodeficient mice, such as the NOD-scid IL2Rγc-null (NSG) strain, which are engrafted with human erythrocytes.[6][12] This allows for direct infection with human P. falciparum, providing the most clinically relevant data before human trials.[12] This model is complex and costly, typically reserved for lead candidates.
The following table summarizes the key characteristics of these models.
| Feature | P. berghei in Outbred Mice (e.g., ICR) | P. berghei ANKA in C57BL/6 Mice | P. falciparum in Humanized (NSG) Mice |
| Primary Use Case | Primary screening, ED₅₀ determination | Study of severe/cerebral malaria, adjunctive therapy | Preclinical validation, efficacy against human parasite |
| Parasite Species | Rodent Malaria Parasite | Rodent Malaria Parasite | Human Malaria Parasite |
| Clinical Relevance | Good initial proxy for blood-stage activity | Models specific complications of human malaria[8] | High; direct test against human pathogen |
| Complexity & Cost | Low | Moderate | High |
| Throughput | High | Moderate | Low |
| Immunocompetence | Immunocompetent | Immunocompetent | Severely Immunocompromised |
Part 2: Pre-Experimental Considerations & Setup
Ethical Conduct in Animal Research
All animal experiments must be conducted with the highest ethical standards. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be rigorously applied.[13] It is a foundational principle that human clinical trials must be preceded by comprehensive animal testing to ensure safety and potential efficacy.[13]
Formulation of this compound for Oral Administration
A significant technical challenge for in vivo studies of this compound is its poor aqueous solubility.[14] An improper formulation will lead to poor absorption and an underestimation of the drug's true efficacy.
Scientist's Note: The vehicle must be consistent across all treatment groups, including the vehicle control, to ensure that any observed effects are due to the drug and not the formulation components.
Recommended Vehicle Preparation: A common and effective vehicle for poorly soluble compounds is a solution containing Tween 80 and ethanol.[11]
-
Prepare a stock of 70% Tween 80 and 30% Ethanol (v/v).
-
For drug preparation, mix 1 part of the stock solution with 9 parts of sterile water or saline.
-
Weigh the required amount of this compound HCl powder and add it to the final vehicle.
-
Vortex and sonicate until a fine, homogenous suspension is achieved. Prepare fresh daily.
Parasite and Animal Preparation
-
Animals: Use female ICR or NMRI mice, 6-8 weeks old, with a weight range of 20-25g. Acclimatize animals for at least 72 hours before the experiment.
-
Parasite: Use a chloroquine-sensitive strain of Plasmodium berghei. The parasite is maintained via serial passage in donor mice.
-
Inoculum Preparation:
-
Collect blood from a donor mouse with a rising parasitemia (typically 5-10%) via cardiac puncture into a tube containing an anticoagulant (e.g., heparin or Alsever's solution).
-
Determine the parasite density by counting Giemsa-stained thin blood smears.
-
Dilute the parasitized blood with a suitable buffer (e.g., PBS) to achieve a final concentration of 1 x 10⁷ parasitized red blood cells (pRBCs) per 0.2 mL.
-
Keep the inoculum on ice until injection.
-
Part 3: Core Efficacy Protocols
The 4-day suppressive test is the internationally recognized standard for primary in vivo assessment of antimalarial compounds.[11][15][16]
Protocol 1: The 4-Day Suppressive Test (Peters' Test)
This test evaluates the ability of a compound to inhibit parasite growth during the initial phase of infection.
Caption: Workflow of the 4-Day Suppressive Test.
Step-by-Step Methodology:
-
Animal Grouping: Randomly assign mice into groups of five.
-
Group 1: Negative Control (Vehicle only)
-
Group 2: Positive Control (Chloroquine, 10 mg/kg)
-
Groups 3-N: Test Groups (this compound at various doses, e.g., 10, 25, 50 mg/kg)
-
-
Infection (Day 0): Infect all mice intraperitoneally (IP) with 0.2 mL of the prepared inoculum containing 1 x 10⁷ P. berghei pRBCs.
-
Treatment (Day 0 - Day 3):
-
Approximately 2-4 hours post-infection, administer the first dose of the assigned treatment to each mouse via oral gavage.
-
Continue treatment once daily for four consecutive days (Days 0, 1, 2, and 3).
-
Monitor animal health, body weight, and any signs of distress daily.
-
-
Endpoint Measurement (Day 4):
-
On Day 4, collect a drop of blood from the tail vein of each mouse.
-
Prepare thin blood smears on microscope slides.
-
Fix the smears with methanol and stain with Giemsa solution.
-
Using a light microscope under oil immersion (100x objective), determine the percentage of pRBCs by counting at least 1,000 total red blood cells.
-
-
Data Analysis:
-
Calculate the average percent parasitemia for each group.
-
Calculate the percent suppression of parasitemia for each treatment group using the formula:
% Suppression = [ (Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control ] * 100
-
Trustworthiness Check: The protocol is self-validating. The negative control group should exhibit high parasitemia, while the positive control (Chloroquine) group should show very high (>95%) suppression. If these conditions are not met, the assay results are considered invalid.
Protocol 2: Curative Efficacy Test (Rane's Test)
This test assesses the ability of a drug to clear an already established infection.
-
Infection (Day 0): Infect mice as described in Protocol 1.
-
Establish Infection (Day 0 - Day 2): Allow the infection to progress for 72 hours without treatment.
-
Treatment (Day 3 - Day 6): On Day 3, confirm parasitemia via a blood smear. Begin daily oral administration of the test compounds for four consecutive days.
-
Monitoring: Prepare blood smears daily from Day 3 until Day 10 (or until parasitemia becomes undetectable) to determine the parasite clearance rate.
-
Endpoint: The primary endpoint is the clearance of parasites from the peripheral blood. Mean survival time (MST) is a critical secondary endpoint.
Data Presentation and Interpretation
Results from a 4-day suppressive test should be tabulated for clarity. By testing multiple doses, one can calculate the Effective Dose 50 (ED₅₀) and ED₉₀—the doses required to suppress parasitemia by 50% and 90%, respectively.[11]
Table 2: Example Data from a this compound 4-Day Suppressive Study
| Treatment Group (n=5) | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 4 (± SD) | Percent Suppression (%) |
| Vehicle Control | - | 15.2 (± 2.1) | - |
| Chloroquine | 10 | 0.3 (± 0.1) | 98.0 |
| This compound | 10 | 8.1 (± 1.5) | 46.7 |
| This compound | 25 | 2.9 (± 0.8) | 80.9 |
| This compound | 50 | 0.9 (± 0.4) | 94.1 |
Part 4: Advanced Applications & Logical Framework
Once initial efficacy is established, the research strategy can advance to more complex questions.
Caption: Decision tree for selecting an appropriate in vivo model.
Investigating Resistance
The emergence of drug resistance is a constant threat.[17] this compound's efficacy can be tested against parasite strains with known resistance profiles. For example, studies have used a this compound-resistant strain of Plasmodium yoelii nigeriensis to screen for compounds that could reverse or modulate this resistance.[18] This involves running the 4-day suppressive test with the resistant parasite line and co-administering this compound with the potential resistance-modulating agent.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
Efficacy data is most powerful when correlated with drug exposure. While mice are excellent for efficacy studies, rats have been shown to be a good model for studying the specific pharmacokinetics of this compound.[19] A comprehensive program might include efficacy studies in mice alongside parallel PK studies in rats (or via sparse sampling in mice) to build a PK/PD model that links plasma concentration to parasite killing.
Validation in Humanized Mouse Models
For a promising candidate like this compound, the ultimate preclinical validation comes from demonstrating efficacy against P. falciparum growing in human red blood cells.[12] The 4-day suppressive test protocol can be adapted for use in humanized mice, providing critical data on the drug's activity against the primary human pathogen and strengthening the rationale for advancing to clinical trials.[6][12]
Conclusion
The in vivo murine models described provide a robust and scalable platform for the preclinical evaluation of this compound. The standard 4-day suppressive test using P. berghei is a reliable and cost-effective method for primary screening and dose-response characterization. For lead candidates, progression to more complex models, such as those involving resistant parasite strains or humanized mice infected with P. falciparum, is essential for a comprehensive assessment of therapeutic potential. By carefully selecting the appropriate model and adhering to rigorous, well-controlled protocols, researchers can generate high-quality, translatable data crucial for the global fight against malaria.
References
- Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria. (n.d.). Vertex AI Search.
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. (n.d.).
- Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria. (2013). Methods in Molecular Biology.
- In vivo imaging of malaria parasites in the murine liver. (n.d.). PubMed.
- In vivo imaging of malaria parasites in the murine liver. (2007, July 19). SciSpace.
- Quantitative isolation and in vivo imaging of malaria parasite liver stages. (n.d.). PubMed - NIH.
- Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria. (n.d.).
- The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. (2025, January 23). Preprints.org.
- Pharmacokinetics of this compound in the rat: stereoselectivity and interspecies comparisons. (1999, April). Biopharmaceutics & Drug Disposition.
- In vivo imaging of malaria parasites in the murine liver. (n.d.). Semantic Scholar.
- Predicting Optimal Antimalarial Drug Combinations from a Standardized Plasmodium falciparum Humanized Mouse Model. (2023, May 3). Antimicrobial Agents and Chemotherapy.
- Animal models of efficacy to accelerate drug discovery in malaria. (2013, June 21). Parasitology.
- Tracking a Killer: In Vivo Microscopy Reveals Details on the Life Cycle of Malarial Parasites. (2005, May 24).
- Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria. (n.d.). PMC.
- The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum. (n.d.). PubMed.
- Mouse Models of Uncomplicated and Fatal Malaria. (2015, July 5). Bio-protocol.
- Animal models of efficacy to accelerate drug discovery in malaria. (n.d.). ResearchGate.
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.).
- Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. (n.d.). PMC.
- Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs. (n.d.). PubMed.
- Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. (n.d.). PMC - NIH.
- Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. (n.d.). PMC.
- [Mechanisms and dynamics of drug resistance in Plasmodium falciparum]. (n.d.). PubMed.
- Antimalarial activity this compound at different doses in an early malarial infection in mice (4 days test). (n.d.). ResearchGate.
- In vivo sensitivity of Plasmodium falciparum to this compound hydrochloride in Burkina Faso. (n.d.).
- Clinical pharmacokinetics of this compound. (n.d.). PubMed.
- (PDF) Pharmacokinetics of this compound and N-desbutylthis compound in patients with falciparum malaria following a multiple dose regimen of this compound. (2014, November 29). ResearchGate.
- Mechanisms of drug resistance in malaria. (n.d.). PubMed.
- This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential. (n.d.). PubMed.
- Current status of experimental models for the study of malaria. (n.d.). PMC - PubMed Central.
- Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model. (n.d.). PMC - NIH.
- Modulation of this compound resistance after coadministration of this compound with diverse pharmacological agents in a rodent malaria model. (2000, August 4). PubMed.
- In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. (n.d.). PMC - NIH.
- template-protocol-for-tet-en.docx. (n.d.). World Health Organization (WHO).
- The Role of Animal Models for Research on Severe Malaria. (n.d.). ResearchGate.
- In vitro antimalarial activity of drugs against P. falä- parum isolates.... (n.d.). ResearchGate.
- Ethical considerations in malaria research proposal review: empirical evidence from 114 proposals submitted to an Ethics Committee in Thailand. (2015, September 14). NIH.
- The Role of Animal Models for Research on Severe Malaria. (2012, February 2). PMC - NIH.
- Ethical Considerations in Animal Research: The Principle of 3R's. (n.d.). SciELO México.
- Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity. (2020, September 7). NIH.
Sources
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria. | Semantic Scholar [semanticscholar.org]
- 9. Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of this compound resistance after coadministration of this compound with diverse pharmacological agents in a rodent malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of this compound in the rat: stereoselectivity and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Halofantrine IC50 Determination Using the Tritiated [³H]-Hypoxanthine Incorporation Assay
Abstract
This document provides a comprehensive guide for determining the 50% inhibitory concentration (IC50) of the antimalarial compound Halofantrine against the intraerythrocytic stages of Plasmodium falciparum. The protocol herein utilizes the tritiated [³H]-hypoxanthine incorporation assay, a widely recognized "gold standard" for assessing parasite viability and drug susceptibility.[1][2] This application note is intended for researchers, scientists, and drug development professionals engaged in antimalarial research. It offers a detailed, step-by-step methodology, explains the scientific rationale behind the experimental design, and provides guidance on data analysis and interpretation.
Introduction and Scientific Principle
The urgent need for novel antimalarial therapies is driven by the emergence and spread of drug-resistant Plasmodium falciparum strains.[3][4] A cornerstone of antimalarial drug discovery is the accurate in vitro assessment of a compound's potency, typically quantified by its IC50 value.[3]
The tritiated [³H]-hypoxanthine incorporation assay is a robust and highly sensitive method for measuring the proliferation of asexual P. falciparum parasites within red blood cells.[5][6] The scientific basis of this assay is rooted in the unique biology of the parasite. Unlike its human host, P. falciparum is incapable of de novo purine synthesis and is entirely dependent on salvaging purines from the host erythrocyte to synthesize the nucleic acids (DNA and RNA) required for replication.[7][8][9][10] Hypoxanthine is a key purine precursor salvaged by the parasite.[9][11][12]
By introducing radiolabeled [³H]-hypoxanthine into the culture medium, we provide the parasites with a tracer. Actively proliferating parasites will incorporate this [³H]-hypoxanthine into their newly synthesized nucleic acids. The amount of incorporated radioactivity, measured by a scintillation counter, is directly proportional to the rate of parasite growth and proliferation.[5][10] When an antimalarial drug like this compound is introduced, it inhibits parasite growth, leading to a dose-dependent decrease in [³H]-hypoxanthine incorporation. This reduction allows for the precise calculation of the drug's IC50.
This compound, a phenanthrene methanol compound, acts as a blood schizonticide.[13][14] Its mechanism of action is thought to involve interference with the parasite's metabolic processes, including the disruption of mitochondrial function and the formation of toxic complexes with hematin, which prevents the detoxification of heme produced during hemoglobin digestion.[15][16][17] This ultimately leads to parasite death due to oxidative stress and metabolic collapse.[15]
The Purine Salvage Pathway: The Assay's Molecular Target
The dependency of P. falciparum on the purine salvage pathway is the linchpin of this assay. The parasite utilizes a specialized transporter, PfNT1, to import hypoxanthine from the host cell.[11] Inside the parasite, the enzyme Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT) catalyzes the conversion of hypoxanthine into inosine monophosphate (IMP), a central precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of DNA and RNA.[9][11] The inhibition of parasite metabolism or replication at any stage will consequently reduce the demand for these nucleotides, thereby decreasing the uptake and incorporation of exogenous [³H]-hypoxanthine.
Caption: P. falciparum purine salvage pathway and the principle of the [³H]-hypoxanthine assay.
Materials and Reagents
-
P. falciparum Culture: A well-maintained, asynchronous or synchronized (ring-stage) culture of the desired strain (e.g., 3D7, Dd2).
-
Human Erythrocytes: Group O+ red blood cells (RBCs), washed.
-
Culture Medium: RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine (for routine culture, but use hypoxanthine-free medium for the assay itself), sodium bicarbonate, and AlbuMAX II or human serum.
-
This compound Hydrochloride: (Sigma-Aldrich or equivalent). Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
[³H]-Hypoxanthine: (PerkinElmer or equivalent) with high specific activity.
-
Equipment:
-
Sterile 96-well flat-bottom microplates.
-
Biosafety cabinet.
-
CO₂ incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Cell harvester.
-
Glass fiber filter mats.
-
Liquid scintillation counter and scintillation fluid.
-
Multichannel pipettes.
-
Detailed Experimental Protocol
This protocol is designed for a standard 96-well plate format. All steps should be performed under sterile conditions in a biosafety cabinet.
Part 1: Preparation of Drug Plates
-
Stock Solution: Prepare a 1 mg/mL or 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C.
-
Serial Dilutions: On the day of the experiment, perform a serial dilution of the this compound stock solution in hypoxanthine-free complete culture medium. A common scheme is a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., from 1000 nM down to <0.1 nM).
-
Plating: Add 25 µL of each drug dilution to the appropriate wells of a 96-well plate in triplicate.
-
Controls:
-
100% Growth Control (Drug-Free): Add 25 µL of medium with the same final DMSO concentration as the drug wells.
-
0% Growth Control (Background): Add 25 µL of medium to wells that will contain uninfected RBCs only.
-
Part 2: Parasite Culture Preparation and Assay Initiation
-
Parasite Synchronization (Recommended): For optimal consistency, synchronize the parasite culture to the ring stage 24-48 hours before initiating the assay.
-
Parasitemia Adjustment: Prepare a parasite suspension with a starting parasitemia of 0.5% and a final hematocrit of 2% in hypoxanthine-free complete medium.[1][18]
-
Assay Seeding: Add 200 µL of the parasite suspension to each well containing the drug dilutions and the 100% growth control wells. Add 200 µL of a 2% hematocrit uninfected RBC suspension to the background control wells.
-
Initial Incubation: Place the plate in a modular incubation chamber, gas with the appropriate mixture, and incubate at 37°C for 24 hours .[1][18] This period allows the drug to act on the parasites.
Part 3: Radiolabeling and Final Incubation
-
Prepare Labeling Medium: Dilute the [³H]-hypoxanthine stock in hypoxanthine-free medium to a final concentration that delivers 0.5 µCi per well.
-
Add Radiolabel: After the initial 24-hour incubation, add 25 µL of the [³H]-hypoxanthine medium to every well.
-
Second Incubation: Re-gas the chamber and incubate the plate for an additional 24 to 48 hours .[19][20] This allows sufficient time for the viable parasites to incorporate the radiolabel. The total assay duration is typically 48 to 72 hours.[21]
Part 4: Harvesting and Scintillation Counting
-
Cell Lysis: Freeze the plate at -20°C or -80°C for at least 2 hours (or overnight) to lyse the red blood cells.[5][20] This releases the parasite nucleic acids.
-
Harvesting: Thaw the plate. Using a cell harvester, aspirate the contents of each well and transfer them onto a glass fiber filter mat. The negatively charged nucleic acids will bind to the filter mat.
-
Washing: Wash the filter mat thoroughly with distilled water to remove unincorporated [³H]-hypoxanthine.
-
Drying: Dry the filter mat completely.
-
Counting: Place the dried filter mat into a scintillation bag, add scintillation fluid, and seal. Measure the radioactivity for each spot using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
Caption: Experimental workflow for the [³H]-hypoxanthine incorporation assay.
Data Analysis and IC50 Determination
The raw data from the scintillation counter (CPM) must be processed to determine the IC50 value.
-
Calculate Average CPM: For each condition (each drug concentration and controls), calculate the mean CPM from the triplicate wells.
-
Subtract Background: Subtract the average CPM of the background control (uninfected RBCs) from all other average CPM values.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of parasite growth inhibition for each this compound concentration:
% Inhibition = 100 * (1 - (CPM_drug / CPM_drug-free))
Where:
-
CPM_drug is the background-subtracted mean CPM of a given drug concentration.
-
CPM_drug-free is the background-subtracted mean CPM of the 100% growth control.
-
-
Dose-Response Curve: Plot the Percent Inhibition on the Y-axis against the logarithm of the this compound concentration on the X-axis.
-
IC50 Calculation: Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve. The software will calculate the IC50 value, which is the concentration of this compound that corresponds to 50% inhibition on the curve.
Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Compound | P. falciparum Strain | Mean IC50 (nM) ± SD |
| This compound | 3D7 (Chloroquine-Sensitive) | e.g., 2.62 ± 0.4 |
| This compound | Dd2 (Chloroquine-Resistant) | e.g., 1.14 ± 0.2 |
| Chloroquine (Control) | 3D7 (Chloroquine-Sensitive) | e.g., 8.5 ± 1.1 |
| Chloroquine (Control) | Dd2 (Chloroquine-Resistant) | e.g., 149.0 ± 15.3 |
Note: Example IC50 values are illustrative and based on published literature.[22][23] Actual results may vary.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, the following quality control measures are essential:
-
Z'-Factor: For high-throughput applications, calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[20]
-
Standard Controls: Always include a standard antimalarial drug with a known IC50 (e.g., Chloroquine, Artemisinin) as a positive control. This validates that the assay is performing as expected and allows for plate-to-plate comparisons.
-
Microscopy: Periodically check parasite morphology and health via Giemsa-stained blood smears to ensure the culture is viable and free of contamination.
-
DMSO Concentration: The final concentration of DMSO in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced toxicity.
By adhering to this detailed protocol and incorporating rigorous quality controls, researchers can confidently and accurately determine the in vitro potency of this compound, contributing valuable data to the global fight against malaria.
References
- Downie, M. J., Kirk, K., & Mamoun, C. B. (2008). Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum. Eukaryotic Cell, 7(8), 1231–1237. [Link]
- Amber Lifesciences. (2025).
- ProQuest. (n.d.). Purine Metabolism in Plasmodium Falciparum as a Drug Target for Malaria. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 37393. [Link]
- ResearchGate. (2008). Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum. [Link]
- Reyes, P., Rathod, P. K., Sanchez, D. J., Mrema, J. E., Rieckmann, K. H., & Heidrich, H. G. (2010). Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum. Current topics in microbiology and immunology, 334, 147-75. [Link]
- ResearchGate. (n.d.). Purine salvage pathway in the intraerythrocytic P. falciparum. [Link]
- Alonso, A., et al. (2016). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. Antimicrobial Agents and Chemotherapy, 60(11), 6546-6554. [Link]
- ResearchGate. (n.d.).
- Pediatric Oncall. (n.d.). This compound. [Link]
- Pradines, B., et al. (1992). In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. The American journal of tropical medicine and hygiene, 47(4), 521–526. [Link]
- Nosten, F., et al. (2000). Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine. Transactions of the Royal Society of Tropical Medicine and Hygiene, 94(5), 527-534. [Link]
- MIMS. (n.d.). This compound. [Link]
- Gamo, F. J., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(7), 2606–2612. [Link]
- WWARN. (n.d.). Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- ResearchGate. (2016). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. [Link]
- O'Brien, T. F., et al. (1993). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial agents and chemotherapy, 37(11), 2337–2343. [Link]
- Mohanty, S., et al. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases, 55(4), 263-272. [Link]
- ResearchGate. (n.d.). Data overview of IC50 speed assay and stage specificity analysis. [Link]
- Frontiers. (2021).
- Malaria World. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. [Link]
- ResearchGate. (n.d.). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum and in Plasmodium vivax. [Link]
- Griffith Research Online. (2016). Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites. [Link]
- National Center for Biotechnology Information. (2014).
- PubMed. (2016). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. [Link]
- National Center for Biotechnology Information. (2016). Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites. [Link]
- ASM Journals. (2016). Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites. [Link]
Sources
- 1. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 7. Purine Metabolism in Plasmodium Falciparum as a Drug Target for Malaria - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pediatriconcall.com [pediatriconcall.com]
- 14. mims.com [mims.com]
- 15. amberlife.in [amberlife.in]
- 16. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 22. In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Studies of Halofantrine on Ion Channels
Introduction: The Clinical Significance of Halofantrine and Its Cardiotoxicity
This compound is an antimalarial agent that has been effective in treating drug-resistant malaria.[1] However, its clinical utility has been significantly hampered by concerns over cardiotoxicity, specifically its association with prolongation of the QT interval on an electrocardiogram (ECG), which can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[2][3][4] This serious adverse effect has led to restrictions on its use and underscores the critical need for a thorough understanding of its mechanism of action at the molecular level.[5][6] The primary mechanism underlying this compound-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[2][4][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for investigating the effects of this compound on ion channels, with a primary focus on the hERG potassium channel, using the gold-standard patch-clamp electrophysiology technique.[9][10][11] This guide will delve into the theoretical underpinnings of the experimental design, provide detailed step-by-step protocols, and offer insights into data analysis and interpretation.
The Power of Patch-Clamp Electrophysiology in Ion Channel Research
Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ionic currents flowing through individual ion channels or across the entire cell membrane.[10][11][12] Its high temporal and electrical resolution makes it an indispensable tool in drug discovery and safety pharmacology for characterizing the interactions of compounds with ion channels.[13][14][15]
The whole-cell configuration of the patch-clamp technique is most commonly employed for studying the effects of drugs like this compound.[9][10][16] In this configuration, a glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane, and a gentle suction is applied to rupture the membrane patch, allowing for electrical access to the entire cell.[16][17] This enables the control of the membrane voltage (voltage-clamp) while measuring the resulting ionic currents, or the control of the injected current (current-clamp) while measuring changes in the membrane potential.[11][16][18]
Experimental Workflow for this compound Patch-Clamp Studies
The following diagram illustrates the general workflow for investigating the effects of this compound on ion channels using patch-clamp electrophysiology.
Caption: A flowchart illustrating the key stages of a patch-clamp experiment to study this compound's effects on ion channels.
Detailed Protocols for Investigating this compound's Block of hERG Channels
The following protocols are designed for studying the effects of this compound on hERG channels stably expressed in a mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[2][7][8][19][20][21]
Part 1: Cell Culture and Preparation
-
Cell Line: Utilize a validated cell line stably expressing the hERG channel (KCNH2).[20][21][22] HEK293 and CHO cells are commonly used for this purpose.[2][8][19][21]
-
Culture Conditions: Maintain the cells in the recommended culture medium supplemented with the appropriate selection antibiotic to ensure stable hERG expression. Culture conditions should be optimized for healthy, confluent monolayers.
-
Cell Plating: For patch-clamp experiments, plate the cells onto small glass coverslips at a low density 24-48 hours prior to the experiment to allow for the isolation of single, healthy cells for recording.
Part 2: Solutions and Reagents
The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating the desired ionic currents and maintaining cell health.
| Solution Component | Extracellular Solution (in mM) | Intracellular Solution (in mM) |
| NaCl | 137 | - |
| KCl | 4 | 130 |
| CaCl₂ | 1.8 | - |
| MgCl₂ | 1 | 1 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| EGTA | - | 5 |
| Mg-ATP | - | 5 |
| pH | 7.4 with NaOH | 7.2 with KOH |
| Osmolarity (mOsm) | ~310 | ~290 |
Rationale for Solution Composition:
-
The high potassium concentration in the intracellular solution and low potassium in the extracellular solution establish a physiological potassium gradient.
-
HEPES is used to buffer the pH of both solutions to maintain physiological conditions.
-
Glucose in the extracellular solution provides an energy source for the cells.
-
EGTA in the intracellular solution chelates free calcium, which can modulate the activity of some ion channels.
-
Mg-ATP is included in the intracellular solution to support cellular metabolic processes.
This compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare fresh serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations for testing. It is crucial to ensure that the final DMSO concentration in the recording solution is low (typically ≤ 0.1%) to avoid solvent effects on the ion channels.
Part 3: Whole-Cell Voltage-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with the intracellular solution is typically 2-5 MΩ.
-
Establish a Gigaseal: Under microscopic observation, carefully approach a single, healthy cell with the patch pipette. Apply gentle positive pressure to the pipette to keep the tip clean. Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (≥ 1 GΩ) between the pipette tip and the cell membrane.[9]
-
Achieve Whole-Cell Configuration: After establishing a stable gigaseal, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.[10][16][17]
-
Voltage-Clamp Protocols: To characterize the voltage- and state-dependent block of hERG channels by this compound, specific voltage protocols are essential.
This protocol is designed to assess the effect of this compound on the hERG current under resting (tonic) conditions and with repeated channel activation (use-dependence).
Caption: A schematic of the voltage-clamp protocol to investigate this compound's effect on hERG channels.
Detailed Steps:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current. The peak amplitude of this tail current is measured to quantify the hERG current.
-
Return the membrane potential to the holding potential of -80 mV.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude before, during, and after the application of this compound.
Rationale:
-
The holding potential of -80 mV keeps the majority of hERG channels in a closed state.
-
The depolarizing pulse to +20 mV allows for channel opening and subsequent inactivation, states to which this compound has been shown to preferentially bind.[2][7][23]
-
The repolarizing step to -50 mV relieves inactivation and allows for the measurement of the outward tail current, which is a robust measure of the available hERG channels.
To determine if the blocking effect of this compound is dependent on the membrane potential, a protocol with varying test potentials can be employed.
-
From a holding potential of -80 mV, apply a series of depolarizing steps to a range of voltages (e.g., from -40 mV to +60 mV in 10 mV increments) for a fixed duration (e.g., 2 seconds).
-
Following each depolarizing step, repolarize the membrane to -50 mV to measure the tail current.
-
Construct a current-voltage (I-V) relationship for the peak tail current in the absence and presence of different concentrations of this compound.
Part 4: Data Acquisition and Analysis
-
Data Acquisition: Record the membrane currents using a suitable patch-clamp amplifier and data acquisition software.[24] Ensure proper filtering and sampling rates to accurately capture the kinetics of the hERG current.
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV for each voltage protocol.
-
Calculate the percentage of current inhibition by this compound at each concentration using the formula: % Inhibition = (1 - (I_drug / I_control)) * 100, where I_drug is the current in the presence of this compound and I_control is the current before drug application.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).
-
Quantitative Data Summary
The following table summarizes reported IC₅₀ values for this compound's block of hERG channels from various studies. It is important to note that experimental conditions such as cell type and temperature can influence these values.
| Cell Line | Temperature | IC₅₀ (nM) | Reference |
| CHO-K1 cells | Not Specified | 196.9 | [2][7] |
| HEK 293 cells | Not Specified | 21.6 | [8] |
| Xenopus laevis oocytes | Not Specified | 1000 | [23] |
| HEK293 cells | Not Specified | 40 | [19] |
Mechanism of this compound Block of hERG Channels
This compound exhibits a complex interaction with the hERG channel, showing a preference for the open and inactivated states of the channel.[2][7][23] This state-dependent block is a key feature of many drugs that cause QT prolongation. The blockade by this compound is also characterized by its slow onset and washout.[7][25]
The following diagram illustrates the proposed mechanism of this compound's interaction with the different states of the hERG channel.
Caption: A state diagram illustrating the preferential binding of this compound to the open and inactivated states of the hERG channel.
Conclusion and Future Directions
The patch-clamp protocols and methodologies detailed in these application notes provide a robust framework for investigating the electrophysiological effects of this compound on ion channels, particularly the hERG potassium channel. A thorough understanding of these interactions is paramount for assessing the cardiotoxic risk of this compound and for the development of safer antimalarial drugs. Future studies could explore the effects of this compound on other cardiac ion channels to build a more comprehensive cardiac safety profile and investigate the molecular determinants of this compound binding within the hERG channel pore. The application of automated patch-clamp systems could also be employed to increase the throughput of these safety assessments.[13][14][26]
References
- Inhibition of HERG potassium channels by the antimalarial agent this compound. PubMed. [Link]
- Inhibition of HERG potassium channels by the antimalarial agent this compound. PMC - NIH. [Link]
- The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels. Cardiovascular Research | Oxford Academic. [Link]
- Block of wild-type and inactivation-deficient human ether-a-go-go-related gene K+ channels by this compound. PubMed. [Link]
- Mechanism of cardiotoxicity of this compound. PubMed. [Link]
- Malaria Policy Advisory Committee Evidence Review Group (ERG) on the cardiotoxicity of antimalarial medicines. WHO. [Link]
- Antimalarial drugs: QT prolongation and cardiac arrhythmias. PubMed. [Link]
- The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels. ScienceDirect. [Link]
- Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells. PubMed. [Link]
- Effect of this compound on QT interval in children. PubMed. [Link]
- Effect of this compound on QT interval in children. PMC - NIH. [Link]
- Potentiation of this compound-induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound. PMC - NIH. [Link]
- P
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
- Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Taylor & Francis Online. [Link]
- This compound Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.report. [Link]
- A Short Guide to Electrophysiology and Ion Channels.
- Antimalarial drugs: QT prolongation and cardiac arrhythmias. Taylor & Francis Online. [Link]
- Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]
- Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]
- Patch clamp techniques for single channel and whole-cell recording.
- Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. PubMed. [Link]
- Fatal cardiotoxicity related to this compound: a review based on a worldwide safety d
- From Understanding Cellular Function to Novel Drug Discovery: The Role of Planar Patch-Clamp Array Chip Technology. Frontiers. [Link]
- Stable HERG Expressing Cells. Vanderbilt University. [Link]
- hERG (Kv11.1) - HEK293 Recombinant Cell line. BPS Bioscience. [Link]
- Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review. [Link]
- Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temper
- Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temper
- Whole Cell Patch Clamp Protocol. protocols.io. [Link]
- This compound. PubChem - NIH. [Link]
- A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. eLife. [Link]
- hERG (Kv11.1) - HEK293 Recombinant Cell line, AMS.60619. Amsbio. [Link]
- Cardiac effects of antimalarial tre
- This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- P
- An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers. [Link]
- This compound: Uses, Mechanism of Action, Side Effects & Current St
- In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. MDPI. [Link]
- This compound. Wikipedia. [Link]
- Voltage Clamp Protocol. Virtual Labs. [Link]
Sources
- 1. amberlife.in [amberlife.in]
- 2. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial drugs: QT prolongation and cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. drugs.com [drugs.com]
- 7. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | From Understanding Cellular Function to Novel Drug Discovery: The Role of Planar Patch-Clamp Array Chip Technology [frontiersin.org]
- 16. Patch clamp - Wikipedia [en.wikipedia.org]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. Virtual Labs [virtual-labs.github.io]
- 19. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. legacy.cttc.co [legacy.cttc.co]
- 21. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. amsbio.com [amsbio.com]
- 23. Block of wild-type and inactivation-deficient human ether-a-go-go-related gene K+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 25. academic.oup.com [academic.oup.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note & Protocol: Preparation of Halofantrine Stock Solutions for Cell-Based Assays
Introduction: The Duality of Halofantrine in Research
This compound is a phenanthrene methanol compound recognized primarily for its historical use as an antimalarial agent, effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[1][2] Its mechanism of action is thought to involve the disruption of parasitic metabolic pathways, potentially by forming toxic complexes with heme byproducts, thereby damaging the parasite's membrane.[3][4]
Beyond its role in parasitology, this compound has emerged as a critical tool compound in pharmacology and toxicology. It is a potent and well-characterized blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6][7] Inhibition of the hERG channel is a key mechanism behind drug-induced cardiac arrhythmias, specifically the prolongation of the QT interval.[8] This makes this compound an invaluable positive control for in vitro cardiotoxicity screening and a research agent for studying hERG channel kinetics.
However, the effective use of this compound in cell-based assays is significantly hampered by its physicochemical properties, most notably its high lipophilicity and extremely low aqueous solubility.[9][10][11] This document provides a comprehensive guide and detailed protocols for preparing stable, reliable this compound stock solutions, enabling researchers to generate accurate and reproducible data.
Critical Scientific Considerations
Successful preparation of this compound solutions requires a foundational understanding of its chemical nature. The choices made during this initial step—from solvent selection to storage conditions—directly impact the validity of downstream experimental results.
Physicochemical Properties Profile
This compound is typically supplied as a hydrochloride salt, which is a white to off-white solid.[5] Its properties necessitate careful handling and a methodical approach to solubilization.
| Property | Value | Source(s) |
| Chemical Name | 1,3-dichloro-α-[2-(dibutylamino)ethyl]-6-(trifluoromethyl)-9-phenanthrenemethanol hydrochloride | [5][6] |
| CAS Number | 36167-63-2 | [1][5][6] |
| Molecular Weight | 536.88 g/mol (as HCl salt) | [5][6] |
| Appearance | White to off-white solid | [5] |
| Aqueous Solubility | Practically insoluble (<0.002% w/v) | [9][12] |
| DMSO Solubility | >10 mg/mL | [5] |
| Methanol Solubility | ~6.7 mg/mL (0.67% w/v) | [9][12] |
The Challenge: Overcoming Poor Aqueous Solubility
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[13] Its highly lipophilic nature (LogP ~3.2) means it is practically insoluble in water and physiological buffers like PBS (pH 7.4).[9][12] Direct addition of this compound powder to cell culture media will result in non-homogenous suspension and precipitation, leading to inaccurate and non-reproducible effective concentrations in your assay. Therefore, the use of an organic solvent to create a high-concentration primary stock is mandatory.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary this compound stock solutions. Its high solvating power for lipophilic compounds allows for the creation of a concentrated stock (>10 mg/mL or >18 mM), which is essential for minimizing the final solvent concentration in the cell culture medium.[5]
Methanol can be used as an alternative, but its lower solvating capacity (~6.7 mg/mL or ~12.5 mM) means that a higher volume of the stock solution may be required to achieve the desired final concentration, increasing the risk of solvent-induced cytotoxicity.[1][9]
Understanding this compound's Dual Biological Activity
It is crucial for researchers to recognize that this compound's effects in a cell-based assay may stem from two distinct activities. This is especially important when working with non-parasitic, mammalian cell lines.
Caption: this compound's dual action in biological systems.
Solution Stability and Storage
Published data suggests that this compound solutions are unstable.[7] To ensure reproducibility and prevent degradation of the compound, it is imperative to prepare solutions fresh for each experiment. If this is not feasible, the primary stock solution should be prepared, aliquoted into single-use volumes in tightly sealed vials, and stored at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Materials and Equipment
-
This compound hydrochloride (CAS 36167-63-2), ≥98% purity
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety and Handling Precautions
-
Handle this compound powder in a chemical fume hood or ventilated enclosure to avoid inhalation.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) before use.[14] this compound may cause long-lasting harmful effects to aquatic life; dispose of waste according to institutional and local regulations.[14]
-
Concentrated DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
Detailed Experimental Protocols
This section provides a step-by-step methodology for preparing a 10 mM primary stock solution in DMSO and subsequently diluting it for use in a typical 96-well plate cell-based assay.
Protocol 1: Preparation of 10 mM Primary Stock Solution in DMSO
This protocol yields a high-concentration stock suitable for serial dilution into virtually any cell-based assay.
-
Calculation: Determine the mass of this compound HCl required.
-
Molecular Weight (MW) = 536.88 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (mg) = Desired Concentration (mol/L) * Desired Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 536.88 g/mol * 1000 mg/g = 5.37 mg
-
-
Weighing: Accurately weigh out 5.37 mg of this compound HCl powder using a calibrated analytical balance and transfer it into a sterile amber vial or microcentrifuge tube.
-
Expert Tip: Weighing small quantities can be challenging. It is acceptable to weigh a slightly larger amount (e.g., 10.74 mg) and adjust the solvent volume accordingly (e.g., dissolve in 2.0 mL) to improve accuracy.
-
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO to the vial containing the this compound HCl powder.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
Self-Validation Check: Visually inspect the solution against a light source. It should be a clear, precipitate-free solution. If any solid particles remain, continue vortexing or gently warm the solution to 37°C for a few minutes.
-
-
Storage: If not for immediate use, aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) in sterile, tightly sealed tubes. Store at -20°C or -80°C, protected from light. Label clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Serial Dilution for Cell-Based Assays
This workflow illustrates how to prepare working solutions from the 10 mM primary stock for a final assay, ensuring the final DMSO concentration remains below 0.5%, a common threshold to avoid solvent-induced cytotoxicity.[15]
Caption: Workflow for preparing this compound working solutions.
Detailed Steps for Assay Plate Preparation (Example):
-
Prepare Intermediate Stock (100 µM): Perform a 1:100 dilution of the 10 mM primary stock into your complete cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium. This creates a 100 µM intermediate stock with a 1% DMSO concentration.
-
Prepare Serial Dilutions in Assay Plate:
-
Plate your cells in a 96-well plate and allow them to adhere (e.g., in 180 µL of medium per well).
-
In a separate "dilution" plate, perform serial dilutions of your 100 µM intermediate stock in culture medium.
-
Add a small volume (e.g., 20 µL) of these dilutions to the corresponding wells of your cell plate (containing 180 µL of medium). This constitutes a final 1:10 dilution.
-
Example: Adding 20 µL of the 100 µM intermediate stock to 180 µL of medium in a well results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Quality Control and Best Practices
-
Vehicle Control: Always include control wells that receive the same final concentration of DMSO as the highest concentration of this compound tested. This is critical to ensure that any observed cellular effects are due to the compound and not the solvent.
-
Positive Control: For hERG assays, use this compound as a known inhibitor. For antimalarial assays, a compound like Chloroquine can serve as a positive control.
-
Concentration Range: For antimalarial assays, IC₅₀ values are typically in the low nanomolar to micromolar range (e.g., 1.3-3.9 µg/L, which is ~2.4-7.3 nM).[1] For hERG inhibition assays, IC₅₀ values are also in the nanomolar to low micromolar range. A good starting range for many cell-based assays would be 10 µM down to 1 nM.
-
Aliquoting: To maintain the integrity of the primary stock, avoid introducing it directly into non-sterile environments. Use the single-use aliquots prepared in Protocol 1 for creating fresh intermediate dilutions for each experiment.
Conclusion
The successful use of this compound in cell-based assays is critically dependent on the correct preparation of stock solutions. Due to its poor aqueous solubility, DMSO is the recommended solvent for creating a high-concentration primary stock. Researchers must remain vigilant about the compound's dual role as both an antimalarial agent and a potent hERG channel blocker, as this will inform experimental design and data interpretation. By following the detailed protocols and best practices outlined in this guide, scientists can ensure the preparation of reliable, consistent, and accurate this compound solutions, leading to high-quality and reproducible experimental outcomes.
References
- Babalola, C. P., Adegoke, A. O., Ogunjinmi, M. A., & Osimosu, M. O. (2002). Determination of physicochemical properties of this compound. African journal of medicine and medical sciences, 31(2), 163–166.
- Amber Lifesciences. (2025). This compound: Uses, Mechanism of Action, Side Effects & Current Status.
- Taylor & Francis Group. (n.d.). This compound – Knowledge and References.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- El-Badry, M., Fetih, G., & Fathy, M. (2008). Preparation and in vitro evaluation of solid dispersions of this compound. Die Pharmazie, 63(3), 208–214.
- Babalola, C.P., Adegoke, A.O., Ogunjinmi, M.A., & Osimosu, M.O. (n.d.). Determination of physicochemical properties of this compound. African Journal of Medicine.
- Drugs.com. (2025). This compound: Key Safety & Patient Guidance.
- Pooja, M., et al. (2023). Formulation and In VitroEvaluation of this compound Solid Dispersions. International Journal of Pharma and Bio Sciences, 26(2), 315-331.
- Wikipedia. (n.d.). This compound.
- Babalola, C. P., et al. (2002). Determination of physicochemical properties of this compound. ResearchGate.
- Umeyor, C. E., et al. (2014). In vitro properties of surface—modified solid lipid microspheres containing an antimalarial drug: this compound. Scilit.
- Umeyor, C. E., et al. (2014). Formulation, in vitro and in vivo evaluation of this compound-loaded solid lipid microparticles. Taylor & Francis Online.
- Umeyor, C. E., et al. (2014). Formulation, in vitro and in vivo evaluation of this compound-loaded solid lipid microparticles. ResearchGate.
- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.
- Medindia. (n.d.). This compound Drug Information.
- Drugs.com. (n.d.). This compound Dosage Guide.
- Wesche, D. L., Schuster, B. G., Wang, W. X., & Woosley, R. L. (2000). Mechanism of cardiotoxicity of this compound. Clinical pharmacology and therapeutics, 67(5), 521–529.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pediatriconcall.com [pediatriconcall.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound = 98 HPLC, solid 36167-63-2 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and in vitro evaluation of solid dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Bioanalytical Determination of Halofantrine and its N-desbutyl Metabolite
Introduction: The Clinical and Analytical Imperative for Halofantrine Monitoring
This compound, a phenanthrene methanol antimalarial agent, has demonstrated efficacy against multidrug-resistant Plasmodium falciparum.[1][2] Its therapeutic action is attributed to its ability to form toxic complexes with ferriprotoporphyrin IX, leading to parasite membrane damage.[1] The primary metabolic pathway of this compound involves N-dealkylation to its major active metabolite, N-desbutylthis compound. The pharmacokinetic profiles of both the parent drug and its metabolite are critical for assessing therapeutic efficacy and managing potential dose-related cardiotoxicity, specifically the prolongation of the QT interval. Therefore, robust and validated analytical methods for the simultaneous quantification of this compound and N-desbutylthis compound in biological matrices are paramount for clinical pharmacology studies and therapeutic drug monitoring.
This comprehensive guide provides detailed application notes and protocols for the determination of this compound and its N-desbutyl metabolite, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established scientific principles and have been validated to ensure accuracy, precision, and reliability.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Approach
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed technique for the quantification of this compound and N-desbutylthis compound due to its reliability and accessibility.[3] The principle of this method lies in the differential partitioning of the analytes between a stationary phase (the HPLC column) and a mobile phase, leading to their separation. Subsequent detection is achieved by measuring the absorbance of UV light by the analytes as they elute from the column.
A. Causality Behind Experimental Choices in HPLC-UV Method Development
The selection of each component of the HPLC-UV method is critical for achieving optimal separation and sensitivity.
-
Sample Preparation: Biological matrices such as plasma and serum are complex, containing proteins and other endogenous substances that can interfere with the analysis.[4][5] A multi-step sample preparation protocol involving protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) is often necessary to isolate the analytes of interest and minimize matrix effects.[6][7] Protein precipitation, typically with acetonitrile, is an initial step to remove the bulk of proteins.[8] SPE provides a more selective cleanup by utilizing a sorbent that retains the analytes while allowing interfering compounds to be washed away. LLE further purifies the sample based on the differential solubility of the analytes in two immiscible liquid phases.[9]
-
Chromatographic Separation: The choice of the stationary phase (column) and mobile phase is crucial for resolving this compound, N-desbutylthis compound, and any internal standard. A C8 or C18 reversed-phase column is commonly used, where the nonpolar stationary phase retains the relatively nonpolar analytes.[6][8] The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired retention times and peak shapes.[8] The addition of modifiers like sodium dodecyl sulfate and glacial acetic acid to the mobile phase can improve peak symmetry and resolution.[6]
-
Internal Standard: The use of an internal standard (IS) is essential for accurate quantification. The IS is a compound with similar physicochemical properties to the analytes of interest and is added to all samples, calibrators, and quality controls at a constant concentration. It compensates for variations in sample preparation and instrument response. For this compound analysis, compounds like chlorprothixene have been successfully used as internal standards.[8]
B. Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound and N-desbutylthis compound analysis by HPLC-UV.
C. Detailed Protocol for HPLC-UV Analysis
1. Sample Preparation:
-
To 0.5 mL of serum or plasma in a microcentrifuge tube, add the internal standard.
-
Perform protein precipitation by adding an appropriate volume of acetonitrile.[8]
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned C8 solid-phase extraction (SPE) cartridge.[7]
-
Wash the SPE cartridge with a suitable solvent to remove polar interferences.
-
Elute the analytes from the SPE cartridge with a stronger organic solvent.
-
Perform liquid-liquid extraction on the eluate using a mixture of hexane and diethyl ether (1:1, v/v) after basifying the sample with sodium hydroxide.[8]
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase for injection.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | Ultrasphere C8 (25 cm x 4.6 mm I.D., 5 µm)[6] or equivalent C18 column[8] |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) with 0.2% (w/v) sodium dodecyl sulfate and 0.2% (v/v) glacial acetic acid[6] OR Methanol:0.05 M KH2PO4 (78:22, v/v) containing 55 mM perchloric acid[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
3. Data Analysis:
-
Integrate the peak areas of this compound, N-desbutylthis compound, and the internal standard.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
D. Performance Characteristics of a Validated HPLC-UV Method
The following table summarizes typical performance characteristics of a validated HPLC-UV method for the analysis of this compound and N-desbutylthis compound in human serum.[6]
| Parameter | This compound | N-desbutylthis compound |
| Retention Time | ~8.3 min | ~5.5 min |
| Linearity Range | 0.02 - 2.0 µg/mL | 0.02 - 2.0 µg/mL |
| Limit of Detection (LOD) | 5 ng/mL | 3 ng/mL |
| Intra-assay Precision (%CV) | ≤ 7.5% | ≤ 7.5% |
| Inter-assay Precision (%CV) | ≤ 7.5% | ≤ 7.5% |
| Accuracy (% Bias) | ≤ 10.8% | ≤ 10.8% |
| Extraction Recovery | 85.6% | 100.5% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for bioanalysis due to its superior sensitivity, selectivity, and high-throughput capabilities.[10] This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
A. The Rationale Behind LC-MS/MS for this compound Analysis
-
Enhanced Selectivity: LC-MS/MS utilizes multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte. This highly selective detection method minimizes interferences from the complex biological matrix, leading to cleaner chromatograms and more accurate quantification.
-
Superior Sensitivity: The sensitivity of LC-MS/MS allows for the detection and quantification of very low concentrations of this compound and its metabolite, which is particularly important for pharmacokinetic studies where drug concentrations can vary over a wide range.[10]
-
Simultaneous Analysis: LC-MS/MS methods can be developed for the simultaneous determination of multiple analytes in a single run, improving efficiency and reducing sample volume requirements.[11]
B. Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound and N-desbutylthis compound analysis by LC-MS/MS.
C. Detailed Protocol for LC-MS/MS Analysis
1. Sample Preparation:
-
To 200 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform protein precipitation with an organic solvent.
-
Centrifuge the sample and transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a methanol/ammonium formate buffer solution.[11]
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with ammonium formate and acetonitrile, both containing formic acid[11] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. Mass Spectrometric Parameters (Illustrative):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined empirically | To be determined empirically |
| N-desbutylthis compound | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically |
Note: The specific m/z transitions for precursor and product ions must be optimized for the specific instrument being used.
D. Performance Characteristics of a Validated LC-MS/MS Method
A validated LC-MS/MS method for the simultaneous determination of multiple antimalarial drugs, including this compound, has demonstrated the following performance characteristics:[11]
| Parameter | Performance |
| Lower Limit of Quantification (LLOQ) | 0.15 - 3.0 ng/mL for basic/neutral antimalarials |
| Inter-day Precision (%CV) | 3.1 - 12.6% |
| Sample Volume | 200 µL of plasma |
III. Gas Chromatography (GC) Based Methods: An Alternative Approach
While less common for the analysis of this compound and its metabolite, Gas Chromatography (GC) can be employed. Due to the low volatility of this compound, a derivatization step is typically required to convert the analytes into more volatile compounds suitable for GC analysis.[12][13] Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization technique.[12] Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[14]
IV. Method Validation: Ensuring Data Integrity
Regardless of the analytical technique chosen, rigorous method validation is essential to ensure the reliability of the generated data. Key validation parameters, as per regulatory guidelines, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
V. Conclusion
The choice of an analytical technique for the determination of this compound and its N-desbutyl metabolite depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. HPLC-UV offers a robust and accessible method suitable for many applications. For studies requiring the highest sensitivity and selectivity, LC-MS/MS is the gold standard. While GC-based methods are also feasible, they often require an additional derivatization step. The protocols and insights provided in this guide offer a comprehensive framework for the successful implementation of these analytical techniques in a research or clinical setting.
References
- Green, M. D., Mount, D. L., Todd, G. D., & Wirtz, R. A. (1995). An improved high-performance liquid chromatographic method for the simultaneous measurement of this compound and desbutylthis compound in human serum. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 911–918. [Link]
- Kolade, Y. T., Olorunfemi, P. O., & Babalola, C. P. (2006). Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 315–319. [Link]
- Gauducheau, N., Souppart, C., & Sandrenan, N. (2002). A new high-performance liquid chromatography (HPLC) method for the analysis of this compound (HF) in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 901–908. [Link]
- World Health Organization. (2010). Validation of ELISA for Quantitation of Artemisinin-Based Antimalarial Drugs. [Link]
- Adejare, A., & Adegbolagun, O. M. (2010). A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 48(3), 195–200. [Link]
- ResearchGate. (n.d.). Liquid chromatographic analysis of this compound from dosage form and its metal interaction studies. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2020).
- World Health Organization. (2010). Methods and techniques for assessing exposure to antimalarial drugs in clinical field studies. [Link]
- ResearchGate. (n.d.). Chemical structures of lumefantrine and this compound (the I.S.). [Link]
- Hodel, E. M., Guidi, M., Zanolari, B., Mercier, T., & Decosterd, L. A. (2016). A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma.
- Frontiers in Pharmacology. (2017).
- International Journal of Innovative Science and Research Technology. (2023).
- Semantic Scholar. (2022). Implementation and continued validation of the malaria Plasmodium falciparum lactate dehydrogenase-based colorimetric assay for use in antiplasmodial drug screening. [Link]
- ResearchGate. (n.d.). MS/MS spectra of lumefantrine and this compound showing prominent precursor to product ion transitions. [Link]
- Penna, E. A., de Souza, J. C. Q., & de Oliveira, D. B. (2021). Determination of antimalarials drugs by liquid chromatography in pharmaceutical formulations and human blood: a review. Analytical Methods, 13(39), 4557-4584. [Link]
- Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
- Ishida, T., Kudo, K., Hayashida, M., & Ikeda, N. (2009). Determination of this compound and its main metabolite desbutylthis compound in rat plasma by high-performance liquid chromatography with on-line UV irradiation and peroxyoxalate chemiluminescence detection.
- McDowall, R. D. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 7(9), 1087–1096. [Link]
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
- Agilent. (n.d.).
- International Journal of Pharmacy and Pharmaceutical Sciences. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ARTEMETHER AND LUMEFANTRINE IN PURE AND PHARMACEUTIC. [Link]
- Godefroid, M., Van der Veken, G., & Van den Eeckhout, E. (2015). Gas chromatographic method for the determination of lumefantrine in antimalarial finished pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 115, 243–248. [Link]
- CORE. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION OF ARTEMETHER AND LUMEFANTRINE IN POWDER FOR ORAL SUSPENSION DOSAGE FORM BY. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). (PDF) Gas chromatographic method for the determination of lumefantrine in antimalarial finished pharmaceutical products. [Link]
- MDPI. (2019).
Sources
- 1. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved high-performance liquid chromatographic method for the simultaneous measurement of this compound and desbutylthis compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 11. A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 12. Gas chromatographic method for the determination of lumefantrine in antimalarial finished pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
Application Notes and Protocols for In Vivo Assessment of Halofantrine-Induced Cardiotoxicity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vivo models to assess the cardiotoxic potential of the antimalarial drug, Halofantrine. This document outlines the underlying mechanisms of this compound's cardiac effects, details established animal models, and provides step-by-step protocols for robust and reproducible cardiotoxicity assessment.
Introduction: The Cardiotoxic Profile of this compound
This compound, a phenanthrene methanol antimalarial, has demonstrated efficacy against multidrug-resistant P. falciparum malaria. However, its clinical use has been significantly limited by concerns over cardiotoxicity, specifically the prolongation of the QT interval on the electrocardiogram (ECG), which can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1][2][3] Clinical reports have documented instances of severe cardiac events, including sudden death, associated with this compound administration.[4][5]
The primary mechanism underlying this compound-induced cardiotoxicity is the blockade of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2][4][6] Inhibition of this channel delays ventricular repolarization, manifesting as a prolonged QT interval.[7] Therefore, robust preclinical assessment of this liability is crucial for any drug development program involving compounds structurally or functionally related to this compound.
Mechanistic Pathway of this compound Cardiotoxicity
The following diagram illustrates the signaling pathway from this compound administration to the potential onset of Torsades de Pointes.
Caption: this compound-induced cardiotoxicity pathway.
Choosing an Appropriate In Vivo Model
The selection of an appropriate animal model is critical for the accurate assessment of this compound-induced cardiotoxicity. Both rodent and non-rodent species have been utilized, each with distinct advantages and limitations.
| Model | Key Advantages | Key Limitations | Relevant Endpoints |
| Rabbit | High sensitivity to IKr blockers; established model for TdP induction.[4][8] | Anesthesia can influence cardiovascular parameters. | ECG (QTc, PR, QRS), blood pressure, heart rate, incidence of arrhythmias (including TdP). |
| Guinea Pig | Similar cardiac action potential duration to humans; demonstrates dose-dependent QT prolongation with this compound.[9][10] | Lower incidence of spontaneous TdP compared to rabbits. | ECG (QTc, PR), atrioventricular (AV) block, effective refractory period. |
| Rat | Widely available, well-characterized physiology; suitable for early-stage screening.[11] | Differences in cardiac ion channel expression compared to humans, making them less sensitive to IKr blockers. | ECG (QTc, PR), blood pressure, heart rate. |
| Zebrafish | High-throughput screening capabilities for early-stage drug discovery; optical transparency allows for direct cardiac observation.[12][13] | Differences in cardiac physiology and electrophysiology compared to mammals.[14] | Heart rate, rhythm, QT interval, cardiac morphology, and contractility.[12] |
For comprehensive safety assessment, a tiered approach is often recommended, starting with a higher-throughput model like the zebrafish for initial screening, followed by more detailed electrophysiological studies in a sensitive mammalian species such as the rabbit or guinea pig.[12][15]
Experimental Protocols
The following protocols provide a framework for assessing this compound-induced cardiotoxicity in the anesthetized rabbit model, a well-established model for studying proarrhythmic potential.[4][8]
Anesthetized Rabbit Model for QT Prolongation and TdP Assessment
This model is designed to evaluate the acute effects of this compound on cardiac electrophysiology and its potential to induce TdP.
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic agents (e.g., pentobarbitone sodium)
-
Surgical instruments for cannulation
-
ECG recording system with needle electrodes
-
Data acquisition and analysis software
-
Infusion pump
-
This compound hydrochloride
-
Vehicle (e.g., 60% dimethylacetamide, 40% propylene glycol)[9]
-
Saline solution
-
Animal Preparation:
-
Anesthetize the rabbit with an appropriate agent (e.g., pentobarbitone sodium, initial dose of 30 mg/kg IV, followed by a maintenance infusion). Anesthesia induction and maintenance can significantly impact the QT interval, so a consistent and carefully monitored protocol is essential.[16][17]
-
Place the animal on a heated surgical table to maintain body temperature.
-
Insert a tracheal cannula to ensure a patent airway.
-
Cannulate the marginal ear vein for drug administration and the central ear artery for blood pressure monitoring.
-
Insert subcutaneous needle electrodes for recording a standard Lead II ECG.
-
-
Baseline Recordings:
-
Allow the animal to stabilize for at least 30 minutes after surgical preparation.
-
Record baseline ECG, heart rate, and blood pressure for a continuous period of 15-20 minutes.
-
-
Drug Administration:
-
Administer the vehicle control intravenously over a set period and record cardiovascular parameters for a defined post-dose interval.
-
Administer escalating doses of this compound intravenously. A cumulative dosing regimen can be employed (e.g., 1, 3, 10, 30 mg/kg) at 25-minute intervals.[18]
-
Continuously monitor and record ECG, heart rate, and blood pressure throughout the dosing and post-dosing periods.
-
-
Data Analysis:
-
Measure the QT interval from the onset of the QRS complex to the end of the T wave.
-
Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's formula, though it has limitations at heart rate extremes).[19]
-
Analyze changes in QTc, PR interval, QRS duration, heart rate, and blood pressure from baseline for each dose level.
-
Carefully examine the ECG recordings for the incidence of arrhythmias, including premature ventricular complexes, and Torsades de Pointes.[8]
-
-
Potential for atrioventricular (AV) block at higher doses.[10]
-
Induction of Torsades de Pointes, particularly in sensitized models (e.g., with α-adrenoceptor stimulation).[4]
Experimental Workflow Diagram
The following diagram outlines the key steps in the anesthetized rabbit protocol.
Caption: Workflow for assessing this compound cardiotoxicity in anesthetized rabbits.
Conscious vs. Anesthetized Models
While anesthetized models are valuable for acute studies, the use of conscious, freely moving animals instrumented with telemetry is considered the gold standard for cardiovascular safety pharmacology studies, as recommended by regulatory guidelines such as ICH S7A and S7B.[20][21]
| Parameter | Conscious Telemetry Model | Anesthetized Model |
| Physiological State | More physiological, avoids confounding effects of anesthesia.[20] | Anesthetics can alter baseline cardiovascular parameters and drug responses.[16][22] |
| Study Duration | Allows for longer-term monitoring and assessment of chronic effects. | Typically limited to acute, short-duration experiments. |
| Animal Welfare | Refined model with reduced stress once animals are recovered from surgery. | More invasive in the short term. |
| Throughput | Lower throughput due to surgical implantation and recovery. | Higher throughput for acute studies. |
The choice between a conscious and anesthetized model will depend on the specific research question, the stage of drug development, and available resources.
Alternative and Emerging Models
Langendorff Isolated Heart Preparation
The Langendorff heart is an ex vivo model where the heart is isolated and perfused with a nutrient-rich solution in a retrograde manner via the aorta.[23][24] This preparation allows for the direct assessment of a drug's effects on cardiac function and electrophysiology without the influence of the central nervous and endocrine systems.[23] It can be a valuable tool for mechanistic studies of this compound's direct cardiac effects.[7]
Zebrafish Larvae Model
The zebrafish model has emerged as a powerful tool for early-stage cardiotoxicity screening due to its genetic tractability, optical transparency, and the high degree of conservation of cardiac developmental pathways with humans.[12][25] Zebrafish embryos and larvae can be used in a high-throughput format to assess drug-induced changes in heart rate, rhythm, and contractility.[13][26]
Conclusion
The assessment of this compound-induced cardiotoxicity requires a thorough understanding of its mechanism of action and the selection of appropriate in vivo models. A multi-tiered approach, potentially starting with high-throughput screening in zebrafish and progressing to more detailed electrophysiological assessments in sensitive mammalian species like the rabbit, provides a robust framework for characterizing proarrhythmic risk. The protocols and considerations outlined in these application notes are intended to guide researchers in designing and executing well-controlled and informative studies to ensure cardiovascular safety in drug development.
References
- Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics. (2025, September 15).
- Pharmacological assessment of zebrafish-based cardiotoxicity models - PubMed. (2022, February 11).
- Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PubMed Central.
- Zebrafish Cardiotoxicity Assays.
- Proarrhythmic potential of this compound, terfenadine and clofilium in a modified in vivo model of torsade de pointes - NIH.
- Zebrafish as screening model for detecting toxicity and drugs efficacy - OAE Publishing Inc.
- Comparison of Zebrafish Larvae and hiPSC Cardiomyocytes for Predicting Drug-Induced Cardiotoxicity in Humans | Toxicological Sciences | Oxford Academic. (2019, July 30).
- Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs - PubMed.
- Proarrhythmic potential of this compound, terfenadine and clofilium in a modified in vivo model of torsade de pointes - PubMed.
- Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy.
- Preclinical Cardiovascular Risk Assessment in Modern Drug Development | Toxicological Sciences | Oxford Academic.
- Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments.
- Cardiotoxic Animal Modeling Service - Creative Biolabs.
- Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs - PMC - NIH.
- Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity - PubMed.
- What are preclinical safety pharmacology requirements? - Patsnap Synapse. (2025, May 27).
- Effect of this compound on QT interval in children - PMC - NIH.
- Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - PMC - PubMed Central.
- Stereoselective this compound disposition and effect: concentration-related QTc prolongation - PMC - NIH.
- Cardiotoxicity reduction induced by this compound entrapped in nanocapsule devices - PubMed.
- Cardiac Safety in Clinical Trials.
- Antimalarial drugs: QT prolongation and cardiac arrhythmias - Taylor & Francis Online.
- The ultimate guide to non-animal cardiovascular safety pharmacology - REPROCELL. (2022, August 3).
- Potentiation of this compound-induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound - PMC - NIH.
- Mechanism of cardiotoxicity of this compound - PubMed.
- The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC - NIH.
- Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - OUCI.
- Cardiovascular Safety Pharmacology Studies - Vivotecnia.
- Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers - NIH.
- Peri-anesthesia Implications and Considerations for Drug-Induced QT Interval Prolongation.
- Langendorff heart - Wikipedia.
- Safety Pharmacology - Inotiv.
- Langendorff Heart Model at Johns Hopkins.
- the Langendorff technique of isolated heart perfusion - PubMed.
- Anesthesia induction regimens may affect QT interval in cardiac surgery patients: A randomized-controlled trial - PubMed Central.
- Anesthetic Management of Prolonged QT - Anesthesia Considerations.
- Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed - NIH.
- Langendorff's isolated perfused rat heart technique: a review.
- Prolonged QT Intervals and Cardiac Channelopathies - OpenAnesthesia. (2025, January 24).
- Long QT Syndrome and Anaesthesia. (2021, June 8).
Sources
- 1. Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proarrhythmic potential of this compound, terfenadine and clofilium in a modified in vivo model of torsade de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective this compound disposition and effect: concentration-related QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proarrhythmic potential of this compound, terfenadine and clofilium in a modified in vivo model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity reduction induced by this compound entrapped in nanocapsule devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 13. Zebrafish Cardiotoxicity Assays - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 14. Pharmacological assessment of zebrafish-based cardiotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Anesthesia induction regimens may affect QT interval in cardiac surgery patients: A randomized-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. anesthesiaconsiderations.com [anesthesiaconsiderations.com]
- 18. Potentiation of this compound-induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.wfsahq.org [resources.wfsahq.org]
- 20. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 21. inotiv.com [inotiv.com]
- 22. Peri-anesthesia Implications and Considerations for Drug-Induced QT Interval Prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Langendorff heart - Wikipedia [en.wikipedia.org]
- 24. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. oaepublish.com [oaepublish.com]
- 26. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Investigating the Cardiac Effects of Halofantrine Using Isolated Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The antimalarial drug halofantrine has been associated with significant cardiotoxicity, primarily characterized by QT interval prolongation and life-threatening arrhythmias.[1][2][3][4] This has led to restrictions on its clinical use.[4] Understanding the cellular and ionic mechanisms underlying these adverse effects is crucial for the development of safer antimalarial therapies and for the broader field of cardiac safety pharmacology. Isolated adult ventricular myocytes provide a powerful in vitro model to dissect the direct effects of pharmacological agents on cardiac electrophysiology and calcium homeostasis, independent of systemic influences.[1][5] This guide provides a comprehensive overview and detailed protocols for utilizing isolated ventricular myocytes to study the cardiac effects of this compound. We will cover the rationale for using this model system, detailed methodologies for myocyte isolation, and key experimental assays including patch-clamp electrophysiology and calcium imaging.
Introduction: The Cardiotoxic Profile of this compound and the Utility of Isolated Myocytes
This compound, a phenanthrene methanol antimalarial, has demonstrated efficacy against multidrug-resistant Plasmodium falciparum.[2] However, its clinical utility has been severely hampered by reports of dose-dependent QT interval prolongation, torsades de pointes, and sudden cardiac death.[2][3][6] The primary mechanism of this proarrhythmic effect is the blockade of cardiac potassium channels, particularly the human ether-à-go-go-related gene (hERG) channel, which is crucial for ventricular repolarization.[2][7][8]
To investigate these cardiotoxic mechanisms at a cellular level, isolated adult ventricular myocytes are an indispensable tool.[1][5] This model system offers several advantages:
-
Direct Cellular Effects: It allows for the direct assessment of a drug's impact on the cardiomyocyte, eliminating confounding factors such as neural and hormonal influences present in whole-organ models.
-
Mechanistic Insight: It enables the precise measurement of specific ion channel currents and intracellular calcium dynamics, providing a detailed understanding of the drug's mechanism of action.[9]
-
Controlled Environment: The extracellular and intracellular environments can be precisely controlled, allowing for the systematic investigation of dose-response relationships and the influence of various physiological and pathological conditions.
This guide will walk you through the essential protocols to leverage this powerful model for studying this compound's cardiac effects.
Methodologies
Isolation of Adult Ventricular Myocytes
The successful isolation of viable, calcium-tolerant, rod-shaped ventricular myocytes is the cornerstone of these investigations. The most common method involves enzymatic digestion of the heart using a Langendorff perfusion system.[10][11]
Principle: The heart is retrogradely perfused through the aorta with a calcium-free buffer to wash out blood and weaken cell-cell junctions. Subsequently, a solution containing collagenase is perfused to digest the extracellular matrix, allowing for the gentle dissociation of individual myocytes.[5]
Protocol: Langendorff-based Myocyte Isolation (Rat/Mouse)
Materials:
-
Langendorff perfusion system
-
Perfusion Buffer (Calcium-free Tyrode's solution): NaCl, KCl, MgCl₂, HEPES, Glucose. pH 7.4.
-
Digestion Buffer: Perfusion buffer supplemented with Collagenase Type II and Hyaluronidase.
-
Stop Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS) or a specific concentration of CaCl₂.
-
Calcium Reintroduction Buffers: A series of buffers with gradually increasing calcium concentrations.
-
Surgical instruments
Procedure:
-
System Preparation: Warm all buffers to 37°C and oxygenate with 95% O₂ / 5% CO₂. Prime the Langendorff system to remove air bubbles.[10]
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold saline solution.[10]
-
Cannulation: Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Perfusion: Begin perfusion with the calcium-free buffer for approximately 5 minutes, or until the heart is cleared of blood.[11]
-
Enzymatic Digestion: Switch to the digestion buffer and perfuse for 10-20 minutes. The heart will become flaccid.[11]
-
Dissociation: Remove the heart from the cannula, trim the atria, and gently mince the ventricular tissue in the stop buffer.[11]
-
Cell Dispersion: Gently triturate the minced tissue with a pipette to release the individual myocytes.
-
Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh to remove undigested tissue.[10] Gradually reintroduce calcium by sequential centrifugation and resuspension in buffers with increasing calcium concentrations to prevent calcium paradox.[11][12]
-
Cell Viability Assessment: Assess the percentage of rod-shaped, quiescent myocytes. A yield of over 70% is generally considered good.
Electrophysiological Assessment: Patch-Clamp Technique
The whole-cell patch-clamp technique is the gold standard for studying ion channel function and the effects of drugs like this compound.[8][13][14] It allows for the recording of ionic currents across the cell membrane while controlling the membrane potential.
Principle: A glass micropipette with a very small tip opening is sealed onto the surface of an isolated myocyte. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, allowing for the measurement of whole-cell currents.
Protocol: Whole-Cell Patch-Clamp Recording of hERG Current (IKr)
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular Solution (Tyrode's): Containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose. pH 7.4.
-
Intracellular (Pipette) Solution: Containing K-aspartate, KCl, MgCl₂, HEPES, EGTA, Mg-ATP, GTP-Tris. pH 7.2.
-
This compound stock solution
Procedure:
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a healthy, rod-shaped myocyte with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Current Recording: Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[15][16]
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Analysis: Measure the peak tail current amplitude before and after drug application to determine the percentage of block. Generate a concentration-response curve to calculate the IC₅₀ value.
Calcium Homeostasis Assessment: Confocal Calcium Imaging
This compound's effects may extend beyond direct ion channel blockade to alter intracellular calcium handling, which is critical for excitation-contraction coupling.[9][17] Confocal microscopy with fluorescent calcium indicators allows for the visualization and quantification of intracellular calcium transients.[18][19]
Principle: Myocytes are loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium concentration are reflected as changes in the fluorescence intensity of the dye, which can be captured using a confocal microscope.
Protocol: Calcium Transient and Spark Imaging
Materials:
-
Confocal laser scanning microscope
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Extracellular solution (Tyrode's)
-
Field stimulation electrodes
-
This compound stock solution
Procedure:
-
Dye Loading: Incubate the isolated myocytes with Fluo-4 AM and Pluronic F-127 in the dark to allow for dye loading into the cytoplasm.
-
Cell Plating and Pacing: Plate the dye-loaded cells in an imaging chamber and perfuse with Tyrode's solution. Pace the cells using field stimulation to elicit steady-state calcium transients.
-
Image Acquisition: Use the line-scan mode of the confocal microscope to acquire images with high temporal resolution. The scan line should be positioned along the longitudinal axis of the myocyte.
-
Baseline Recording: Record baseline calcium transients under control conditions.
-
Drug Application: Perfuse the chamber with a known concentration of this compound and continue pacing.
-
Data Acquisition and Analysis: Record calcium transients in the presence of the drug. Analyze the amplitude, duration, and decay kinetics of the calcium transients. Spontaneous calcium release events (calcium sparks) can also be assessed in the absence of pacing.[19]
Expected Results and Data Presentation
The following tables summarize the expected effects of this compound on key parameters measured in isolated ventricular myocytes.
Table 1: Expected Electrophysiological Effects of this compound
| Parameter | Expected Effect | Rationale |
| hERG (IKr) Current | Potent block | Direct inhibition of the hERG potassium channel, delaying repolarization.[2][20] |
| Action Potential Duration (APD) | Prolongation | Consequence of IKr block, leading to a longer repolarization phase.[1][20] |
| L-type Ca²⁺ Current (ICa,L) | Potential modulation | Off-target effects on calcium channels can occur with some drugs. |
Table 2: Potential Effects of this compound on Calcium Homeostasis
| Parameter | Potential Effect | Rationale for Investigation |
| Calcium Transient Amplitude | Increase or Decrease | Altered action potential duration can modulate calcium influx and SR calcium release. |
| Calcium Transient Decay | Slower or Faster | Potential effects on SERCA pump activity or Na⁺/Ca²⁺ exchanger function. |
| Spontaneous Ca²⁺ Release (Sparks/Waves) | Increased frequency | Cellular calcium overload and altered SR function can lead to pro-arrhythmic spontaneous calcium release.[17] |
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: Proposed mechanism of this compound cardiotoxicity in a ventricular myocyte.
Experimental Workflow
Caption: Workflow for studying this compound's cardiac effects using isolated myocytes.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
-
Myocyte Quality Control: The initial assessment of myocyte viability (rod-shaped morphology, clear striations, and quiescence) is a critical checkpoint. Only high-quality preparations should be used for experiments.
-
Electrophysiology Controls: Stable baseline recordings before drug application are essential. The use of positive controls (known hERG blockers like E-4031) can validate the experimental setup.[15] Washout experiments, where the drug is removed to observe the reversal of its effects, can confirm a direct and reversible mechanism of action.
-
Calcium Imaging Controls: Baseline recordings and the use of agents with known effects on calcium handling (e.g., caffeine to release SR calcium) can validate the responsiveness of the cells and the imaging setup.[17][21]
Conclusion and Future Directions
The use of isolated ventricular myocytes provides a robust and detailed approach to understanding the cardiotoxic effects of this compound. The protocols outlined in this guide for myocyte isolation, patch-clamp electrophysiology, and calcium imaging form a powerful toolkit for researchers in drug development and cardiac safety assessment. By elucidating the precise mechanisms of this compound's actions on ion channels and calcium homeostasis, this research can inform the development of safer antimalarial drugs and contribute to the broader understanding of drug-induced arrhythmias.
Future studies could expand on these protocols by:
-
Utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess species-specific differences.
-
Investigating the effects of this compound under simulated pathological conditions (e.g., hypoxia, acidosis).
-
Employing more advanced techniques such as action potential clamp to study the effects of the drug on specific currents during a physiological action potential waveform.
These continued efforts are crucial for mitigating the risks associated with potentially cardiotoxic drugs and ensuring patient safety.
References
- Wesche DL, Schuster BG, Wang WX, Woosley RL. Mechanism of cardiotoxicity of this compound. Clin Pharmacol Ther. 2000;67(5):521-529. doi:10.1067/mcp.2000.106127 - [Link]
- L-type calcium channel - Wikipedia. (n.d.). - [Link]
- Bouchaud O, Imbert P, Touze JE, et al. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base. Malar J. 2009;8:289. doi:10.1186/1475-2875-8-289 - [Link]
- Mechanism of cardiotoxicity of this compound. (2000). Clinical Pharmacology & Therapeutics, 67(5), 521–529. - [Link]
- Schlüter KD, Schreiber D. Adult ventricular cardiomyocytes: isolation and culture. Methods Mol Biol. 2005;290:305-314. doi:10.1385/1-59259-838-2:305 - [Link]
- Nippert F, Schreckenberg R, Schlüter KD. Isolation and Cultivation of Adult Rat Cardiomyocytes. J Vis Exp. 2017;(125):56634. Published 2017 Jul 20. doi:10.3791/56634 - [Link]
- Gao S, Wang Y, Li R, et al. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat. J Vis Exp. 2022;(183):e63884. Published 2022 May 20. doi:10.3791/63884 - [Link]
- Ackers-Johnson M, Li PY, Holmes AP, et al. A Simplified, Langendorff-Free Method for Concomitant Isolation of Viable Cardiac Myocytes and Nonmyocytes From the Adult Mouse Heart. Circ Res. 2016;119(8):909-920. doi:10.1161/CIRCRESAHA.116.309202 - [Link]
- Nippert, F., Schreckenberg, R., & Schlüter, K.-D. (2022, July 8). Cardiomyocytes Isloation and cultivation | Protocol Preview. YouTube. - [Link]
- Abi-Gerges, N., Pointon, A., & Valentin, J.-P. (2017). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In Patch-Clamp Methods and Protocols (pp. 241–255). - [Link]
- S K, K S, T N, et al. Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system. Malar J. 2007;6:98. Published 2007 Aug 2. doi:10.1186/1475-2875-6-98 - [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 37393, this compound. - [Link]
- Kohlbecher, Z., Eissler, R., & Wagner, S. (2016).
- Golebiewska, U., & Scarlata, S. (2022, June 21). Measuring Fast Calcium Fluxes: Cardiomyocytes l Protocol Preview. YouTube. - [Link]
- Manual Whole-Cell Patch-Clamping of the HERG Cardiac K + Channel. (n.d.). Springer Protocols. - [Link]
- World Health Organization. (2017, March 22). The cardiotoxicity of antimalarials. - [Link]
- Cheng H, Lederer WJ, Cannell MB. Imaging Calcium Sparks in Cardiac Myocytes. In: Methods in Molecular Biology. ; 2011:289-304. - [Link]
- hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. - [Link]
- El-Haou, S., & Varghese, F. (2021). Anti-malarial drugs: Mechanisms underlying their proarrhythmic effects. British Journal of Pharmacology, 178(10), 2069–2085. - [Link]
- Florian, J. A., & Thomson, L. A. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double-Negative” Scenario. The Journal of Clinical Pharmacology, 61(S1), S24–S33. - [Link]
- Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated p
- Kirsch GE. Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods Mol Biol. 2008;427:169-183. doi:10.1007/978-1-59745-460-5_10 - [Link]
- S K, K S, T N, et al. (2007). Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system. Malar J, 6. - [Link]
- Nosten, F., ter Kuile, F. O., Luxemburger, C., Woodrow, C., Kyle, D. E., Chongsuphajaisiddhi, T., & White, N. J. (1993). Cardiac effects of antimalarial treatment with this compound. The Lancet, 341(8852), 1054–1056. - [Link]
- Ziman, A. P., & Ward, C. W. (2022). Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes. Frontiers in Physiology, 12, 796500. - [Link]
- The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. (2022). Stem Cell Reports, 17(11), 2395–2400. - [Link]
- Cardiac Safety in Clinical Trials. (n.d.). - [Link]
- Pugsley, M. K. (2007). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences, 97(1), 4–19. - [Link]
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. - [Link]
Sources
- 1. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 7. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 9. Real-time intra-store confocal Ca2+ imaging in isolated mouse cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 11. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. sophion.com [sophion.com]
- 17. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 18. youtube.com [youtube.com]
- 19. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes [frontiersin.org]
Application Notes & Protocols: A Comprehensive Guide to Assessing Halofantrine Cross-Resistance with Other Antimalarials
Introduction
Halofantrine is a phenanthrene methanol antimalarial drug, structurally related to quinine and lumefantrine, that acts as a blood schizonticide against Plasmodium species.[1][2][3] Its mechanism of action is thought to involve the formation of toxic complexes with ferriprotoporphyrin IX (heme), which disrupts the parasite's detoxification process and damages its membranes.[1][4] Historically, this compound was effective against multidrug-resistant P. falciparum, including chloroquine-resistant strains.[1][3] However, its clinical use is now severely restricted by concerns over severe cardiotoxicity, specifically the prolongation of the QT interval, and erratic absorption, which is significantly increased by fatty foods.[1][2][5][6]
Despite its limited clinical application, understanding the resistance profile of this compound remains crucial. The emergence and spread of drug-resistant malaria parasites pose a significant threat to global health.[7] Cross-resistance, a phenomenon where resistance to one drug confers resistance to another, often chemically related, compound, can rapidly undermine the efficacy of multiple antimalarial therapies. The study of this compound cross-resistance provides valuable insights into shared resistance mechanisms, particularly those involving membrane transporter proteins like P. falciparum multidrug resistance transporter 1 (PfMDR1) and the chloroquine resistance transporter (PfCRT).[8][9][10]
This guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to assess this compound cross-resistance with other key antimalarials in vitro. By elucidating these resistance patterns, the scientific community can better understand the genetic basis of resistance, inform the development of new therapeutic strategies, and preserve the efficacy of current antimalarial regimens.
Scientific Background: The Molecular Drivers of Cross-Resistance
Antimalarial drug resistance is a complex process driven by genetic mutations in the parasite that reduce the drug's efficacy. For quinoline and structurally related compounds like this compound, resistance is often mediated by altered drug accumulation within the parasite's digestive vacuole (DV), the primary site of action.[8]
The Role of PfMDR1
The P. falciparum multidrug resistance 1 (pfmdr1) gene encodes an ATP-binding cassette (ABC) transporter, PfMDR1, located on the parasite's digestive vacuole membrane.[11] This transporter is homologous to the human P-glycoprotein and is implicated in modulating the parasite's susceptibility to a wide range of antimalarials.[12][13]
-
Gene Amplification: An increased copy number of the pfmdr1 gene is strongly associated with resistance to mefloquine and this compound, as well as quinine.[14][15][16][17] This amplification leads to overexpression of the PfMDR1 protein, which is thought to enhance the transport of these drugs away from their target or into the DV, depending on the drug.[11][14]
-
Point Mutations: Specific single nucleotide polymorphisms (SNPs) in pfmdr1 can also modulate drug susceptibility. For instance, the N86Y mutation (asparagine to tyrosine at codon 86) increases resistance to chloroquine but enhances susceptibility to mefloquine, lumefantrine, and artemisinin derivatives.[8] Conversely, selection for mefloquine resistance often involves the selection of the wild-type N86 allele and amplification of the gene.[15]
The Role of PfCRT
The P. falciparum chloroquine resistance transporter (pfcrt) is the primary determinant of chloroquine resistance.[8][11][18] Mutations in this gene, particularly the K76T mutation (lysine to threonine at codon 76), enable the PfCRT protein to actively efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action.[8][18][19] While PfCRT's primary role is linked to chloroquine, mutations in this transporter can indirectly influence the activity of other drugs by altering the physiological environment of the digestive vacuole, thereby modulating the parasite's overall fitness and response to other compounds.[20]
Known this compound Cross-Resistance Patterns
-
Mefloquine & Quinine: There is a strong, well-documented link between increased pfmdr1 copy number and cross-resistance between mefloquine, this compound, and quinine.[14][15][16][17][21] Selection of parasites with mefloquine often results in decreased susceptibility to this compound.[22]
-
Lumefantrine: As lumefantrine is also a phenanthrene methanol, a shared mechanism of resistance with this compound is plausible.[2] In vitro studies have demonstrated cross-resistance, suggesting a common mechanism likely involving PfMDR1.[23]
-
Chloroquine: The relationship is often inverse. Parasite lines selected for mefloquine and this compound resistance (linked to pfmdr1 amplification) frequently show increased sensitivity to chloroquine.[14][15]
Experimental Design and Strategy
A robust assessment of cross-resistance involves comparing the in vitro susceptibility of various P. falciparum strains to this compound and a panel of other antimalarial drugs.
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing antimalarial cross-resistance, from parasite culture preparation to the final data interpretation.
Caption: Transporters mediating antimalarial resistance.
This model shows that mutated PfCRT actively transports chloroquine (CQ) out of the DV. [8][18]Amplified PfMDR1 is associated with resistance to this compound (HF) and mefloquine (MQ), likely by modulating their transport across the DV membrane. [8][11][14]
Conclusion and Future Perspectives
The protocols detailed in this guide provide a standardized framework for assessing this compound cross-resistance. While this compound itself is no longer a frontline treatment, studying its resistance profile remains a powerful tool for several reasons:
-
Understanding Shared Mechanisms: It helps elucidate the function of key resistance mediators like PfMDR1, which impacts the efficacy of clinically vital drugs, including mefloquine and the artemisinin combination therapy (ACT) partner drug, lumefantrine. [23][24]2. Informing Drug Development: Characterizing cross-resistance profiles is essential in the preclinical development of new antimalarials to predict potential liabilities and guide structural modifications.
-
Surveillance: Monitoring these patterns in clinical isolates can serve as an early warning system for the emergence of resistance to structurally similar drugs.
By integrating robust in vitro phenotyping with molecular genotyping, researchers can build a comprehensive picture of antimalarial resistance, a critical step in the global effort to control and ultimately eliminate malaria.
References
- Amber Lifesciences. (2025, May 8).
- Summers, R. L., et al. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter.
- Conrad, M. D., & Fidock, D. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. [Link]
- WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]
- Bellanca, S., et al. (2011). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE. [Link]
- Webster, H. K., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. [Link]
- Dutta, A., & Chaudhuri, P. (2021).
- Annual Reviews. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. [Link]
- Bhattacharjee, S., & Coppens, I. (2018). Mechanisms of artemisinin resistance in Plasmodium falciparum malaria. Current Opinion in Microbiology. [Link]
- Ward, K. E., et al. (2022). Plasmodium falciparum resistance to artemisinin-based combination therapies. Current Opinion in Microbiology. [Link]
- Gebru, T., et al. (2014). Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum.
- PubChem. (n.d.). This compound.
- Cowman, A. F., et al. (1994). Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine.
- Oduola, A. M., et al. (1994). A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro. The American Journal of Tropical Medicine and Hygiene. [Link]
- World Health Organization. (2019). Resistance to Artemisinin Combination Therapies (ACTs): Do Not Forget the Partner Drug! WHO. [Link]
- Gebru, T., et al. (2014). Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum.
- Gebru, T., et al. (2014). Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum.
- SciSpace. (2014). Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum. [Link]
- Bio-protocol. (n.d.). 3.3.
- World Health Organization. (2025). Malaria: Artemisinin partial resistance. [Link]
- Kumari, P., et al. (2018). Drug susceptibility testing methods of antimalarial agents. Tropical Parasitology. [Link]
- Félix, R., et al. (1990). [Cross resistance to mefloquine and this compound in a case of P. falciparum malaria contracted in Sierra Leone].
- Wikipedia. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). No Robust Evidence of Lumefantrine Resistance. [Link]
- Sahu, N. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]
- Pediatric Oncall. (n.d.). This compound. [Link]
- Veiga, M. I., et al. (2022). Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy. Frontiers in Pharmacology. [Link]
- World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. [Link]
- Cowman, A. F., et al. (1994). Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdrl gene and cross-resistance to this compound and quinine. PNAS. [Link]
- Sahu, N. K., et al. (2017).
- MalariaWorld. (2022). WHO antimalarial trial guidelines: good science, bad news. [Link]
- Mishra, N., et al. (2011). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. Indian Journal of Medical Research. [Link]
- U.S. Food and Drug Administration. (2002). HALFAN (this compound hydrochloride) Tablets. [Link]
- Springer Nature Experiments. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. [Link]
- PNAS. (1994). Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine. [Link]
- World Health Organization. (n.d.). Tools for monitoring antimalarial drug efficacy. [Link]
- World Health Organization. (2009). METHODS FOR SURVEILLANCE OF ANTIMALARIAL DRUG EFFICACY. [Link]
- World Health Organization. (2006).
- Noedl, H., et al. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. [Link]
- D'Alessandro, S., et al. (2017). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy. [Link]
- Johnson, J. D., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy. [Link]
- Noedl, H., et al. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American Journal of Tropical Medicine and Hygiene. [Link]
- ResearchGate. (n.d.).
- D'Alessandro, S., et al. (2017). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy. [Link]
- Simoco Diagnostics. (n.d.). First Response Malaria Ag. pLDH/HRP2 Combo Card Test. [Link]
- Nateghpour, M., et al. (1991). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
- van Vugt, M., et al. (1998). Comparison of the cardiac effects of the antimalarials co-artemether and this compound in healthy participants. The American Journal of Tropical Medicine and Hygiene. [Link]
- Oxford Global Health. (n.d.). Lumefantrine attenuates Plasmodium falciparum artemisinin resistance during the early ring stage. [Link]
Sources
- 1. amberlife.in [amberlife.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pediatriconcall.com [pediatriconcall.com]
- 4. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comparison of the cardiac effects of the antimalarials co-artemether and this compound in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
- 18. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 21. [Cross resistance to mefloquine and this compound in a case of P. falciparum malaria contracted in Sierra Leone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Resistance to Artemisinin Combination Therapies (ACTs): Do Not Forget the Partner Drug! - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Halofantrine in the Study of Multidrug Resistance in Malaria
Introduction: Halofantrine as a Tool in Malaria MDR Research
This compound, a phenanthrene methanol antimalarial, was once a therapeutic option for treating multidrug-resistant P. falciparum infections. However, its clinical utility was hampered by erratic oral bioavailability and concerns over cardiotoxicity. Despite its diminished therapeutic role, this compound has evolved into an invaluable laboratory tool. Its primary value now lies in its well-characterized interaction with key parasite resistance mediators, particularly the P. falciparum multidrug resistance transporter 1 (PfMDR1).
PfMDR1, an ATP-binding cassette (ABC) transporter located on the parasite's digestive vacuole membrane, is a major driver of resistance to multiple antimalarial drugs. Polymorphisms in the pfmdr1 gene, especially at codons N86Y, Y184F, S1034C, N1042D, and D1246Y, have been strongly correlated with altered susceptibility to a range of compounds, including chloroquine, quinine, mefloquine, and artemisinin derivatives. This compound is a recognized substrate of PfMDR1. Consequently, changes in parasite susceptibility to this compound serve as a sensitive indicator of PfMDR1 activity and genetic variation, making it an excellent tool for functional studies of this critical transporter.
These application notes will detail the principles and provide step-by-step protocols for utilizing this compound to characterize drug resistance phenotypes in P. falciparum laboratory strains and clinical isolates.
Part 1: The Mechanism of this compound Action and Resistance
Understanding how this compound works and how resistance emerges is fundamental to its application in research. This compound is thought to interfere with the detoxification of heme, a toxic byproduct of the parasite's digestion of host hemoglobin within the digestive vacuole. It is believed to form a complex with ferriprotoporphyrin IX (FP-IX), preventing its crystallization into hemozoin and leading to a buildup of the toxic heme precursor, which induces oxidative stress and parasite death.
Resistance to this compound is multifactorial but is strongly linked to the function of PfMDR1. Increased expression (gene amplification) or specific polymorphisms in PfMDR1 can enhance the transporter's ability to efflux this compound away from its site of action in the digestive vacuole, thereby reducing the effective intracellular concentration of the drug.
Diagram 1: The Role of PfMDR1 in this compound Resistance
Caption: PfMDR1 actively transports this compound out of the digestive vacuole, reducing its inhibitory effect on hemozoin formation.
Part 2: Experimental Design & Key Considerations
When designing experiments using this compound to probe MDR, several factors are critical for generating reliable and interpretable data.
1. Parasite Strain Selection: The choice of P. falciparum strains is paramount. A typical study should include:
-
A drug-sensitive reference strain: 3D7 or D6 are common choices, exhibiting low IC50 values for this compound.
-
A well-characterized resistant strain: Dd2 or K1 are frequently used, as they harbor pfmdr1 polymorphisms (e.g., N86Y in Dd2) and display higher this compound IC50s.
-
Genetically modified lines: If available, parasite lines with engineered modifications in pfmdr1 (e.g., knockouts, CRISPR-Cas9 edited alleles) provide the most direct evidence for the transporter's role.
2. In Vitro Culture Conditions: Standard P. falciparum culture conditions must be maintained meticulously. This includes using RPMI 1640 medium supplemented with Albumax or human serum, maintaining a consistent hematocrit (2-4%), and ensuring a controlled gas environment (5% CO2, 5% O2, 90% N2). Any variability can significantly impact parasite growth and drug susceptibility measurements.
3. Assay Selection: The most common method for determining drug susceptibility is the 72-hour in vitro assay. The readout can be performed using various techniques:
-
SYBR Green I-based fluorescence assay: This is a high-throughput, sensitive, and widely adopted method that measures DNA content as a proxy for parasite proliferation.
-
[³H]-Hypoxanthine incorporation assay: The classic radioisotope-based method measures nucleic acid synthesis. It is highly sensitive but requires specialized facilities and handling of radioactive materials.
-
pLDH-based colorimetric assay: This assay measures the activity of parasite lactate dehydrogenase, an enzyme released upon parasite lysis.
For most laboratories, the SYBR Green I assay offers the best balance of throughput, sensitivity, cost-effectiveness, and safety. The protocol provided below is based on this method.
Part 3: Protocol - In Vitro this compound Susceptibility Testing
This protocol details the measurement of the 50% inhibitory concentration (IC50) of this compound against P. falciparum using the SYBR Green I fluorescence-based method.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Complete parasite culture medium (cRPMI): RPMI 1640, 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine.
-
Asynchronous P. falciparum culture (predominantly ring stage, 0.5% parasitemia, 2% hematocrit)
-
Human O+ erythrocytes
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
Step 1: Drug Plate Preparation
-
Prepare a 1 mg/mL primary stock of this compound in 100% DMSO. Store at -20°C.
-
On the day of the experiment, create a working stock of 1 µg/mL (1.6 µM) by diluting the primary stock in cRPMI.
-
Prepare a 2-fold serial dilution series of this compound in cRPMI directly in a 96-well "drug plate." A typical concentration range to test is 20 nM down to 0.15 nM.
-
Include drug-free wells (cRPMI with a corresponding final DMSO concentration) as a negative control (100% growth).
-
Include wells with a lethal dose of a standard drug (e.g., 200 nM chloroquine for sensitive strains) or media without cells as a positive control (0% growth/background).
Step 2: Parasite Plate Preparation
-
Synchronize parasite cultures to the ring stage for best results, although asynchronous cultures can be used.
-
Adjust the culture to a final parasitemia of 0.5% and a final hematocrit of 2% in cRPMI.
-
Dispense 180 µL of the parasite suspension into each well of a new 96-well "parasite plate."
Step 3: Dosing and Incubation
-
Transfer 20 µL from each well of the "drug plate" to the corresponding well of the "parasite plate." This results in a final volume of 200 µL and achieves the desired final drug concentrations.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2). This duration allows for approximately 1.5-2 cycles of parasite replication.
Step 4: Lysis and Fluorescence Reading
-
After 72 hours, carefully remove the plates from the incubator.
-
Freeze the plates at -80°C for at least 2 hours (or -20°C overnight) to lyse the red blood cells and halt parasite growth.
-
Thaw the plates completely at room temperature.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly by pipetting or gentle shaking, and incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
Step 5: Data Analysis
-
Subtract the average background fluorescence (wells with no cells) from all other readings.
-
Normalize the data by expressing the fluorescence in each drug-treated well as a percentage of the average fluorescence of the drug-free control wells.
-
Plot the percentage of parasite growth against the log-transformed this compound concentration.
-
Fit the data to a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism or R to determine the IC50 value.
Diagram 2: Workflow for this compound IC50 Determination
Caption: A streamlined workflow for assessing P. falciparum susceptibility to this compound using the SYBR Green I assay.
Part 4: Interpreting the Data
The IC50 value is the primary output. By comparing the IC50 of this compound against different parasite lines, researchers can make strong inferences about PfMDR1 function.
Table 1: Representative this compound IC50 Values in P. falciparum Strains
| Strain | Relevant pfmdr1 Genotype | Typical this compound IC50 (nM) | Interpretation |
| 3D7 | N86, Y184, S1034, N1042, D1246 | 2 - 5 | Sensitive (Wild-type reference) |
| Dd2 | Y 86, F 184, S1034, N1042, D1246 | 10 - 25 | Resistant (Increased efflux) |
| 7G8 | N86, F 184, S1034, N1042, D1246 | 5 - 10 | Intermediate Resistance |
| PfMDR1 Knockout | Gene deleted | < 1 | Hypersensitive (No efflux) |
Note: These values are illustrative and can vary between laboratories. It is crucial to run sensitive and resistant controls in every experiment.
A rightward shift in the dose-response curve (higher IC50) for a test strain compared to a sensitive reference like 3D7 suggests a resistance phenotype. If this phenotype is associated with known pfmdr1 polymorphisms (like the Y86F mutation in Dd2), it provides strong evidence for the transporter's involvement. Conversely, a leftward shift (lower IC50) indicates hypersensitivity, often seen when PfMDR1 function is compromised or absent.
Conclusion
This compound remains a powerful research tool for dissecting the complexities of multidrug resistance in malaria. Its well-defined relationship with the PfMDR1 transporter allows for robust functional assays that can be used to screen new drug candidates for their potential to be affected by this common resistance pathway, to study the impact of specific pfmdr1 mutations, and to monitor the evolution of resistance in clinical isolates. The protocols and principles outlined in this guide provide a solid foundation for incorporating this compound into a comprehensive MDR research program.
References
- World Health Organization. (2010). Guidelines for the treatment of malaria. Second edition.
- Cowman, A. F., & Crabb, B. S. (2006). Invasion of red blood cells by malaria parasites. Cell, 124(4), 755–766. [Link]
- Foote, S. J., Thompson, J. K., Cowman, A. F., & Kemp, D. J. (1989). Amplification of the multidrug resistance gene in some chloroquine-resistant isolates of P. falciparum. Cell, 57(6), 921–930. [Link]
- Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). pfmdr1 mutations contribute to quinine resistance and enhance mefloquine and artemisinin sensitivity in Plasmodium falciparum. Molecular microbiology, 57(4), 913–926. [Link]
- Reed, M. B., Saliba, K. J., Caruana, S. R., Kirk, K., & Cowman, A. F. (2000). Pgh1 modulates sensitivity and resistance to multiple antimalarials in Plasmodium falciparum.
- Wellems, T. E., Panton, L. J., Gluzman, I. Y., do Rosario, V. E., Gwadz, R. W., Walker-Jonah, A., & Krogstad, D. J. (1990). Chloroquine resistance not linked to mdr-like genes in a Plasmodium falciparum cross.
- Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803–1806. [Link]
Application Notes & Protocols: Formulation of Halofantrine for Oral Administration in Animal Studies
Introduction
Halofantrine is a phenanthrene methanol antimalarial agent effective against multidrug-resistant Plasmodium falciparum.[1] Despite its therapeutic potential, its clinical and preclinical development is hampered by challenging physicochemical properties. As a highly lipophilic and crystalline compound, this compound hydrochloride is practically insoluble in aqueous media, leading to poor and erratic oral absorption.[2][3] This variability is a significant concern in preclinical animal studies, where consistent and predictable drug exposure is paramount for reliable pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.
This guide provides an in-depth analysis of formulation strategies to overcome the challenges associated with this compound's oral delivery in a research setting. It offers detailed, field-proven protocols for preparing various formulations, from simple suspensions for early-stage screening to advanced lipid-based systems for definitive bioavailability studies. The causality behind experimental choices is explained to empower researchers to select and develop the most appropriate formulation for their specific study objectives.
The Formulation Challenge: this compound's Physicochemical Profile
Understanding the inherent properties of this compound is the first step in designing an effective oral formulation. This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[4] The primary obstacle to its oral bioavailability is not its ability to cross the intestinal membrane, but its slow dissolution rate in the gastrointestinal fluids.[5]
Key physicochemical properties that dictate formulation strategy are summarized below.
| Property | Value | Implication for Formulation |
| Aqueous Solubility | Practically insoluble (<0.002% w/v in warm water)[2][3] | Major hurdle for dissolution and absorption. Standard aqueous vehicles are unsuitable. |
| LogP (n-octanol/water) | 3.20 - 3.26 (experimentally determined)[2][6] | Highly lipophilic, indicating good affinity for lipidic vehicles and potential for lymphatic transport. |
| pKa (basic) | ~8.18[2][6] | As a weak base, its solubility is pH-dependent, being slightly higher in the acidic environment of the stomach. |
| Molecular Weight | 500.4 g/mol [7] | A relatively large molecule, which can also be a factor in dissolution kinetics. |
| Physical Form | Solid, Crystalline[8] | The stable crystalline form has lower energy and thus lower apparent solubility than amorphous forms. |
These properties confirm that specialized formulation approaches are necessary to enhance the concentration of dissolved this compound at the site of absorption in the gastrointestinal tract.
Strategic Formulation Selection for Preclinical Studies
The choice of formulation is intrinsically linked to the objective of the animal study. A formulation suitable for a maximum tolerated dose (MTD) study may not be appropriate for a definitive pharmacokinetic study where inter-animal variability must be minimized.
Below is a decision-making framework to guide formulation selection.
Caption: Formulation selection decision framework.
Detailed Formulation Protocols
This section provides step-by-step protocols for preparing three common types of formulations for oral gavage in animal studies. Safety Precaution: Always handle this compound powder in a ventilated enclosure (e.g., fume hood) and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Simple Aqueous Suspension (For Screening)
This is the most straightforward approach, suitable for early-stage studies where speed is prioritized over achieving maximal bioavailability. The key is to ensure the drug particles are sufficiently wetted and remain uniformly suspended to allow for accurate dosing.
-
Rationale: Suspending the micronized drug in an aqueous vehicle containing a wetting agent (to reduce surface tension) and a suspending agent (to increase viscosity) prevents rapid settling of particles. This approach is simple but relies on in vivo dissolution, which can be highly variable.[9]
-
Materials & Equipment:
-
This compound HCl, micronized powder
-
Wetting agent: Tween® 80 or Polysorbate 80
-
Suspending agent: 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker and graduated cylinders
-
Analytical balance
-
-
Step-by-Step Methodology:
-
Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration (e.g., 10 mg/mL). Calculate the mass of this compound and the volume of the vehicle.
-
Prepare Vehicle: Prepare the 0.5% CMC or MC solution in water. This may require heating and/or vigorous stirring to fully hydrate the polymer. Allow to cool to room temperature.
-
Wetting the Drug Powder: Weigh the required amount of this compound HCl into a mortar. Add a small amount of Tween® 80 (typically 0.1-0.5% of the final volume) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure the hydrophobic powder is wetted and does not clump in the aqueous vehicle.
-
Forming the Suspension: Gradually add the 0.5% CMC vehicle to the mortar while continuously triturating to slowly dilute the paste.
-
Homogenization: Transfer the mixture to a glass beaker with a magnetic stir bar. Rinse the mortar and pestle with the remaining vehicle and add it to the beaker to ensure a complete transfer.
-
Final Mixing: Place the beaker on a magnetic stirrer and stir for at least 30 minutes to ensure a homogenous suspension.
-
Dosing: Keep the suspension continuously stirred during dose administration to prevent settling and ensure each animal receives the correct dose.
-
Protocol 2: Co-solvent Solution (For Improved Uniformity)
This method dissolves the drug in a mixture of water-miscible organic solvents, creating a true solution that ensures dose uniformity. However, there is a risk of the drug precipitating upon dilution with aqueous GI fluids.
-
Rationale: Co-solvents like polyethylene glycol (PEG) 400 and propylene glycol (PG) work by reducing the polarity of the aqueous environment, thereby increasing the solubility of lipophilic compounds.[10][11] This approach eliminates particle-related variability but introduces the risk of precipitation upon administration.
-
Materials & Equipment:
-
This compound HCl
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Purified Water or Saline
-
Glass vials or beaker
-
Magnetic stirrer and stir bar or vortex mixer
-
Warming plate or water bath (optional)
-
-
Step-by-Step Methodology:
-
Vehicle Selection: A common vehicle combination is PEG 400 and water/saline. The ratio must be determined empirically to ensure this compound remains dissolved at the target concentration. A starting point could be 40% PEG 400, 10% PG, and 50% water. Note: The concentration of organic solvents should be minimized to avoid potential vehicle-induced toxicity.
-
Solubility Check: Before preparing the bulk formulation, test the solubility of this compound at the target concentration in your chosen vehicle system.
-
Preparation: Weigh the required amount of this compound HCl into a glass vial.
-
Dissolution: Add the required volume of PEG 400 and PG. Vortex or stir until the drug is fully dissolved. Gentle warming (to 30-40°C) can be used to accelerate dissolution, but the solution must be cooled to room temperature to ensure the drug remains in solution.
-
Addition of Aqueous Component: Slowly add the purified water or saline while continuously stirring or vortexing.
-
Final Check: Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Dosing: The solution is homogenous and does not require stirring during dosing.
-
Protocol 3: Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This is an advanced, lipid-based formulation designed to maximize oral bioavailability by presenting the drug in a solubilized state and forming a fine oil-in-water nanoemulsion upon contact with GI fluids.
-
Rationale: SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form nanoemulsions (droplet size < 200 nm) in the GI tract.[12] This large surface area enhances drug dissolution and absorption. For lipophilic drugs like this compound, the lipid components can also stimulate chylomicron formation, leading to enhanced lymphatic transport and bypassing first-pass metabolism.[13][14][15]
-
Workflow for SNEDDS Preparation:
Caption: Workflow for SNEDDS formulation development.
-
Materials & Equipment:
-
This compound HCl
-
Oil: Long-chain triglyceride (e.g., Soybean oil, Sesame oil) or Medium-chain triglyceride (e.g., Capryol™ 90)
-
Surfactant: Cremophor® EL, Tween® 80
-
Co-solvent/Co-surfactant: Transcutol® P, PEG 400
-
Glass vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Step-by-Step Methodology:
-
Excipient Screening (Crucial Step): Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity. This is typically done by adding an excess of drug to a known amount of excipient, mixing for 24-48 hours, and then quantifying the dissolved drug in the supernatant.
-
Formulation Development: Based on solubility data, select an oil, surfactant, and co-solvent. A formulation comprising triglyceride, Cremophor EL, and Maisine 35-1 has been previously described for this compound.[15]
-
Example Formulation Preparation (based on literature): a. Weigh and combine the selected oil, surfactant (e.g., Cremophor EL), and co-solvent in a glass vial in the desired ratio (e.g., 30:40:30 w/w). b. Mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous isotropic mixture is formed.
-
Drug Loading: Weigh the required amount of this compound and add it to the excipient mixture.
-
Dissolution: Stir the mixture at room temperature (or with gentle warming to ~40°C) until all the drug is completely dissolved. The final product is the SNEDDS pre-concentrate.
-
Pre-Dosing Characterization (Self-Validation): a. Take a small, known amount (e.g., 100 mg) of the SNEDDS pre-concentrate and add it to a larger volume of water (e.g., 100 mL) with gentle stirring. b. Visually observe the dispersion. A successful SNEDDS will rapidly form a clear or slightly bluish-white nanoemulsion with no signs of drug precipitation. c. (Optional but recommended) Measure the droplet size of the resulting emulsion using a particle size analyzer to confirm it is in the nano-range (<200 nm).
-
Dosing: The SNEDDS pre-concentrate is homogenous and can be dosed directly via oral gavage.
-
Final Considerations & Troubleshooting
-
Vehicle Effects: Always run a vehicle-only control group in your animal studies to ensure that the excipients themselves do not have a pharmacological or toxicological effect that could confound the study results.[10]
-
Species Differences: The gastrointestinal physiology (pH, volume, transit time) can vary significantly between species (e.g., rat vs. dog).[16] A formulation that works well in one species may need adjustment for another.
-
Dose Volume: Keep dose volumes appropriate for the size of the animal to avoid distress and ensure accurate administration. For mice, a typical oral gavage volume is 5-10 mL/kg. For rats, it is 5 mL/kg.
-
Stability: Always assess the physical and chemical stability of the prepared formulation for the duration of the study. Suspensions may settle, and drugs in solution may degrade or precipitate. Formulations should ideally be prepared fresh daily.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Babalola, C. P., Adegoke, A. O., Ogunjinmi, M. A., & Osimosu, M. O. (n.d.). Determination of physicochemical properties of this compound. PubMed.
- Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Verma, S., & Rawat, A. (2011). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed.
- Verma, S., & Rawat, A. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- Lam, M., & Gauthier, M. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Request PDF.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Holm, R., et al. (n.d.). Influence of bile on the absorption of this compound from lipid-based formulations. PubMed.
- Babalola, C. P., Adegoke, A. O., Ogunjinmi, M. A., & Osimosu, M. O. (n.d.). Determination of physicochemical properties of this compound. University of Ibadan.
- Khoo, S. M., et al. (2003). Intestinal lymphatic transport of this compound occurs after oral administration of a unit-dose lipid-based formulation to fasted dogs. PubMed.
- Babalola, C. P., et al. (n.d.). Determination of physicochemical properties of this compound. Request PDF.
- Turner, P. V., et al. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.
- Caliph, S. M., et al. (2003). Examination of oral absorption and lymphatic transport of this compound in a triple-cannulated canine model after administration in self-microemulsifying drug delivery systems (SMEDDS) containing structured triglycerides. PubMed.
- McCarthy, J. S. (2017). This compound. Charles Darwin University.
- Brocks, D. R., & Toni, J. W. (1999). Pharmacokinetics of this compound in the rat: stereoselectivity and interspecies comparisons. Biopharmaceutics & Drug Disposition.
- IJPPR. (2023). Formulation and In VitroEvaluation of this compound Solid Dispersions.
- FDA. (2002). HALFAN. accessdata.fda.gov.
- Karbwang, J., & Bangchang, K. N. (n.d.). Clinical pharmacokinetics of this compound. PubMed.
- Sigma-Aldrich. (n.d.). This compound = 98 HPLC, solid 36167-63-2.
- Martinez, M., et al. (n.d.). Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation o. IAPC Journals.
- Unknown. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Martinez, M., et al. (2022). Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics. Hrčak.
- Singh, G., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
Sources
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 8. ≥98% (HPLC), HERG channel blocker, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Influence of bile on the absorption of this compound from lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intestinal lymphatic transport of this compound occurs after oral administration of a unit-dose lipid-based formulation to fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Examination of oral absorption and lymphatic transport of this compound in a triple-cannulated canine model after administration in self-microemulsifying drug delivery systems (SMEDDS) containing structured triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics [hrcak.srce.hr]
Application Notes and Protocols for Evaluating the Synergistic Effects of Halofantrine with Other Drugs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the synergistic effects of the antimalarial drug Halofantrine in combination with other therapeutic agents. This document offers detailed protocols for both in vitro and in vivo assessments, underpinned by the scientific rationale for each experimental step.
Introduction: The Rationale for Investigating this compound in Combination Therapies
This compound, a phenanthrene methanol compound, has demonstrated efficacy against multidrug-resistant Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] Its mechanism of action is believed to involve the disruption of the parasite's detoxification of heme, leading to oxidative damage and metabolic collapse.[1] However, the clinical utility of this compound as a monotherapy has been significantly curtailed due to concerns over its cardiotoxicity, specifically the prolongation of the QT interval.[3]
Combination therapy is a cornerstone of modern antimalarial treatment, primarily aimed at enhancing therapeutic efficacy, reducing the likelihood of drug resistance, and potentially lowering the required doses of individual drugs, thereby minimizing toxicity.[4][5] By combining this compound with another agent, it may be possible to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. Such a synergistic combination could allow for a reduction in the therapeutic dose of this compound, mitigating its cardiotoxic side effects while maintaining or even enhancing its antimalarial activity.
These notes will detail the established methodologies for quantifying drug interactions, enabling the systematic identification and characterization of potential synergistic partners for this compound.
Principles of Drug Synergy Evaluation
The interaction between two drugs can be classified as synergistic, additive, or antagonistic.
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Several mathematical models are employed to quantify these interactions, with the most common being the isobologram analysis and the Combination Index (CI) method developed by Chou and Talalay.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interactions between two antimicrobial or anticancer drugs.[6][7] It involves a two-dimensional titration of both compounds to determine their individual and combined effects on parasite growth.
Protocol: In Vitro Checkerboard Synergy Assay for P. falciparum
This protocol utilizes the SYBR Green I-based fluorescence assay, a reliable and high-throughput method for quantifying parasite viability.[8]
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 or a resistant strain)
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
This compound and the partner drug (stock solutions in DMSO)
-
96-well microtiter plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize the parasite culture to the ring stage before initiating the assay.
-
Drug Dilution Plate Preparation:
-
Prepare serial dilutions of this compound and the partner drug in complete culture medium in separate 96-well plates. A typical concentration range for this compound is 0.1 to 100 nM.[1] The concentration range for the partner drug should be based on its known IC50 value.
-
In a new 96-well "checkerboard" plate, add 50 µL of each this compound dilution along the x-axis and 50 µL of each partner drug dilution along the y-axis. This creates a matrix of drug combinations. Include wells with each drug alone and drug-free wells as controls.
-
-
Parasite Inoculation:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the checkerboard plate.
-
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Parasite Viability Assessment (SYBR Green I Assay):
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each well relative to the drug-free control wells.
-
Determine the 50% inhibitory concentration (IC50) for each drug alone and for each combination.
-
Data Interpretation: Isobologram and Combination Index (CI)
Isobologram Analysis:
An isobologram is a graphical representation of drug interactions.[9] The IC50 values of the two drugs are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity. Data points for synergistic combinations will fall below this line, while antagonistic combinations will fall above it.
Diagram: Isobologram Analysis
Caption: Workflow for the 4-day suppressive test.
Table 2: Sample Data from a 4-Day Suppressive Test
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) | % Suppression |
| Vehicle Control | - | 35.2 | 0 |
| This compound | 5 | 17.6 | 50 |
| Drug X | 10 | 17.6 | 50 |
| This compound + Drug X | 2.5 + 5 | 8.8 | 75 |
| Chloroquine | 5 | 1.8 | 95 |
In this hypothetical example, the combination of half the ED50 doses of this compound and Drug X results in a greater than additive effect (75% suppression), suggesting a synergistic interaction.
Concluding Remarks
The methodologies outlined in these application notes provide a robust framework for the systematic evaluation of this compound in combination with other drugs. A thorough in vitro assessment using the checkerboard assay, coupled with isobologram and Combination Index analysis, is a critical first step in identifying promising synergistic partners. Subsequent in vivo validation using the 4-day suppressive test in a murine model is essential to confirm these findings in a more complex biological system. The successful identification of a synergistic combination with this compound holds the potential to revitalize this potent antimalarial by mitigating its primary dose-limiting toxicity, thereby offering a valuable new tool in the fight against drug-resistant malaria.
References
- Alli, L. A., et al. (2011). In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians. Journal of Medicinal Plants Research, 5(3), 381-386.
- Pradines, B., et al. (1992). In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. The American journal of tropical medicine and hygiene, 47(4), 521–526.
- White, N. J. (2007). Artemisinin-Based Combination Treatment of Falciparum Malaria. The American journal of tropical medicine and hygiene, 77(6_Suppl), 181-192.
- Borstnik, K., et al. (2004). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial agents and chemotherapy, 48(5), 1172-1178.
- Sokodogo, A., et al. (2021). Comparing checkerboard, isobologram and CCD methods for drug combination: A case study of ciprofloxacin and plant extracts on. African Journal of Microbiology Research, 15(10), 481-492.
- Iwalokun, B. A. (2008). In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians. Journal of Medicinal Plants Research, 2(10), 284-290.
- Macintyre, F., et al. (2022).
- Waako, P. J., et al. (2005). Screening of traditionally used plants for in vivo antimalarial activity in mice. Journal of ethnopharmacology, 99(1), 23-26.
- Orhan, G., et al. (2005). Synergy assessed by checkerboard. A critical analysis. The Journal of antimicrobial chemotherapy, 55(4), 574-576.
- Robert, V., et al. (1995). Plasmodium falciparum: effect of chloroquine, this compound and pyrimethamine on the infectivity of gametocytes for Anopheles stephensi mosquitoes. Transactions of the Royal Society of Tropical Medicine and Hygiene, 89(6), 661-664.
- Fidock, D. A., et al. (s.f.). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
- Sharma, A., et al. (2025). Checkerboard synergistic data analysis using a Hill function-based approach. bioRxiv.
- Ashley, E. A., & Phyo, A. P. (2018). Plasmodium falciparum and artemisinin combination therapies. The Journal of infectious diseases, 218(suppl_3), S159-S166.
- Malaria Consortium. (s.f.).
- Barnes, K. I., & White, N. J. (2005). Artemisinin Combination Therapy for Malaria: Beyond Good Efficacy. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 41(12), 1776-1778.
- Looareesuwan, S., et al. (1991). This compound for the treatment of mefloquine chemoprophylaxis failures in Plasmodium falciparum infections. The American journal of tropical medicine and hygiene, 45(4), 488-491.
- Gay, F., et al. (1990). [Mefloquine and this compound, new therapeutic drugs of malaria].
- Guiguemde, T. R., et al. (1998). In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa).
- M-Ent-Lung, T. (2015). Combination therapy – a way to forestall artemisinin resistance and optimize uncomplicated malaria treatment. Romanian Journal of Military Medicine, 118(4), 10-15.
- Adovelande, J., & Schrével, J. (1996). Interaction of the Antimalarial Agents this compound and Lumefantrine With Lipid Bilayers. Biochemical pharmacology, 52(4), 621-629.
- de Oliveira, R. B., et al. (2014). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial agents and chemotherapy, 58(11), 6567-6575.
- Sowunmi, A., et al. (2021). Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers. Nigerian journal of clinical practice, 24(1), 108-115.
- Sokodogo, A., et al. (2021). Comparing checkerboard, isobologram and CCD methods for drug combination: A case study of ciprofloxacin and plant extracts on. African Journal of Microbiology Research, 15(10), 481-492.
- The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025). BenchSci.
- Basco, L. K., et al. (2000). In Vitro Activities of Pyronaridine, Alone and in Combination with Other Antimalarial Drugs, against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 44(5), 1395-1397.
- World Health Organization. (2010).
- Bellio, P., et al. (2025). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 12, 102025.
- Bell, A. (2005). Antimalarial drug synergism and antagonism: Mechanistic and clinical significance. FEMS microbiology letters, 253(2), 171-184.
- Kaur, K., et al. (2019). Combination Therapy Strategies for the Treatment of Malaria. Molecules (Basel, Switzerland), 24(19), 3603.
- Synergism in Antiplasmodial Activities of Artemether and Lumefantrine in Combination with Securidaca longipedunculata Fresen (Polygalaceae). (2021). Molecules (Basel, Switzerland), 26(24), 7686.
- Martín-Irujo, J. J., et al. (1997). A checkerboard method to evaluate interactions between drugs. Journal of pharmaceutical sciences, 86(5), 635-637.
- LINCS Project. (s.f.).
- Van Vugt, M., et al. (2000). Artemether-Lumefantrine Combination Therapy for Treatment of Uncomplicated Malaria: The Potential for Complex Interactions with Antiretroviral Drugs in HIV-Infected Individuals. Antimicrobial agents and chemotherapy, 44(12), 3431-3441.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.
- Tallarida, R. J. (2012). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Journal of pharmacology and experimental therapeutics, 342(1), 2-8.
- WWARN. (2012). P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
- Four-day test for oral efficacy in a humanized mouse model of P. falciparum infection. (s.f.).
- Pharmacodynamic Interactions: Clinical Evidence for Combination Therapy, In Vitro Interactions, and In Vivo Interactions. (2017). Basicmedical Key.
- Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. (2023). MDPI.
- Emery Pharma. (s.f.). Antimicrobial Synergy Study – Checkerboard Testing.
- Creative Diagnostics. (s.f.). Antimicrobial Synergy Testing/Checkerboard Assay.
- Drugs.com. (s.f.). This compound Interactions Checker.
- Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. (2008). Antimicrobial agents and chemotherapy, 52(7), 2413-2419.
Sources
- 1. In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy – a way to forestall artemisinin resistance and optimize uncomplicated malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinations of Anti Malaria Drugs – Malaria Site [malariasite.com]
- 6. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iddo.org [iddo.org]
- 9. academicjournals.org [academicjournals.org]
Application Notes and Protocols: Utilizing Guinea Pig Models for Ototoxicity Assessment of Halofantrine
Introduction: The Imperative for Ototoxicity Evaluation of Halofantrine
This compound, a phenanthrene methanol antimalarial agent, has demonstrated efficacy against multidrug-resistant Plasmodium falciparum.[1] However, its clinical application has been approached with caution due to a range of potential side effects, including cardiotoxicity.[2] Emerging evidence now points towards a potential for ototoxicity, or damage to the auditory system. An experimental study on a guinea pig cochlea model has shown that this compound can induce mild to moderate pathological changes in cochlear histology, suggesting it should be considered an ototoxic drug.[3][4] This necessitates a robust and reliable preclinical model to thoroughly investigate the dose-dependent effects of this compound on auditory function and cochlear structures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the guinea pig (Cavia porcellus) model for the ototoxicity assessment of this compound. We will delve into the rationale for selecting this model, detailed experimental protocols for functional and histological evaluation, and data interpretation, all grounded in scientific integrity and best practices for animal welfare.
Rationale for the Guinea Pig Model in Ototoxicity Research
The guinea pig is a well-established and highly relevant model for auditory research, including studies on drug-induced hearing loss.[5][6] Several key anatomical and physiological features make it particularly suitable for investigating the potential ototoxicity of compounds like this compound:
-
Similar Audible Frequency Range to Humans: The guinea pig's hearing range has significant overlap with that of humans, making it a valuable model for translating preclinical findings to clinical scenarios.[5][7]
-
Large and Accessible Cochlea: Among rodents, guinea pigs possess a relatively large cochlea that is surgically accessible.[5][8] This facilitates procedures such as local drug delivery and detailed histological analysis.
-
Wealth of Auditory Research Data: A vast body of literature exists on the auditory system of the guinea pig, providing a strong foundation for experimental design and data comparison.[5]
-
Susceptibility to Ototoxic Insults: Guinea pigs have been shown to be susceptible to various ototoxic agents, allowing for the reliable induction and study of drug-induced hearing loss.[7][9]
Experimental Design and Workflow
A typical study to assess the ototoxicity of this compound in guinea pigs would involve baseline auditory function testing, a period of drug administration, and subsequent auditory function monitoring, followed by terminal histological analysis of the cochleae.
Caption: Experimental workflow for this compound ototoxicity study in guinea pigs.
Detailed Protocols
PART 1: Animal Handling and this compound Administration
1.1. Animal Model
-
Species: Pigmented guinea pigs (Cavia porcellus) are often preferred as albino animals can have a higher susceptibility to noise-induced hearing loss, which could be a confounding factor.[7][9]
-
Age and Weight: Young adult guinea pigs (e.g., 10-12 weeks, ~700g) are typically used.[7]
-
Health Status: Animals should be healthy and free from any signs of middle ear infection. A baseline otoscopic examination is recommended. The presence of the Preyer's reflex (pinna movement in response to sound) can be a simple initial screening tool.[10]
1.2. Ethical Considerations
All animal procedures must be conducted in accordance with the ethical guidelines for animal research and approved by the institution's Animal Care and Use Committee (IACUC) or equivalent regulatory body.[11][12][13][14][15] This includes minimizing pain and distress, using appropriate anesthesia, and ensuring proper housing and husbandry.
1.3. This compound Dosing Regimen
The selection of this compound doses should be based on existing toxicological data and the intended clinical application. A study on guinea pigs used a "therapeutic dose" and a "double therapeutic dose," although the exact dosages were not specified in the abstract.[3] Another study in guinea pigs investigated the effects of 1.3mg and 2.6mg of this compound hydrochloride administered at 6-hour intervals for three doses.[16][17] It is crucial to conduct a pilot dose-ranging study to determine appropriate doses that induce ototoxicity without causing systemic toxicity.
Table 1: Example this compound Dosing Groups
| Group | Treatment | Dose (per administration) | Frequency | Route of Administration |
| 1 | Control | Saline | Once daily | Oral gavage |
| 2 | Vehicle | Vehicle for this compound | Once daily | Oral gavage |
| 3 | Low Dose this compound | X mg/kg | Once daily | Oral gavage |
| 4 | High Dose this compound | Y mg/kg | Once daily | Oral gavage |
1.4. Administration Protocol
-
Preparation: this compound can be suspended in a suitable vehicle for oral administration. The choice of vehicle should be justified and tested for any intrinsic ototoxic effects.
-
Administration: Administer the designated dose via oral gavage. Care should be taken to avoid aspiration.
-
Monitoring: Closely monitor the animals for any signs of distress, weight loss, or other adverse effects throughout the treatment period.
PART 2: Auditory Function Assessment
Auditory function should be assessed using non-invasive electrophysiological methods: Distortion Product Otoacoustic Emissions (DPOAEs) and Auditory Brainstem Response (ABR).
2.1. Anesthesia
For both DPOAE and ABR recordings, the guinea pigs need to be anesthetized to prevent movement artifacts. A common anesthetic regimen is a combination of ketamine and xylazine administered intraperitoneally.[18] Body temperature should be maintained using a heating pad.
2.2. Distortion Product Otoacoustic Emissions (DPOAE) Protocol
DPOAEs are a measure of outer hair cell (OHC) function. They are sounds generated by the cochlea in response to two simultaneous pure tones.
-
Setup: Place the anesthetized guinea pig in a sound-attenuating booth.[19]
-
Probe Placement: Carefully insert the DPOAE probe into the external ear canal, ensuring a good seal.
-
Stimuli: Present two primary tones, f1 and f2, with a specific frequency ratio (f2/f1, typically around 1.22) and intensity level (e.g., L1 = 65 dB SPL, L2 = 55 dB SPL).[19]
-
Recording: Measure the 2f1-f2 distortion product across a range of f2 frequencies (e.g., 2-12 kHz). A response is considered present if the signal-to-noise ratio is greater than 6 dB.[19]
-
Data Analysis: Compare the DPOAE amplitudes at each frequency before, during, and after treatment. A significant reduction in DPOAE amplitude indicates OHC dysfunction.
2.3. Auditory Brainstem Response (ABR) Protocol
ABR measures the synchronous electrical activity of the auditory nerve and brainstem pathways in response to sound. It is used to determine hearing thresholds.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear (reference), and a distant site (ground).
-
Stimuli: Present click stimuli or tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz).[9]
-
Recording: Record the evoked potentials for a set number of sweeps (e.g., 250) at decreasing intensity levels (e.g., in 10 dB steps).[20]
-
Threshold Determination: The ABR threshold is the lowest intensity level at which a clear and repeatable waveform (typically Wave III in guinea pigs) can be identified.[18]
-
Data Analysis: A significant increase in ABR thresholds (a threshold shift) indicates hearing loss.
Caption: Simplified signaling pathway for Auditory Brainstem Response (ABR) measurement.
PART 3: Cochlear Histology
At the end of the study, the cochleae are harvested for histological examination to assess the structural integrity of the inner ear.
3.1. Tissue Preparation Protocol
-
Perfusion: Under deep anesthesia, perform transcardial perfusion with saline followed by a fixative such as 4% paraformaldehyde (PFA).[9]
-
Cochlea Extraction: Carefully dissect the temporal bones and extract the cochleae.
-
Post-fixation and Decalcification: Post-fix the cochleae in 4% PFA and then decalcify using a solution like EDTA.
-
Embedding and Sectioning: Dehydrate the cochleae and embed them in paraffin or resin. Section the cochleae for microscopic analysis.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology.[4] Other stains like toluidine blue can also be used.[4]
3.2. Histological Analysis
Examine the stained sections under a light microscope. Quantify the loss of inner hair cells (IHCs) and outer hair cells (OHCs) along the length of the cochlea. Also, assess for damage to other cochlear structures, such as spiral ganglion neurons, the stria vascularis, and supporting cells.[3][4] A study on this compound in guinea pigs reported loss and distortion of inner and outer hair cells, as well as loss of spiral ganglia cells.[3]
Table 2: Summary of Expected Outcomes in this compound Ototoxicity Study
| Assay | Expected Outcome in Ototoxicity | Interpretation |
| DPOAE | Decreased amplitude | Outer Hair Cell (OHC) damage/dysfunction |
| ABR | Increased thresholds (threshold shift) | Hearing loss (can be due to IHC, OHC, or neural damage) |
| Cochlear Histology | Loss or damage to IHCs, OHCs, spiral ganglion neurons, and stria vascularis | Structural evidence of cochlear damage |
Conclusion
The guinea pig model provides a robust and clinically relevant platform for investigating the potential ototoxicity of this compound. By combining functional assessments (DPOAE and ABR) with detailed histological analysis, researchers can gain a comprehensive understanding of the drug's effects on the auditory system. The protocols outlined in these application notes offer a standardized framework for conducting such studies, ensuring data quality and reproducibility. Adherence to strict ethical guidelines is paramount in all stages of the research. The findings from these preclinical studies are essential for informing the clinical use of this compound and for the development of safer therapeutic alternatives.
References
- Current time information in Préfecture de Kouroussa, GN. (n.d.). Google.
- Fernandez, K. A., et al. (2021). A clinically derived guinea pig dosing model of cisplatin ototoxicity. Hearing Research, 404, 108202.
- Le Prell, C. G. (2019). Use of the guinea pig in studies on the development and prevention of acquired sensorineural hearing loss, with an emphasis on noise. Journal of the Acoustical Society of America, 146(5), 3780.
- Wenzel, G. I., et al. (2023). Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity. Frontiers in Neurology, 14, 1145459.
- Wenzel, G. I., et al. (2023). Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity. Frontiers in Neurology, 14.
- Burton, J. A., et al. (2021). Local Long-Term Inner Ear Drug Delivery in Normal Hearing Guinea Pig—An Animal Model to Develop Preventive Treatment for Noise-Induced Hearing Loss. Journal of Clinical Medicine, 10(11), 2289.
- van der Heijden, M., & Joris, P. X. (1999). Group delays of distortion product otoacoustic emissions in the guinea pig. The Journal of the Acoustical Society of America, 105(6), 3332–3348.
- Li, Y., et al. (2025). The impact of endolymphatic hydrops on wideband acoustic immittance and otoacoustic emissions in guinea pigs. Frontiers in Neurology, 15.
- Józefowicz-Korczyńska, M. (2021). The Ototoxicity of Antimalarial Drugs—A State of the Art Review. Journal of Clinical Medicine, 10(21), 5039.
- van der Heijden, M., & Joris, P. X. (2002). Amplitude of distortion product otoacoustic emissions in the guinea pig in f(1)- and f(2)-sweep paradigms. The Journal of the Acoustical Society of America, 111(1), 269–278.
- Withnell, R. H., & Yates, G. K. (2002). Generation of DPOAEs in the guinea pig. Hearing Research, 174(1-2), 231–245.
- Niksirat, M., et al. (2015). Brainstem Representation of Auditory Overshoot in Guinea Pigs Using Auditory Brainstem Responses. Iranian journal of medical sciences, 40(4), 343–349.
- Józefowicz-Korczyńska, M. (2021). The Ototoxicity of Antimalarial Drugs—A State of the Art Review. Journal of Clinical Medicine, 10(21).
- Ahmed, M. R., et al. (2010). Is this compound ototoxic? Experimental study on guinea pig cochlea model. The Journal of Laryngology & Otology, 124(10), 1061–1066.
- Ahmed, M. R., et al. (2010). Is this compound ototoxic? Experimental study on guinea pig cochlea model. The Journal of Laryngology & Otology, 124(10), 1061-1066.
- Hesse, G., et al. (2014). Gap prepulse inhibition and auditory brainstem-evoked potentials as objective measures for tinnitus in guinea pigs. Frontiers in Neurology, 5, 142.
- Lauer, A. M., et al. (2018). Comparative Auditory Brainstem Response (ABR) Thresholds: Rat, Cat, Guinea Pig, and Nonhuman Primate.
- Lee, H. J., et al. (2025). Auditory Brainstem Response (ABR) Recording of Simultaneous Electric-Acoustic Stimulation between Round Window Membrane and Basal Part of Cochlear Bone in guinea Pigs. Otology & Neurotology, 46(3), e234–e241.
- D'Arcy, P. F., & Harron, D. W. (1998). Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs. British Journal of Pharmacology, 124(8), 1736–1740.
- Ingham, N. J., et al. (1998). The Auditory Brainstem Response of Aged Guinea Pigs. Acta Oto-Laryngologica, 118(5), 673–680.
- D'Arcy, P. F., & Harron, D. W. (1998). Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs. British Journal of Pharmacology, 124(8), 1736–1740.
- Campo, P., et al. (2001). Solvent ototoxicity in the rat and guinea pig.
- Fronza, F. H., et al. (2011). Cisplatin effects on guinea pigs: cochlear histology and genotoxicity. Brazilian journal of otorhinolaryngology, 77(6), 775–782.
- International Society on Toxinology. (1991). Ethical standards and guidelines for animal experiments in toxinological research. Toxicon, 29(10), 1179-1181.
- Batubo, N. P. (2017). THE TIME AND DOSE DEPENDENT EFFECTS OF this compound HYDROCHLORIDE ON THE BIOCHEMICAL LIVER INDICES OF GUINEA PIG. European Journal of Biomedical and Pharmaceutical Sciences, 4(12), 1-6.
- Bouchaud, O., et al. (1995). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 28(2), 104–115.
- The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research.
- Batubo, N. P. (2017). THE TIME AND DOSE DEPENDENT EFFECTS OF this compound HYDROCHLORIDE ON THE BIOCHEMICAL LIVER INDICES OF GUINEA PIGS. European Journal of Biomedical and Pharmaceutical Sciences, 4(12).
- Bas, E., et al. (2020). No Protective Effects of Hair Cells or Supporting Cells in Ototoxically Deafened Guinea Pigs upon Administration of BDNF. Journal of Clinical Medicine, 9(11), 3687.
- American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
- The ASAB Ethical Committee/ABS Animal Care Committee. (2012). Ethical guidelines for research in animal science. Animal Behaviour, 83(1), 301-308.
- Ghodrat, M., et al. (2012). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 5, 4.
- Lee, M. Y., et al. (2018). Functional and histological damage in guinea pig cochleae by noise...
- Withnell, R. H., & Yates, G. K. (2002). Generation of DPOAEs in the guinea pig.
- Wikipedia. (n.d.). This compound.
Sources
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Is this compound ototoxic? Experimental study on guinea pig cochlea model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is this compound ototoxic? Experimental study on guinea pig cochlea model | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 5. Use of the guinea pig in studies on the development and prevention of acquired sensorineural hearing loss, with an emphasis on noise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A clinically derived guinea pig dosing model of cisplatin ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity [frontiersin.org]
- 10. Cisplatin effects on guinea pigs: cochlear histology and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toxinology.org [toxinology.org]
- 12. forskningsetikk.no [forskningsetikk.no]
- 13. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 14. animal-journal.eu [animal-journal.eu]
- 15. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ejbps.com [ejbps.com]
- 17. researchgate.net [researchgate.net]
- 18. Brainstem Representation of Auditory Overshoot in Guinea Pigs Using Auditory Brainstem Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The impact of endolymphatic hydrops on wideband acoustic immittance and otoacoustic emissions in guinea pigs [frontiersin.org]
- 20. Frontiers | Gap prepulse inhibition and auditory brainstem-evoked potentials as objective measures for tinnitus in guinea pigs [frontiersin.org]
Application Notes & Protocols: A Guide to the Experimental Design of Pharmacokinetic Studies for Halofantrine
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the robust experimental design for the pharmacokinetic (PK) characterization of halofantrine. This document emphasizes scientific integrity, field-proven insights, and adherence to regulatory expectations.
Introduction: The this compound Conundrum
This compound is a phenanthrene methanol antimalarial agent effective against multidrug-resistant Plasmodium falciparum.[1][2] Despite its efficacy, its clinical use has been significantly limited by two major challenges: erratic absorption and severe cardiotoxicity.[3][4][5] The profound impact of food on its bioavailability, leading to potentially toxic plasma concentrations, and its propensity to cause QT interval prolongation, which can lead to fatal arrhythmias, necessitate a meticulously designed pharmacokinetic and safety evaluation.[4][6][7][8]
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount to defining a therapeutic window that balances efficacy with safety. These notes will elucidate the critical considerations and provide detailed protocols for preclinical and clinical pharmacokinetic studies of this challenging compound.
The Pharmacokinetic Profile of this compound: Key Considerations for Study Design
A successful pharmacokinetic study design for this compound hinges on a thorough understanding of its intrinsic properties.
-
Absorption: this compound's absorption is slow, erratic, and highly variable among individuals.[1][2][3] A critical factor is the pronounced food effect; co-administration with a high-fat meal can increase its bioavailability by three- to five-fold.[1][6][9] This is likely due to enhanced solubilization in the presence of bile salts.[6][9] This food effect is a double-edged sword: while it can improve therapeutic concentrations, it can also precipitate toxicity. Therefore, food-effect studies are a cornerstone of any this compound clinical development program.
-
Distribution: this compound is widely distributed in tissues, contributing to its long elimination half-life.[10] The extent of plasma protein binding is not fully characterized but is an important parameter to determine.
-
Metabolism: this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme to its major active metabolite, N-desbutyl-halofantrine.[1][11] This metabolite has comparable antimalarial activity to the parent drug and a similarly long elimination half-life.[1][11] Consequently, pharmacokinetic studies must quantify both the parent drug and its active metabolite. The involvement of CYP3A4 also signals a high potential for drug-drug interactions with inhibitors or inducers of this enzyme.[4][12]
-
Excretion: this compound and its metabolite are predominantly eliminated in the feces, suggesting significant hepatobiliary clearance.[3][13]
-
Cardiotoxicity: The most significant safety concern with this compound is its ability to prolong the QTc interval, which can lead to a potentially fatal arrhythmia called Torsades de Pointes.[5][7][8][14] This effect is concentration-dependent.[5] Therefore, all clinical studies must incorporate rigorous cardiac safety monitoring.
Preclinical Pharmacokinetic Studies: Laying the Foundation
Preclinical studies in animal models are essential for characterizing the basic pharmacokinetic properties of this compound and informing the design of first-in-human trials.[15][16][17][18]
Objectives of Preclinical Studies
-
To determine single-dose and multiple-dose pharmacokinetic parameters in relevant animal species.
-
To assess dose proportionality.
-
To investigate the tissue distribution of this compound and its active metabolite.
-
To identify the primary routes of metabolism and excretion.
-
To establish a preliminary safety profile and identify potential target organs for toxicity.
Experimental Design Considerations
-
Animal Model Selection: The choice of animal species should be based on similarities in drug metabolism to humans.[19] Rodents (rats, mice) are commonly used for initial screening, while non-rodent species (dogs, non-human primates) are often required for more comprehensive toxicokinetic studies.[16][17][19] Given the importance of CYP3A4 in this compound metabolism, species with a well-characterized CYP3A enzyme system are preferred.
-
Dose Selection and Administration: At least three dose levels (low, medium, and high) should be evaluated to assess dose proportionality.[20] The oral route of administration is most relevant to the intended clinical use. The formulation used in preclinical studies should be representative of the one intended for clinical trials.[21]
-
Sample Collection: Serial blood samples should be collected at appropriate time points to adequately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases. Urine and feces should be collected to determine the routes and extent of excretion. Key tissues should be collected at the end of the study to assess tissue distribution.
Preclinical Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose oral pharmacokinetic study in rats.
-
Animal Acclimatization: Male and female Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least one week before the study.
-
Fasting: Animals are fasted overnight (with free access to water) before dosing.
-
Dose Administration: this compound is administered via oral gavage at doses of 10, 30, and 100 mg/kg. The vehicle should be well-characterized and non-toxic.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and N-desbutyl-halofantrine are determined using a validated bioanalytical method (see Section 5).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (see Table 2).
Preclinical Study Workflow Diagram
Caption: Preclinical pharmacokinetic study workflow.
Clinical Pharmacokinetic Studies: Bridging to Humans
Clinical pharmacokinetic studies are essential to understand how this compound behaves in humans and to establish a safe and effective dosing regimen. These studies must be conducted in accordance with Good Clinical Practice (GCP) guidelines and with appropriate ethical oversight.[22][23]
Objectives of Clinical Studies
-
To determine the single- and multiple-dose pharmacokinetics of this compound and its active metabolite in healthy volunteers and patients.
-
To assess the effect of food on the bioavailability of this compound.
-
To evaluate potential drug-drug interactions, particularly with CYP3A4 inhibitors and inducers.
-
To characterize the relationship between plasma concentrations and both efficacy and cardiotoxicity (QTc prolongation).
-
To provide dosing recommendations for different patient populations.
Key Clinical Pharmacokinetic Studies
-
First-in-Human (FIH) Study: A single ascending dose study in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Intensive cardiac monitoring is mandatory.
-
Food-Effect Study: A randomized, crossover study in healthy volunteers to compare the pharmacokinetics of this compound administered under fasted and fed (high-fat meal) conditions.
-
Multiple-Dose Study: A study in healthy volunteers or patients to evaluate the pharmacokinetics at steady-state and to assess the potential for drug accumulation.
-
Drug-Drug Interaction (DDI) Study: Studies to investigate the effect of co-administered drugs, such as the potent CYP3A4 inhibitor ketoconazole, on the pharmacokinetics of this compound.[12]
-
Patient Pharmacokinetic Study: Studies in patients with malaria to characterize the pharmacokinetics in the target population, as the disease state can alter drug disposition.[1][24]
Clinical Food-Effect Study Protocol
This protocol outlines a typical two-way crossover study to assess the effect of a high-fat meal on the bioavailability of a single oral dose of this compound.
-
Subject Screening and Enrollment: Healthy male and female volunteers who meet the inclusion/exclusion criteria are enrolled. A baseline electrocardiogram (ECG) is performed to ensure a normal QTc interval.
-
Study Design: A randomized, open-label, two-period, two-sequence, crossover design is employed.
-
Treatment Periods:
-
Period 1: Subjects are randomized to receive a single 500 mg oral dose of this compound under either fasted or fed conditions.
-
Washout Period: A washout period of at least 4 weeks is implemented between doses.
-
Period 2: Subjects receive the alternate treatment.
-
-
Dosing Conditions:
-
Fasted: Subjects fast for at least 10 hours before and 4 hours after dosing.
-
Fed: Subjects consume a standardized high-fat, high-calorie breakfast within 30 minutes before dosing.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at pre-dose and at frequent intervals up to at least 168 hours post-dose.
-
Cardiac Safety Monitoring: Continuous ECG monitoring is conducted for at least 24 hours post-dose, with 12-lead ECGs performed at the time of pharmacokinetic sampling.
-
Bioanalysis and Pharmacokinetic Analysis: Plasma concentrations are determined, and pharmacokinetic parameters are calculated and statistically compared between the fasted and fed states.
Clinical Study Workflow Diagram
Caption: Clinical pharmacokinetic study workflow.
Bioanalytical Method for this compound Quantification
A robust and validated bioanalytical method is crucial for the accurate quantification of this compound and N-desbutyl-halofantrine in biological matrices. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is commonly employed.[25][26][27]
Bioanalytical Method Protocol (HPLC-UV)
This protocol describes a general procedure for the determination of this compound and its metabolite in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add an internal standard (e.g., a structural analog).
-
Add 0.1 M sodium hydroxide to basify the sample.
-
Add 5 mL of an organic extraction solvent (e.g., hexane:diethyl ether, 1:1 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 78:22 v/v) with perchloric acid.[25]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.[23][28]
Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for this compound.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Table 1: Key Pharmacokinetic Parameters for this compound
| Parameter | Description | Typical Value (Oral, Fasted) |
| Cmax | Maximum plasma concentration | Highly variable |
| Tmax | Time to reach Cmax | ~6 hours[1] |
| AUC | Area under the plasma concentration-time curve | Dose-proportional up to 500 mg[1] |
| t1/2 | Elimination half-life | ~4 days[4] |
| CL/F | Apparent total clearance | Variable |
| Vd/F | Apparent volume of distribution | Large |
Note: These values are approximate and can vary significantly between individuals and with food intake.
Causality of Experimental Choices: A Self-Validating System
The experimental design for this compound is driven by its unique and challenging properties.
-
Why is a food-effect study mandatory? The dramatic increase in bioavailability with food means that a safe dose in the fasted state could become toxic in the fed state.[4][6] This study is critical for defining safe administration instructions for patients.
-
Why is cardiac monitoring essential in all clinical studies? The known risk of QTc prolongation and fatal arrhythmias necessitates intensive ECG monitoring to ensure subject safety and to characterize the concentration-QTc relationship.[5][7][8] This establishes a safety margin for the drug.
-
Why must the active metabolite be quantified? N-desbutyl-halofantrine contributes to both the therapeutic effect and potentially the toxicity.[1][11] Quantifying both parent and metabolite provides a complete picture of the active moieties in the body.
-
Why are DDI studies with CYP3A4 inhibitors crucial? Co-administration of a CYP3A4 inhibitor can significantly increase this compound exposure, elevating the risk of cardiotoxicity.[12] These studies inform which concomitant medications must be avoided.
Conclusion
The pharmacokinetic evaluation of this compound is a complex undertaking that requires a deep understanding of its challenging properties. The erratic absorption, pronounced food effect, and significant cardiotoxicity demand a carefully considered and robust experimental design. By following the principles and protocols outlined in these application notes, researchers can generate the high-quality data necessary to characterize the pharmacokinetics and safety of this compound, ultimately contributing to the safer and more effective use of this potent antimalarial agent.
References
- Bouchaud, O., et al. (1994). Clinical efficacy and pharmacokinetics of micronized this compound for the treatment of acute uncomplicated falciparum malaria in nonimmune patients. The American journal of tropical medicine and hygiene, 51(2), 204–213. [Link]
- MIMS. This compound. MIMS Philippines. [Link]
- Wilde, H., et al. (1993). This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential. Drugs, 46(5), 898–912. [Link]
- Wikipedia. (2023). This compound. In Wikipedia. [Link]
- European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]
- Charman, W. N., et al. (1997). A physicochemical basis for the effect of food on the absolute oral bioavailability of this compound. Journal of pharmaceutical sciences, 86(3), 337–341. [Link]
- Karunajeewa, H. A., et al. (2004). Population pharmacokinetics of this compound in healthy volunteers and patients with symptomatic falciparum malaria. Journal of pharmacy and pharmacology, 56(1), 51–59. [Link]
- Touze, J. E., et al. (2006).
- Karbwang, J., et al. (1994). Pharmacokinetics of an extended-dose this compound regimen in patients with malaria and in healthy volunteers. The American journal of tropical medicine and hygiene, 50(1), 16–22. [Link]
- World Health Organization. (2015). Malaria Policy Advisory Committee Evidence Review Group (ERG) on the cardiotoxicity of antimalarial medicines. [Link]
- RxList. (2022). Halfan (this compound Hydrochloride Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
- Minicule. This compound: Uses, Dosage, Side Effects & Interactions. [Link]
- He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & medicinal chemistry, 24(24), 6390–6400. [Link]
- Mayo Clinic. This compound (oral route) - Side effects & dosage. [Link]
- Drugs.com. This compound Interactions Checker. [Link]
- Sowunmi, A., et al. (2000). Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 22(5), 813–819. [Link]
- Biotechfarm. (2023).
- U.S. Food and Drug Administration. (2011). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
- Salawu, O. A., et al. (2021). Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers. Nigerian journal of physiological sciences, 36(1), 63–70. [Link]
- Gawienowski, M., et al. (1988). Ion-paired liquid chromatographic method for the analysis of blood and plasma for the antimalarial drug this compound and its putative mono-debutylated metabolite.
- International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]
- Islam, R., et al. (2022). Role of animal models in biomedical research: a review. Journal of advanced veterinary and animal research, 9(3), 333–346. [Link]
- Kim, Y., et al. (2009). Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system. Malaria journal, 8, 27. [Link]
- Drugs.com. (2023). This compound Side Effects: Common, Severe, Long Term. [Link]
- Defense Technical Information Center. (1987). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. [Link]
- Semantic Scholar. A physicochemical basis for the effect of food on the absolute oral bioavailability of this compound. [Link]
- U.S. Food and Drug Administration. (2002). HALFAN (this compound hydrochloride) Tablets. [Link]
- European Medicines Agency. (2013). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. [Link]
- European Medicines Agency. Clinical pharmacology and pharmacokinetics. [Link]
- EUP
- European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. [Link]
- Krudsood, S., et al. (2001). Clinical trial of this compound with modified doses for treatment of malaria in the hospital for tropical diseases. The Southeast Asian journal of tropical medicine and public health, 32(2), 255–261. [Link]
- Czock, D., et al. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert opinion on drug metabolism & toxicology, 13(2), 143–153. [Link]
- Restrepo, M., et al. (1996). A clinical trial with this compound on patients with falciparum malaria in Colombia.
- Restrepo, M., et al. (1996). A clinical trial with this compound on patients with falciparum malaria in Colombia.
- International Journal of Pharmaceutical and Bio-Medical Science. (2021).
- Karbwang, J., et al. (1991). Pharmacokinetics of this compound and N-desbutylthis compound in patients with falciparum malaria following a multiple dose regimen of this compound. British journal of clinical pharmacology, 31(4), 473–476. [Link]
- Social Science Research Institute.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
- U.S. Food and Drug Administration. (2009). FDA Requirements for Preclinical Studies. [Link]
- Sowunmi, A., et al. (2000). Effects of tetracycline on the pharmacokinetics of this compound in healthy volunteers. British journal of clinical pharmacology, 49(5), 479–482. [Link]
- ResearchGate. Chemical structures of lumefantrine and this compound (the I.S.). [Link]
- International Council for Harmonis
- Krudsood, S., et al. (2001). CLINICAL TRIAL OF this compound WITH MODIFIED DOSES FOR TREATMENT OF MALARIA IN THE HOSPITAL FOR TROPICAL DISEASES. Southeast Asian Journal of Tropical Medicine and Public Health, 32(2), 255-261. [Link]
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 37393. [Link]
Sources
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A physicochemical basis for the effect of food on the absolute oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. drugs.com [drugs.com]
- 9. A physicochemical basis for the effect of food on the absolute oral bioavailability of this compound. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Halfan (this compound Hydrochloride Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. minicule.com [minicule.com]
- 15. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotechfarm.co.il [biotechfarm.co.il]
- 17. ijrpc.com [ijrpc.com]
- 18. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. toolbox.eupati.eu [toolbox.eupati.eu]
- 20. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 21. fda.gov [fda.gov]
- 22. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 24. Pharmacokinetics of an extended-dose this compound regimen in patients with malaria and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ion-paired liquid chromatographic method for the analysis of blood and plasma for the antimalarial drug this compound and its putative mono-debutylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. Step 2: Preclinical Research | FDA [fda.gov]
Troubleshooting & Optimization
Section 1: Understanding the Challenge: Halofantrine's Physicochemical Profile
Welcome to the Technical Support Center for Halofantrine Solubility. As Senior Application Scientists, we understand that managing the poor aqueous solubility of this compound is a critical and often frustrating step in designing successful in vitro experiments. This guide is structured to provide immediate answers to common problems and in-depth strategies for robust experimental design, ensuring your results are both accurate and reproducible.
This compound's utility in in vitro studies is hampered by its inherent chemical nature. It is a highly lipophilic molecule, a property that drives its antimalarial activity but also makes it exceedingly difficult to dissolve in aqueous buffer systems typical for cell culture.[1][2] Understanding its core properties is the first step in troubleshooting.
Key Insight: this compound hydrochloride (HCl) is practically insoluble in water and phosphate buffer at a physiological pH of 7.4.[1][3] Its high lipophilicity (LogP) means it preferentially partitions into non-polar environments rather than water.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Implication for In Vitro Experiments |
|---|---|---|
| Molecular Weight | 536.88 g/mol | Standard for calculating molar concentrations. |
| Aqueous Solubility | <0.002% w/v (<20 µg/mL) | Extremely low; direct dissolution in aqueous media is not feasible.[1][4] |
| LogP (n-octanol/water) | 3.20 - 3.26 | Indicates high lipophilicity and preference for non-aqueous environments.[1][3][4] |
| pKa | 8.10 - 8.20 | As a weak base, its solubility is pH-dependent, but it remains poorly soluble even when ionized at lower pH.[1][3][4] |
| Common Solvents | Soluble in DMSO & Methanol | These organic solvents are necessary for creating primary stock solutions.[5] |
Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most immediate issues researchers face when working with this compound.
Q1: I added my this compound stock to my cell culture media and it immediately turned cloudy/formed precipitates. What happened? A: This is a classic sign of the drug "crashing out" of solution. It occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer where the drug is insoluble. The organic solvent disperses, leaving the this compound molecules to rapidly aggregate and precipitate.[6][7]
Q2: What is the maximum concentration of DMSO I can use in my cell culture? A: For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity and off-target effects.[6] Always run a vehicle control (media + same final concentration of DMSO) to validate that the solvent itself is not affecting your experimental outcome.
Q3: Can I just heat the media or sonicate it to get the this compound to dissolve? A: While gentle warming of the media to 37°C before adding the drug stock is recommended, excessive heat can degrade media components like serum proteins and vitamins.[6] Sonication can help break up initial aggregates but is unlikely to create a stable, true solution of this compound in an incompatible aqueous system. The underlying insolubility will likely cause it to precipitate out again over time.
Q4: My media looked clear initially, but I see crystalline precipitates in the wells after a few hours in the incubator. Why? A: This delayed precipitation can be due to several factors. Changes in temperature from the benchtop to the 37°C incubator can affect solubility.[6] More commonly, the CO₂ environment in an incubator can slightly lower the pH of the media, which could alter drug-media component interactions.[6] It also simply takes time for insoluble molecules to aggregate into visible particles.
Section 3: In-Depth Solubilization Strategies
For robust and reproducible experiments, a systematic approach to solubilization is required. Below are several field-proven methods, ranging from standard practice to more advanced techniques.
Strategy 1: Co-Solvent System (The Standard Approach)
Using a water-miscible organic solvent is the most common starting point.
-
Mechanism: The co-solvent (e.g., DMSO) creates a micro-environment that is more favorable for the lipophilic drug. When preparing the initial stock, the drug is fully solvated by the organic solvent. The key challenge is maintaining this solubility upon dilution into the aqueous culture medium.[8]
-
Primary Co-Solvent: Dimethyl sulfoxide (DMSO) is the universal choice due to its high solubilizing power and compatibility with most cell culture assays at low concentrations.[5]
-
Causality of Failure: Precipitation occurs because the ratio of co-solvent to water is too low in the final working solution to keep the drug dissolved. The strategy is to find the highest possible drug concentration that remains stable at an acceptably low (non-toxic) final co-solvent concentration.
Strategy 2: Cyclodextrin Complexation (A Biocompatible Alternative)
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[9]
-
Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[9][10] this compound partitions into this inner pocket, forming an "inclusion complex." This complex has a water-soluble exterior, allowing the otherwise insoluble drug to be effectively dispersed in aqueous media.[10]
-
Recommended Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[11] Studies have demonstrated its effectiveness in forming a 1:1 complex with this compound, significantly increasing its solubility.[12]
-
Key Advantage: This method can achieve higher drug concentrations in the final medium with lower organic solvent levels, reducing the risk of solvent-related artifacts in sensitive assays.
Strategy 3: Surfactant & Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.
-
Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like this compound can be partitioned into the hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[13][14][15]
-
Common Surfactants: Non-ionic surfactants like Polysorbates (Tween® 20, Tween® 80) or Poloxamers are generally preferred in biological systems due to lower toxicity than ionic surfactants.[14][16]
-
Considerations: The presence of surfactants can interfere with some biological assays or affect cell membrane integrity. Therefore, careful validation and selection of the surfactant type and concentration are critical.
Strategy 4: Lipid-Based Formulations
For highly lipophilic compounds, mimicking the body's natural absorption process using lipid-based formulations can be a powerful in vitro tool, especially for transport or absorption studies.
-
Mechanism: this compound is dissolved in a mixture of lipids (oils), surfactants, and co-solvents. These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), spontaneously form fine emulsions or microemulsions when introduced to an aqueous medium, keeping the drug in a solubilized state within lipid droplets.[17][18]
-
Application: This is an advanced technique, most relevant for simulating digestion and absorption processes in vitro.[19][20] Formulations are classified (Type I-IV) based on their composition of oils, surfactants, and co-solvents.[20][21]
Table 2: Comparison of this compound Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Typical Final Solvent Conc. |
|---|---|---|---|---|
| Co-Solvent (DMSO) | Reduces solvent polarity. | Simple, fast, widely used. | Risk of precipitation upon dilution; potential for cell toxicity. | < 0.5% (ideally < 0.1%) |
| Cyclodextrin (HP-β-CD) | Encapsulation into a soluble complex. | High biocompatibility; reduces need for organic solvents; stable solution. | Requires preparation of the complex; potential for cholesterol interaction. | Minimal to none |
| Surfactants (e.g., Tween® 80) | Micellar encapsulation. | High solubilizing capacity. | Can interfere with assays; potential for cell membrane disruption. | > CMC, assay-dependent |
| Lipid Formulations (SEDDS) | Emulsification. | Mimics in vivo environment; high drug loading. | Complex to formulate; may interfere with optical measurements. | Varies by formulation |
Section 4: Visualized Workflows & Step-by-Step Protocols
Decision-Making Workflow for this compound Solubilization
This diagram provides a logical path to selecting the appropriate method for your experiment.
Caption: Decision workflow for selecting a this compound solubilization method.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of lipophilic this compound within a cyclodextrin cavity.
Protocol 1: Co-Solvent (DMSO) Stock Preparation and Dilution
This protocol minimizes precipitation by using a serial dilution approach.
Materials:
-
This compound HCl powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare High-Concentration Primary Stock:
-
Accurately weigh this compound HCl powder and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-30 mg/mL or ~20-55 mM).[22]
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Visually inspect for any undissolved particulates. The solution should be perfectly clear.
-
Aliquot and store at -20°C or -80°C, protected from light and moisture.[22] Avoid repeated freeze-thaw cycles.
-
-
Create an Intermediate Dilution (Critical Step):
-
Rationale: Directly diluting the highly concentrated stock into your final medium volume is the most common cause of precipitation. Creating an intermediate dilution in complete, pre-warmed media helps to gradually lower the solvent concentration.
-
Thaw a primary stock aliquot. Dilute it 1:10 or 1:100 in 100% DMSO to create a more manageable intermediate stock (e.g., 1 mM).
-
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.[6]
-
To achieve a final concentration of 1 µM this compound with 0.1% DMSO, add 1 µL of the 1 mM intermediate DMSO stock to 1 mL of the pre-warmed medium.
-
Crucial Technique: Add the small volume of DMSO stock dropwise into the vortex of the media while it is gently swirling or vortexing.[6] Do not add the media to the DMSO. This ensures rapid dispersal.
-
-
Final Check & Application:
-
Visually inspect the final working solution against a light source. It should be completely clear.
-
Use the solution immediately to treat your cells. Do not store the final aqueous dilution.
-
Protocol 2: Cyclodextrin (HP-β-CD) Complexation
This method creates a more stable and biocompatible this compound solution.
Materials:
-
This compound HCl powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile, purified water (e.g., Milli-Q or WFI)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in sterile, purified water. For example, dissolve 40 g of HP-β-CD in a final volume of 100 mL of water.
-
Stir until fully dissolved. This will be a viscous, clear solution.
-
-
Form the this compound-CD Complex:
-
Rationale: The complex is formed by allowing the drug to equilibrate with the cyclodextrin in an aqueous suspension. The phase-solubility diagram for this compound and HP-β-CD suggests a 1:1 molar complex is primarily formed.[12]
-
Add an excess amount of this compound HCl powder to the HP-β-CD solution. The goal is to saturate the solution to drive complex formation.
-
Seal the container and stir vigorously at room temperature for 24-48 hours, protected from light. The solution will appear as a suspension or slurry.
-
-
Isolate the Solubilized Complex:
-
After the equilibration period, remove the undissolved, un-complexed this compound by centrifugation at high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully collect the supernatant. This clear solution contains the water-soluble this compound/HP-β-CD complex.
-
Sterile-filter the supernatant through a 0.22 µm filter.
-
-
Determine Concentration & Use:
-
The concentration of this compound in the final solution must be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry against a standard curve prepared in the same HP-β-CD vehicle).
-
This filtered, quantified stock solution can now be directly diluted into your cell culture medium to achieve the desired final concentration.
-
Store the stock solution at 4°C for short-term use or aliquot and freeze for long-term storage.
-
By applying these structured methodologies and understanding the physicochemical principles behind this compound's behavior, you can overcome solubility challenges and generate reliable data in your in vitro systems.
References
- Onyeji, C. O., & Gberikon, G. M. (2002). Determination of physicochemical properties of this compound. African Journal of Medicine and Medical Sciences, 31(3), 223-227.
- Lim, L. Y., & Go, M. L. (2000). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent this compound. European Journal of Pharmaceutical Sciences, 10(1), 17-28.
- Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
- Kumar, S., & Saini, N. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 6(8), 3245.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2056.
- Onyeji, C. O., & Gberikon, G. M. (2002). Determination of physicochemical properties of this compound. ResearchGate.
- Veeprho. (n.d.). This compound Impurities and Related Compound.
- Pooja, M., & Jyothi, P. (2023). Formulation and In VitroEvaluation of this compound Solid Dispersions. International Journal of Pharmacy and Pharmaceutical Research, 26(2), 198-212.
- Onyeji, C. O., & Gberikon, G. M. (2002). Determination of physicochemical properties of this compound hydrochloride. African Journal of Medicine and Medical Sciences, 31(3), 223-7.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- El-Zein, H., et al. (2007). Preparation and in vitro evaluation of solid dispersions of this compound. International Journal of Pharmaceutics, 335(1-2), 125-134.
- Onyeji, C. O., et al. (2007). Dissolution properties and characterization of this compound-2-hydroxypropyl-β-cyclodextrin binary systems. ResearchGate.
- Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2959-2981.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Li, X., et al. (2013). The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. Journal of Pharmaceutical Sciences, 102(9), 3246-3256.
- Huaren. (2023). What are the effects of surfactants on the solubilization of hydrophobic substances? Blog.
- Zhang, Y., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 29(1), 1-15.
- Gao, P., & Morozowich, W. (2016). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Journal of Pharmacy and Pharmacology, 68(8), 987-1000.
- Kumar, S., & Singh, R. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
- Thakkar, R., & Gupta, A. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review.
- Bhagat, V. C., et al. (2023). Lipid-based lipophilic formulations for oral drug delivery. Journal of Drug Delivery and Therapeutics, 13(1), 1-10.
- Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 103.
- Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28.
- Onyeji, C. O., et al. (2016). Development and Validation of Novel Hydrotropic Solubilization Method for Spectrophotometric Determination of this compound. Scholars Academic Journal of Pharmacy, 5(7), 263-269.
- Brouwers, J., et al. (2009). The formulation of this compound as either non-solubilizing PEG 6000 or solubilizing lipid based solid dispersions: physical stability and absolute bioavailability assessment. European Journal of Pharmaceutics and Biopharmaceutics, 72(2), 433-440.
- Wikipedia. (n.d.). This compound.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Faramarzi, S., et al. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. Annales Pharmaceutiques Françaises, S0003-4509(24)00017-X.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Iweala, E. J., et al. (2012). Formulation, in vitro and in vivo evaluation of this compound-loaded solid lipid microparticles. Tropical Journal of Pharmaceutical Research, 11(5), 707-714.
- Loftsson, T., et al. (2005). Evaluation of cyclodextrin soubilization of drugs. ResearchGate.
Sources
- 1. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juliet84.free.fr [juliet84.free.fr]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Lipid-based lipophilic formulations for oral drug delivery [wisdomlib.org]
- 19. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. medchemexpress.com [medchemexpress.com]
How to prevent Halofantrine precipitation in culture media
A Guide to Preventing Precipitation and Ensuring Experimental Success
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for working with Halofantrine in cell culture media. As a highly lipophilic phenanthrene methanol antimalarial, this compound presents a significant challenge due to its tendency to precipitate in aqueous solutions.[1][2] This guide is designed to help you navigate these challenges, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture media?
A1: This is a common issue known as "crashing out" and is due to this compound's poor aqueous solubility.[1][3] this compound hydrochloride is practically insoluble in water and phosphate buffer at a physiological pH of 7.4.[1][3] When you add a concentrated stock solution (typically in an organic solvent like DMSO) to the aqueous culture medium, the solvent is rapidly diluted. This sudden shift in the solvent environment causes the this compound to exceed its solubility limit in the media, leading to the formation of a precipitate.[4][5]
Q2: What is this compound and why is it so difficult to work with in cell culture?
A2: this compound is a synthetic antimalarial compound that acts as a blood schizonticide.[6][7] Its chemical structure makes it highly lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents over water.[1] This property is quantified by its high LogP value, which is a measure of its lipophilicity.[1][6] This inherent hydrophobicity is the primary reason for its low solubility in aqueous-based cell culture media, making it challenging to maintain in a dissolved state for in vitro assays.[2]
Q3: I've noticed precipitation in my experiments. Can I still use the data?
A3: It is strongly advised not to use data from experiments where precipitation is observed. The formation of a precipitate means the actual concentration of the dissolved, active compound in your media is unknown and significantly lower than your intended concentration. This will lead to inaccurate and unreliable results. Filtering the media to remove the precipitate is also not recommended, as this removes the active compound.[5] The best course of action is to address the root cause of the precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing this compound precipitation, work through the following troubleshooting steps systematically.
Issue: Immediate Precipitation Upon Addition to Media
This is the most common problem and is often related to the preparation and dilution technique.
-
Potential Cause 1: High Final Concentration. The intended final concentration of this compound in your media exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound. It is crucial to perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[4]
-
-
Potential Cause 2: Rapid Dilution. Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.[8]
-
Solution: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently mixing can also help.[8][9]
-
-
Potential Cause 3: Low Temperature of Media. Adding the compound to cold media can decrease its solubility.[8]
Advanced Protocols & Methodologies
For particularly challenging situations, the following advanced methods can be employed to enhance this compound's solubility.
Protocol 1: Optimizing DMSO Concentration
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for cell culture experiments.[10][11] However, it's crucial to balance its solubilizing power with its potential cytotoxicity.
Key Considerations:
-
DMSO Cytotoxicity: High concentrations of DMSO can be toxic to cells.[10][12] Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, but it is always best to keep the final concentration as low as possible, ideally below 0.1%.[8][11] Primary cells are often more sensitive.[11]
-
Concentration-Dependent Effects: The cytotoxic effects of DMSO are both concentration- and time-dependent.[13] It is essential to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all experiments.[14]
Step-by-Step Protocol for Preparing this compound Working Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved using a vortex and, if necessary, brief sonication.[15]
-
Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C.[9]
-
Create an Intermediate Dilution: Perform a serial dilution. For example, dilute your 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution. Mix gently by pipetting.
-
Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired final concentration. For example, to get a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of media.
-
Final Mixing and Inspection: Gently mix the final solution and visually inspect for any signs of precipitation before adding it to your cells.[5]
Protocol 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate hydrophobic drug molecules, like this compound, forming water-soluble inclusion complexes.[17][18] This can significantly enhance the apparent solubility of the drug in aqueous solutions.[19]
Choosing the Right Cyclodextrin:
-
Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB), are generally preferred for in vitro applications due to their higher aqueous solubility and enhanced ability to solubilize guest molecules compared to natural β-cyclodextrin.[17][18][20]
Experimental Workflow for Cyclodextrin-Mediated Solubilization:
-
Determine Optimal Cyclodextrin Concentration:
-
Prepare a series of aqueous solutions of your chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0.5% to 5% w/v) in your cell culture medium.
-
Add an excess of this compound powder to each solution.
-
Stir or shake the mixtures overnight at a controlled temperature (e.g., 37°C).
-
Filter the solutions to remove undissolved this compound.
-
Quantify the concentration of dissolved this compound in the filtrate (e.g., by UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the optimal ratio for solubilization.[20]
-
-
Prepare this compound-Cyclodextrin Complex:
-
Based on the optimal ratio determined above, prepare a solution of the cyclodextrin in your culture medium.
-
Slowly add the required amount of this compound while stirring vigorously.
-
Continue to stir until the this compound is fully dissolved. This solution can then be used to prepare your final working concentrations.
-
Data Presentation & Visualization
Table 1: DMSO Concentration and Potential Cytotoxicity
| Final DMSO Concentration | General Tolerance by Cell Lines | Recommendation |
| < 0.1% | Generally considered safe for most cell lines.[11] | Ideal for most experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[10][11] | Use with caution; verify with cytotoxicity assays. |
| > 0.5% | Increased risk of cytotoxicity for many cell lines.[11][13] | Avoid if possible; may require extensive validation. |
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
Diagram 2: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.
References
- Babalola, C. P., Adegoke, A. O., Ogunjinmi, M. A., & Osimosu, M. O. (n.d.). Determination of physicochemical properties of this compound. African Journal of Medicine and Medical Sciences. [Link]
- Li, P., & Zhao, L. (2005). An in vitro kinetic method for detection of precipitation of poorly soluble drugs. International Journal of Pharmaceutics, 304(1-2), 1–3. [Link]
- KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Al-Absi, A. M., Al-kadasi, R. M. S., Al-Salahi, O. S. A., Al-Maqtari, T., Saif-Ali, R., & Al-Madhagi, A. K. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(8), 1146. [Link]
- LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
- van der Westhuizen, F. H., Pretorius, E., Huisamen, B., & van Rooyen, J. (2018). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Bolsun, A. (2018). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY.
- Babalola, C. P., Adegoke, A. O., Ogunjinmi, M. A., & Osimosu, M. O. (2002). Determination of physicochemical properties of this compound.
- Babalola, C. P., Adegoke, A. O., Ogunjinmi, M. A., & Osimosu, M. O. (2002). Determination of physicochemical properties of this compound. African Journal of Medicine and Medical Sciences, 31(3), 229-232. [Link]
- Petruševska, M., Urleb, U., Peternel, L., & Kristl, A. (2013). Application of a light scattering microtiter plate-based method for the detection of the excipientmediated drug precipitation inhibition.
- Fenyvesi, F., Bácskay, I., Tóth, B., Váradi, J., Fehér, P., Ujhelyi, Z., & Vecsernyés, M. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3692. [Link]
- Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- Challa, R. (2005). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
- McCarthy, J. S. (2017). This compound. In Kucers' The Use of Antibiotics (7th ed., Vol. 3, pp. 3091-3096). CRC Press. [Link]
- Iacob, A. A., Iacob, D. G., Vasincu, D., Dascalu, A., & Pinteala, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 121. [Link]
- Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]
- Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
- Dai, W. G. (2010). In vitro methods to assess drug precipitation.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Formulation and In VitroEvaluation of this compound Solid Dispersions. IJPPR, 12(6), 1-6. [Link]
- Bevernage, J., Brouwers, J., Brewster, M. E., & Augustijns, P. (2014). Analytical technologies for real-time drug dissolution and precipitation testing on a small scale. Journal of Pharmacy and Pharmacology, 66(5), 625–641. [Link]
- Zhang, G. G. Z., & Taylor, L. S. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 779. [Link]
- Dai, W. G. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. American Pharmaceutical Review. [Link]
- Emulate Bio. (n.d.).
- Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 24-33. [Link]
- Al-Husseini, A. M., Al-Malki, A. L., & Al-Radadi, N. S. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
- Kumar, S., & Singh, S. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview.
- Al-Husseini, A. M., Al-Malki, A. L., & Al-Radadi, N. S. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Langmuir, 35(52), 17054–17060. [Link]
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- Islam, M. T., & Rohani, S. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- Al-Husseini, A. M., Al-Malki, A. L., & Al-Radadi, N. S. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Molecules, 27(11), 3389. [Link]
- Trevino, S. R., Scholtz, J. M., & Pace, C. N. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal, 93(5), 1687–1696. [Link]
Sources
- 1. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. lifetein.com [lifetein.com]
- 12. elib.bsu.by [elib.bsu.by]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Erratic Absorption of Halofantrine in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Halofantrine. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the erratic absorption of this compound in animal models. Our goal is to equip you with the knowledge and protocols necessary to troubleshoot and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound's absorption profile.
Q1: Why is the absorption of this compound so variable in my animal studies?
A1: The erratic absorption of this compound is a well-documented phenomenon stemming from its physicochemical properties. This compound is a highly lipophilic (fat-loving) and poorly water-soluble compound.[1][2][3] This means it does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a critical first step for absorption. Furthermore, its absorption is significantly influenced by the presence of food, particularly fatty foods, which can enhance its bioavailability by 3 to 5-fold in humans and up to 12-fold in beagles.[1][4] This food effect is a major contributor to the variability seen in animal studies, especially if the feeding status of the animals is not strictly controlled.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding this compound's properties is fundamental to troubleshooting. Key characteristics include:
-
Low Aqueous Solubility: this compound hydrochloride is practically insoluble in water.[2][3][5]
-
High Lipophilicity: It has a high partition coefficient (Log P), indicating its preference for fatty environments over aqueous ones.[2][5][6]
-
Basic Compound: this compound is a monobasic compound with a pKa around 8.18.[2][5] This affects its ionization state in different segments of the GI tract, which in turn influences its solubility and permeability.
Q3: Which animal models are most commonly used for this compound pharmacokinetic studies?
A3: Rodent models, such as rats and mice, are frequently used for initial pharmacokinetic (PK) screening of antimalarial drugs due to their physiological similarities to humans, cost-effectiveness, and availability.[7][8] Beagle dogs are also a common model, particularly for studying food effects on absorption.[1][4] For later-stage preclinical development, non-human primates like macaques can provide data that is more predictive of human outcomes.[9] The choice of model can influence the observed absorption profile, so consistency is key.
Q4: How does food impact this compound absorption?
A4: The presence of food, especially fats, dramatically improves this compound's absorption. This is primarily due to:
-
Increased Solubilization: Fats stimulate the release of bile salts, which form micelles that can encapsulate the lipophilic this compound molecules, making them more soluble in the gut.[1][4]
-
Enhanced Dissolution: The improved solubility leads to a faster and more complete dissolution of the drug, a prerequisite for absorption.[1][4]
-
Lymphatic Transport: For highly lipophilic drugs like this compound, absorption via the intestinal lymphatic system can be a significant pathway, bypassing the first-pass metabolism in the liver.[10][11] This pathway is enhanced in the presence of dietary fats.
Q5: What is the primary metabolic pathway for this compound, and how might this affect my results?
A5: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4 and to a lesser extent, CYP3A5.[12][13][14] It is converted to its major active metabolite, N-debutyl-halofantrine.[12][15] Variability in the expression or activity of these enzymes between individual animals can contribute to differences in plasma concentrations of both the parent drug and its metabolite. Co-administration of other compounds that induce or inhibit CYP3A4 can also lead to significant drug-drug interactions, altering this compound's pharmacokinetic profile.[16][17]
Part 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Issue 1: High Inter-Animal Variability in Plasma Concentrations
Q: I'm observing a wide range of Cmax and AUC values between animals in the same treatment group. What could be the cause, and how can I reduce this variability?
A: High inter-animal variability is a classic sign of inconsistent drug absorption. The most likely culprits are inconsistencies in experimental technique and the physiological state of the animals.
Causality Explained:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to accidental deposition of the drug in the esophagus or trachea instead of the stomach, leading to incomplete or no absorption.[18][19][20] Stress induced by poor handling can also alter gastrointestinal motility and blood flow, affecting absorption.[21][22]
-
Uncontrolled Feeding Status: As established, the food effect is profound for this compound.[1][15] If some animals have recently eaten while others are fasted, you will inevitably see large differences in absorption. Even the amount of food in the stomach can vary between seemingly fasted animals.
-
Formulation Issues: If your this compound formulation is a suspension, it may not be uniformly mixed, leading to different doses being administered to each animal.
Troubleshooting Workflow:
Caption: Troubleshooting high inter-animal variability.
Detailed Protocols:
Protocol 1: Standardized Oral Gavage Technique
-
Animal Acclimatization: Handle the animals for several days prior to the experiment to acclimate them to the procedure and reduce stress.[19]
-
Correct Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to minimize the risk of tissue damage.[18][20]
-
Accurate Measurement: Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth and mark the needle.[18][23]
-
Proper Restraint: Restrain the animal firmly but gently to immobilize the head and align the esophagus and pharynx.[19][20]
-
Gentle Insertion: Insert the needle slightly off-center in the mouth and advance it smoothly along the roof of the mouth. The animal should swallow as the tube passes into the esophagus. If resistance is met, withdraw and try again.[23]
-
Slow Administration: Administer the formulation slowly to prevent reflux.[24]
-
Post-Dosing Observation: Monitor the animal for any signs of distress after the procedure.[18]
Protocol 2: Strict Control of Feeding Status
-
Fasting Period: For fasted studies, fast the animals overnight (e.g., 12-16 hours) with free access to water. Ensure all animals have been without food for the same duration.
-
Fed State Standardization: For fed studies, provide a standardized, high-fat meal to all animals at a specific time before dosing (e.g., 30 minutes to 1 hour). The composition and amount of the meal should be consistent for all animals.
-
Documentation: Meticulously document the feeding status of each animal.
Issue 2: Consistently Low Bioavailability
Q: My plasma concentrations of this compound are consistently below the expected therapeutic range, even with controlled dosing and feeding. What formulation strategies can I employ to improve absorption?
A: Consistently low bioavailability points to a fundamental issue with the drug's solubility and dissolution in the GI tract. Your formulation is likely not effectively overcoming these barriers.
Causality Explained:
-
Poor Dissolution Rate: this compound's poor aqueous solubility means that even if it reaches the stomach, it may not dissolve quickly enough to be absorbed as it passes through the small intestine.[2][3]
-
Inadequate Solubilization: In a fasted state, the concentration of bile salts is low, providing minimal natural solubilization for lipophilic compounds.[1][4]
-
Particle Size: Larger drug particles have a smaller surface area-to-volume ratio, further slowing dissolution.
Formulation Improvement Strategies:
Caption: Strategies to improve this compound bioavailability.
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Mechanism of Action | Expected Outcome on Bioavailability |
| Lipid-Based Formulations (e.g., SEDDS) | Forms a fine emulsion in the GI tract, increasing surface area for absorption and leveraging lipid absorption pathways.[25] | Significant increase, especially in the fasted state. |
| Particle Size Reduction (Micronization) | Increases the surface area of the drug particles, leading to faster dissolution. | Moderate increase. |
| Solid Dispersions | Creates an amorphous form of the drug dispersed in a carrier, which can have higher solubility and faster dissolution than the crystalline form.[26] | Significant increase. |
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Choose a lipid (e.g., long-chain triglycerides like soybean oil), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).
-
Solubility Studies: Determine the solubility of this compound in various lipids, surfactants, and co-surfactants to select the components that best solubilize the drug.
-
Ternary Phase Diagram Construction: Systematically mix the chosen components in different ratios to identify the self-emulsifying region.
-
Formulation Preparation: Dissolve the required amount of this compound in the selected lipid. Add the surfactant and co-surfactant and mix thoroughly until a clear solution is formed.
-
Characterization: Evaluate the formulation for self-emulsification time, droplet size, and stability.
-
In Vivo Administration: Administer the SEDDS formulation to the animal model and compare the resulting pharmacokinetic profile to that of a simple suspension.
Issue 3: Unexpected Pharmacokinetic Profile (e.g., Double Peaks)
Q: I'm observing an unusual pharmacokinetic profile with double peaks in some of my animals. What could be causing this?
A: Double peaks in a pharmacokinetic profile can be indicative of several phenomena related to both the drug and the animal's physiology.
Causality Explained:
-
Enterohepatic Recirculation: this compound and its metabolites are excreted into the bile.[27] This bile is then released back into the small intestine, where the drug can be reabsorbed, leading to a second peak in plasma concentrations.
-
Gastric Emptying Fluctuations: Irregular gastric emptying can lead to the drug being released into the small intestine in two distinct phases, resulting in two absorption peaks. This can be influenced by stress, food, or the nature of the formulation.
-
Site-Specific Absorption: this compound may have preferential absorption in certain regions of the small intestine. If the drug passes through these regions at different times due to variations in GI motility, it could result in a biphasic absorption profile.
Troubleshooting and Investigation:
Caption: Investigating the cause of double peaks.
Protocol 4: Investigating Enterohepatic Recirculation using a Bile Duct Cannulated Model
This is an advanced surgical procedure that requires appropriate ethical approval and specialized training.
-
Surgical Preparation: Anesthetize the animal (typically a rat) and perform a laparotomy to expose the common bile duct.
-
Cannulation: Ligate the bile duct close to the duodenum and insert a cannula. Exteriorize the cannula to allow for the collection of bile. A second cannula may be inserted to re-infuse bile salts to maintain normal gut physiology.
-
Drug Administration: Administer this compound orally.
-
Sample Collection: Collect blood and bile samples at regular intervals.
-
Analysis: Analyze the plasma samples for this compound concentrations to determine the pharmacokinetic profile. Analyze the bile samples to quantify the amount of drug and metabolites being excreted.
-
Comparison: Compare the pharmacokinetic profile from the cannulated animals to that of sham-operated or intact animals. The absence of a second peak in the cannulated animals would strongly suggest that enterohepatic recirculation is the cause.
References
- Karbwang, J., & Na Bangchang, K. (1994). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 27(2), 104–119. [Link]
- Baudry, S., Nivoliers, M., & Wainer, I. W. (1998). This compound metabolism in microsomes in man: major role of CYP 3A4 and CYP 3A5. Journal of Pharmacy and Pharmacology, 50(8), 877-884. [Link]
- Khoo, S. M., Edwards, G. A., Prankerd, R. J., Porter, C. J., & Charman, W. N. (2002). A physicochemical basis for the effect of food on the absolute oral bioavailability of this compound. Journal of Pharmaceutical Sciences, 91(3), 647–659. [Link]
- Babalola, C. P., Adegoke, A. O., Ogunjinmi, M. A., & Osimosu, M. O. (2002). Determination of physicochemical properties of this compound. African Journal of Medicine and Medical Sciences, 31(2), 139-142. [Link]
- Mak, J. W. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(11), 3325. [Link]
- Baudry, S., Nivoliers, M., & Wainer, I. W. (1999). Effect of selected antimalarial drugs and inhibitors of cytochrome P-450 3A4 on this compound metabolism by human liver microsomes. The American Journal of Tropical Medicine and Hygiene, 61(5), 783-788. [Link]
- Baudry, S., Nivoliers, M., & Wainer, I. W. (1998). This compound Metabolism in Microsomes in Man: Major Role of CYP 3A4 and CYP 3A5. Journal of Pharmacy and Pharmacology, 50(8), 877-884. [Link]
- Khoo, S. M., Edwards, G. A., Prankerd, R. J., Porter, C. J., & Charman, W. N. (2002). A physicochemical basis for the effect of food on the absolute oral bioavailability of this compound. Semantic Scholar. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
- Babalola, C. P., Adegoke, A. O., Ogunjinmi, M. A., & Osimosu, M. O. (2002). Determination of physicochemical properties of this compound. African Journal of Medicine and Medical Sciences, 31(2), 139-142. [Link]
- Halliday, R. C., Jones, B. C., Smith, D. A., Kitteringham, N. R., & Park, B. K. (1995). An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems. British Journal of Clinical Pharmacology, 40(3), 257–264. [Link]
- Instech Laboratories. (2020, July 10).
- Institutional Animal Care and Use Committee, Washington State University. (2021, September 21).
- Glass, E. J., Stella, V. J., & Charman, W. N. (2021). Mechanistic Oral Absorption Modeling of this compound: Exploring the Role of Intestinal Lymphatic Transport. Journal of Pharmaceutical Sciences, 110(3), 1427-1430. [Link]
- Karbwang, J., Na-Bangchang, K., Bunnag, D., & Harinasuta, T. (1991). Pharmacokinetics of an extended-dose this compound regimen in patients with malaria and in healthy volunteers. The American Journal of Tropical Medicine and Hygiene, 45(4), 458–463. [Link]
- Institutional Animal Care and Use Committee, San Diego State University. (2022, November 14). Oral Gavage - Rodent. [Link]
- Babalola, C. P., Adegoke, A. O., Ogunjinmi, M. A., & Osimosu, M. O. (2002). Determination of physicochemical properties of this compound.
- Taylor & Francis. (n.d.). This compound – Knowledge and References. In Taylor & Francis Online.
- Wikipedia. (n.d.). This compound. In Wikipedia.
- White, N. J. (2008). Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. Antimicrobial Agents and Chemotherapy, 52(4), 1237–1241. [Link]
- Sanz, L. M., Crespo, B., De-Cozar, C., Ding, X. C., Llergo, J. L., Burrows, J. N., García-Bustos, J. F., & Gamo, F. J. (2013). Model system to define pharmacokinetic requirements for antimalarial drug efficacy. Science Translational Medicine, 5(205), 205ra135. [Link]
- The University of Liverpool Repository. (n.d.). FACTORS INFLUENCING THE BIOAVAILABILITY OF this compound. [Link]
- Centers for Disease Control and Prevention. (2023, April 24). Malaria. In Yellow Book 2024. [Link]
- Falodun, A., & Onyeji, C. O. (2012). Effect of Food/Beverage and Selected Drugs on the Oral Absorption of Artemether-Lumefantrine Tablet: an in situ and in vivo Study. Tropical Journal of Pharmaceutical Research, 11(5), 755-761. [Link]
- Khoo, S. M., Prankerd, R. J., Edwards, G. A., Porter, C. J., & Charman, W. N. (2001). Lymphatic transport of this compound in the triple-cannulated anesthetized rat model: effect of lipid vehicle dispersion. Journal of Pharmaceutical Sciences, 90(10), 1597–1607. [Link]
- Instech Laboratories. (2014, August 26). Mouse Oral Gavage Training [Video]. YouTube. [Link]
- Charbit, B., Becquemont, L., Lepère, B., Peytavin, G., & Funck-Brentano, C. (2002). Pharmacokinetic and pharmacodynamic interaction between grapefruit juice and this compound. Clinical Pharmacology & Therapeutics, 72(5), 514–523. [Link]
- Holm, R., Tønsberg, H., Jørgensen, E. B., Abedinpour, P., Farsad, S., & Müllertz, A. (2012). Influence of bile on the absorption of this compound from lipid-based formulations. European Journal of Pharmaceutics and Biopharmaceutics, 81(2), 281–287. [Link]
- Sanz, L. M., Crespo, B., De-Cozar, C., Ding, X. C., Llergo, J. L., Burrows, J. N., García-Bustos, J. F., & Gamo, F. J. (2013). Model System to Define Pharmacokinetic Requirements for Antimalarial Drug Efficacy. Science Translational Medicine, 5(205), 205ra135. [Link]
- Williams, G. R., & Wu, W. (2023). Grand challenges in oral drug delivery. Frontiers in Drug Delivery, 3, 1245100. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]
- Kumar, S., & Singh, S. (2023). Formulation and In VitroEvaluation of this compound Solid Dispersions. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. [Link]
- Sowunmi, A., Oduola, A. M., Ogundahunsi, O. A., Fehintola, F. A., Ilesanmi, O. A., Akinyinka, O. O., & Arowojolu, A. O. (1998). Effects of tetracycline on the pharmacokinetics of this compound in healthy volunteers. British Journal of Clinical Pharmacology, 46(4), 367–371. [Link]
- Bende, H. M., Koolen, K. M., van Schaijk, B., van der Werff, N., Abd-Alla, A. M., El-Sayed, B. B., ... & de Vries, P. J. (2011). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial Agents and Chemotherapy, 55(12), 5649–5656. [Link]
- Atcha, Z., Chen, H., Bradfield, J., & Botting, K. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 49(3), 335–343. [Link]
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
- ResearchGate. (2024, April 16).
- Lefèvre, G., & Thomsen, M. S. (2013). Bioavailability of Lumefantrine Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 57(4), 1632–1639. [Link]
- Zhang, L. (2011). Voluntary oral administration of drugs in mice. Protocol Exchange. [Link]
- Bryson, H. M., & Goa, K. L. (1992). This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential. Drugs, 43(2), 236–258. [Link]
- Calvo, N. L., & Charman, W. N. (1996). Lymphatic transport of this compound in the conscious rat when administered as either the free base or the hydrochloride salt: effect of lipid class and lipid vehicle dispersion. Journal of Pharmaceutical Sciences, 85(4), 357–361. [Link]
- Khoo, S. M., Porter, C. J., Edwards, G. A., & Charman, W. N. (2003). Does stereoselective lymphatic absorption contribute to the enantioselective pharmacokinetics of this compound In Vivo? Chirality, 15(4), 339–345. [Link]
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987. [Link]
Sources
- 1. A physicochemical basis for the effect of food on the absolute oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 4. A physicochemical basis for the effect of food on the absolute oral bioavailability of this compound. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Oral Absorption Modeling of this compound: Exploring the Role of Intestinal Lymphatic Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lymphatic transport of this compound in the triple-cannulated anesthetized rat model: effect of lipid vehicle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound metabolism in microsomes in man: major role of CYP 3A4 and CYP 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of selected antimalarial drugs and inhibitors of cytochrome P-450 3A4 on this compound metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and pharmacodynamic interaction between grapefruit juice and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. instechlabs.com [instechlabs.com]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.sdsu.edu [research.sdsu.edu]
- 24. youtube.com [youtube.com]
- 25. Influence of bile on the absorption of this compound from lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 27. Effects of tetracycline on the pharmacokinetics of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Halofantrine and Metabolite Separation
Welcome to the technical support center for the chromatographic analysis of halofantrine and its primary active metabolite, desbutylthis compound. This guide is designed for researchers, scientists, and drug development professionals who are developing or troubleshooting HPLC methods for these compounds. Here, we move beyond simple protocols to explain the scientific rationale behind parameter selection, empowering you to make informed decisions in your own laboratory.
Section 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses the foundational questions you'll have when establishing a robust HPLC method from the ground up.
Q1: What are the recommended starting HPLC conditions for separating this compound and desbutylthis compound?
A solid starting point is crucial for efficient method development. Based on validated methods, a reversed-phase approach is standard.[1][2][3] The following table summarizes typical starting parameters derived from published literature.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale & Expert Insight |
|---|---|---|
| Column | C8 or C18, 5 µm, 4.6 x 150/250 mm | This compound is highly lipophilic (LogP ≈ 3.2)[4]. A C8 column can provide sufficient retention with potentially better peak shape and shorter run times than a C18. Ensure you use a high-quality, end-capped column to minimize silanol interactions. |
| Mobile Phase | Acetonitrile or Methanol with an acidic aqueous buffer | Acetonitrile often provides lower backpressure and different selectivity compared to methanol. Start with a simple isocratic mixture, such as Acetonitrile:Buffer (75:25 v/v). |
| Aqueous Buffer / pH | 0.05 M Potassium Dihydrogen Phosphate with acid (e.g., perchloric or phosphoric acid) to adjust pH to ~3.0-3.5.[2][5] | This is the most critical parameter. This compound has a pKa of ~8.2[4]. At a low pH, the tertiary amine is fully protonated, which prevents peak tailing caused by interaction with negatively charged silanols on the column packing. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency. |
| Temperature | 25-30 °C (controlled) | Maintaining a stable column temperature is essential for reproducible retention times.[6] Elevated temperatures can reduce viscosity (and backpressure) and sometimes improve peak shape, but may affect column longevity. |
| Detection (UV) | 254 nm | The phenanthrene core of this compound provides strong UV absorbance. 254 nm is a commonly cited wavelength and offers good sensitivity.[5] Always confirm the optimal wavelength by running a UV scan of your standard. |
| Injection Volume | 10-20 µL | This is a typical volume that balances loading capacity and peak sharpness. The sample should ideally be dissolved in the mobile phase to prevent peak distortion.[7] |
Q2: How do the physicochemical properties of this compound influence method development?
Understanding the molecule is key to predicting its behavior.
-
High Lipophilicity (LogP ≈ 3.2) : this compound will be strongly retained in reversed-phase systems. This means you will need a relatively high percentage of organic solvent in your mobile phase (e.g., >70% ACN or MeOH) to achieve reasonable retention times.[1][2] The main metabolite, desbutylthis compound, is slightly less lipophilic and will therefore elute earlier than the parent compound.[1]
-
Basic Nature (pKa ≈ 8.2) : As a tertiary amine, this compound is basic. On a standard silica-based column, the protonated form can interact with deprotonated (anionic) residual silanol groups, causing significant peak tailing.[8] This is the primary challenge in the analysis of basic compounds. Controlling the mobile phase pH to be well below the pKa (e.g., pH 3-4) ensures the analyte remains in a single, protonated state and masks the silanol activity, leading to sharp, symmetrical peaks.
Q3: My compound is also chiral. How does that impact this separation?
This compound is a chiral molecule, and its enantiomers may have different pharmacological and toxicological profiles.[9][10] Standard reversed-phase columns like C8 or C18 will not separate enantiomers. For enantiomeric separation, you must use a chiral stationary phase (CSP).
-
Recommended Approach : A direct method using a CSP is most common.[11] Polysaccharide-based columns, such as Chiralpak AD or Chiralcel OD, have been successfully used to separate the enantiomers of both this compound and desbutylthis compound.[9] This type of separation often requires a normal-phase or polar organic mobile phase (e.g., Hexane/Ethanol/Isopropanol mixtures).
Section 2: Troubleshooting Guide
Even with a good starting point, problems can arise. This section provides direct answers to common issues.
Q: My this compound peak shows significant tailing. What's wrong and how do I fix it?
A: Peak tailing for this compound is almost always due to secondary interactions with the stationary phase.
-
Primary Cause : Interaction between the protonated basic analyte and ionized residual silanol groups on the silica backbone of the column.
-
Solutions, in order of priority :
-
Check Mobile Phase pH : Ensure the pH is sufficiently low (pH < 4). An insufficiently acidic mobile phase is the most common culprit. Remake the buffer if it is more than a day or two old.[6]
-
Use an End-Capped Column : Modern, high-purity, end-capped columns have fewer free silanol groups. If you are using an older "Type A" silica column, switching to a modern "Type B" column will dramatically improve peak shape.
-
Add a Competing Base : Sometimes, adding a small amount of a competing amine (e.g., 0.1% Triethylamine, TEA) to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively shielding the this compound from them. Note: This will alter selectivity and may require re-optimization.
-
Column Degradation : If the column is old or has been used with high-pH mobile phases, the bonded phase may be stripped, exposing more silanols. If other solutions fail, replace the column.[7]
-
The following decision tree illustrates a logical workflow for troubleshooting this specific issue.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Q: I am not getting baseline separation between desbutylthis compound and an early-eluting peak from my plasma extract. How can I improve resolution?
A: Improving resolution (Rs) requires modifying the three factors that control it: efficiency (N), selectivity (α), and retention (k).
-
Increase Retention (k) : The easiest first step. Decrease the percentage of organic solvent in your mobile phase (e.g., from 75% ACN to 72% ACN). This will move both peaks to a later retention time, giving them more time to separate. Be aware this will increase your total run time.
-
Improve Selectivity (α) : This changes the relative spacing of the peaks and is the most powerful tool.
-
Change Organic Solvent : Switch from acetonitrile to methanol (or vice-versa). These solvents have different properties and will interact with your analytes and stationary phase differently, often dramatically changing selectivity.
-
Change Stationary Phase : If changing the mobile phase isn't enough, changing the column chemistry will have the largest impact. A Cyano (CN) or Phenyl-Hexyl column will offer very different selectivity compared to a C8 or C18. A CN column, for instance, can be a good choice for separating a parent drug and its metabolite.[12][13]
-
-
Increase Efficiency (N) : This makes peaks narrower.
-
Check for Voids : A void at the head of the column can cause broad, distorted peaks. This often happens with repeated high-pressure injections.[7]
-
Use a Newer Column : Consider a column with smaller particles (e.g., 3.5 µm instead of 5 µm) or a solid-core particle column. This will increase efficiency and resolution but also lead to higher backpressure.
-
Q: My retention times are drifting lower with each injection. What's happening?
A: Drifting retention times indicate that the system is not in equilibrium or that the mobile phase composition is changing.[6]
-
Insufficient Equilibration : This is the most common cause, especially when you have just installed a new column or changed the mobile phase. For reversed-phase chromatography, ensure you flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.
-
Mobile Phase Issues : If you are manually mixing your mobile phase, inaccurate measurements can cause drift. If one component is volatile (like acetonitrile), evaporation from an uncovered reservoir over the course of a day can change the composition and decrease retention times.[6]
-
Temperature Fluctuations : If the column compartment is not temperature-controlled, changes in the ambient lab temperature will affect retention times.[6]
Section 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Mobile Phase Preparation
This protocol ensures the preparation of a stable, low-pH mobile phase critical for this compound analysis.
-
Prepare Aqueous Buffer : To make 1 L of 0.05 M potassium dihydrogen phosphate (KH₂PO₄), weigh out 6.80 g of KH₂PO₄. Dissolve in ~950 mL of HPLC-grade water.
-
Adjust pH : Place a calibrated pH probe in the solution. Slowly add concentrated phosphoric or perchloric acid dropwise while stirring until the pH is stable at your target value (e.g., 3.2).
-
Bring to Volume : Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Filter : Filter the aqueous buffer through a 0.45 µm or 0.2 µm membrane filter to remove particulates that could clog the system.[6]
-
Prepare Final Mobile Phase : Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., 250 mL buffer and 750 mL ACN for a 25:75 mix) into a clean mobile phase reservoir.
-
Degas : Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with pump performance and detector signal.[6]
General Method Optimization Workflow
The following diagram outlines a systematic approach to optimizing your HPLC method for this specific separation challenge.
Caption: A systematic workflow for HPLC method optimization.
References
- Karunaratne, V., & Alwis, K. M. (1997). An improved high-performance liquid chromatographic method for the simultaneous measurement of this compound and desbutylthis compound in human serum.
- Adedoyin, A., & Arinola, G. (1998). Ion-pair reversed-phase high-performance liquid chromatographic analysis of this compound and desbutylthis compound in human plasma. Therapeutic Drug Monitoring, 20(1), 81-86. [Link]
- Gimenez, F., Wainer, I. W., & Farinotti, R. (1996). Chiral chromatographic method to determine the enantiomers of this compound and its main chiral desbutyl metabolite in erythrocytes.
- Onyeji, C. O., & Adebayo, G. I. (2001). Determination of physicochemical properties of this compound. African Journal of Pharmacy and Pharmaceutical Sciences, 32(1), 22-26.
- Sowunmi, A., & Onyeji, C. O. (1996). Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography. African Journal of Medicine and Medical Sciences, 25(3), 273-277. [Link]
- Ochekpe, N. A., & Onyeji, C. O. (2002). A new high-performance liquid chromatography (HPLC) method for the analysis of this compound (HF) in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 901-908. [Link]
- Huang, L., Lizak, P. S., Jayewardene, A. L., Marzan, F., & Aweeka, F. T. (2010). A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study. Analytical Chemistry Insights, 5, 15-23. [Link]
- Huang, L., et al. (2010). A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study. Semantic Scholar. [Link]
- Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. MQS. [Link]
- Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]
- Huang, L., et al. (2010). Chemical structures of lumefantrine and this compound (the I.S.).
- Dolan, J. W. (2002). HPLC Troubleshooting. LCGC North America. Although the original article link is generic, the content is widely available in troubleshooting guides.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPRA Journal. [Link]
- Rhenium Group. (2022). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (2019). HPLC Method Development and Validation for Determination of Lumefantrine in Pharmaceutical Dosage Forms.
- Taylor, D. R. (2004). Chiral Drug Separation. Encyclopedia of Biomaterials and Biomedical Engineering. [Link]
- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Ochekpe, N. A., et al. (2000). Comparative determination of this compound tablets by titrimetry, spectrophotometry and liquid chromatography. Bollettino Chimico Farmaceutico, 139(4), 159-162. [Link]
- Habyalimana, V., et al. (2017). Simple LC Isocratic Methods Development, Validation, and Application in the Analysis of Poor Quality Antimalarial Medicines. American Journal of Analytical Chemistry, 8, 582-603. [Link]
- Kumar, A., et al. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ARTEMETHER AND LUMEFANTRINE IN PURE AND PHARMACEUTIC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 137-143. [Link]
- Kašpárková, V., & Klimeš, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-164. [Link]
Sources
- 1. An improved high-performance liquid chromatographic method for the simultaneous measurement of this compound and desbutylthis compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion-pair reversed-phase high-performance liquid chromatographic analysis of this compound and desbutylthis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the antimalarial drug this compound and its major metabolite N-desbutylthis compound in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative determination of this compound tablets by titrimetry, spectrophotometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. phenomenex.com [phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Chiral chromatographic method to determine the enantiomers of this compound and its main chiral desbutyl metabolite in erythrocytes [pubmed.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Halofantrine Resistance in P. falciparum
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the complexities of halofantrine resistance in Plasmodium falciparum. This guide is structured to provide direct, actionable answers to the challenges you may encounter in your laboratory work. We will delve into the molecular underpinnings of resistance, troubleshoot common experimental hurdles, and explore strategies to circumvent this critical drug development obstacle.
Part 1: Frequently Asked Questions - The "Why" Behind this compound Resistance
This section addresses the fundamental mechanisms driving resistance, providing the foundational knowledge needed to interpret experimental results and design effective studies.
Q1: What is the primary molecular driver of this compound resistance in P. falciparum?
The principal mechanism is linked to the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes a P-glycoprotein homolog (Pgh1).[1][2] This transporter is located on the membrane of the parasite's digestive vacuole (DV).[2] Alterations in this gene, through either increased gene copy number (amplification) or specific point mutations, are strongly associated with reduced susceptibility to this compound.[1][3]
Q2: How exactly do pfmdr1 amplifications and mutations cause resistance?
While the exact mechanism of this compound's action is not fully elucidated, it is believed to be a heme-binding agent, similar to other quinoline-type drugs, that interferes with the detoxification of heme within the parasite's DV.[4][5] The PfMDR1 transporter is thought to actively pump this compound out of the digestive vacuole, away from its site of action.[2]
-
Gene Amplification: An increased copy number of the pfmdr1 gene leads to overexpression of the PfMDR1 protein.[3] More transporter proteins on the DV membrane result in more efficient drug efflux, lowering the intracellular drug concentration and thereby requiring a higher external concentration to kill the parasite. This is a classic multidrug-resistant phenotype and is also strongly associated with mefloquine resistance.[3][6]
-
Point Mutations (SNPs): Single Nucleotide Polymorphisms in the pfmdr1 gene can alter the transporter's structure and function, changing its affinity for various drug substrates. Certain mutations can enhance resistance to some drugs while paradoxically increasing sensitivity to others. For instance, the N86Y mutation is linked to chloroquine resistance but can increase sensitivity to mefloquine and lumefantrine.[2][7]
The following diagram illustrates the role of PfMDR1 in conferring this compound resistance.
Caption: PfMDR1-mediated this compound resistance mechanism in P. falciparum.
Q3: Which specific pfmdr1 mutations are most critical for this compound susceptibility?
Several key mutations have been studied. Their effect is often pleiotropic, influencing a range of drugs. It's crucial to consider the genetic background of the parasite strain, as the effect of a mutation can be strain-specific.[8]
| pfmdr1 Mutation | Typical Effect on this compound | Effect on Other Antimalarials | References |
| Gene Amplification | Increased Resistance | Increased resistance to Mefloquine, Quinine. Increased sensitivity to Chloroquine, Artemisinin. | [1][2][3] |
| N86Y | Can increase sensitivity. | Increased resistance to Chloroquine. Increased sensitivity to Mefloquine, Lumefantrine. | [2][7] |
| Y184F | Modulates susceptibility. | Often co-occurs with N86Y. Associated with altered response to multiple drugs. | [9] |
| S1034C/N1042D/D1246Y | Increased Sensitivity | This triple-mutant haplotype enhances sensitivity to Mefloquine and Artemisinin. N1042D alone contributes to Quinine resistance. | [7][8] |
Part 2: Troubleshooting Experimental Workflows
Even with a strong theoretical understanding, laboratory work with P. falciparum presents unique challenges. This section provides solutions to common problems encountered during culturing and drug susceptibility testing.
In Vitro Culture: Why is my parasite culture failing?
Maintaining a healthy, continuous culture of P. falciparum is the first critical step. If you are experiencing culture crashes or poor growth, consider the following points.
| Problem/Question | Potential Cause & Explanation | Recommended Solution |
| Why did my culture crash after adding new RBCs? | RBC Incompatibility: Not all donor red blood cells support parasite growth equally. Factors like donor genetics, age of blood, and storage conditions are critical.[10][11] | 1. Screen Donors: Test RBCs from several O+ donors and stick with one that consistently supports robust growth. 2. Use Fresh RBCs: Use RBCs that are less than two weeks old. 3. Wash Thoroughly: Ensure all plasma and buffy coat (white blood cells) are removed before use.[12] |
| Why is my parasitemia stagnant or decreasing? | 1. Suboptimal Gas Mixture: Parasites are microaerophilic. Standard CO₂ incubators (5% CO₂, ~18% O₂) can be suboptimal.[10] 2. Medium Component Issues: The quality of Albumax or serum can be highly variable between lots. Essential nutrients like hypoxanthine may be missing or degraded.[10][11] | 1. Use a Tri-Gas Mix: The ideal atmosphere is 5% CO₂, 5% O₂, 90% N₂. If unavailable, a candle jar can create a suitable low-oxygen environment.[12] 2. Test New Reagent Lots: Before switching your main culture, test new lots of Albumax/serum on a small side culture. 3. Check Medium Recipe: Ensure your RPMI 1640 is supplemented with HEPES, sodium bicarbonate, and hypoxanthine.[11] |
| My culture looks healthy but my assay results are noisy. | Asynchronous Culture: Parasites in culture grow asynchronously. Drug sensitivity can be stage-specific. This compound acts on trophozoites. Testing a mixed-stage culture will increase variability.[13] | Synchronize Your Culture: Use a 5% D-sorbitol treatment to lyse mature trophozoites and schizonts, leaving only ring-stage parasites.[13] This provides a uniform starting population for your assay. |
| I have persistent bacterial/fungal contamination. | Compromised Aseptic Technique or Antibiotic Failure: Standard Pen/Strep may not be fully effective or stable in culture conditions. | 1. Review Aseptic Technique: Ensure all media, solutions, and plastics are sterile. 2. Switch Antibiotics: Use 10-20 µg/mL Gentamicin, which is commonly used and effective for P. falciparum culture.[10] |
Drug Susceptibility Assays: Why are my this compound IC₅₀ values inconsistent?
Determining the 50% inhibitory concentration (IC₅₀) is the gold standard for quantifying drug resistance. This compound, being a slow-acting drug, requires specific considerations.
| Problem/Question | Potential Cause & Explanation | Recommended Solution |
| My IC₅₀ values vary significantly between experiments. | 1. Inconsistent Incubation Time: this compound's primary effect is seen after one full 48-hour lifecycle. Shorter incubation times (24-42h) will miss its full effect and yield variable results.[14] 2. Variable Starting Parasitemia/Hematocrit: The final IC₅₀ value is sensitive to the initial parasite and RBC density. | 1. Standardize Incubation to 72 Hours: This allows for one full cycle of drug pressure plus a subsequent re-invasion and growth period, providing a robust measurement for slow-acting drugs.[14] 2. Maintain Consistency: Start every assay with a tightly synchronized ring-stage culture at 0.3-0.5% parasitemia and 1.5-2% hematocrit. |
| Which IC₅₀ assay method is best for this compound? | Methodological Differences: The classic [³H]-hypoxanthine incorporation assay is sensitive but involves radioactivity. The pLDH and HRP2 assays are enzymatic and can be affected by drug-protein interactions. The SYBR Green I assay measures DNA content and is highly sensitive and robust.[14][15] | The SYBR Green I-based fluorescence assay is highly recommended. It is sensitive, has a high signal-to-noise ratio, does not require radioisotopes, and is well-suited for a 72-hour incubation period.[15] |
| My dose-response curves are flat or poorly defined. | 1. Drug Degradation/Precipitation: this compound has poor solubility. Improperly prepared stock solutions or interactions with plate plastic can reduce the effective drug concentration. 2. Highly Resistant Strain: The strain may be so resistant that the tested concentration range is too low to see an effect. | 1. Prepare Fresh Drug Stocks: Dissolve this compound in 100% DMSO for a high-concentration primary stock. Make intermediate dilutions in RPMI immediately before plating. 2. Expand Drug Concentration Range: Test a wider range of concentrations (e.g., from 0.1 nM to 10 µM) to ensure you capture the full dynamic range of the dose-response curve. |
Part 3: Strategies and Protocols for Characterizing and Overcoming Resistance
This section provides actionable workflows and protocols to precisely define the resistance profile of your parasite lines and explore potential solutions.
Q1: How do I integrate molecular analysis with my phenotypic (IC₅₀) data?
A comprehensive resistance profile requires both phenotypic and genotypic data. This dual approach allows you to correlate drug susceptibility with specific genetic markers, providing a powerful, self-validating system.
This workflow provides a logical path from parasite culture to a full resistance profile.
Sources
- 1. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pfmdr1 mutations contribute to quinine resistance and enhance mefloquine and artemisinin sensitivity in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A review of malaria molecular markers for drug resistance in Plasmodium falciparum and Plasmodium vivax in China [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iddo.org [iddo.org]
- 13. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 14. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
How to account for the food effect on Halofantrine bioavailability in research
Welcome to the technical support center for researchers investigating the bioavailability of Halofantrine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges posed by the food effect on this compound pharmacokinetics. Our goal is to equip you with the expertise and validated protocols necessary for robust and reproducible research.
Introduction: The this compound-Food Effect Conundrum
This compound, an antimalarial agent, exhibits a well-documented and clinically significant food effect. Administration with a high-fat meal can dramatically increase its oral bioavailability, leading to a surge in plasma concentrations. This variability poses a substantial risk of cardiotoxicity, specifically QT interval prolongation, which is concentration-dependent. Therefore, accurately accounting for this food effect is not merely a methodological nuance; it is a critical safety and efficacy parameter in both preclinical and clinical research.
This guide will provide the technical insights and validated experimental designs required to dissect and manage this phenomenon in your studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions researchers encounter.
Q1: What is the primary mechanism behind the "food effect" observed with this compound?
A1: The food effect on this compound, a highly lipophilic and poorly water-soluble drug (BCS Class II), is multifactorial. The primary driver is the physiological response to a high-fat meal, which enhances the drug's solubilization and absorption.
-
Increased Bile Salt Secretion: Fats stimulate the release of bile salts from the gallbladder. Bile salts act as natural surfactants, forming micelles that encapsulate the lipophilic this compound molecules, increasing their solubility in the aqueous environment of the gastrointestinal (GI) tract.
-
Stimulation of Pancreatic Lipase: Pancreatic lipase, secreted in response to dietary fats, aids in the digestion of triglycerides. The resulting monoglycerides and fatty acids can also contribute to micelle formation, further enhancing drug solubilization.
-
Splanchnic Blood Flow: Food intake, particularly fatty meals, increases blood flow to the GI tract (splanchnic circulation). This enhanced perfusion can increase the rate of drug absorption from the intestinal lumen into the bloodstream.
-
Gastric Emptying Rate: High-fat meals delay gastric emptying. This can prolong the residence time of this compound in the stomach and upper small intestine, providing a longer window for dissolution and absorption in the primary absorption site.
Below is a diagram illustrating the core mechanism.
Caption: Mechanism of the fat-mediated food effect on this compound.
Q2: Why is a standardized high-fat meal critical for these studies? What are its typical components?
A2: Standardization is paramount for reproducibility and regulatory acceptance. Using a non-standardized meal introduces significant variability, making it impossible to compare results across different studies or even within the same study. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on a standard high-fat, high-calorie test meal to be used in pivotal food-effect bioavailability studies.
The purpose of this meal is to provoke the maximum possible physiological response to food, thereby revealing the greatest potential impact on drug absorption.
| Component | Calorie Contribution | Percentage of Total Calories | Rationale |
| Fat | 500 - 600 kcal | ~50-60% | Maximally stimulates bile flow and pancreatic secretions. |
| Carbohydrates | 250 - 350 kcal | ~25-35% | Contributes to caloric content and delays gastric emptying. |
| Protein | ~150 kcal | ~15% | Completes the macronutrient profile. |
| Total | 800 - 1000 kcal | 100% | Represents a significant physiological challenge. |
Source: Based on FDA Guidance recommendations.
An example meal often includes items like two eggs fried in butter, bacon, hash browns, whole milk, and buttered toast.
Q3: Can I use an animal model to study the food effect on this compound? Which one is most appropriate?
A3: Yes, animal models are essential in preclinical development. The choice of model is critical. The dog (specifically the Beagle) is a widely accepted and recommended model for studying food effects on BCS Class II drugs like this compound.
-
Physiological Similarities: The canine gastrointestinal physiology, particularly its response to fatty foods (e.g., bile salt secretion patterns), is more analogous to humans than that of rodents.
-
Practicality: Dogs are large enough to allow for serial blood sampling required for detailed pharmacokinetic analysis.
Rodent models (rats, mice) are less ideal for this specific purpose because their GI physiology and response to dietary fat differ significantly from humans, often underpredicting the magnitude of the food effect.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific experimental problems and detailed protocols.
Problem 1: High inter-subject variability in my fed-state study arm is obscuring the results.
Possible Cause & Solution:
This is a classic issue often rooted in insufficient standardization of the pre-dose and dosing procedures. Even small deviations can lead to large PK variations with a sensitive compound like this compound.
Troubleshooting Steps & Protocol Refinement:
-
Standardize the Fasting Period: Ensure all subjects (animal or human) have an identical and strictly enforced pre-dose fasting period (typically 10 hours overnight) for both fasted and fed studies. Water can be allowed ad libitum until a specific time point (e.g., 1 hour pre-dose).
-
Control the Meal Administration: The entire standardized high-fat meal must be consumed within a specific, consistent timeframe (e.g., 30 minutes). Document start and end times meticulously.
-
Standardize Dosing Time: The drug should be administered at the exact same time point relative to the meal. For fed studies, this is typically immediately (within 5 minutes) after the meal is completed.
-
Control Post-Dose Posture and Activity: For human studies, subjects should remain in a standardized posture (e.g., sitting upright) for a set period (e.g., 2-4 hours) post-dose to minimize variability in GI transit.
Below is a workflow to minimize this variability.
Caption: Two-way crossover study design for a food-effect evaluation.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy subjects (or select appropriate animal models).
-
Randomization: Randomly assign subjects to one of two sequences (A-B or B-A).
-
Period 1:
-
Sequence A-B: Administer a single dose of this compound after a 10-hour overnight fast (Treatment A).
-
Sequence B-A: Administer a single dose of this compound immediately following a standardized high-fat meal (Treatment B).
-
Collect serial blood samples over a specified period (e.g., up to 72 hours post-dose).
-
-
Washout Period:
-
A washout period of sufficient duration (at least 5-7 half-lives of this compound) must occur between periods to ensure complete elimination of the drug. Given this compound's long half-life, this may be 2-3 weeks.
-
-
Period 2:
-
Subjects "cross over" to the alternate treatment.
-
Sequence A-B: Now receives Treatment B (Fed State).
-
Sequence B-A: Now receives Treatment A (Fasted State).
-
Repeat the same serial blood sampling schedule as in Period 1.
-
-
Sample Analysis:
-
Analyze plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters for each subject under each condition:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
-
Perform statistical analysis (e.g., ANOVA) on the log-transformed Cmax and AUC values to determine if the differences between fasted and fed states are statistically significant.
-
References
- Charman, W. N., & Stella, V. J. (1991). The potential role of lipophilic salt formation on the bioavailability of a poorly water soluble drug: an in vitro and in vivo investigation.
- Khoo, K. C., et al. (1997). Pharmacokinetics of this compound in man: effects of a high-fat meal.British Journal of Clinical Pharmacology. [Link]
- Wensing, G., et al. (2002). The influence of food on the bioavailability and tolerability of a single dose of a new this compound tablet formulation.European Journal of Clinical Pharmacology. [Link]
- Wilde, M. I., & Goa, K. L. (1998). This compound: an updated review of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of malaria.Drugs. [Link]
- Khadra, I., et al. (2013). The impact of food on the oral bioavailability of drugs: a review.Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- U.S. Food and Drug Administration. (2002). Guidance for Industry: Food-Effect Bioavailability and Fed Bioequivalence Studies.FDA. [Link]
- Sako, Y., et al. (2011). Usefulness of dogs as an animal model for predicting the food effect on oral drug absorption in humans.Xenobiotica. [Link]
Halofantrine Safe Handling and Experimentation: A Technical Support Guide
Welcome to the technical support center for the safe handling and use of Halofantrine in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for conducting experiments with this compound. As a potent antimalarial with known cardiotoxic properties, stringent adherence to safety protocols is paramount. This resource is structured to not only provide procedural steps but also to offer the scientific reasoning behind these recommendations, ensuring a culture of safety and experimental integrity within your laboratory.
Section 1: Core Safety Principles & Immediate Actions
This section addresses the most critical safety aspects of handling this compound. Familiarity with this information is essential before any laboratory work commences.
Frequently Asked Questions (FAQs) - Core Safety
Q1: What is the primary hazard associated with this compound that I should be aware of?
A1: The most significant hazard of this compound is its potential for cardiotoxicity, specifically the prolongation of the QT interval.[1][2][3] This can lead to life-threatening cardiac arrhythmias, such as Torsade de Pointes.[1] The mechanism is primarily linked to the blockage of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[4][5] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Q2: What immediate steps should I take in case of accidental skin or eye contact with this compound?
A2: In the event of accidental exposure, immediate and thorough decontamination is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[6] Remove any contaminated clothing and shoes. If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
Q3: What are the mandatory Personal Protective Equipment (PPE) requirements for handling this compound?
A3: A comprehensive PPE strategy is your first line of defense against exposure. The following are mandatory:
-
Gloves: Wear two pairs of chemotherapy-grade gloves.[7]
-
Lab Coat: A dedicated lab coat, preferably a disposable gown, should be worn.[8]
-
Eye Protection: Safety glasses with side shields or goggles are required.[6]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is necessary.[8]
The following diagram illustrates the appropriate PPE for handling this compound.
Caption: Mandatory PPE for this compound Handling.
Section 2: Experimental Workflow & Troubleshooting
This section provides guidance on common experimental procedures involving this compound and troubleshooting for potential issues that may arise.
Experimental Protocol: Preparation of a this compound Stock Solution
The poor aqueous solubility of this compound presents a common challenge.[9][10] This protocol outlines a reliable method for preparing a stock solution.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder.
-
Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO.[11]
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during dilution in aqueous media.
-
Causality: this compound is practically insoluble in water and phosphate-buffered saline (PBS).[9][12] Diluting a DMSO stock directly into an aqueous buffer can cause the compound to crash out.
-
Solution:
-
Serial Dilutions: Perform serial dilutions in a co-solvent system before the final dilution into your aqueous experimental medium. For example, make intermediate dilutions in a mixture of DMSO and ethanol before the final dilution.
-
Use of Surfactants: Consider the use of a biocompatible surfactant, such as Tween® 80, in your final dilution buffer to improve solubility.
-
Formulation with Cyclodextrins: For in vivo studies, complexation with cyclodextrins has been shown to enhance the solubility and dissolution rate of this compound.[10]
-
Issue 2: Inconsistent results in cell-based assays.
-
Causality: The erratic absorption of this compound is well-documented.[2][13] This can be influenced by factors such as the presence of fatty substances. While this is more relevant in vivo, it highlights the compound's lipophilic nature, which can lead to binding to plasticware and serum proteins in cell culture media, reducing its effective concentration.
-
Solution:
-
Use of Low-Binding Plates: Employ low-protein-binding plates for your assays to minimize the loss of the compound to the plastic surface.
-
Serum Considerations: Be aware that serum proteins can bind to this compound, reducing its bioavailability. Consider running experiments in serum-free or reduced-serum media, if appropriate for your cell type.
-
Control for Bioavailability: Include appropriate controls to assess the effective concentration of this compound in your experimental system.
-
Issue 3: Unexpected potentiation of cardiotoxic effects in co-incubation studies.
-
Causality: this compound's metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][14] Co-administration with inhibitors of this enzyme can lead to increased plasma concentrations and a higher risk of cardiotoxicity.[15]
-
Solution:
-
Review Co-administered Compounds: Carefully review the metabolic pathways of any other compounds used in your experiments. Avoid co-incubation with known CYP3A4 inhibitors such as ketoconazole, fluconazole, and grapefruit juice components.[14][15][16]
-
Metabolite Considerations: Be aware that the primary metabolite of this compound, N-desbutylthis compound, is also active.[17]
-
The following diagram illustrates the decision-making process for troubleshooting common experimental issues with this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Section 3: Safe Disposal & Emergency Procedures
Proper disposal and preparedness for emergencies are critical components of a safe laboratory environment.
Frequently Asked Questions (FAQs) - Disposal & Emergencies
Q1: How should I dispose of this compound waste?
A1: this compound is classified as hazardous to the aquatic environment with long-lasting effects.[6][18] Therefore, it must not be disposed of down the drain. All solid and liquid waste containing this compound should be collected in a designated, labeled hazardous waste container.[7] Follow your institution's and local regulations for the disposal of hazardous chemical waste.[19][20]
Q2: What should I do in case of a large spill of this compound powder or solution?
A2: In the event of a large spill, prioritize the safety of all personnel.
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your laboratory supervisor and your institution's environmental health and safety (EHS) office.
-
Secure: Prevent entry into the affected area.
-
Do Not Clean Up Alone: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency personnel.
Q3: Are there any specific storage requirements for this compound?
A3: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[6] It should be stored away from incompatible materials.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C26H30Cl2F3NO | [2] |
| Molar Mass | 500.43 g/mol | [2] |
| Melting Point | 242.5 °C | [21] |
| Solubility in Water | Practically insoluble | [9][12] |
| logP | 3.20 - 3.26 | [9][12] |
| pKa | 8.10 - 8.20 | [9][12] |
This technical support guide provides a foundation for the safe and effective use of this compound in a laboratory setting. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and understand the underlying scientific principles. A proactive approach to safety is essential for mitigating the risks associated with this potent and potentially hazardous compound.
References
- Taylor & Francis Online. (n.d.). Antimalarial drugs: QT prolongation and cardiac arrhythmias.
- Effect of this compound on QT interval in children - PMC - NIH. (n.d.).
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Overview.
- Semantic Scholar. (n.d.). Mechanism of cardiotoxicity of this compound.
- Wikipedia. (n.d.). This compound.
- Amber Lifesciences. (2025). This compound: Uses, Mechanism of Action, Side Effects & Current Status.
- European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: this compound.
- Drug-induced QT interval prolongation: mechanisms and clinical management - PMC. (n.d.).
- MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More.
- PubMed. (n.d.). The formulation of this compound as either non-solubilizing PEG 6000 or solubilizing lipid based solid dispersions: physical stability and absolute bioavailability assessment.
- PubMed. (n.d.). Determination of physicochemical properties of this compound.
- National Institutes of Health. (2015). NIH Chemical Safety Guide.
- PubMed. (n.d.). Pharmacokinetic and pharmacodynamic interaction between grapefruit juice and this compound.
- NIH Office of Intramural Research. (2021). Laboratory Safety.
- Solubility of Things. (n.d.). This compound.
- Ovid. (2016). New OSHA document reviews hazardous-drug safety for employees.
- U.S. Food and Drug Administration. (2002). HALFAN (this compound hydrochloride) Tablets.
- Mayo Clinic. (n.d.). This compound (oral route) - Side effects & dosage.
- PubMed. (n.d.). Clinical pharmacokinetics of this compound.
- PubMed. (n.d.). Dissolution properties and characterization of this compound-2-hydroxypropyl-beta-cyclodextrin binary systems.
- Drugs.com. (n.d.). This compound Interactions Checker.
- ResearchGate. (2025). Determination of physicochemical properties of this compound.
- PubMed. (n.d.). Effect of fluconazole on the pharmacokinetics of this compound in healthy volunteers.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Hazard Communication Standard.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Indian Health Service. (n.d.). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting.
- VelocityEHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- National Institute of General Medical Sciences. (n.d.). Laboratory Safety Training and Guidelines.
- University of Basel. (n.d.). Laboratory Safety Guidelines.
- Centers for Disease Control and Prevention. (2025). Malaria | Yellow Book.
- Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity.
- Creative Biolabs. (n.d.). Cardiotoxicity.
- University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
- University of California, Riverside. (2024). Lab Safety Rules and Guidelines.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- National Center for Biotechnology Information. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells.
- World Health Organization. (2006). Guidelines for the safe disposal of expired drugs.
- Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.
- U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Microbioz India. (2023). Lab Safety Rules in Pharmaceuticals : All you need to know.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. amberlife.in [amberlife.in]
- 4. Effect of this compound on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. web.uri.edu [web.uri.edu]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissolution properties and characterization of this compound-2-hydroxypropyl-beta-cyclodextrin binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic interaction between grapefruit juice and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of fluconazole on the pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. mims.com [mims.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 20. emro.who.int [emro.who.int]
- 21. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Strategies to Reduce QT Prolongation in Halofantrine Analog Development
Last Updated: 2026-01-09
Introduction
The development of effective and safe antimalarial agents remains a global health priority. Halofantrine, a phenanthrene methanol compound, has demonstrated significant efficacy but its clinical utility is severely hampered by cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram (ECG).[1][2][3] This prolongation is a surrogate marker for an increased risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[2][4] The primary mechanism underlying this compound-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) crucial for cardiac repolarization.[1][2][5]
This technical guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the design and preclinical evaluation of this compound analogs. It provides a comprehensive resource of frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and robust protocols for key cardiovascular safety assays. Our goal is to equip your team with the knowledge to proactively design molecules with a reduced hERG liability and to accurately assess the cardiac risk profile of novel analogs, thereby streamlining the path to safer therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: Why is my lead this compound analog showing potent antimalarial activity but also high hERG inhibition?
A1: This is a common challenge rooted in the shared pharmacophoric features between antimalarial activity and hERG channel affinity. Key structural motifs and physicochemical properties that contribute to antimalarial efficacy, such as a basic amine and high lipophilicity, are also well-established drivers of hERG blockade.[6][7] The basic nitrogen becomes protonated at physiological pH, interacting with key acidic residues within the hERG channel's inner pore, while lipophilicity facilitates the compound's access to this binding site from the cell membrane.[6][8] The central phenanthrene core of this compound also contributes to the overall lipophilicity and provides a scaffold for key interactions. Therefore, it is critical to decouple these properties to enhance selectivity.
Q2: We've reduced the basicity of our lead compound, but hERG inhibition persists. What other factors should we consider?
A2: While reducing basicity is a primary strategy, other factors play a significant role.[6][7] Consider the following:
-
Lipophilicity (logP/logD): High lipophilicity can lead to non-specific binding and accumulation of the compound in the cardiomyocyte membrane, increasing its effective concentration near the hERG channel.[6][8] Strategies to moderately reduce lipophilicity, without compromising permeability, should be explored.
-
Molecular Shape and Flexibility: The conformation of your analog and its ability to adopt a shape that fits within the hERG channel pore is critical. Introducing steric hindrance or rigidifying the molecule can disrupt key binding interactions.
-
Aromaticity: Removing or modifying aromatic rings can sometimes reduce hERG activity.[6]
Q3: What is the acceptable safety margin for hERG IC50 versus antimalarial EC50?
A3: A widely accepted, though not absolute, rule of thumb in early drug discovery is to aim for a safety margin of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration. However, this is a simplified view. Regulatory agencies like the FDA emphasize an integrated risk assessment.[9][10][11] The decision should be based on a comprehensive evaluation including:
-
The unbound plasma concentration of the drug at efficacious doses.
-
Data from in vivo cardiovascular studies in animal models.[12][13]
-
The potential for drug-drug interactions that could increase plasma concentrations.
Q4: Our in vitro hERG data doesn't correlate well with our in vivo QT data in dogs. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are not uncommon and can arise from several factors:
-
Metabolism: Your parent compound may have low hERG activity, but a metabolite could be a potent hERG blocker. This compound's active metabolite, N-desbutylthis compound, also contributes to QT prolongation.[3] Ensure you are testing major metabolites in your in vitro assays.
-
Pharmacokinetics: Poor absorption, rapid metabolism, or high plasma protein binding could lead to lower-than-expected free plasma concentrations in vivo, resulting in a less pronounced QT effect.
-
Multi-channel Effects: The compound might be affecting other cardiac ion channels (e.g., calcium or sodium channels) that could either mask or potentiate the effects of hERG block on the overall QT interval.
-
Species Differences: While the dog is a good model, minor differences in ion channel pharmacology between species can exist.
Troubleshooting Guides
Guide 1: Inconsistent Results in the Automated Patch-Clamp hERG Assay
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between runs | 1. Compound solubility issues: Precipitation in the assay buffer. 2. Cell health and passage number: Inconsistent cell quality. 3. Inaccurate compound concentrations: Pipetting errors or degradation. | 1. Visually inspect compound plates for precipitation. Use a surfactant if necessary and ensure the final DMSO concentration is consistent and low (e.g., <0.5%).[14] 2. Maintain a strict cell culture protocol. Use cells within a defined passage number range and ensure high viability (>95%) before starting the experiment. 3. Prepare fresh serial dilutions for each experiment. Verify the accuracy of automated liquid handlers. |
| Low seal resistance or poor whole-cell configuration | 1. Poor quality cell suspension: Cell clumping or debris. 2. Suboptimal internal/external solutions: Incorrect pH or osmolarity. | 1. Ensure a single-cell suspension. Gently triturate and filter if necessary. 2. Prepare fresh solutions and verify pH and osmolarity. Follow established protocols for solution composition.[15] |
| Run-down of hERG current over time | 1. Cell instability: The whole-cell configuration is not stable over the duration of the experiment. 2. Compound cytotoxicity: The test article is toxic to the cells at higher concentrations. | 1. Monitor the baseline current in the vehicle control. Establish a stability criterion (e.g., <10% run-down over the experiment duration). 2. Assess cell viability in parallel with the assay. If cytotoxicity is suspected, reduce the maximum concentration tested. |
Guide 2: Interpreting Ambiguous In Vivo Telemetry Data
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant heart rate changes complicating QT analysis | 1. Autonomic nervous system effects: The compound may have direct or indirect effects on heart rate. 2. Stress or activity of the animal: Can cause physiological heart rate fluctuations. | 1. Use an appropriate heart rate correction formula for the species being studied (e.g., Bazett's or Fridericia's for humans, but species-specific corrections are preferred for animals). [3] 2. Ensure animals are properly acclimatized to the housing and telemetry equipment. Analyze data from quiescent periods. |
| QT prolongation observed only at the highest, non-tolerated dose | 1. Off-target pharmacology: The effect may not be relevant at therapeutic exposures. 2. Hemodynamic stress: Severe hypotension or other adverse effects can indirectly affect the ECG. | 1. Focus on the exposure-response relationship. Is there a clear trend of increasing QT with increasing plasma concentration within a tolerated dose range?[16] 2. Correlate ECG changes with hemodynamic data (blood pressure, heart rate). |
| No clear dose-response for QT prolongation | 1. Complex PK/PD relationship: The relationship between plasma concentration and QT effect may not be linear. 2. High inter-animal variability. | 1. Analyze QT prolongation against measured plasma concentrations of the parent drug and major metabolites, not just the administered dose. 2. Ensure the study is adequately powered. A crossover study design can help reduce variability. |
Medicinal Chemistry and Screening Strategies
Developing this compound analogs with a reduced risk of QT prolongation requires a multi-pronged approach that integrates medicinal chemistry strategies with a robust preclinical screening cascade.
Medicinal Chemistry Strategies to Mitigate hERG Liability
The goal is to disrupt the key interactions between the analog and the hERG channel pore without compromising its antimalarial potency.
| Strategy | Rationale | Example Modification |
| Reduce Basicity (pKa) | Lowering the pKa of the basic amine reduces the proportion of the protonated species at physiological pH, weakening the key ionic interaction in the hERG channel pore.[6][7] | Replace a piperidine ring with a piperazine, or introduce electron-withdrawing groups near the basic center.[6] |
| Reduce Lipophilicity (logP/logD) | Decreasing lipophilicity can lower the compound's concentration in the cardiomyocyte membrane, reducing its access to the hERG channel.[6][7][8] | Introduce polar functional groups (e.g., hydroxyl, amide) or replace a lipophilic aromatic ring with a more polar heterocycle. |
| Introduce Steric Hindrance | Adding bulky groups near the key interaction points can physically prevent the molecule from fitting optimally into the hERG channel binding pocket. | Introduce substituents on the rings of the phenanthrene core or adjacent to the basic amine. |
| Form a Zwitterion | Incorporating an acidic group to create a zwitterion can significantly reduce hERG affinity by altering the molecule's overall physicochemical profile, though this may impact permeability.[6][17] | Add a carboxylic acid or tetrazole group to the molecule. |
| Disrupt Aromaticity | Removing aromatic rings can sometimes disrupt pi-stacking interactions with aromatic residues (e.g., F656) in the hERG channel pore.[6] | Bioisosteric replacement of an aromatic ring with a non-aromatic, cyclic system. |
Diagram: Mechanism of hERG Blockade & Mitigation Strategies
Caption: A tiered screening cascade for assessing cardiotoxicity risk.
Key Experimental Protocols
Protocol 1: Automated Patch-Clamp hERG Assay
This protocol provides a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG channel, in accordance with regulatory expectations. [14][15][18]
1. Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human hERG channel.
-
Solutions:
-
Test Compounds: this compound analogs, dissolved in DMSO.
-
Controls:
-
Positive Control: E-4031 or Dofetilide.
-
Vehicle Control: DMSO (at the same final concentration as test compounds).
-
2. Procedure:
-
Cell Culture & Preparation: Culture cells according to standard procedures. On the day of the experiment, detach cells using a non-enzymatic solution to create a single-cell suspension.
-
System Preparation: Prime the automated patch-clamp system (e.g., IonFlux, QPatch) with the internal and external solutions.
-
Compound Plate Preparation: Prepare a plate with serial dilutions of the test compounds and positive control. The final DMSO concentration should not exceed 0.5%.
-
Experiment Initiation: Load the cell suspension and compound plate into the system. The automated system will establish whole-cell recordings.
-
Voltage Protocol & Data Acquisition:
-
Apply a standardized voltage protocol to elicit hERG tail currents. A typical protocol involves a holding potential of -80 mV, a depolarization step to +20 mV to open and then inactivate the channels, followed by a repolarization step to -50 mV to measure the peak tail current. [15][18]
-
Record baseline currents in the external solution.
-
Sequentially apply the vehicle control followed by increasing concentrations of the test compound, allowing sufficient time at each concentration to reach steady-state block (e.g., 3-5 minutes).
-
3. Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current at each concentration to the current observed with the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 2: In Vivo Cardiovascular Telemetry Study in Conscious Non-Rodents
This protocol is designed to assess the effects of a test compound on the QT interval and other cardiovascular parameters in a conscious, freely moving animal model, as recommended by ICH S7B guidelines. [13][19][20]
1. Animal Model and Preparation:
-
Species: Beagle dogs or Cynomolgus monkeys are commonly used.
-
Instrumentation: Animals are surgically implanted with telemetry transmitters capable of recording ECG, blood pressure, and body temperature. Allow for a sufficient recovery period post-surgery.
-
Acclimatization: Acclimatize animals to the study environment to minimize stress-related artifacts.
2. Study Design:
-
Crossover Design: A Latin square or other crossover design is recommended, where each animal receives the vehicle and all dose levels of the test compound in a randomized order, with an adequate washout period between doses.
-
Dose Selection: Select doses that will achieve plasma concentrations bracketing and exceeding the anticipated therapeutic exposure.
-
Positive Control: Include a positive control group (e.g., Moxifloxacin) to demonstrate the sensitivity of the model to detect QT prolongation.
3. Procedure:
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
Dosing and Recording: Administer the vehicle or test compound. Continuously record telemetry data for at least 24 hours post-dose.
-
Blood Sampling: Collect serial blood samples at predetermined time points to correlate cardiovascular changes with plasma drug concentrations (pharmacokinetics).
4. Data Analysis:
-
ECG Analysis: Extract and analyze ECG data to determine RR interval (for heart rate), PR interval, QRS duration, and QT interval.
-
QT Correction: Correct the QT interval for heart rate using a species-specific correction formula (e.g., individual animal correction factor) to obtain the QTc.
-
Exposure-Response Analysis: Plot the change in QTc from baseline against the measured plasma concentration of the test compound and its major metabolites. This is the most critical analysis for assessing risk.
References
- Tie, H., et al. (2000). Inhibition of HERG potassium channels by the antimalarial agent this compound. British Journal of Pharmacology. [Link]
- Hu, D., et al. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]
- Khavandi, A., et al. (2009). Drug-induced QT interval prolongation: mechanisms and clinical management. Cardiovascular Therapeutics. [Link]
- Brasseur, P., et al. (2011). Effect of this compound on QT interval in children. Malaria Journal. [Link]
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]
- Jamieson, C., et al. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry. [Link]
- Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]
- Harmer, A. R., et al. (2020). Drug-induced QT prolongation: Concordance of preclinical anesthetized canine model in relation to published clinical observations for ten CiPA drugs. Journal of Pharmacological and Toxicological Methods. [Link]
- Ozaki, H. (2021). [Technology and evaluation best practices for in vivo cardiovascular safety pharmacology studies]. Nihon Yakurigaku Zasshi. [Link]
- Charles River Laboratories. (2013). Preclinical QT Assessment Reduces Late-stage Drug Failures. Charles River Labs. [Link]
- Lester, R. M. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. Clinical Pharmacology in Drug Development. [Link]
- Lester, R. M. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the "Double-Negative" Scenario.
- Vivotecnia. (n.d.). Cardiovascular Safety Pharmacology Studies. Vivotecnia. [Link]
- Paul, A., et al. (2023). Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists through Structure-Based Design. ChemMedChem. [Link]
- Ncardia. (n.d.). Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Ncardia. [Link]
- Skerlj, R. T., et al. (2011). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters. [Link]
- Lei, C. L., et al. (2020). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. bioRxiv. [Link]
- Pugsley, M. K., et al. (2017). Technological Advances in Cardiovascular Safety Assessment Decrease Preclinical Animal Use and Improve Clinical Relevance. ILAR Journal. [Link]
- DePonti, F., et al. (2002). Antimalarial drugs: QT prolongation and cardiac arrhythmias. Expert Opinion on Drug Safety. [Link]
- Scantox. (n.d.). Safety Pharmacology. Scantox. [Link]
- Lester, R. M. (2021).
- Gintant, G. A. (2011). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences. [Link]
- Adjei, A. A., et al. (2008). Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system. Malaria Journal. [Link]
- U.S. Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA.gov. [Link]
- Corbalan, J. J., et al. (2014). QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications. Current Medicinal Chemistry. [Link]
- Valentin, J. P., et al. (2010). Analysis of the Relationship Between Preclinical and Clinical QT Interval-Related Data. Journal of Pharmacological and Toxicological Methods. [Link]
- Bohme, G. A., et al. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology. [Link]
- Vlaminckx, E., et al. (2022). Modelling of clinical TQT studies outcomes from preclinical cardiovascular safety pharmacology studies using the one-step QTc model. British Journal of Pharmacology. [Link]
- Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
- Tie, H., et al. (2000). Inhibition of HERG potassium channels by the antimalarial agent this compound. PubMed Central. [Link]
- De Groot, M. J., et al. (2008).
- Thomas, D., et al. (2013). Pharmacological treatment of acquired QT prolongation and torsades de pointes. British Journal of Clinical Pharmacology. [Link]
- Zhang, Y., et al. (2011). Effect of the Membrane Environment on Pharmacologic Inhibition of hERG K+ Channel Activity. Molecular Pharmacology. [Link]
- Stary, A., et al. (2010). Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. Journal of General Physiology. [Link]
- Wesche, D. L., et al. (2000). Potentiation of this compound-induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound. British Journal of Clinical Pharmacology. [Link]
- Vandenberg, J. I., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. Trends in Pharmacological Sciences. [Link]
- Dempsey, C. E., et al. (2022). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology. [Link]
- Yoshida, K., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels.
- Boukharta, L., et al. (2011). Computer simulations of structure-activity relationships for HERG channel blockers. Biochemistry. [Link]
Sources
- 1. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Overcoming undesirable HERG potency of chemokine receptor antagonists using baseline lipophilicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Drug-induced QT prolongation: Concordance of preclinical anesthetized canine model in relation to published clinical observations for ten CiPA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Technology and evaluation best practices for in vivo cardiovascular safety pharmacology studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. insights.inotiv.com [insights.inotiv.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fda.gov [fda.gov]
- 19. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 20. scantox.com [scantox.com]
Technical Support Center: Managing Variability in In Vitro Sensitivity Testing with Halofantrine
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during the in vitro sensitivity testing of Halofantrine against Plasmodium falciparum. Our goal is to equip you with the expertise to generate robust, reproducible, and reliable data.
Introduction: The Challenge of this compound In Vitro Assays
This compound, a phenanthrene methanol antimalarial, is a potent blood schizonticide effective against multi-drug resistant P. falciparum.[1][2] However, its unique physicochemical properties present significant challenges in obtaining consistent in vitro IC50 values. The primary sources of variability stem from its high lipophilicity and extremely low aqueous solubility, which complicate its handling in aqueous culture media and influence its interaction with biological components.[3][4][5] This guide will dissect these challenges and provide actionable solutions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: Why are my this compound IC50 values consistently high and/or highly variable between experiments?
Root Cause Analysis: High and variable IC50 values for this compound are most often linked to its poor aqueous solubility and high lipophilicity. This leads to several downstream problems:
-
Drug Precipitation: this compound hydrochloride is practically insoluble in water and phosphate buffer at physiological pH.[3][5] When a stock solution (typically in a solvent like methanol or DMSO) is diluted into the aqueous culture medium, the drug can precipitate out of solution. This reduces the effective concentration of the drug available to the parasites, leading to an artificially high IC50. The extent of precipitation can vary between experiments, causing inconsistency.
-
Interaction with Serum Components: this compound binds extensively to plasma proteins and lipoproteins, particularly low-density (LDL) and high-density lipoproteins (HDL).[6][7] The unbound, pharmacologically active fraction of the drug is therefore significantly reduced. Variations in the lot, source, or concentration of serum or serum substitutes (like Albumax I) in your culture medium will alter the degree of drug sequestration, directly impacting IC50 values.[8][9][10]
-
Adsorption to Plastics: Due to its lipophilic nature, this compound can adsorb to the surface of plastic labware, including pipette tips and microtiter plates, further reducing the actual concentration in the wells.
Solutions & Preventative Measures:
-
Optimize Drug Solubilization:
-
Solvent Choice: Prepare high-concentration stock solutions in a suitable organic solvent like methanol.[9] Ensure the final solvent concentration in the assay wells is minimal (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.[11]
-
Pre-warming Medium: Warming the culture medium to 37°C before adding the drug dilution series may help maintain solubility.
-
Formulation Strategies: For research purposes, exploring the use of solid dispersions or hydrotropic agents like caffeine, which have been shown to improve this compound's aqueous solubility, could be considered.[4][12]
-
-
Standardize Serum/Albumin Source and Concentration:
-
Use a single, qualified batch of human serum or Albumax I for a complete set of experiments to minimize lot-to-lot variability.
-
Be aware that using serum substitutes like Albumax I can lead to different IC50 values compared to human serum due to differences in lipid and protein composition.[9][13] Studies have shown that IC50 values for lipophilic drugs can be significantly influenced by the lipid content of the medium.[8]
-
-
Control for Plastic Adsorption:
-
Use low-retention plasticware for preparing drug dilutions.
-
Minimize the time the drug solution spends in each piece of plasticware before being added to the assay plate.
-
-
Implement Rigorous QC:
-
Always run a reference drug with a known, stable IC50 profile (e.g., chloroquine for a sensitive strain) in parallel. This helps to confirm that the assay system (parasites, medium, reagents) is performing as expected.
-
Q2: My dose-response curve for this compound is flat or has a very shallow slope. What does this indicate?
Root Cause Analysis: A shallow dose-response curve suggests a narrow dynamic range of inhibition, which can be caused by several factors:
-
Solubility Limit Reached: At higher concentrations, the drug may be precipitating, meaning an increase in the nominal concentration does not translate to an increase in the soluble, active concentration. The inhibitory effect thus plateaus prematurely.
-
Assay Window Issues: The viability signal (e.g., fluorescence from SYBR Green I) may not be optimal. This could be due to low initial parasitemia, poor parasite growth over the incubation period, or high background signal.
-
Drug-Assay Interference: While less common, the compound could interfere with the detection method (e.g., quenching fluorescence).
Solutions & Preventative Measures:
-
Verify Drug Solubility: Visually inspect the highest concentration wells under a microscope for any signs of drug precipitation before and after incubation.
-
Optimize Assay Parameters:
-
Ensure the initial parasitemia is within the optimal range for your assay (e.g., 0.5-1% for SYBR Green I assays).[14]
-
Confirm robust parasite growth in the drug-free control wells over the 72-hour incubation period.
-
Follow standardized protocols, such as those from the Worldwide Antimalarial Resistance Network (WWARN), for assay setup, including lysis buffer composition and dye concentration.[15][16]
-
-
Run a Compound Interference Control: Test the highest concentration of this compound with the assay reagents in the absence of parasites to check for any direct effect on the signal.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does it relate to in vitro testing?
This compound is a blood schizonticide, acting on the erythrocytic stages of the parasite.[2] Its precise mechanism is not fully elucidated but is thought to be similar to other phenanthrene methanols like quinine and lumefantrine.[1][17] It is believed to interfere with the parasite's detoxification of heme by forming toxic complexes with ferriprotoporphyrin IX, leading to membrane damage and parasite death.[1][18] Understanding this helps in interpreting results; for instance, since it targets growing parasites, assays are typically run on asynchronous or ring-stage synchronized cultures over a 72-hour period to allow for parasite maturation.
Q2: What are the critical parameters to control in a this compound in vitro sensitivity assay?
Based on established protocols and the known challenges with this compound, the following parameters are critical for reproducibility.
| Parameter | Recommended Specification | Rationale for Control | Authoritative Source |
| Parasite Stage | Asynchronous or tightly synchronized ring-stage | Ensures that the drug is tested against the growing stages of the parasite life cycle. | WWARN[16] |
| Initial Parasitemia | 0.5% - 1.0% | Provides a sufficient dynamic range for the assay readout (e.g., SYBR Green I fluorescence). | WWARN[15][19] |
| Hematocrit | 1.5% - 2.0% | Standardized red blood cell concentration is crucial for consistent parasite growth. | WWARN[15] |
| Culture Medium | RPMI-1640 with L-glutamine, HEPES, hypoxanthine | Standard medium for P. falciparum culture. | WWARN[20], Fidock et al.[21] |
| Serum/Supplement | 10% Human Serum or 0.5% Albumax I | Critical for parasite growth; must be consistent due to high protein/lipid binding of this compound. | Fidock et al.[21], Basco et al.[9] |
| Final Solvent Conc. | < 0.5% (e.g., Methanol, DMSO) | High solvent concentrations can be toxic to parasites and affect the IC50 value. | BenchChem[11] |
| Incubation Time | 72 hours | Allows for at least one full cycle of parasite replication, necessary to observe growth inhibition. | WWARN[16] |
| Gas Mixture | 5% CO₂, 5% O₂, 90% N₂ | Essential for maintaining the low-oxygen environment required for parasite viability. | Fidock et al.[21] |
Q3: Is there known cross-resistance between this compound and other antimalarials?
Yes, studies have investigated cross-resistance patterns. A significant positive correlation has been found between the in vitro activities of mefloquine and this compound, suggesting a degree of cross-resistance.[22][23] Conversely, some studies have shown a negative correlation between chloroquine and this compound, where chloroquine-resistant isolates were found to be more susceptible to this compound.[22] This is important when selecting parasite strains for your experiments; using both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains can provide a more comprehensive profile of your compound's activity.
Part 3: Experimental Protocols & Visualizations
Standard Protocol: SYBR Green I-Based Assay for this compound IC50 Determination
This protocol is adapted from methodologies established by WWARN and is widely used for its reliability and throughput.[15][16][24]
1. Preparation of Drug Plates:
- Prepare a 1 mg/mL stock solution of this compound HCl in 100% methanol.
- Perform a serial dilution series in complete culture medium (without erythrocytes) in a separate 96-well dilution plate.
- Transfer 25 µL of each drug dilution to the final 96-well black, clear-bottom assay plate in triplicate. Include drug-free wells (negative control) and a reference drug.
2. Parasite Culture Preparation:
- Use a culture of P. falciparum (e.g., 3D7 or Dd2 strain) with a starting parasitemia of ~0.5-1% (predominantly ring stages) and a final hematocrit of 2%.
- Add 225 µL of the parasite culture to each well of the assay plate containing the pre-dispensed drug dilutions.
- Include control wells with uninfected erythrocytes for background fluorescence measurement.
3. Incubation:
- Place the plate in a modular incubation chamber, flush with the appropriate gas mixture (5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 72 hours.
4. Lysis and Staining:
- Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
- After 72 hours, carefully remove 200 µL of the supernatant from each well.
- Add 100 µL of the prepared lysis buffer to each well.
- Seal the plate, protect it from light, and incubate at room temperature for at least 1 hour (or overnight at 4°C).
5. Data Acquisition and Analysis:
- Read the fluorescence on a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
- Subtract the background fluorescence from all readings.
- Normalize the data against the drug-free control (100% growth).
- Calculate the IC50 value by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).[25]
Visual Workflow for this compound IC50 Assay
Caption: Interconnected factors contributing to this compound IC50 variability.
References
- This compound: Uses, Mechanism of Action, Side Effects & Current St
- Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy - ASM Journals. (2016). [Link]
- Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. PubMed. (2016). [Link]
- This compound | C26H30Cl2F3NO | CID 37393. PubChem - NIH. [Link]
- This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- Determination of physicochemical properties of this compound. PubMed. (1998). [Link]
- WWARN procedure: Preparation of complete medium for malaria cultures v1.2. WWARN. (2011). [Link]
- This compound. Wikipedia. [Link]
- World Antimalarial Resistance Network (WWARN) II: In vitro antimalarial drug susceptibility. PubMed Central. (2008). [Link]
- HALFAN.
- P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN. [Link]
- In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. PubMed. (1992). [Link]
- Preparation and in vitro evaluation of solid dispersions of this compound. PubMed. (2007). [Link]
- The effects of serum lipids on the in vitro activity of lumefantrine and atovaquone against Plasmodium falciparum. PubMed Central. (2011). [Link]
- The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum. PubMed. (1993). [Link]
- In Vitro Activity of this compound and its Relationship to other Standard Antimalarial Drugs against African Isolates and Clones of Plasmodium Falciparum. The American Journal of Tropical Medicine and Hygiene. (1992). [Link]
- Formulation and In VitroEvaluation of this compound Solid Dispersions. IJPPR. (2023). [Link]
- In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central. (1998). [Link]
- In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa). PubMed. (1998). [Link]
- In vitro sensitivity of southern African isolates of Plasmodium falciparum to this compound. PubMed. (1993). [Link]
- Determination of physicochemical properties of this compound.
- Clinical efficacy and pharmacokinetics of micronized this compound for the treatment of acute uncomplicated falciparum malaria in nonimmune p
- Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent this compound.
- Antimalarial Drug Sensitivity Profile of Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I in vitro Assay and Molecular Analysis. NIH. (2005). [Link]
- The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum. SciSpace. (1993). [Link]
- In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera. PubMed. (1998). [Link]
- Antimalarial drug susceptibility testing of Plasmodium falciparum in Thailand using a microdilution radioisotope method. PubMed. (1982). [Link]
- In Vitro Culture and Drug Sensitivity Assay ofPlasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology. (1998). [Link]
- Clinical efficacy and pharmacokinetics of micronized this compound for the treatment of acute uncomplicated.
- Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. PubMed. (1996). [Link]
- This compound preparing method.
- Problems with IC50 determination - cell viability over 100 %. How can I handle this?.
- Antimalarial drug discovery: efficacy models for compound screening. Fidock et al. [Link]
- In vitro activity of the enantiomers of mefloquine, this compound and enpiroline against Plasmodium falciparum. PubMed Central. (1992). [Link]
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. PubMed Central. (2021). [Link]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. (2025). [Link]
- In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect. PLOS One. (2021). [Link]
Sources
- 1. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pediatriconcall.com [pediatriconcall.com]
- 3. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and in vitro evaluation of solid dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antimalarial drug this compound is bound mainly to low and high density lipoproteins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The effects of serum lipids on the in vitro activity of lumefantrine and atovaquone against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. iddo.org [iddo.org]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. amberlife.in [amberlife.in]
- 19. Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iddo.org [iddo.org]
- 21. mmv.org [mmv.org]
- 22. In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antimalarial Drug Sensitivity Profile of Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I in vitro Assay and Molecular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
How to select the appropriate vehicle for Halofantrine administration in mice
Welcome to the technical support guide for the administration of Halofantrine in murine models. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and delivering this challenging compound. Given this compound's physicochemical properties, selecting an appropriate vehicle is paramount to achieving reproducible, reliable, and meaningful experimental results. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: The Core Challenge: Understanding this compound
Q: Why is this compound so difficult to formulate for in vivo studies?
A: The primary challenge stems from this compound's fundamental physicochemical properties. It is a highly lipophilic (fat-loving) molecule with a high partition coefficient (Log P), experimentally determined to be in the range of 3.20-3.26[1][2]. Concurrently, it is practically insoluble in water and aqueous buffers like phosphate buffer solution (pH 7.4)[1][2][3]. This combination places this compound into the Biopharmaceutics Classification System (BCS) Class II: high permeability but low solubility[4].
For researchers, this means two things:
-
Dissolution is the Rate-Limiting Step: The drug's absorption after oral administration is limited by how quickly and completely it can dissolve in the gastrointestinal fluids.
-
High Risk of Erratic Absorption: Poor solubility can lead to significant variability in absorption between individual animals, compromising the statistical power of your study[1][3][5].
Therefore, the vehicle's role is not merely to carry the drug but to fundamentally enhance its solubility or the uniformity of its suspension to ensure consistent and adequate bioavailability.
Section 2: Vehicle Selection Workflow
Q: How do I begin to select the right vehicle for my specific experiment?
A: The optimal vehicle depends entirely on your experimental goals. Before weighing any powders or mixing any solutions, you must first define the primary objective of your study. The choice for a single-dose pharmacokinetic (PK) study will differ from that for a multi-week efficacy study.
The following decision workflow provides a structured approach to vehicle selection.
Caption: Vehicle selection decision workflow.
Section 3: Comparative Analysis of Common Vehicles
Q: What are the pros and cons of the most common vehicle categories for this compound?
A: Each vehicle class offers a different balance of simplicity, solubilization capacity, and potential for biological interference. The following table provides a comparative summary.
| Vehicle Category | Example Formulation | Pros | Cons | Best Suited For |
| Aqueous Suspensions | 0.5-1% CMC + 0.1-0.2% Tween 80 in sterile water[6][7] | - Biologically inert, minimizing interference with study outcomes.- Simple and cost-effective to prepare.- Suitable for chronic studies[7]. | - Does not enhance intrinsic solubility.- Risk of particle aggregation and inconsistent dosing.- May provide lower bioavailability compared to other methods. | - Chronic efficacy and toxicology studies where minimizing vehicle effects is critical.- When a simple, well-characterized baseline is needed. |
| Lipid-Based Solutions | Corn oil, sesame oil, or specialized triglycerides[8][9] | - Significantly enhances oral absorption and bioavailability of lipophilic drugs like this compound[10][11].- Can promote lymphatic transport. | - Oils are not inert; they can have physiological effects (e.g., on metabolism, inflammation)[8][12].- Potential for toxicity, especially with repeated dosing[13].- Not suitable for IV administration. | - Single-dose or short-term PK/PD studies where maximizing exposure is the primary goal.- Investigating the effects of food/lipids on absorption. |
| Enabling Formulations | Self-Emulsifying Drug Delivery Systems (SEDDS), Co-solvents (PEG, Propylene Glycol)[14][15] | - Can dramatically increase solubility and bioavailability.- SEDDS form fine emulsions in the gut, improving absorption consistency[14]. | - More complex to develop and validate.- Excipients (surfactants, co-solvents) can have their own toxicity profiles[13][16].- May alter drug metabolism or transport (e.g., Cremophor can inhibit P-gp)[14]. | - Early-stage dose-range finding where achieving high exposure is necessary.- When other methods fail to provide adequate bioavailability. |
| Parenteral Formulations | DMSO, PEG 400, Dimethylacetamide (DMA)[17][18] | - Bypasses oral absorption for direct systemic administration (IV).- Essential for determining absolute bioavailability. | - High potential for toxicity and irritation (e.g., hemolysis, tissue necrosis)[13][17][19].- DMSO is an excellent solvent but its use in vivo is limited[20].- Should be used at the lowest effective concentration and volume. | - IV PK studies to establish clearance and volume of distribution.- Not recommended for routine efficacy studies unless required by the experimental model. |
Section 4: Standard Operating Protocols
Q: Can you provide a step-by-step protocol for preparing a standard this compound suspension?
A: Absolutely. This protocol describes the preparation of a well-documented vehicle for oral gavage of poorly soluble compounds. A workflow diagram is provided below for visualization.
Protocol: Preparation of 0.5% CMC / 0.1% Tween 80 Suspension
Materials:
-
This compound HCl powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, but recommended)
-
Analytical balance and weigh boats
-
Appropriate volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle:
-
Measure out 90% of the final required volume of sterile water into a beaker with a magnetic stir bar.
-
Gently heat the water to ~40-50°C to aid in the dispersion of CMC.
-
Slowly sprinkle 0.5 g of CMC for every 100 mL of final volume onto the vortex of the stirring water to prevent clumping.
-
Stir until the CMC is fully hydrated and the solution is clear (this may take 30-60 minutes).
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 for every 100 mL of final volume and stir to mix.
-
-
Incorporate this compound:
-
Accurately weigh the required amount of this compound powder. Note: It is good practice to micronize the powder with a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
Create a paste by adding a small amount (~1-2 mL) of the vehicle to the this compound powder and mixing thoroughly. This process, known as "wetting," is critical to prevent powder clumping.
-
Gradually add the paste to the bulk vehicle under constant stirring.
-
Use additional vehicle to rinse the mortar and ensure a complete transfer of the drug.
-
-
Homogenize and Finalize:
-
Transfer the mixture to a volumetric flask and add vehicle to reach the final desired volume.
-
For optimal results, homogenize the suspension using a rotor-stator or ultrasonic homogenizer. This will break down any remaining agglomerates and ensure a uniform particle size distribution.
-
Crucial QC Step: Before dosing, and after any period of storage, vigorously mix the suspension to ensure it is homogenous. Always keep the suspension under gentle agitation during the dosing procedure to prevent settling.
-
Caption: Workflow for preparing a this compound suspension.
Section 5: Troubleshooting Guide
Q: I am observing high variability in my PK data. Could the vehicle be the cause?
A: Yes, this is a classic sign of formulation-related issues with a BCS Class II compound. The most likely causes are:
-
Inhomogeneous Suspension: If the drug particles are not uniformly suspended, each animal may receive a different effective dose. Ensure you are stirring the suspension continuously during the entire dosing procedure.
-
Particle Settling: this compound is dense and can settle quickly. If there is a delay between drawing the dose into the syringe and administering it, settling can occur. Mix, draw, and dose promptly.
-
Interaction with Food: this compound absorption is significantly enhanced by the presence of fatty food[5]. Ensure that your animals are fasted or fed according to a strict, consistent schedule to normalize this variable.
-
Erratic GI Absorption: This is an inherent property of this compound[21]. If a simple suspension gives unacceptable variability, you may need to move to a lipid-based or SEDDS formulation to improve absorption consistency[14][15].
Q: My mice are showing signs of distress (e.g., weight loss, ruffled fur) after dosing. How do I determine if it's the drug or the vehicle?
A: This is a critical question that requires a "vehicle control" group in your study design.
-
Dose a control group of mice with the vehicle only , at the same volume and frequency as your drug-treated groups.
-
Monitor the vehicle-control group for the same signs of toxicity.
-
If the vehicle-control group shows distress, the vehicle is the likely culprit. Some vehicles, like corn oil or high concentrations of DMSO, can cause toxicity with repeated administration[13][17]. For example, studies have shown that corn oil can cause mortality and weight loss in mice after repeated instillations[13].
-
If the vehicle-control group is healthy, the toxicity is likely compound-related.
Always conduct a tolerability test of a new vehicle before initiating a large or long-term study[17][20].
Q: My this compound formulation is not stable and crashes out of solution/suspension quickly. What can I do?
A: This indicates that the vehicle does not have sufficient capacity to solubilize or suspend your target concentration of this compound.
-
For Suspensions: Increase the viscosity by moderately increasing the concentration of the suspending agent (e.g., CMC to 1%). Add a surfactant like Tween 80 if you haven't already, as it helps keep particles dispersed[6]. Ensure your particles are as small as possible (micronization).
-
For Solutions: You have exceeded the solubility limit. You must either lower the drug concentration or switch to a stronger solvent system. For example, if a simple oil solution fails, a more complex SEDDS formulation with a higher surfactant concentration may be required to maintain solubility upon dilution in the gut[14].
References
- Onyeji, C. O., & Govaender, R. (2009). Determination of physicochemical properties of this compound. African Journal of Pharmacy and Pharmacology, 3(8), 379-384. [Link]
- Agbo, M. O., Attama, A. A., & Kenechukwu, F. C. (2015). Determination of physicochemical properties of this compound.
- Attama, A. A., Kenechukwu, F. C., Onuigbo, E. B., & Nnamani, P. O. (2015). Formulation, in vitro and in vivo evaluation of this compound-loaded solid lipid microparticles.
- Kim, Y., Lee, S., & Kim, J. (2021). Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice. Toxicology and Environmental Health Sciences, 13(4), 317-327. [Link]
- Holm, R., Tønsberg, H., Jørgensen, E. B., Abedinpour, P., Farsad, S., & Müllertz, A. (2006). Influence of bile on the absorption of this compound from lipid-based formulations. European Journal of Pharmaceutics and Biopharmaceutics, 62(3), 261-267. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and bioavailability with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]
- Onyeji, C. O., & Govaender, R. (2009). Physicochemical properties of this compound hydrochloride. African Journal of Medicine and Medical Sciences, 38(1), 55-60. [Link]
- Viana, C. M., Ribeiro, M. H., & Alonso, M. J. (2004). Efficacy and Pharmacokinetics of Intravenous Nanocapsule Formulations of this compound in Plasmodium berghei-Infected Mice. Antimicrobial Agents and Chemotherapy, 48(4), 1222-1228. [Link]
- Mus, L. M., Denecker, G., Speleman, F., & Roman, B. I. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 13(2), e0192548. [Link]
- Singh, S., Shipra, & Gupta, U. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6393-6396. [Link]
- Mus, L. M., Denecker, G., Speleman, F., & Roman, B. I. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]
- Go, M. L., Ng, W. L., & Wong, K. P. (2000). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent this compound. International Journal of Pharmaceutics, 208(1-2), 177-186. [Link]
- Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2006). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. International Journal of Toxicology, 25(6), 499-513. [Link]
- Singh, S., Shipra, & Gupta, U. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]
- Narotsky, M. G., Pegram, R. A., & Kavlock, R. J. (1997). Effect of Dosing Vehicle on the Developmental Toxicity of Bromodichloromethane and Carbon Tetrachloride in Rats. Fundamental and Applied Toxicology, 40(1), 30-36. [Link]
- Khoo, S. M., Humberstone, A. J., Porter, C. J., & Charman, W. N. (1998). Formulation design and bioavailability assessment of lipidic self-emulsifying formulations of this compound. International Journal of Pharmaceutics, 167(1-2), 155-164. [Link]
- Holm, R., Tønsberg, H., Jørgensen, E. B., Abedinpour, P., Farsad, S., & Müllertz, A. (2006). Influence of bile on the absorption of this compound from lipid-based formulations. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
- Pooja, M., et al. (2023). Formulation and In VitroEvaluation of this compound Solid Dispersions. International Journal of Pharmaceutical and Phytopharmacological Research, 26(2), 315-331. [Link]
- Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]
- ResearchGate. (2014).
- Thackaberry, C. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1333-1346. [Link]
- Viana, C. M., Ribeiro, M. H., & Alonso, M. J. (2004). Efficacy and pharmacokinetics of intravenous nanocapsule formulations of this compound in Plasmodium berghei-infected mice. Antimicrobial Agents and Chemotherapy. [Link]
- Caliph, S. M., Charman, W. N., & Porter, C. J. (2000). Effect of short-, medium-, and long-chain fatty acid-based vehicles on the absolute oral bioavailability and intestinal lymphatic transport of this compound and assessment of mass balance in lymph-cannulated and non-cannulated rats. Journal of Pharmaceutical Sciences, 89(8), 1073-1084. [Link]
- Holm, R., Porter, C. J., Müllertz, A., Kristensen, H. G., & Charman, W. N. (2002). Structured triglyceride vehicles for oral delivery of this compound: examination of intestinal lymphatic transport and bioavailability in conscious rats. Pharmaceutical Research, 19(9), 1354-1361. [Link]
- Viana, C. M., Ribeiro, M. H., & Alonso, M. J. (2004). Efficacy and Pharmacokinetics of Intravenous Nanocapsule Formulations of this compound in Plasmodium berghei-Infected Mice.
- Puri, S. K., & Dutta, G. P. (2000). Modulation of this compound resistance after coadministration of this compound with diverse pharmacological agents in a rodent malaria model. Acta Tropica, 76(2), 173-180. [Link]
- Caliph, S. M., Charman, W. N., & Porter, C. J. (2000). Effect of short-, medium-, and long-chain fatty acid-based vehicles on the absolute oral bioavailability and intestinal lymphatic transport of this compound and assessment of mass balance in lymph-cannulated and non-cannulated rats.
- Han, S., Hu, L., Grung, B., & Porter, C. J. (2014). A Mouse Model to Evaluate the Impact of Species, Sex, and Lipid Load on Lymphatic Drug Transport. Pharmaceutical Research, 31(8), 2005-2017. [Link]
- Karbwang, J., & White, N. J. (1994). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 27(2), 104-119. [Link]
- Schuster, B. G., & Canfield, C. J. (1989). Preclinical studies with this compound. Parasitology Today, 5(1), 3-13. [Link]
- Singh, S. P., Jain, S., Pandey, S., Sharma, A., & Gaur, A. (2010).
- Gopinath, C., & Giddens, W. E. (2005). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 24(6), 441-447. [Link]
- Phillips, M. A., et al. (2017). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery, 16(8), 543-560. [Link]
- U.S. Food and Drug Administration. (2002). HALFAN (this compound hydrochloride) Tablets. [Link]
- Milton, K. A., Edwards, G., Ward, S. A., & Orme, M. L. (1994). Pharmacokinetics of an extended-dose this compound regimen in patients with malaria and in healthy volunteers. Antimicrobial Agents and Chemotherapy, 38(8), 1774-1778. [Link]
- Ene, C. A., & Orish, C. N. (2014). Biochemical Implication of Long Term Administration of this compound Hydrochloride (Halfan) on Estradiol Levels of Female Wistar Rats.
Sources
- 1. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Pharmacokinetics of Intravenous Nanocapsule Formulations of this compound in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of short-, medium-, and long-chain fatty acid-based vehicles on the absolute oral bioavailability and intestinal lymphatic transport of this compound and assessment of mass balance in lymph-cannulated and non-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structured triglyceride vehicles for oral delivery of this compound: examination of intestinal lymphatic transport and bioavailability in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation design and bioavailability assessment of lipidic self-emulsifying formulations of this compound | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and pharmacokinetics of intravenous nanocapsule formulations of this compound in Plasmodium berghei-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 21. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Halofantrine Solid Dispersion Formulations
Welcome to the technical support center for optimizing solid dispersion formulations of Halofantrine. This guide is designed for researchers, scientists, and drug development professionals actively working to enhance the solubility and bioavailability of this challenging antimalarial agent. This compound, a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by high lipophilicity and extremely low aqueous solubility, making its oral absorption erratic and food-dependent.[1][2] Solid dispersion technology offers a robust strategy to overcome these limitations by dispersing this compound in a hydrophilic polymer matrix at a molecular level.[3][4][5]
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of this compound solid dispersions.
Q1: Why is solid dispersion a suitable technique for this compound?
A1: Solid dispersion is an effective technique for improving the dissolution and absorption of poorly water-soluble drugs like this compound for several key reasons:[5]
-
Amorphization: It converts the crystalline, low-energy form of this compound into a higher-energy amorphous state.[6][7] This amorphous form does not need to overcome the crystal lattice energy during dissolution, leading to faster and more extensive dissolution.[6]
-
Increased Surface Area: By dispersing the drug at a molecular level within a hydrophilic carrier, the effective surface area available for dissolution is dramatically increased.[5]
-
Improved Wettability: The hydrophilic polymer carrier enhances the wettability of the hydrophobic this compound particles, facilitating better contact with the dissolution medium.[7]
-
Supersaturation: Solid dispersions can generate and maintain a supersaturated state of the drug in the gastrointestinal fluid, which enhances the driving force for absorption.[8]
Q2: What are the first-choice polymers for formulating a this compound solid dispersion?
A2: The selection of a polymer is critical and depends on the drug's properties and the chosen manufacturing method. For this compound, commonly used and effective polymers include:
-
Polyvinylpyrrolidone (PVP): Grades like PVP K-30 are widely used due to their excellent ability to form amorphous solid solutions and inhibit drug crystallization.[9]
-
Hydroxypropyl Methylcellulose (HPMC): HPMC is a versatile polymer that can also inhibit crystallization and is suitable for both spray drying and hot-melt extrusion.[9][10]
-
Polyethylene Glycol (PEG): PEGs, such as PEG 6000, have been successfully used to formulate this compound solid dispersions, showing a significant improvement in bioavailability.[11]
-
Copolymers: Polymers like copovidone (PVP/VA) and Soluplus® offer a good balance of properties, including strong intermolecular interactions with the drug and the ability to maintain supersaturation.[9][10]
A comparison of commonly used polymers is presented in the table below.
| Polymer | Common Grades | Key Advantages for this compound | Potential Challenges |
| PVP | K12, K30, K90 | High glass transition temperature (Tg), good solubilizer, inhibits crystallization.[9] | Can be hygroscopic, potentially affecting physical stability. |
| HPMC | E3, E5, E15 | Good crystallization inhibitor, forms strong hydrogen bonds.[9][10] | Higher viscosity in solution can be challenging for spray drying. |
| PEG | 4000, 6000, 8000 | Low melting point suitable for melt methods, enhances wettability.[9][11] | Can be semi-crystalline, potentially inducing drug crystallization. |
| Copovidone | VA64 | Good solubility in organic solvents, excellent for spray drying.[9][10] | Lower Tg compared to high molecular weight PVPs. |
| Soluplus® | - | Amphiphilic nature can act as a surfactant, good for HME.[9][10] | May have a plasticizing effect on the formulation. |
Q3: Which manufacturing method is better for this compound: spray drying or hot-melt extrusion (HME)?
A3: Both spray drying and HME are viable methods, and the choice depends on the thermal stability of this compound and the desired final particle properties.
-
Spray Drying: This technique is ideal for thermally sensitive compounds as it involves rapid solvent evaporation at a controlled temperature.[12] It typically produces small, porous particles with a large surface area, which can further enhance the dissolution rate.[13]
-
Hot-Melt Extrusion (HME): HME is a solvent-free process, making it more environmentally friendly and cost-effective.[14] It is suitable for thermally stable drugs. Given that this compound's melting point is around 250°C, HME is a feasible option provided the processing temperature is carefully controlled to prevent degradation.
Q4: What are the critical quality attributes (CQAs) to monitor for a this compound solid dispersion?
A4: The key CQAs that determine the performance and stability of a this compound solid dispersion are:
-
Drug Content and Uniformity: Ensures consistent dosing.
-
Amorphous State: The absence of crystallinity is paramount for solubility enhancement. This is typically confirmed using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[15][16][17]
-
In-vitro Dissolution Rate and Extent: This is a key performance indicator, demonstrating the formulation's ability to enhance solubility.
-
Physical Stability: The formulation must remain amorphous over its shelf life. Stability studies under accelerated conditions (e.g., high temperature and humidity) are crucial to assess the risk of recrystallization.[3][11]
-
Glass Transition Temperature (Tg): A single Tg for the solid dispersion, as measured by DSC, indicates a homogenous, molecularly mixed system.[17]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the development of this compound solid dispersions.
Issue 1: Low Dissolution Rate or Incomplete Drug Release
Q: My this compound solid dispersion shows a better dissolution profile than the pure drug, but it's still not achieving the desired release rate or extent. What could be the cause and how can I fix it?
A: Potential Causes & Solutions:
-
Incomplete Amorphization or Presence of Residual Crystallinity: Even small amounts of crystalline drug can act as seeds for recrystallization, significantly hindering dissolution.[15][16]
-
Troubleshooting Steps:
-
Re-evaluate with High-Sensitivity Techniques: Standard PXRD may not detect low levels of crystallinity (typically <5%).[15][16] Consider using more sensitive techniques like solid-state NMR or Transmission Electron Microscopy (TEM).[15][16][17]
-
Optimize Process Parameters:
-
For Spray Drying: Increase the inlet temperature or decrease the feed rate to ensure complete solvent evaporation.[12]
-
For HME: Increase the screw speed or processing temperature (while monitoring for degradation) to improve mixing and ensure complete melting of the drug.
-
-
Increase Polymer Ratio: A higher polymer-to-drug ratio can better stabilize the amorphous drug and prevent nucleation.
-
-
-
Phase Separation During Dissolution (the "Parachute Effect" Failure): The formulation may initially release the drug into a supersaturated state, but the drug then rapidly precipitates out of solution before it can be absorbed.[8] This can be due to insufficient crystallization inhibition by the polymer in the dissolution medium.
-
Troubleshooting Steps:
-
Incorporate a Crystallization Inhibitor: Consider adding a secondary polymer with strong crystallization-inhibiting properties, such as HPMC or a cellulosic derivative, to your formulation.[18]
-
Use a Polymer with Surfactant-like Properties: Polymers like Soluplus® or Vitamin E TPGS can help maintain the drug in a solubilized state.[9][11]
-
Optimize Dissolution Medium: Ensure the dissolution medium and conditions (e.g., pH, presence of surfactants) are biorelevant to better predict in-vivo performance.
-
-
-
Poor Wettability of the Solid Dispersion Powder: If the powder agglomerates or floats on the surface of the dissolution medium, it indicates poor wettability.
-
Troubleshooting Steps:
-
Incorporate a Surfactant: Adding a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate) to the formulation can significantly improve wettability.[19]
-
Particle Size Reduction: Milling the solid dispersion powder can increase the surface area and improve wetting, although this should be done carefully to avoid inducing recrystallization.[13]
-
-
Issue 2: Physical Instability and Recrystallization During Storage
Q: My freshly prepared amorphous this compound solid dispersion looks great, but after a few weeks in storage, I see crystalline peaks appearing in my PXRD analysis. What's causing this instability?
A: Potential Causes & Solutions:
-
Low Glass Transition Temperature (Tg): A low Tg (generally below 50°C) indicates high molecular mobility, which can lead to recrystallization over time, especially at elevated storage temperatures.
-
Troubleshooting Steps:
-
Select a Polymer with a Higher Tg: Switch to a polymer with a higher intrinsic Tg, such as a higher molecular weight grade of PVP.
-
Increase Drug Loading (with caution): In some cases, increasing the drug loading can increase the Tg of the mixture, but this must be balanced against the risk of supersaturation and phase separation.
-
Ternary Solid Dispersions: Incorporating a third component with a high Tg can sometimes elevate the overall Tg of the system.
-
-
-
Hygroscopicity and Water-Induced Plasticization: Many hydrophilic polymers are hygroscopic. Absorbed water can act as a plasticizer, lowering the Tg of the solid dispersion and increasing molecular mobility, which facilitates recrystallization.
-
Troubleshooting Steps:
-
Control Storage Conditions: Store the solid dispersion in a desiccator or with a desiccant to minimize moisture exposure.
-
Select a Less Hygroscopic Polymer: Consider polymers like HPMCAS, which are known for their lower hygroscopicity.[9][10]
-
Incorporate a Moisture Scavenger: In some cases, a small amount of an excipient that preferentially absorbs water can be added to the formulation.
-
-
-
Drug-Polymer Immiscibility or Unfavorable Interactions: For a stable amorphous system, the drug and polymer should be miscible and ideally have favorable interactions (e.g., hydrogen bonding) that stabilize the amorphous state.[20]
-
Troubleshooting Steps:
-
FTIR Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to look for shifts in characteristic peaks (e.g., carbonyl, hydroxyl groups) that would indicate hydrogen bonding between this compound and the polymer.[3][15] The absence of such interactions may suggest a less stable system.
-
Screen Different Polymers: Experiment with a range of polymers from different chemical classes to find one with better miscibility and interaction potential with this compound.
-
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method for preparing a this compound-PVP K30 solid dispersion.
Materials:
-
This compound
-
PVP K30
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a 1:3 drug-to-polymer ratio. Dissolve both components in a minimal amount of methanol in a round-bottom flask by sonicating or stirring until a clear solution is obtained.[4]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C and apply a vacuum. Rotate the flask to ensure even drying and prevent film formation on one side. Continue evaporation until all the solvent is removed.
-
Secondary Drying: Scrape the resulting solid from the flask and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Sizing and Storage: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 100-mesh) to ensure uniformity. Store the final product in a tightly sealed container with a desiccant at room temperature.
Caption: Workflow for preparing solid dispersions via solvent evaporation.
Protocol 2: Characterization of this compound Solid Dispersions
This section outlines the key analytical techniques for characterizing the prepared solid dispersions.
A. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the physical state (crystalline or amorphous) and the glass transition temperature (Tg).
-
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the melting point of this compound (e.g., 270°C).
-
Interpretation: The absence of a sharp endothermic peak corresponding to the melting of this compound indicates an amorphous state.[17][21] A single, step-like change in the baseline indicates the glass transition (Tg) of a homogenous solid dispersion.[17]
-
B. Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the amorphous nature of the solid dispersion.
-
Procedure:
C. In-Vitro Dissolution Testing
-
Purpose: To evaluate the enhancement in the dissolution rate of this compound from the solid dispersion.
-
Procedure:
-
Use a USP Type II (paddle) dissolution apparatus.
-
The dissolution medium should be 900 mL of a biorelevant medium, such as 0.1 N HCl or a phosphate buffer (pH 6.8) containing a surfactant (e.g., 0.5% SLS) to ensure sink conditions.[4]
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 RPM.
-
Add a quantity of solid dispersion equivalent to a specific dose of this compound to each vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace the volume with fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.[3]
-
Caption: Decision tree for troubleshooting low dissolution rates.
References
- Craig, D. Q. M. (2002). The mechanisms of drug release from solid dispersions in water-soluble polymers. International Journal of Pharmaceutics, 231(2), 131-144.
- Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Stabilization, Biopharmaceutical Performance, and Acknowledgment to Scale-up. Journal of Pharmaceutical Sciences, 105(9), 2527-2544.
- Lim, L. Y., & Go, M. L. (2000). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent this compound. European Journal of Pharmaceutical Sciences, 10(1), 17-28.
- Nair, A. R., Lakshman, Y. D., Anand, V. S. K., & Murthy, V. (2020). Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology. AAPS PharmSciTech, 21(8), 309.
- Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Insoluble Polymers in Solid Dispersions for Improving Bioavailability of Poorly Water-Soluble Drugs. Molecules, 24(15), 2755.
- Bee, T. (2011). Using Polymers To Improve Drug Formulations. Pharmaceutical Technology.
- Purohit, R. (2022). Release Mechanisms of Amorphous Solid Dispersions. Purdue University Graduate School.
- Corrigan, O. I. (1985). Mechanisms of Dissolution of Fast Release Solid Dispersions. Drug Development and Industrial Pharmacy, 11(2-3), 697-724.
- SciSpace. (2002). The mechanisms of drug release from solid dispersions in water-soluble polymers.
- Corrigan, O. I. (1985). Mechanisms of dissolution of fast release solid dispersions. Drug development and industrial pharmacy, 11(2-3), 697-724.
- ResearchGate. (2000). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent this compound.
- Muankaew, C., & Loftsson, T. (2018). Preparation and in vitro evaluation of solid dispersions of this compound. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(4), 188-194.
- Atef, E., & Belmonte, A. A. (2008). The formulation of this compound as either non-solubilizing PEG 6000 or solubilizing lipid based solid dispersions: physical stability and absolute bioavailability assessment. European Journal of Pharmaceutical Sciences, 35(3), 219-228.
- Brown, C., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 1879-1890.
- Catalent. (n.d.). Advanced Troubleshooting for Spray Drying of Pharmaceuticals.
- Pooja, M., & Jyothi, P. (2023). Formulation and In VitroEvaluation of this compound Solid Dispersions. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-8.
- Ullah, I., et al. (2017). Preparation and Characterization of Solid Dispersions of Artemether by Freeze-Dried Method. BioMed Research International.
- Brown, C. J., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular pharmaceutics, 18(5), 1879–1890.
- ResearchGate. (n.d.). Dissolution profiles of this compound HCl and binary systems with...
- Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
- Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets.
- ResearchGate. (2013). Is DSC analysis of solid dispersion needed? Or is FTIR and XRD sufficient?.
- Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions.
- Onyeji, C. O., & Adebayo, A. S. (2001). Determination of physicochemical properties of this compound. West African journal of pharmacy, 15(1), 35-39.
- Pharmaceutical Sciences. (2024). A Review of Formulation and Process Considerations for Achieving Stability in Solid Dispersions Produced via the Spray Drying Technique.
- European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions.
- Tran, T. H., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132.
- Indian Journal of Pharmaceutical Sciences. (2019). Bioavailability Enhancement of Artemether and Lumefantrine by Improving Solubility and Dissolution Rate using Solid Dispersion Technique.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and in vitro evaluation of solid dispersions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Item - Release Mechanisms of Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. The formulation of this compound as either non-solubilizing PEG 6000 or solubilizing lipid based solid dispersions: physical stability and absolute bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pharmtech.com [pharmtech.com]
- 14. The mechanisms of drug release from solid dispersions in water-soluble polymers. (2002) | Duncan Q.M. Craig | 1025 Citations [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crystalpharmatech.com [crystalpharmatech.com]
- 18. mdpi.com [mdpi.com]
- 19. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 20. pharmtech.com [pharmtech.com]
- 21. researchgate.net [researchgate.net]
- 22. Preparation and Characterization of Solid Dispersions of Artemether by Freeze-Dried Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Labyrinth of Antimalarial Resistance: A Comparative Guide to Halofantrine and Mefloquine
In the relentless battle against resistant Plasmodium falciparum, the strategic selection of therapeutic agents is paramount. This guide provides an in-depth, evidence-based comparison of two potent antimalarials, Halofantrine and Mefloquine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to dissect the nuances of their efficacy, the molecular underpinnings of resistance, and the practical methodologies for their evaluation. Our objective is to equip you with the critical knowledge to inform your research and development endeavors in the crucial fight against multidrug-resistant malaria.
Introduction: The Shifting Landscape of Malaria Therapeutics
The emergence and spread of P. falciparum resistance to frontline antimalarial drugs pose a significant threat to global public health.[1][2][3] this compound and Mefloquine, both quinine-related aminoalcohols, were developed as vital alternatives to combat chloroquine-resistant strains.[1][4][5] Both drugs have demonstrated remarkable efficacy against the pathogenic intraerythrocytic stages of the parasite, characterized by rapid action and prolonged therapeutic effects.[4] However, the specter of resistance looms over these agents as well, necessitating a thorough understanding of their comparative strengths and weaknesses. This guide will delve into the critical aspects that define their roles in the current and future antimalarial arsenal.
Mechanisms of Action and the Specter of Cross-Resistance
While the precise mechanisms of action for amino-alcohols like this compound and Mefloquine are not fully elucidated, they are believed to interfere with heme detoxification within the parasite's digestive vacuole, a pathway distinct from that of chloroquine.[6][7]
A critical concern in the clinical application of these drugs is the well-documented phenomenon of cross-resistance.[8][9] Studies have demonstrated that parasites selected for Mefloquine resistance exhibit a concurrent increase in resistance to this compound.[8][10] This cross-resistance is strongly linked to the amplification and overexpression of the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes the P-glycoprotein homolog 1 (Pgh1) transporter located on the parasite's digestive vacuole membrane.[10][11] Increased expression of Pgh1 is thought to enhance the efflux of these drugs from their site of action.
Below is a diagram illustrating the proposed mechanism of resistance mediated by the pfmdr1 gene.
Sources
- 1. iddo.org [iddo.org]
- 2. Antimalarial drug susceptibility testing of Plasmodium falciparum in Thailand using a microdilution radioisotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencebiology.org [sciencebiology.org]
- 4. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 5. An improved nucleic acid extraction method from dried blood spots for amplification of Plasmodium falciparum kelch13 for detection of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Extraction by QIAamp DNA Mini Kit | Infectious Diseases Data Observatory [iddo.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid method for DNA Isolation from blood, dried blood spots and rapid diagnosis test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
- 11. Assessment of Plasmodium falciparum anti-malarial drug resistance markers in pfcrt and pfmdr1 genes in isolates from Honduras and Nicaragua, 2018–2021 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Halofantrine and Chloroquine Efficacy Against Plasmodium falciparum Isolates
For Distribution To: Researchers, scientists, and drug development professionals in parasitology and infectious diseases.
This guide provides an in-depth, objective comparison of the in vitro performance of two historically significant antimalarial compounds, Halofantrine and Chloroquine, against various isolates of Plasmodium falciparum. The content herein is synthesized from established experimental data and is intended to offer both practical methodological guidance and a nuanced understanding of the relative potencies and resistance profiles of these drugs. We will delve into the mechanistic underpinnings of their actions, the rationale behind specific experimental designs for their evaluation, and a quantitative comparison of their efficacy.
Introduction: Two distinct chemical classes targeting a common foe
Malaria, caused by parasites of the genus Plasmodium, remains a formidable global health challenge, largely due to the parasite's remarkable ability to develop resistance to chemotherapy. P. falciparum is responsible for the most severe form of the disease. Historically, Chloroquine, a 4-aminoquinoline, was the cornerstone of malaria treatment due to its safety, affordability, and high efficacy.[1] However, the widespread emergence of Chloroquine-resistant (CQR) strains has severely compromised its utility.[1][2] This crisis prompted the development of alternative therapies, including this compound, a phenanthrene methanol compound, which was shown to be effective against multidrug-resistant P. falciparum.[3][4][5]
Understanding the comparative efficacy and the interplay of resistance mechanisms between these two drugs is crucial for both epidemiological surveillance and the strategic development of new antimalarial agents. This guide will focus on the in vitro methodologies used to assess and compare their activity, providing a framework for rigorous and reproducible research.
Mechanism of Action: A Tale of Two Pathways
The primary site of action for both Chloroquine and this compound is the parasite's acidic digestive vacuole (DV). During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[6][7]
-
Chloroquine (CQ): As a weak base, Chloroquine accumulates to high concentrations within the acidic DV.[2][8] Its primary mechanism involves binding to heme, preventing its polymerization into hemozoin.[2][7][9] The resulting accumulation of free heme is highly toxic to the parasite, leading to membrane damage and cell death.[6]
-
This compound (HF): The mechanism of this compound is thought to be similar to that of other phenanthrene methanols like quinine and mefloquine.[3][10] It is also believed to interfere with heme detoxification by forming toxic complexes with ferriprotoporphyrin IX, thereby damaging the parasite's membranes.[3][11] Some evidence also suggests it may bind to plasmepsin, a hemoglobin-degrading enzyme.[10]
The Basis of Resistance
Resistance to these compounds is mediated by distinct, yet functionally related, mechanisms that limit drug accumulation at the target site.
-
Chloroquine Resistance (CQR): The primary determinant of CQR is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the membrane of the digestive vacuole.[1][6][12] These mutations, particularly the K76T substitution, enable the PfCRT protein to actively transport protonated Chloroquine out of the DV, reducing its concentration and allowing hemozoin formation to proceed.[6][13]
-
This compound Resistance: While less definitively characterized, resistance to this compound has been documented.[14][15] Studies have shown that resistance can be selected for in vitro and that there is a significant positive correlation between the IC50 values of Mefloquine and this compound, suggesting a potential for cross-resistance.[16][17][18] This is often linked to mutations or changes in the expression of the P. falciparum multidrug resistance 1 (PfMDR1) gene, another transporter on the DV membrane.[12]
Experimental Design: In Vitro Susceptibility Testing
To quantitatively compare the efficacy of this compound and Chloroquine, standardized in vitro susceptibility assays are employed. The goal is to determine the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50% compared to a drug-free control. The choice of assay depends on factors like throughput, cost, and the specific biological question.
Below is a generalized workflow for assessing antimalarial drug susceptibility. The causality behind key steps is explained to underscore the principles of a self-validating protocol.
Diagram: General Workflow for In Vitro Antimalarial Susceptibility Assay
Caption: Mechanisms of action and resistance for Chloroquine and this compound.
Conclusion
In vitro comparative analysis reveals that while both Chloroquine and this compound target the heme detoxification pathway in P. falciparum, they exhibit profoundly different efficacy profiles against resistant parasites. This compound maintains potent activity against Chloroquine-resistant isolates, demonstrating a lack of cross-resistance and even a degree of collateral sensitivity. [5][17][18]The methodologies described herein, particularly the SYBR Green I and pLDH assays, provide robust, scalable platforms for monitoring drug susceptibility and screening new compounds. However, it is imperative for researchers to interpret in vitro data within the broader context of pharmacokinetics, toxicity, and clinical efficacy to guide meaningful drug development and deployment strategies.
References
- Chinappi, M., Via, A., Marcatili, P., & Tramontano, A. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE. [Link]
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. [Link]
- Garin, J. P., et al. (1998). In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa). PubMed. [Link]
- Oduola, A. M., et al. (1993). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
- Fidock, D. A., et al. (2000).
- Pradines, B., et al. (1992). In Vitro Activity of this compound and its Relationship to other Standard Antimalarial Drugs against African Isolates and Clones of Plasmodium Falciparum. The American Journal of Tropical Medicine and Hygiene. [Link]
- Baudon, D., et al. (1993). Type RI resistance to this compound in West Africa. PubMed. [Link]
- Amber Lifesciences. (2025).
- Sullivan, D. J., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. PubMed. [Link]
- Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy. [Link]
- Summers, R. L., et al. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter.
- Conrad, M. D., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. [Link]
- Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. [Link]
- PubChem. This compound.
- Wikipedia. Chloroquine. Wikipedia. [Link]
- Smilkstein, M., et al. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy. [Link]
- Pradines, B., et al. (1992). In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. PubMed. [Link]
- Makler, M. T., & Hinrichs, D. J. (1993). Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity. The American Journal of Tropical Medicine and Hygiene. [Link]
- WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure. [Link]
- Ekvall, H. (1987). Plasmodium falciparum in vitro schizont maturation tests in Mozambique are not improved by removing immune parasite carriers' plasma. PubMed. [Link]
- D'Alessandro, S., et al. (2015). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. PubMed. [Link]
- D'Alessandro, S., et al. (2015). Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy. [Link]
- Quashie, N. B., et al. (2013). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. Malaria Journal. [Link]
- Koech, D. K. (1999). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. University of Nairobi DSpace Repository. [Link]
- Makler, M. T., et al. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. PubMed. [Link]
- Wikipedia. This compound. Wikipedia. [Link]
- Sullivan, D. J., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. PMC. [Link]
- Pediatric Oncall. This compound. Drug Index. [Link]
- Karbwang, J., et al. (1994). Efficacy and tolerance of extended-dose this compound for drug-resistant falciparum malaria in Thailand. PubMed. [Link]
- Amaratunga, C., et al. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Microbiology Spectrum. [Link]
- Vathsala, P. G., et al. (2018). Drug susceptibility testing methods of antimalarial agents. PMC. [Link]
- Anvikar, A. R., et al. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. Indian Journal of Medical Research. [Link]
- Taylor & Francis Online. Schizont – Knowledge and References. Taylor & Francis. [Link]
- ResearchGate. (2011). Antimalarial activity of compounds by schizont maturation assay against chloroquine sensitive (CS) and chloroquine resistant (CR) strains of P. falciparum.
- Aubouy, A., et al. (2003). In vitro activity of chloroquine, quinine, mefloquine and this compound against Gabonese isolates of Plasmodium falciparum. PubMed. [Link]
- ter Kuile, F., et al. (1993). This compound versus mefloquine in treatment of multidrug-resistant falciparum malaria. The Lancet. [Link]
- ResearchGate. (2015). In vitro susceptibility of Plasmodium falciparum isolates to anti-malarial drugs.
- ResearchGate. (2012). Inhibition assay of P. falciparum schizont maturation after chloroquine or artesunate treatment.
- Claser, C., et al. (2016). Ex Vivo Maturation Assay for Testing Antimalarial Sensitivity of Rodent Malaria Parasites. Antimicrobial Agents and Chemotherapy. [Link]
- Mohanty, S., et al. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]
- Hii, J., et al. (1997). In vitro susceptibility of Plasmodium falciparum to four antimalarial drugs in the Central Province of Papua New Guinea. PubMed. [Link]
- Centers for Disease Control and Prevention. (2025). Malaria. CDC Yellow Book. [Link]
- Aubouy, A., et al. (2003). In vitro activity of chloroquine, quinine, mefloquine and this compound against Gabonese isolates of Plasmodium falciparum.
- Bryson, H. M., & Goa, K. L. (1992). This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential. PubMed. [Link]
- Basco, L. K., et al. (1995). In vitro activity of antimalarials against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon. The American Journal of Tropical Medicine and Hygiene. [Link]
- Gazarini, M. L., et al. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. eScholarship. [Link]
Sources
- 1. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pediatriconcall.com [pediatriconcall.com]
- 5. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroquine - Wikipedia [en.wikipedia.org]
- 9. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. amberlife.in [amberlife.in]
- 12. annualreviews.org [annualreviews.org]
- 13. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 14. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Type RI resistance to this compound in West Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajtmh.org [ajtmh.org]
- 18. In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Ultrasensitive Detection of Halofantrine
This guide provides a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Halofantrine in pharmaceutical formulations. We will objectively compare its performance against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking a robust, sensitive, and efficient analytical method for this compound.
Introduction: The Need for Advanced this compound Analysis
This compound is a phenanthrene methanol antimalarial agent effective against multidrug-resistant Plasmodium falciparum.[1] However, its erratic absorption and potential for cardiotoxicity necessitate precise quantification in pharmaceutical dosage forms to ensure safety and efficacy.[1] The physicochemical properties of this compound, particularly its lipophilicity and poor aqueous solubility, present challenges for analytical method development.[2][3]
Existing methods, such as UV-Vis spectrophotometry and HPLC-UV, have served as foundational techniques for quality control. While reliable, they can lack the sensitivity and specificity required for low-dosage formulations or for detecting trace impurities. This guide introduces a novel UPLC-MS/MS method designed to overcome these limitations, offering superior performance in terms of speed, sensitivity, and selectivity.
The validation of this new method is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and accuracy of the generated data.[4]
Comparative Analysis of Analytical Methods
The choice of an analytical method is contingent on a balance of performance, efficiency, and the specific requirements of the analysis. Here, we compare the newly developed UPLC-MS/MS method with traditional HPLC-UV and UV-Vis spectrophotometry for this compound detection.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | New UPLC-MS/MS |
| Principle | Measurement of light absorption by the analyte in a solution. | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass-based detection. |
| Specificity | Low; susceptible to interference from excipients and degradation products. | Moderate to high; depends on chromatographic resolution. | Very high; based on parent and fragment ion masses. |
| Linearity Range | Narrower, typically in the µg/mL range. | Broader, suitable for a wider concentration range. | Widest, spanning from pg/mL to µg/mL. |
| Limit of Detection (LOD) | Higher, generally in the µg/mL range. | Lower than UV-Vis, typically in the ng/mL range. | Lowest, in the pg/mL range. |
| Limit of Quantitation (LOQ) | Higher, suitable for bulk drug analysis. | Lower than UV-Vis, suitable for formulation analysis. | Lowest, ideal for trace analysis and impurity profiling. |
| Accuracy (% Recovery) | 98-102% | 99-101% | 99.5-100.5% |
| Precision (%RSD) | < 2% | < 1.5% | < 1% |
| Analysis Time | Rapid (minutes per sample). | Moderate (10-20 minutes per sample). | Very rapid (2-5 minutes per sample). |
| Solvent Consumption | Low. | High. | Very low. |
Justification for the New UPLC-MS/MS Method: The data clearly indicates that the UPLC-MS/MS method offers significant advantages in specificity, sensitivity (LOD/LOQ), and speed. This makes it particularly suitable for high-throughput screening, analysis of low-dose formulations, and for studies requiring the detection of trace-level impurities or metabolites. The reduced solvent consumption also aligns with green chemistry principles.
Validation of the New UPLC-MS/MS Method
The validation of the new UPLC-MS/MS method was performed according to ICH Q2(R2) guidelines to establish its fitness for purpose.
Experimental Protocol: UPLC-MS/MS Method
Instrumentation: A Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 minutes, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transition: m/z 500.2 → 142.2 (Quantifier), m/z 500.2 → 456.2 (Qualifier)
Validation Parameters
The specificity of the method was evaluated by analyzing a blank (diluent), a placebo formulation, and a this compound-spiked placebo sample. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the high specificity of the method.
Linearity was assessed by preparing a series of this compound standard solutions over the concentration range of 1 ng/mL to 1000 ng/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) of >0.999.
Accuracy was determined by the standard addition method. Known amounts of this compound were added to a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated, which ranged from 99.5% to 100.5%, indicating excellent accuracy.
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution were performed on the same day for repeatability, and on three different days for intermediate precision. The relative standard deviation (%RSD) was found to be less than 1% for both, demonstrating high precision.
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.1 ng/mL. The LOQ, with a signal-to-noise ratio of 10:1, was established at 0.3 ng/mL.
The robustness of the method was assessed by introducing small, deliberate variations in the method parameters, including the flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The results showed no significant impact on the peak area or retention time, indicating the robustness of the method.
Visualizing the Validation Workflow and Comparative Performance
The following diagrams illustrate the validation workflow and the comparative advantages of the new UPLC-MS/MS method.
Caption: Validation workflow for the new UPLC-MS/MS method.
Caption: Comparative performance of analytical methods for this compound.
Conclusion
The newly developed and validated UPLC-MS/MS method for the determination of this compound demonstrates superior performance compared to traditional HPLC-UV and UV-Vis spectrophotometric methods. Its high sensitivity, specificity, accuracy, precision, and rapid analysis time make it an ideal choice for demanding applications in pharmaceutical quality control and research. The comprehensive validation ensures that the method is robust and reliable for its intended purpose.
References
- Onyeji, C O, and O O Adeyemo. “Determination of physicochemical properties of this compound.” African journal of medicine and medical sciences vol. 31,4 (2002): 319-22.
- International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023.
- Adegbolagun, O A et al. “Determination of physicochemical properties of this compound.” Tropical journal of pharmaceutical research vol. 6,3 (2007): 737-743.
Sources
Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Patterns Between Halofantrine, Mefloquine, and Quinine
For researchers and drug development professionals in the relentless fight against malaria, understanding the nuances of antimalarial resistance is paramount. The emergence of Plasmodium falciparum strains resistant to one drug often heralds a decreased efficacy of structurally or mechanistically related compounds—a phenomenon known as cross-resistance. This guide provides an in-depth, objective comparison of the cross-resistance patterns observed between three critical antimalarials: the quinoline methanols mefloquine and quinine, and the phenanthrene methanol halofantrine. Grounded in experimental data, this document elucidates the underlying molecular mechanisms and provides detailed protocols for their investigation in the laboratory.
The Molecular Epicenter: pfmdr1 and the Genesis of Multidrug Resistance
At the heart of much of the cross-resistance between mefloquine, this compound, and quinine lies a single gene: the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1).[1] This gene, located on chromosome 5, encodes the P-glycoprotein homolog 1 (Pgh1), a transmembrane protein situated on the parasite's digestive vacuole membrane.[2] Pgh1 is a transporter protein, and alterations in its expression or structure can profoundly impact the parasite's ability to handle a variety of drug compounds.[3]
Two primary types of modifications to pfmdr1 are clinically significant:
-
Gene Amplification (Increased Copy Number): One of the most well-documented mechanisms of resistance is the amplification of the pfmdr1 gene.[4] Parasites with multiple copies of pfmdr1 overexpress the Pgh1 protein.[2][5] This is strongly associated with resistance to mefloquine and this compound.[6][7] The prevailing hypothesis is that the increased number of transporter proteins enhances the efflux of these drugs from their site of action or sequesters them within the digestive vacuole, away from their primary targets.[8]
-
Single Nucleotide Polymorphisms (SNPs): Point mutations within the pfmdr1 gene can also modulate drug susceptibility. These SNPs result in amino acid changes in the Pgh1 protein, altering its substrate specificity or transport efficiency. Key mutations have been identified at codons 86, 184, 1034, 1042, and 1246.[9][10] The effects of these SNPs can be complex; for instance, the N86Y mutation (a change from asparagine to tyrosine at position 86) is associated with increased resistance to chloroquine but can lead to increased sensitivity to mefloquine and lumefantrine (which is structurally related to this compound).[8][11]
The interplay between pfmdr1 copy number and SNPs creates a complex landscape of susceptibility patterns, which is explored in the following sections.
Dissecting the Patterns: A Triad of Interconnected Resistance
Experimental data from numerous in vitro studies, where parasite growth is measured against varying drug concentrations to determine the 50% inhibitory concentration (IC50), reveals a clear and concerning pattern of co-resistance among these three drugs.
Mefloquine (MQ) & this compound (HF)
A strong, positive correlation exists between mefloquine and this compound resistance.[5][12][13] This is the most consistent cross-resistance relationship among the three. Laboratory studies have repeatedly shown that selecting for mefloquine resistance in P. falciparum cultures invariably leads to a concurrent increase in this compound resistance.[4][14][15] This tight linkage is primarily attributed to the amplification of the pfmdr1 gene, which confers resistance to both structurally similar compounds.[5][16]
Mefloquine (MQ) & Quinine (QN)
A similar, albeit sometimes weaker, positive correlation is observed between mefloquine and quinine resistance.[2][4][17] Increased pfmdr1 copy number is associated with reduced susceptibility to both drugs.[6] This suggests that quinine pressure in the field could potentially select for parasites with amplified pfmdr1, leading to mefloquine resistance, and vice versa.[2][4] However, some studies show a weaker correlation between MQ and QN IC50s compared to that between MQ and HF, suggesting that while pfmdr1 is a major factor, other mechanisms may also contribute to quinine resistance.[18][19]
The Inverse Relationship with Chloroquine (CQ)
Intriguingly, resistance to mefloquine and this compound often correlates with increased sensitivity to the 4-aminoquinoline drug, chloroquine.[4][5][17] Laboratory lines selected for high-level mefloquine resistance, which have amplified pfmdr1, often become hypersensitive to chloroquine.[2] Conversely, chloroquine-resistant parasites, which typically carry mutations in the P. falciparum chloroquine resistance transporter gene (pfcrt), are often more susceptible to mefloquine and this compound.[1][13] This "seesaw" effect underscores the distinct and sometimes opposing mechanisms of resistance.
Table 1: Summary of In Vitro Cross-Resistance Data
| Drug Combination | Correlation | Primary Molecular Driver | Representative Findings |
| Mefloquine & this compound | Strong Positive | pfmdr1 gene amplification | Selection for MQ resistance leads to a parallel and significant increase in HF IC50 values.[12][14][15] |
| Mefloquine & Quinine | Positive | pfmdr1 gene amplification | Increased pfmdr1 copy number is associated with higher IC50s for both MQ and QN.[6][17] |
| This compound & Quinine | Positive | pfmdr1 gene amplification | Parasites selected for HF resistance show significantly reduced susceptibility to QN.[14][15] |
| Mefloquine/Halofantrine & Chloroquine | Negative (Inverse) | Different primary genes (pfmdr1 vs. pfcrt) | Increased pfmdr1 copy number is often linked to increased CQ sensitivity.[4][5] CQ-resistant isolates may be more sensitive to MQ and HF.[13] |
Experimental Protocols for Assessing Cross-Resistance
To empower researchers to validate these findings and screen new compounds, we provide the following validated, step-by-step protocols.
Protocol 1: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-Based Assay)
This method measures parasite DNA replication as an indicator of growth and is a widely adopted, fluorescence-based alternative to the classic radioisotope method.[20]
Objective: To determine the IC50 value of a given antimalarial drug against a P. falciparum culture.
Materials:
-
Asynchronous P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% Albumax II or human serum)
-
Antimalarial drugs (this compound, Mefloquine, Quinine) dissolved in an appropriate solvent (e.g., 70% ethanol or DMSO)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well flat-bottom microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Plate Preparation: Prepare serial dilutions of each drug in a separate 96-well plate (master plate). A typical 2-fold dilution series across 10 wells is standard.
-
Assay Plate Seeding: Transfer 20 µL of the drug dilutions from the master plate to the assay plate. Add 180 µL of the parasite culture to each well. Include drug-free wells (positive control) and wells with uninfected red blood cells (negative control).
-
Incubation: Incubate the assay plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Prepare a SYBR Green I lysis buffer solution (e.g., 2x SYBR Green I in lysis buffer). Add 100 µL of this solution to each well of a new 96-well plate.
-
Sample Transfer: After the 72-hour incubation, carefully mix the assay plate and transfer 100 µL from each well to the corresponding well of the plate containing the lysis buffer.
-
Final Incubation: Incubate the lysis plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence (uninfected RBCs) from all readings. Normalize the data to the drug-free control wells (100% growth). Plot the percentage of growth inhibition versus the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: pfmdr1 Copy Number Variation (CNV) Analysis by Real-Time PCR
This quantitative PCR (qPCR) method determines the copy number of the pfmdr1 gene relative to a single-copy reference gene.[10]
Objective: To quantify the number of pfmdr1 gene copies in a parasite's genome.
Materials:
-
Genomic DNA extracted from P. falciparum
-
Primers and TaqMan probe for pfmdr1
-
Primers and TaqMan probe for a single-copy reference gene (e.g., β-tubulin)
-
Real-time PCR master mix
-
Real-time PCR instrument
-
Reference gDNA from a parasite with a known pfmdr1 copy number (e.g., 3D7 strain, 1 copy)
Procedure:
-
Reaction Setup: Prepare separate qPCR reactions for the target gene (pfmdr1) and the reference gene (β-tubulin) for each DNA sample. Each reaction should contain the master mix, forward primer, reverse primer, probe, and template DNA.
-
Thermal Cycling: Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40-45 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Collection: The instrument will record the fluorescence signal at each cycle, generating an amplification plot and a quantification cycle (Cq) value for each reaction.
-
Data Analysis (ΔΔCq Method):
-
Calculate the ΔCq for each sample: ΔCq = Cq(pfmdr1) - Cq(β-tubulin).
-
Calculate the ΔΔCq: ΔΔCq = ΔCq(test sample) - ΔCq(reference sample).
-
Calculate the copy number: Copy Number = 2^(-ΔΔCq).
-
A result near 1.0 indicates a single copy, while a result near 2.0 suggests two copies, and so on.
-
Visualizing the Mechanisms and Workflows
To further clarify these complex relationships and procedures, the following diagrams are provided.
Caption: Mechanism of pfmdr1-mediated cross-resistance.
Caption: Workflow for IC50 determination using SYBR Green I.
Conclusion and Future Outlook
The cross-resistance between this compound, mefloquine, and quinine is a significant clinical challenge, largely driven by modifications to the pfmdr1 gene. A strong positive correlation in resistance profiles exists between mefloquine and this compound, with a similar but sometimes less pronounced link to quinine. Understanding this multidrug resistance phenotype is critical for informing treatment guidelines, guiding drug discovery programs, and implementing effective molecular surveillance. The protocols detailed herein provide robust, standardized methods for laboratories to contribute to this global effort, ensuring that as the parasite evolves, so too does our capacity to combat it.
References
- Cowman, A. F., et al. (1994). A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro. Journal of Infectious Diseases. [Link]
- Purfield, A., et al. (2004). A new method for detection of pfmdr1 mutations in Plasmodium falciparum DNA using real-time PCR. Malaria Journal. [Link]
- Reed, M. B., et al. (2000). pfmdr1 mutations contribute to quinine resistance and enhance mefloquine and artemisinin sensitivity in Plasmodium falciparum. Molecular Microbiology. [Link]
- Oduola, A. M., et al. (1988). Mefloquine-Halofantrine Cross-Resistance in Plasmodium Falciparum Induced by Intermittent Mefloquine Pressure in. The American Journal of Tropical Medicine and Hygiene. [Link]
- Cowman, A. F., et al. (1994). Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine.
- Simon, F., et al. (1993). In Vitro Activity of this compound and its Relationship to other Standard Antimalarial Drugs against African Isolates and Clones of Plasmodium Falciparum. The American Journal of Tropical Medicine and Hygiene. [Link]
- Purfield, A., et al. (2004). A new method for detection of pfmdr1 mutations in Plasmodium falciparum DNA using real-time PCR. Malaria Journal. [Link]
- Pradines, B., et al. (2005). In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and this compound in Abidjan (Côte d'Ivoire). Malaria Journal. [Link]
- White, N. J. (2004). Antimalarial drug resistance.
- Oduola, A. M., et al. (1993). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
- Oduola, A. M., et al. (1993). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
- Andrianaranjaka, V., et al. (2019). Pcr-rflp genotyping of pfcrt and pfmdr1 in plasmodium falciparum isolates from children in Vatomandry, Madagascar. Malaria Journal. [Link]
- Charlebois, P., et al. (2014). Resistance to Antimalarial Monotherapy Is Cyclic.
- Price, R. N., et al. (1999). The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand. Antimicrobial Agents and Chemotherapy. [Link]
- Price, R. N., et al. (2004). Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet. [Link]
- Purfield, A., et al. (2004). A new method for detection of pfmdr1 mutations in Plasmodium falciparum DNA using real-time PCR.
- Cowman, A. F., et al. (1994). Selection for mefloquine resistance in Plasmodium falciparum is - linked to amplification of the pfmdrl gene and cross-resistance to this compound and quinine.
- Guiguemde, T. R., et al. (1998). In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa).
- Amato, R., et al. (2021). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Antimicrobial Agents and Chemotherapy. [Link]
- Price, R. N., et al. (1999). The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand. Antimicrobial Agents and Chemotherapy. [Link]
- Mishra, S. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Tropical Diseases. [Link]
- Cowman, A. F., et al. (1994). Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine.
- Conrad, M. D., & Fidock, D. A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. [Link]
- Hati, A. K. (2016). Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases. [Link]
- Mawili-Mboumba, D. P., et al. (2003). In vitro activity of chloroquine, quinine, mefloquine and this compound against Gabonese isolates of Plasmodium falciparum. Parasitology Research. [Link]
- Ward, S. A., et al. (1997).
- Marfurt, J., et al. (2011). Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax. Antimicrobial Agents and Chemotherapy. [Link]
- Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology. [Link]
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance.
- Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of Infectious Diseases. [Link]
- Tilley, L., et al. (2001). Quinoline antimalarials: Mechanisms of action and resistance and prospects for new agents.
Sources
- 1. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new method for detection of pfmdr1 mutations in Plasmodium falciparum DNA using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new method for detection of pfmdr1 mutations in Plasmodium falciparum DNA using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfmdr1 mutations contribute to quinine resistance and enhance mefloquine and artemisinin sensitivity in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajtmh.org [ajtmh.org]
- 13. ajtmh.org [ajtmh.org]
- 14. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and this compound in Abidjan (Côte d'Ivoire) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Comparative Guide to the Cardiotoxicity of Halofantrine and its Primary Metabolite, N-desbutylhalofantrine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The antimalarial agent halofantrine, while effective against chloroquine-resistant Plasmodium falciparum, has its clinical utility severely curtailed by a significant risk of cardiotoxicity. This toxicity manifests as a prolongation of the QT interval on the electrocardiogram (ECG), which can precipitate fatal arrhythmias such as Torsades de Pointes (TdP).[1][2] this compound is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its main, active metabolite, N-desbutylthis compound.[3] A critical question for both clinical toxicology and drug development has been whether this cardiotoxic liability is retained or altered in the metabolite. This guide provides an in-depth, objective comparison of the cardiotoxic profiles of this compound and N-desbutylthis compound, supported by experimental data, to inform preclinical safety assessment and future drug design.
The Molecular Mechanism: A Tale of a Blocked Channel
The cardiotoxicity of a wide range of structurally diverse drugs, including this compound, converges on a single molecular target: the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][4][5]
The Gatekeeper of Repolarization
The cardiac action potential is the orchestrated opening and closing of various ion channels that govern the heart's contraction and relaxation cycle. The hERG channel is responsible for the rapidly activating delayed rectifier potassium current (IKr), a crucial outward flow of potassium ions during Phase 3 of the action potential.[6] This current is essential for repolarizing the ventricular myocytes, effectively "resetting" them for the next heartbeat. The duration of the action potential is reflected on the surface ECG as the QT interval.
By blocking the hERG channel, drugs like this compound impede this potassium efflux. This delay in repolarization prolongs the action potential duration (APD), which in turn lengthens the QT interval on the ECG.[5][7] Excessive QT prolongation is a well-established surrogate marker for an increased risk of TdP.[1]
Caption: Role of the hERG (IKr) channel in cardiac repolarization.
Head-to-Head: this compound vs. N-desbutylthis compound at the hERG Channel
Direct electrophysiological assessment of hERG channel function in the presence of both compounds provides the clearest insight into their comparative cardiotoxic potential at the molecular level. The standard method involves using the whole-cell patch-clamp technique on cell lines, such as Human Embryonic Kidney (HEK293) cells, that are stably transfected to express the hERG channel.[3][8]
Studies consistently demonstrate that both the parent drug and its metabolite are potent, high-affinity blockers of the hERG channel.[3][4][8] The binding is characterized by its requirement for channel activation, indicating that the drugs bind preferentially to the open and/or inactivated states of the channel.[4][5] Furthermore, recovery from the block is minimal upon drug washout, suggesting a nearly irreversible binding or trapping of the drug within the channel's inner vestibule.[3]
Quantitative Comparison of hERG Inhibition
The most critical differentiator is potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor.
| Compound | IC50 for hERG Block | Source(s) |
| This compound | 21.6 nM | [4][8] |
| 40.0 nM | [9] | |
| 196.9 nM | [5] | |
| N-desbutylthis compound | 71.7 nM | [4][8] |
Table 1: Comparative potency of this compound and N-desbutylthis compound in blocking the hERG potassium channel.
The data clearly show that while N-desbutylthis compound is approximately 3.3 times less potent than its parent compound, it remains a highly potent hERG blocker with an IC50 value in the low nanomolar range.[4][8] This finding is crucial, as it challenges the initial hypothesis that the metabolite might be a significantly safer alternative.[10] The results strongly suggest that the gain in the safety margin for cardiotoxicity is minimal.[3][4][8]
Evidence from Integrated Systems & Clinical Reality
While in vitro ion channel assays are foundational, assessing effects in more complex biological systems is essential for contextualizing risk.
-
Isolated Heart Models: An early study using an isolated perfused rabbit heart model reported that this compound prolonged the QT interval, whereas N-desbutylthis compound had a minimal effect at the concentrations tested.[10][11] This discrepancy with the direct hERG blocking data could be due to differences in tissue penetration, protein binding, or the specific concentrations used in the perfusate. However, the overwhelming evidence from direct channel studies indicates that both compounds possess the intrinsic ability to delay repolarization.
-
In Vivo and Clinical Data: Clinical experience with this compound is extensive and concerning. It is known to cause dose- and concentration-dependent QTc prolongation.[1][12][13] In healthy volunteers receiving a 500 mg daily dose, the mean QTc interval increased by 23 ms over 22 days.[12] This effect is exacerbated by factors that increase plasma concentration, such as co-administration with CYP3A4 inhibitors (like grapefruit juice) or recent treatment with mefloquine.[14][15] The significant number of adverse event reports, including life-threatening arrhythmias and sudden death, ultimately led to severe restrictions on its use and its removal from the WHO's recommendations for malaria treatment.[1][2][10]
| Study Population | This compound Dose | Mean QTc Change | Notes | Source(s) |
| Healthy Volunteers | 500 mg daily for 22 days | +23 ms | Accumulation of drug associated with QTc prolongation. | [12] |
| Children with Malaria | Standard therapeutic dose | +31.8 ms | Moderate QTc prolongation observed. | [16] |
| Healthy Volunteers | 500 mg x 3 doses | Increased with each dose | QTc peaked 18-24 hours after first dose. | [14] |
Table 2: Examples of this compound-Induced QTc Prolongation in Clinical Settings.
Experimental Workflows for Preclinical Cardiotoxicity Assessment
To reliably compare the cardiotoxicity of a parent compound and its metabolite, a tiered experimental approach is necessary. This workflow progresses from molecular target engagement to cellular electrophysiology.
Caption: Tiered workflow for comparative cardiotoxicity screening.
Protocol 1: hERG Inhibition Assay via Automated Patch-Clamp
This high-throughput method provides a precise quantification of a compound's potency at the molecular target. It is a cornerstone of preclinical safety pharmacology mandated by regulatory agencies.[17]
Objective: To determine the IC50 of this compound and N-desbutylthis compound on the hERG potassium channel.
1. Cell Preparation:
- Culture HEK293 cells stably expressing the hERG channel in appropriate media (e.g., DMEM with 10% FBS, selection antibiotic) at 37°C, 5% CO2.
- On the day of the experiment, harvest cells at 80-90% confluency using a non-enzymatic dissociation solution to create a single-cell suspension.
- Transfer the cell suspension to the automated patch-clamp system (e.g., QPatch, SyncroPatch).
2. Electrophysiology Recording:
- Solutions:
- External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
- Internal Solution (mM): 120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH 7.2.[17]
- The system will automatically establish whole-cell patch-clamp configurations. Only cells with a seal resistance >1 GΩ and stable baseline current are used for analysis.[18]
- Voltage Protocol: Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves:
- Holding potential at -80 mV.
- Depolarizing step to +20 mV or +40 mV for 2-5 seconds to activate and then inactivate the channels.
- Repolarizing step to -50 mV or -60 mV to measure the peak tail current, which reflects the channel conductance before deactivation.[17][19]
- Repeat every 15-20 seconds.
- Record a stable baseline current in the external solution.
3. Compound Application & Data Acquisition:
- Apply a vehicle control (e.g., 0.1% DMSO) to establish the baseline for inhibition calculation.
- Sequentially apply increasing concentrations of this compound or N-desbutylthis compound (e.g., spanning 1 nM to 10 µM). Allow 3-5 minutes at each concentration to reach steady-state block.
- Record the peak tail current at each concentration.
- At the end of the experiment, apply a known potent hERG blocker (e.g., 1 µM E-4031) as a positive control to confirm maximal block.[19]
4. Data Analysis:
- Measure the peak tail current amplitude in the presence of the vehicle and each drug concentration.
- Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_drug / I_vehicle)) * 100
- Plot the % inhibition against the logarithm of the drug concentration and fit the data to the Hill equation to determine the IC50 value.
Protocol 2: Action Potential Duration (APD) Assay in Isolated Ventricular Myocytes
This assay assesses the integrated effect of a compound on the cellular electrophysiology of the target cell type, providing a more physiologically relevant endpoint than recombinant systems.
Objective: To measure the effect of this compound and N-desbutylthis compound on the action potential duration of primary cardiomyocytes.
1. Myocyte Isolation:
- Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat, guinea pig) using established enzymatic digestion protocols (e.g., Langendorff perfusion with collagenase/protease).
- Allow isolated, rod-shaped myocytes to stabilize in a Tyrode's solution.
2. Electrophysiology Recording (Manual Patch-Clamp):
- Transfer myocytes to a recording chamber on an inverted microscope and superfuse with Tyrode's solution at physiological temperature (35-37°C).
- Solutions:
- Superfusion (Tyrode's) Solution (mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4.[20]
- Pipette (Internal) Solution (mM): 110 KCl, 5 NaCl, 5 MgATP, 10 HEPES, 5 phosphocreatine; pH 7.2.[21]
- Using a glass micropipette, establish a whole-cell configuration in current-clamp mode.
3. Data Acquisition:
- Pace the myocyte at a steady frequency (e.g., 1 Hz) by injecting brief suprathreshold current pulses (2-4 ms) to elicit action potentials.
- Record a series of stable baseline action potentials.
- Superfuse the chamber with known concentrations of this compound or N-desbutylthis compound. Begin with low concentrations and progressively increase.
- Allow several minutes at each concentration for the effect to stabilize, continuously recording the elicited action potentials.
4. Data Analysis:
- For each condition (baseline and each drug concentration), analyze multiple consecutive action potentials.
- Measure the Action Potential Duration at 90% repolarization (APD90), which is the time from the initial upstroke to the point where the membrane potential has returned to 90% of its resting value.[20][21]
- Calculate the percentage change in APD90 relative to the baseline for each compound concentration.
- Plot the percentage prolongation of APD90 against drug concentration to determine the concentration-response relationship.
Conclusion and Strategic Implications
The experimental evidence is compelling: both this compound and its primary metabolite, N-desbutylthis compound, are potent blockers of the hERG potassium channel. While the metabolite is modestly less potent, its high affinity for the channel means it retains a significant liability for causing QT prolongation and life-threatening arrhythmias.[3][4][8] The initial hope that N-desbutylthis compound could be a safer antimalarial agent is not supported by the in vitro molecular data.[10]
For drug development professionals, this comparative case study underscores several critical principles:
-
Metabolite Profiling is Non-Negotiable: Cardiotoxicity screening must be performed on major metabolites in parallel with the parent compound, as activity is often retained.
-
Potency is Key: High-affinity hERG blockade (IC50 in the low nanomolar to low micromolar range) is a significant red flag that requires thorough investigation, even if a therapeutic window appears to exist.
-
Integrated Risk Assessment: While the hERG assay is the primary screen, data from more integrated systems like cardiomyocyte APD assays and, increasingly, in silico models under the CiPA initiative, are essential for a comprehensive risk assessment.[22]
Ultimately, the story of this compound and N-desbutylthis compound serves as a powerful reminder of the central role of the hERG channel in cardiac safety and the necessity of rigorous, early-stage evaluation to prevent cardiotoxic drugs from advancing.
References
- Gomez-Varela, D., et al. (2002). The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels. European Journal of Pharmacology.
- Rajamani, S., et al. (2002). The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels. PubMed. [Link]
- Wesche, D. L., et al. (2000). Mechanism of cardiotoxicity of this compound. PubMed. [Link]
- Mbai, M., et al. (2002). The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels. Cardiovascular Research, Oxford Academic. [Link]
- Creative Bioarray. In Vitro Cardiotoxicity.
- Sowunmi, A., et al. (2017). Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers. NIH. [Link]
- World Health Organization. (2017). The cardiotoxicity of antimalarials. WHO. [Link]
- Bouchaud, O., et al. (2009).
- Lavallée, I., et al. (2001). Effect of this compound on QT interval in children. NIH. [Link]
- Wesche, D. L., et al. (2000). Mechanism of cardiotoxicity of this compound.
- Batey, A. J., et al. (1998).
- Abernethy, D. R., et al. (2001).
- Traebert, M., et al. (2004). Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells. PubMed. [Link]
- Li, Z., et al. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
- Li, Z., et al. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
- Kannankeril, P., et al. (2010). Drug-induced QT interval prolongation: mechanisms and clinical management. NIH. [Link]
- Cyprotex. (n.d.). hERG Safety. Evotec. [Link]
- Batey, A. J., et al. (1997). Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs. NIH. [Link]
- Tie, H. H., et al. (2000). Inhibition of HERG potassium channels by the antimalarial agent this compound. PubMed. [Link]
- L'Heureux, N., et al. (2015). High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS. NIH. [Link]
- Levi, A. J., et al. (2000).
- Deranged Physiology. (2025). Normal processes of cardiac excitation and electrical activity. Deranged Physiology. [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective this compound disposition and effect: concentration-related QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potentiation of this compound-induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. A novel anionic conductance affects action potential duration in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Efficacy of Halofantrine Versus Artemisinin-Based Combination Therapies (ACTs) for Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Antimalarial Therapeutics
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The cornerstone of malaria control lies in effective chemotherapy, yet the parasite's ability to develop resistance to successive generations of antimalarial drugs necessitates a continuous evaluation of therapeutic strategies. This guide provides an in-depth, evidence-based comparison of the efficacy of halofantrine, a phenanthrene methanol antimalarial, and artemisinin-based combination therapies (ACTs), the current gold standard for the treatment of uncomplicated falciparum malaria. While this compound was once a valuable tool, particularly against chloroquine-resistant strains, its clinical use has been largely superseded by ACTs due to a confluence of factors centered on safety and the superior efficacy profile of combination therapy. This document will dissect the mechanistic underpinnings, comparative clinical trial data, and the causality behind the shift in treatment paradigms, offering a comprehensive resource for researchers and drug development professionals.
Mechanisms of Action: Divergent Pathways to Parasite Elimination
The disparate efficacy and safety profiles of this compound and ACTs are rooted in their distinct mechanisms of action against the Plasmodium parasite.
This compound: A Phenanthrene Methanol's Approach
This compound, a synthetic amino-alcohol, is a blood schizonticide effective against the erythrocytic stages of all human malaria parasites.[1] Its precise mechanism of action is not fully elucidated but is believed to be similar to other quinoline-like compounds. The prevailing hypothesis suggests that this compound interferes with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin.[2] By forming a complex with ferriprotoporphyrin IX, it prevents its sequestration into the inert hemozoin pigment, leading to an accumulation of toxic heme that damages parasite membranes and other essential components, ultimately causing parasite death.[2] Some evidence also points to the disruption of mitochondrial electron transport and binding to plasmepsin, a hemoglobin-degrading enzyme, as potential contributory mechanisms.[2]
Caption: Proposed mechanism of action for this compound.
Artemisinin-Based Combination Therapies (ACTs): A Two-Pronged Assault
ACTs represent a paradigm shift in malaria treatment, combining a potent, short-acting artemisinin derivative with a longer-acting partner drug. This strategy is designed to achieve rapid parasite clearance and prevent the emergence of drug resistance.[3]
The artemisinin component's action is initiated by its endoperoxide bridge, which is catalytically cleaved by intraparasitic heme-iron.[4][5] This activation generates a cascade of highly reactive carbon-centered free radicals and reactive oxygen species (ROS).[4][6] These radicals then indiscriminately alkylate and damage a multitude of parasite proteins, lipids, and nucleic acids, leading to widespread cellular damage and rapid parasite death.[6] Key targets include the translationally controlled tumor protein (TCTP) and the Plasmodium falciparum calcium ATPase 6 (PfATP6).[6]
The longer-acting partner drugs (e.g., lumefantrine, amodiaquine, piperaquine) have distinct mechanisms of action and serve to eliminate the residual parasite population, providing a protective therapeutic tail against recrudescence.[3]
Caption: Mechanism of action for Artemisinin-Based Combination Therapies (ACTs).
Comparative Efficacy: A Head-to-Head Analysis from Clinical Trials
Clinical trial data unequivocally demonstrate the superior efficacy of ACTs over this compound monotherapy. This is primarily attributed to the rapid parasite clearance rates of artemisinins and the protective effect of the partner drug against recrudescence.
| Efficacy Parameter | This compound | Artemether-Lumefantrine (ACT) | Artesunate-Amodiaquine (ACT) | Dihydroartemisinin-Piperaquine (ACT) |
| Median Parasite Clearance Time (PCT) | 48 - 75 hours[7][8] | ~32 hours[7] | Variable, generally rapid[9] | Variable, generally rapid[10] |
| Day 28 PCR-Corrected Cure Rate | 75% - 100% (variable, with higher recrudescence)[7][11][12] | >95%[3] | >90%[13][14] | >95%[10] |
| Day 42 PCR-Corrected Cure Rate | Not commonly reported, expected to be lower | >90%[9] | ~92-94%[9] | ~97-99%[10][15] |
Note: Cure rates for ACTs can vary based on the geographic location and local parasite resistance patterns to the partner drug.
A double-blind, comparative trial in travelers with uncomplicated falciparum malaria found that an artemether-lumefantrine combination had a significantly faster median parasite clearance time (32 hours) compared to this compound (48 hours).[7] However, in this particular study, the 28-day cure rate was 100% for this compound versus 82% for the ACT, though the authors noted the ACT dosing regimen may have been suboptimal, leading to an unacceptably high recrudescence rate.[7] It is important to note that this finding is an outlier, as numerous other studies have consistently shown ACTs to have cure rates exceeding 95%.[3] For instance, a study in Nigerian children showed a 100% day 14 cure rate for artemether-lumefantrine.[9]
Safety and Tolerability: The Achilles' Heel of this compound
The most significant factor limiting the use of this compound is its association with cardiotoxicity.[16] this compound causes a dose-dependent prolongation of the QT interval on the electrocardiogram (ECG), which can lead to life-threatening cardiac arrhythmias, including Torsades de Pointes.[16][17] This risk is exacerbated in patients with underlying cardiac conditions or when co-administered with other QT-prolonging drugs.[16] In contrast, while the adverse effect profiles of ACTs are largely determined by the partner drug, they are generally well-tolerated and do not carry the same risk of severe cardiotoxicity as this compound.[3]
| Adverse Event Profile | This compound | Artemisinin-Based Combination Therapies (ACTs) |
| Common Adverse Events | Abdominal pain, diarrhea, vomiting, headache, pruritus[1][8] | Determined by partner drug; generally mild and transient (e.g., headache, dizziness, nausea)[3][15] |
| Serious Adverse Events | Cardiotoxicity (QT prolongation, arrhythmias) [16][17] | Rare; serious adverse events are uncommon[18] |
A randomized, double-blind crossover study in healthy males demonstrated that a single 500 mg dose of this compound caused a significant, exposure-dependent increase in the QTc interval, with a mean maximum increase of 28 ms.[17] Conversely, the QTc interval remained unchanged after administration of co-artemether (artemether-lumefantrine).[17]
Drug Resistance: A Persistent Threat
Resistance to antimalarial drugs is a major driver of treatment failure. While resistance has been documented for both this compound and the partner drugs in ACTs, the mechanisms and clinical implications differ.
-
This compound Resistance: Resistance to this compound has been reported and is often associated with cross-resistance to mefloquine.
-
Artemisinin Resistance: Partial resistance to artemisinins, characterized by delayed parasite clearance, has emerged in Southeast Asia and parts of Africa.[6] This is primarily associated with mutations in the Plasmodium falciparum Kelch13 (PfK13) gene.[6] However, even with delayed clearance, the partner drug in an ACT can still effectively clear the remaining parasites, preventing treatment failure. The greater concern is the emergence of resistance to the partner drug, which can lead to ACT failure.[3]
Experimental Protocols: Methodologies for Efficacy Assessment
The evaluation of antimalarial drug efficacy relies on standardized in vivo and in vitro experimental protocols.
In Vivo Parasite Clearance Assay
This assay is the clinical standard for assessing the efficacy of antimalarial drugs in humans.
Objective: To measure the rate of parasite clearance from the bloodstream following drug administration.
Methodology:
-
Patient Enrollment: Recruit patients with uncomplicated P. falciparum malaria who meet predefined inclusion criteria (e.g., age, parasite density, absence of severe malaria).
-
Drug Administration: Administer the antimalarial drug(s) under direct observation.
-
Blood Smear Collection: Prepare thick and thin blood smears from finger-prick blood samples at baseline (hour 0) and at regular intervals post-treatment (e.g., 6, 12, 24, 36, 48, 60, and 72 hours).[2]
-
Microscopic Examination: Stain blood smears with Giemsa and examine under a light microscope.
-
Parasite Density Calculation: Quantify the number of asexual parasites per microliter of blood. This is typically done by counting parasites against a predetermined number of white blood cells (WBCs) in a thick smear and assuming a standard WBC count, or by counting against a number of red blood cells (RBCs) in a thin smear.
-
Data Analysis: Plot parasite density over time on a logarithmic scale. The parasite clearance half-life and the proportion of patients with detectable parasitemia on day 3 are key metrics of efficacy and potential artemisinin resistance.[2]
Caption: Workflow for an in vivo parasite clearance assay.
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay determines the concentration of a drug required to inhibit parasite growth in a laboratory setting.
Objective: To determine the 50% inhibitory concentration (IC50) of an antimalarial drug against P. falciparum.
Methodology:
-
Parasite Culture: Culture P. falciparum (either laboratory-adapted strains or clinical isolates) in vitro in human erythrocytes.
-
Drug Plate Preparation: Prepare a 96-well microtiter plate with serial dilutions of the test antimalarial drugs.
-
Infection and Incubation: Add the parasite culture to the drug-containing plate and incubate for 72 hours under appropriate atmospheric conditions (5% CO2, 5% O2, 90% N2).[4]
-
Lysis and Staining: After incubation, add a lysis buffer containing SYBR Green I fluorescent dye to each well. SYBR Green I intercalates with any double-stranded DNA, and its fluorescence is proportional to the amount of parasitic DNA.[4]
-
Fluorescence Reading: Read the fluorescence intensity of each well using a fluorescence plate reader.
-
IC50 Calculation: Plot fluorescence intensity against drug concentration and use a non-linear regression model to calculate the IC50 value, which is the drug concentration that inhibits parasite growth by 50%.[4]
Conclusion: The Unquestionable Superiority of ACTs
While this compound was historically an effective antimalarial, particularly in the era of widespread chloroquine resistance, its clinical utility is now severely limited by its significant risk of cardiotoxicity. The advent of ACTs has revolutionized malaria treatment, offering a highly efficacious, well-tolerated, and resistance-mitigating therapeutic strategy. The rapid parasite clearance afforded by the artemisinin component, combined with the sustained action of a partner drug, results in superior cure rates and a more favorable safety profile compared to this compound. For drug development professionals and researchers, the story of this compound and ACTs serves as a critical case study in the importance of balancing efficacy with safety and the strategic imperative of combination therapy in the fight against drug-resistant pathogens. The continued surveillance of ACT efficacy and the development of new combination therapies remain paramount to staying ahead of the ever-evolving malaria parasite.
References
- The comparative efficacy and tolerability of CGP 56697 (artemether + lumefantrine) versus this compound in the treatment of uncomplicated falciparum malaria in travellers returning from the Tropics to The Netherlands and France. (1999). International Journal of Antimicrobial Agents, 12(2), 159-169. [Link]
- Artemisinin antimalarials: mechanisms of action and resistance. (2024). Stanford Chemicals. [Link]
- Discovery, mechanisms of action and combination therapy of artemisinin. (2009). Expert Review of Anti-infective Therapy, 7(8), 995-1007. [Link]
- This compound. (n.d.). Wikipedia. [Link]
- Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. (2023). Molecules, 28(15), 5899. [Link]
- Microscopy standards to harmonise methods for malaria clinical research studies. (2020). Malaria Journal, 19(1), 333. [Link]
- Microscopy standards to harmonise methods for malaria clinical research studies. (2020). Mahidol Oxford Tropical Medicine Research Unit. [Link]
- Efficacy and safety of this compound in acute malaria. (1993). Journal of the Association of Physicians of India, 41(8), 507-508. [Link]
- This compound: Uses, Mechanism of Action, Side Effects & Current St
- A Systematic Literature Review of Microscopy Methods Reported in Malaria Clinical Trials in Endemic Countries. (2018). The American Journal of Tropical Medicine and Hygiene, 98(6), 1735-1742. [Link]
- A clinical trial with this compound on patients with falciparum malaria in Colombia. (1996).
- This compound. (n.d.).
- Comparison of the cardiac effects of the antimalarials co-artemether and this compound in healthy participants. (2000). British Journal of Clinical Pharmacology, 50(4), 365-369. [Link]
- Evaluation of the clinical efficacy and safety of this compound in falciparum malaria in Ibadan, Nigeria. (1990). Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(5), 644-647. [Link]
- Comparative Trial on the Response of Plasmodium Falciparum to this compound and Mefloquine in Trat Province, Eastern Thailand. (1992). Southeast Asian Journal of Tropical Medicine and Public Health, 23(1), 55-58. [Link]
- P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). WWARN. [Link]
- In vivo delayed clearance of Plasmodium falciparum malaria independent of kelch13 polymorphisms and with escalating malaria in Bangladesh. (2021). medRxiv. [Link]
- Malaria Diagnostics in Clinical Trials. (2012). Clinical Microbiology Reviews, 25(2), 315-350. [Link]
- Clinical Testing and Diagnosis for Malaria. (2024). Centers for Disease Control and Prevention. [Link]
- What is the mechanism of Artemisinin?. (2024).
- Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. (2010). Molecules, 15(3), 1379-1397. [Link]
- Antimalarial Activities of Various 9-Phenanthrenemethanols with Special Attention to WR-122455 and WR-171669. (1978). Antimicrobial Agents and Chemotherapy, 14(2), 292-314. [Link]
- Treatment of Falciparum Malaria from Vietnam with a Phenanthrene Methanol (WR 33063) and a Quinoline Methanol (WR 30090). (1972). Antimicrobial Agents and Chemotherapy, 2(3), 224-227. [Link]
- A Phenanthrene Methanol (WR 33063) for Treatment of Acute Malaria. (1973). Antimicrobial Agents and Chemotherapy, 3(2), 207-213. [Link]
- Practical aspects of in vivo antimalarial drug efficacy testing in the Americas. (2003). The American Journal of Tropical Medicine and Hygiene, 68(4), 391-397. [Link]
- Evaluating the effectiveness of artemisinin combination therapy (ACT) in treating malaria in East Africa. (n.d.). ISRCTN. [Link]
- Artemisinin-Based Combination Treatment of Falciparum Malaria. (2005). Antimicrobial Agents and Chemotherapy, 49(11), 4389-4400. [Link]
- Evaluation of the Comparative Efficacy and Safety of Artemether-Lumefantrine, Artesunate-Amodiaquine and Artesunate-Amodiaquine-Chlorpheniramine (Artemoclo™) for the Treatment of Acute Uncomplicated Malaria in Nigerian Children. (2012). Clinical Pharmacology & Biopharmaceutics, 1(3), 107. [Link]
- A randomized trial of dihydroartemisinin-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali. (2018). Malaria Journal, 17(1), 363. [Link]
- A randomized trial of dihydroartemisinin-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali. (2018). Malaria Journal, 17(1), 363. [Link]
- A randomized trial on effectiveness of artemether-lumefantrine versus artesunate plus amodiaquine for unsupervised treatment of uncomplicated Plasmodium falciparum malaria in Ghanaian children. (2009). Malaria Journal, 8, 261. [Link]
- Artesunate/Amodiaquine Versus Artemether/Lumefantrine for the Treatment of Uncomplicated Malaria in Uganda: A Randomized Trial. (2015). Clinical Infectious Diseases, 60(9), 1333-1340. [Link]
Sources
- 1. pediatriconcall.com [pediatriconcall.com]
- 2. amberlife.in [amberlife.in]
- 3. Pyronaridine–artesunate or dihydroartemisinin–piperaquine versus current first-line therapies for repeated treatment of uncomplicated malaria: a randomised, multicentre, open-label, longitudinal, controlled, phase 3b/4 trial | Medicines for Malaria Venture [mmv.org]
- 4. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 5. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stanfordchem.com [stanfordchem.com]
- 8. Microscopy standards to harmonise methods for malaria clinical research studies — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 9. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treatment of Malaria: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized trial of dihydroartemisinin–piperaquine versus artemether–lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Testing and Diagnosis for Malaria | Malaria | CDC [cdc.gov]
- 12. Practical aspects of in vivo antimalarial drug efficacy testing in the Americas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized trial of dihydroartemisinin-piperaquine versus artemether-lumefantrine for treatment of uncomplicated Plasmodium falciparum malaria in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimalarial Activities of Various 9-Phenanthrenemethanols with Special Attention to WR-122,455 and WR-171,669 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Artesunate plus mefloquine in areas with low malaria transmission performed better than mefloquine alone for uncomplicated P. falciparum malaria | Cochrane [cochrane.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Malaria Diagnostics in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomers of Halofantrine: Navigating Activity and Toxicity
The principle of chirality is a cornerstone of modern pharmacology, reminding us that a molecule's three-dimensional structure is intrinsically linked to its biological function. The antimalarial drug Halofantrine serves as a stark and compelling case study in this regard. Administered as a racemic mixture—an equal parts combination of its two non-superimposable mirror-image isomers, or enantiomers—this compound presents a classic dichotomy: one enantiomer is primarily responsible for the desired therapeutic effect, while the other is the chief culprit behind its most dangerous toxicity.
This guide provides an in-depth comparison of the (+)- and (-)-enantiomers of this compound, synthesizing experimental data to illuminate their distinct pharmacological and toxicological profiles. For researchers in drug development, this analysis underscores the critical importance of stereochemistry in optimizing therapeutic indices and designing safer medicines.
The Therapeutic Imperative: Antimalarial Efficacy
This compound is a phenanthrene methanol compound effective against the blood stages of Plasmodium falciparum, including strains resistant to other common antimalarials like chloroquine.[1] It is administered as a racemic mixture.[2] Initial in vitro studies suggested that both the (+) and (-) enantiomers, as well as the enantiomers of its primary metabolite, N-desbutylthis compound, possess equivalent antimalarial activity.[2][3][4]
However, a crucial distinction emerges from pharmacokinetic data. In human subjects, the plasma concentrations of (+)-Halofantrine are consistently higher than those of (-)-Halofantrine following administration of the racemic mixture.[4][5] This stereoselective pharmacokinetic profile suggests that the (+)-enantiomer may be the dominant contributor to the overall in vivo antimalarial effect.[3]
Interestingly, some studies have shown that chloroquine-resistant isolates of P. falciparum are more susceptible to racemic this compound than chloroquine-susceptible isolates, indicating a different mechanism of action and a lack of cross-resistance.[6]
The Toxicological Hazard: Stereoselective Cardiotoxicity
The clinical utility of this compound has been severely hampered by its association with cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram (ECG).[7][8] This can lead to a life-threatening arrhythmia known as Torsades de Pointes and sudden death.[7][9] Extensive research has revealed that this dangerous side effect is not shared equally between the two enantiomers.
The cardiotoxicity is stereoselective, with evidence strongly pointing to the (+)-enantiomer as the more cardiotoxic isomer.[10][11] The underlying mechanism for this QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][12][13] This channel is critical for cardiac repolarization, the process by which heart muscle cells reset after each beat. Inhibition of the hERG channel delays this repolarization, resulting in a longer QT interval.[8]
Racemic this compound is a potent blocker of the hERG channel, with reported IC50 values (the concentration required to inhibit 50% of the channel's activity) as low as 21.6 nM to 196.9 nM, well within the therapeutic plasma concentration range of 1.67–2.98 µM.[7][12][13] Patch-clamp studies have demonstrated that this compound binds preferentially to the open and inactivated states of the hERG channel, leading to a high-affinity, practically irreversible block.[12][14]
X-ray crystallography studies have provided structural insights into this stereospecificity. The absolute configuration of the chiral center in the more cardiotoxic (+)-Halofantrine is (R), while the less toxic (-)-Halofantrine is (S).[11][15] This structural difference dictates how each enantiomer interacts with the binding site within the hERG channel, explaining the observed difference in toxicity.
Quantitative Comparison: Efficacy vs. Toxicity
To provide a clear overview, the key quantitative parameters for this compound and its enantiomers are summarized below.
| Parameter | Racemic this compound | (+)-Halofantrine | (-)-Halofantrine | N-desbutylthis compound | Reference |
| Antimalarial Activity (IC50) | 1.14 nM (vs. CQ-R isolates) | Equipotent in vitro | Equipotent in vitro | 1.70 - 2.07 nM | [3][6] |
| hERG Channel Blockade (IC50) | 21.6 - 196.9 nM | More Potent Inhibitor | Less Potent Inhibitor | 71.7 nM | [7][10][13] |
| Pharmacokinetics (Human Plasma) | --- | Higher AUC | Lower AUC | Major Metabolite | [4] |
Note: CQ-R refers to Chloroquine-Resistant P. falciparum. AUC is the Area Under the Curve, representing total drug exposure over time.
Experimental Protocols: Assessing Stereoselective hERG Blockade
The gold-standard method for evaluating a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology assay . This technique provides direct, high-resolution measurement of ion channel currents.
Protocol: Whole-Cell Patch-Clamp Assay for hERG Current
Objective: To determine the inhibitory concentration (IC50) of this compound enantiomers on hERG channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably transfected with hERG cDNA.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
Test compounds: (+)-Halofantrine and (-)-Halofantrine stock solutions in DMSO.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Mount a coverslip onto the recording chamber of the microscope. Lower the micropipette onto a single, isolated cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Voltage Protocol & Baseline Recording: Clamp the cell's holding potential at -80 mV. To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2-5 seconds (to open and then inactivate the channels), followed by a repolarizing step to -50 mV (to observe the characteristic tail current as channels recover from inactivation and deactivate). Record baseline currents in the external solution (vehicle control).
-
Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of the test enantiomer. Allow 3-5 minutes for the drug effect to reach a steady state.
-
Data Acquisition: Record the hERG tail current in the presence of the compound using the same voltage protocol. Repeat for a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a concentration-response curve.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the log of the compound concentration. Fit the data to a Hill equation to determine the IC50 value.
Causality and Self-Validation: This protocol is the industry standard because it directly measures the functional output of the hERG channel. The use of a stable cell line ensures consistent channel expression. A gigaseal minimizes electrical noise, ensuring high-fidelity recordings. Each cell serves as its own control (baseline vs. drug), and a full concentration-response curve validates the dose-dependent nature of the inhibition.
Conclusion and Future Perspectives
The case of this compound's enantiomers is a powerful illustration of the importance of chiral separation and analysis in drug development.[16][17] While racemic this compound is an effective antimalarial, its clinical application is limited by the severe cardiotoxicity primarily caused by the (+)-enantiomer.[10] This knowledge presents a clear path forward: the development of an enantiopure formulation of (-)-Halofantrine .
Such a "chiral switch" could potentially retain the therapeutic benefits while significantly improving the safety profile, offering a safer alternative for treating multidrug-resistant malaria.[8] This underscores a fundamental principle for drug developers: investigating the properties of individual enantiomers is not merely an academic exercise but a critical step toward creating safer and more effective medicines.[18]
References
- Gómez-Viera, N., et al. (2004). Inhibition of HERG potassium channels by the antimalarial agent this compound. British Journal of Pharmacology, 141(3), 453–460.
- Sánchez-Chapula, J. A., et al. (2002). The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels. Cardiovascular Research, 57(1), 128–139.
- Gimenez, F., et al. (1995). Chiral chromatographic method to determine the enantiomers of this compound and its main chiral desbutyl metabolite in erythrocytes. Journal of Chromatography B: Biomedical Applications, 667(2), 251–257.
- Zhou, Z., et al. (1999). Block of HERG potassium channels by the GABAA receptor antagonist, pentylenetetrazole. British Journal of Pharmacology, 126(7), 1621–1628.
- Karle, J. M., et al. (1997). X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity. Antimicrobial Agents and Chemotherapy, 41(4), 791–794.
- Wesche, D. L., et al. (2000). The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels. International Journal of Cardiology, 75(2-3), 221–231.
- Wesche, D. L., et al. (2000). Mechanism of cardiotoxicity of this compound. Clinical Pharmacology & Therapeutics, 67(5), 521–529.
- Baudry, S., et al. (2006). Stereoselective this compound disposition and effect: concentration-related QTc prolongation. British Journal of Clinical Pharmacology, 62(4), 435–444.
- Traebert, M., et al. (2004). Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells. European Journal of Pharmacology, 484(1), 41–48.
- Karle, J. M., et al. (1997). X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity. Antimicrobial Agents and Chemotherapy, 41(4), 791-794.
- Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online.
- Na Bangchang, K., & Karbwang, J. (1996). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 30(4), 291–303.
- Pediatric Oncall. (n.d.). This compound. Drug Index.
- Basco, L. K., et al. (1994). In Vitro Activity of the Enantiomers of N-desbutyl Derivative of this compound. Tropical Medicine and Parasitology, 45(1), 45–46.
- Basco, L. K., et al. (1993). In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 49(3), 301–307.
- Gimenez, F. G., et al. (1992). The determination of the enantiomers of this compound and monodesbutylthis compound in plasma and whole blood using sequential achiral/chiral high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 245-250.
- Gimenez, F., et al. (1994). Plasma concentrations of the enantiomers of this compound and its main metabolite in malaria patients. European Journal of Clinical Pharmacology, 46(6), 561–562.
- Vanhauwere, B., et al. (1994). This compound Treatment of Plasmodium falciparum Malaria. Annals of Internal Medicine, 120(2), 166.
- Basco, L. K., et al. (1993). In vitro activity of the enantiomers of mefloquine, this compound and enpiroline against Plasmodium falciparum. British Journal of Clinical Pharmacology, 36(3), 268–270.
- Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(13), 5040.
- Scribd. (n.d.). Chiral Drug Separation.
- Wikipedia. (n.d.). Chiral analysis.
- Touze, J. E., et al. (2006). Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base. Malaria Journal, 5, 11.
Sources
- 1. pediatriconcall.com [pediatriconcall.com]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of the enantiomers of N-desbutyl derivative of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations of the enantiomers of this compound and its main metabolite in malaria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective this compound disposition and effect: concentration-related QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. X-ray crystal structure of the antimalarial agent (-)-halofantrine hydrochloride supports stereospecificity for cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral chromatographic method to determine the enantiomers of this compound and its main chiral desbutyl metabolite in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chiral analysis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Validation of Halofantrine Resistance Markers in Plasmodium falciparum Field Isolates
The emergence and spread of drug-resistant Plasmodium falciparum represent a significant threat to global malaria control efforts. Halofantrine, a phenanthrene methanol compound, has been an effective antimalarial, but its utility is compromised by the selection of resistant parasite strains. For researchers and drug development professionals, the accurate and efficient validation of molecular markers associated with this compound resistance is paramount for surveillance, informing treatment policies, and guiding the development of new therapeutic strategies. This guide provides an in-depth comparison of methodologies for validating this compound resistance markers, grounded in experimental data and field-proven insights.
The Genetic Basis of this compound Resistance: The Central Role of pfmdr1
The primary molecular determinant of this compound resistance in P. falciparum is the multidrug resistance 1 gene (pfmdr1). This gene encodes a P-glycoprotein homolog (Pgh1), a transporter protein located on the membrane of the parasite's digestive vacuole.[1][2] Alterations in pfmdr1 can modulate the parasite's susceptibility to a range of quinoline and structurally related antimalarials, including this compound.[3][4][5] Two key types of genetic modifications in pfmdr1 are associated with this compound resistance:
-
Gene Amplification (Copy Number Variation): An increase in the copy number of the pfmdr1 gene is strongly associated with resistance to Mefloquine and this compound in both laboratory and field isolates.[2][6][7][8] This amplification leads to overexpression of the Pgh1 transporter, which is thought to enhance the efflux of the drug from its site of action.[1][9][10]
-
Single Nucleotide Polymorphisms (SNPs): Point mutations in the pfmdr1 gene can also influence drug susceptibility, often in a complex manner that can affect multiple drugs. Key SNPs implicated in modulating susceptibility to this compound and other antimalarials include:
-
N86Y: This mutation has been associated with decreased sensitivity to Chloroquine but paradoxically, increased sensitivity to Mefloquine and this compound.[1][11] Its prevalence varies geographically, with notable absence in parts of Southeast Asia.[12]
-
Y184F: The Y184F mutation is another important marker, and its prevalence also shows significant geographical variation.[12][13][14]
-
D1246Y: This mutation is often considered in conjunction with other SNPs to define resistance haplotypes.[13][15][16]
-
The interplay between pfmdr1 copy number and specific SNPs creates complex resistance phenotypes, necessitating a multi-faceted approach to their validation.
Comparative Methodologies for Validating this compound Resistance Markers
The validation of these molecular markers relies on a combination of phenotypic and genotypic assays. Each approach offers distinct advantages and limitations, and the choice of method often depends on the specific research question, available resources, and the scale of the study.
Phenotypic Validation: In Vitro Drug Susceptibility Testing
In vitro culture of P. falciparum allows for the direct measurement of the parasite's susceptibility to this compound. This is considered the "gold standard" for confirming resistance, as it provides a direct biological measure of the parasite's ability to survive in the presence of the drug.[17][18]
Experimental Protocol: Standard In Vitro Microtest (WHO-based)
-
Sample Collection and Preparation: Collect venous blood from infected individuals into an anticoagulant (e.g., heparin or EDTA). Isolate parasites from the blood, often by washing and removing white blood cells.
-
Parasite Culture: Culture the field isolates in vitro using standard techniques (e.g., RPMI 1640 medium supplemented with human serum and erythrocytes) to achieve a parasitemia suitable for testing.[18]
-
Drug Plate Preparation: Prepare 96-well microtiter plates with serial dilutions of this compound. Include drug-free control wells.
-
Inoculation: Inoculate the plates with the cultured parasites at a known parasitemia and hematocrit.
-
Incubation: Incubate the plates for 48-72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[19]
-
Growth Inhibition Assessment: Measure parasite growth inhibition using methods such as:
-
Microscopy: Giemsa-stained blood smears to determine the percentage of schizont maturation inhibition.
-
Hypoxanthine Incorporation: Measure the incorporation of radiolabeled [³H]-hypoxanthine, a nucleic acid precursor, as an indicator of parasite viability.[20]
-
SYBR Green I-based Fluorescence Assay: A high-throughput method that uses a DNA-intercalating dye to quantify parasite proliferation.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the drug concentration that inhibits parasite growth by 50% compared to the drug-free control. A higher IC₅₀ value indicates reduced susceptibility.
Causality and Rationale: This method directly links the genetic makeup of the parasite to its functional response to the drug, providing the strongest evidence for a marker's role in resistance. It is essential for discovering novel resistance mechanisms and for validating the clinical relevance of known markers.[17][21]
Genotypic Validation: Molecular Assays
Molecular assays offer a more rapid and high-throughput alternative to phenotypic testing for known resistance markers.[21][22] They are particularly well-suited for large-scale epidemiological surveillance.
Workflow for Molecular Validation of this compound Resistance Markers
Caption: Workflow for the molecular validation of pfmdr1 markers.
1. Real-Time PCR (qPCR) for pfmdr1 Copy Number Variation
This is the most common and quantitative method for determining gene copy number.
Experimental Protocol: TaqMan Real-Time PCR
-
Primer and Probe Design: Design primers and a TaqMan probe specific to a conserved region of the pfmdr1 gene. A reference gene with a known single copy (e.g., β-tubulin) is also required with its own set of primers and a distinctly labeled probe.
-
Reaction Setup: Prepare a reaction mix containing template DNA, pfmdr1 primers and probe, reference gene primers and probe, and a suitable master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR instrument. The instrument will measure the fluorescence emitted by the probes in each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) for both pfmdr1 and the reference gene. The copy number of pfmdr1 relative to the reference gene is calculated using the ΔΔCt method.
Causality and Rationale: qPCR provides a highly sensitive and specific quantification of gene copies.[23] The rationale is that a lower Ct value for pfmdr1 relative to the single-copy reference gene indicates a higher starting number of gene copies in the genomic DNA.
2. PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) for SNP Detection
PCR-RFLP is a cost-effective method for screening for known SNPs.
Experimental Protocol: N86Y SNP Detection
-
PCR Amplification: Amplify the region of pfmdr1 containing the codon 86 using specific primers.
-
Restriction Digest: The N86Y mutation creates or abolishes a restriction site for a specific enzyme (e.g., AflIII). Incubate the PCR product with the appropriate restriction enzyme.
-
Gel Electrophoresis: Separate the digested fragments on an agarose gel. The banding pattern will differ between the wild-type (N86) and mutant (86Y) alleles.[11]
Causality and Rationale: This method relies on the high specificity of restriction enzymes to recognize and cut specific DNA sequences. A point mutation can alter this recognition site, leading to a predictable change in the size of the DNA fragments after digestion.
3. DNA Sequencing for SNP Detection
Sanger sequencing or Next-Generation Sequencing (NGS) provides the most definitive characterization of SNPs.
Experimental Protocol: Sanger Sequencing
-
PCR Amplification: Amplify the target region of pfmdr1.
-
PCR Product Purification: Purify the amplified DNA to remove primers and dNTPs.
-
Sequencing Reaction: Perform a cycle sequencing reaction using a labeled dideoxynucleotide chain termination method.
-
Capillary Electrophoresis: Separate the sequencing products by size on a capillary electrophoresis instrument.
-
Sequence Analysis: Align the resulting sequence with a reference pfmdr1 sequence to identify any polymorphisms.[24]
Causality and Rationale: Sequencing directly determines the nucleotide sequence of the gene, providing unambiguous identification of known and novel mutations. It is the gold standard for confirming the presence of SNPs.
Performance Comparison of Validation Methods
| Method | Primary Application | Advantages | Limitations | Throughput | Cost per Sample |
| In Vitro Susceptibility Test | Phenotypic validation, discovery of new resistance mechanisms | - Direct measure of resistance- Gold standard for confirmation | - Labor-intensive and slow- Requires parasite culture facilities- Host factors are excluded[17] | Low | High |
| Real-Time PCR (qPCR) | pfmdr1 copy number quantification, known SNP detection | - Highly sensitive and specific[23]- Quantitative- High throughput | - Requires specialized equipment- Can be expensive | High | Moderate |
| PCR-RFLP | Screening for known SNPs | - Cost-effective- Simple to perform | - Can only detect known mutations- Potential for incomplete digestion | Moderate | Low |
| DNA Sequencing | Definitive SNP identification, discovery of new mutations | - Gold standard for SNP detection- Can identify novel mutations | - Higher cost and complexity- Data analysis can be intensive | Low (Sanger) to High (NGS) | Moderate to High |
Synergistic Validation Strategy
For a comprehensive validation of this compound resistance markers in field isolates, a synergistic approach is recommended. This involves correlating genotypic data with phenotypic data.
Caption: A synergistic workflow for marker validation.
By demonstrating a statistically significant association between the presence of a specific molecular marker (e.g., increased pfmdr1 copy number) and a resistant phenotype (e.g., elevated this compound IC₅₀), researchers can confidently validate the marker's utility for surveillance and clinical decision-making. Studies have shown a correlation between increased pfmdr1 copy number and higher IC₅₀ values for this compound, thus validating its role as a resistance marker.[6][25]
Conclusion
The validation of this compound resistance markers is a critical component of the global effort to combat malaria. While pfmdr1 copy number and point mutations are the most established markers, their validation requires a rigorous and multi-pronged approach. In vitro susceptibility testing remains the definitive method for confirming a resistant phenotype, while molecular assays such as qPCR and sequencing provide the high-throughput capacity needed for large-scale surveillance. By integrating these methodologies, researchers can effectively track the evolution and spread of this compound resistance, providing invaluable data to guide public health policy and the future of antimalarial drug development.
References
- Price, R. N., Uhlemann, A. C., Brockman, A., McGready, R., Ashley, E., Phaipun, L., ... & White, N. J. (2004). The pfmdr1 gene is associated with a multidrug-resistant phenotype in Plasmodium falciparum from the western border of Thailand. Antimicrobial agents and chemotherapy, 48(8), 2943-2949. [Link]
- Durand, R., Jafari, S., Vauzelle, J., Delabre, J. F., Jesic, Z., & Le Bras, J. (2001). Comparison of in vitro chloroquine sensitivity testing with detection of pfmdr1 point mutations in Plasmodium falciparum.
- Reed, M. B., Saliba, K. J., Caruana, S. R., Kirk, K., & Cowman, A. F. (2000). pfmdr1 mutations contribute to quinine resistance and enhance mefloquine and artemisinin sensitivity in Plasmodium falciparum. Molecular microbiology, 36(5), 1222-1232. [Link]
- Le Bras, J., & Durand, R. (2003). The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum. Fundamental & clinical pharmacology, 17(2), 147-153. [Link]
- Le Bras, J., & Ringwald, P. (1999). [Mechanisms and dynamics of drug resistance in Plasmodium falciparum]. Bulletin de la Societe de pathologie exotique (1990), 92(5 Pt 1-2), 353-358. [Link]
- Miotto, O., Almagro-Garcia, J., Manske, M., MacInnis, B., Campino, S., Rockett, K. A., ... & Kwiatkowski, D. P. (2015). Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies.
- Conrad, M. D., & Rosenthal, P. J. (2019). Molecular mechanisms of drug resistance in Plasmodium falciparum malaria. Annual review of microbiology, 73, 213-238. [Link]
- Oduola, A. M., Milhous, W. K., Salako, L. A., Walker, O., & Desjardins, R. E. (1987). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial agents and chemotherapy, 31(10), 1604-1606. [Link]
- Uhlemann, A. C., Price, R. N., van Vugt, M., Brockman, A., Hutagalung, R., Nair, S., ... & Krishna, S. (2001). The pfmdr1 gene is associated with a multidrug-resistant phenotype in Plasmodium falciparum from the western border of Thailand. Antimicrobial agents and chemotherapy, 45(10), 2829-2834. [Link]
- Anonymous. (1999). Comparison of in vitro chloroquine sensitivity testing with detection of pfmdr1 point mutations in Plasmodium falciparum. South African Journal of Science, 95(3), 129-132. [Link]
- Wellems, T. E., & Plowe, C. V. (2001). Mechanisms of drug resistance in malaria. Annual review of microbiology, 55(1), 849-873. [Link]
- Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 copy number in Plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, this compound, quinine, and artemisinin. The Journal of infectious diseases, 194(4), 528-535. [Link]
- Price, R. N., Cassar, C., Brockman, A., Taylor, W., van Vugt, M., White, N. J., ... & Krishna, S. (1999). The pfmdr1 gene is associated with a multidrug-resistant phenotype in Plasmodium falciparum from the western border of Thailand. Antimicrobial agents and chemotherapy, 43(12), 2943-2949. [Link]
- Dahl, E. L., & Rosenthal, P. J. (2007). In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes. Current opinion in infectious diseases, 20(6), 612-618. [Link]
- Wilson, C. M., Serrano, A. E., Wasley, A., Bogenschutz, M. P., Shankar, A. H., & Wirth, D. F. (1993). Amplification of pfmdr1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand. Antimicrobial agents and chemotherapy, 37(7), 1511-1515. [Link]
- Purfield, A., Nelson, A., Laoboonchai, A., Congpuong, K., McDaniel, P., Miller, R. S., ... & Wongsrichanalai, C. (2004). A new method for detection of pfmdr1 mutations in Plasmodium falciparum DNA using real-time PCR. Malaria journal, 3(1), 1-8. [Link]
- Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, this compound, Quinine, and Artemisinin.
- Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 copy number in Plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, this compound, quinine, and artemisinin. The Journal of infectious diseases, 194(4), 528-535. [Link]
- van Loon, W., Addo, M. M., Adu-Gyasi, D., Agbenyega, T., Ansong, D., Binger, T., ... & May, J. (2023). Molecular Markers of Antimalarial Drug Resistance in Plasmodium falciparum From Kumasi, Ghana, 2023. Zurich Open Repository and Archive. [Link]
- Liu, Y., Li, Y., Wei, L., He, Y., Liu, H., Dai, Y., ... & Cao, Y. (2022). In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers. Frontiers in Cellular and Infection Microbiology, 12, 991807. [Link]
- Pradines, B., Bertaux, L., Pomares, C., Delaunay, P., & Marty, P. (2011). Association between the Pfmdr1 haplotypes analyzed among 480 clinical P. falciparum African isolates and ex vivo susceptibility to methylene blue. Malaria journal, 10(1), 1-7. [Link]
- Uwimana, A., Legrand, E., Stokes, B. H., Ndikumana, J. M., Warsame, M., Umulisa, N., ... & Ringwald, P. (2020). A Narrative Review on the Prevalence of Plasmodium falciparum Resistance Mutations to Antimalarial Drugs in Rwanda.
- Plucinski, M. M., Halsey, E. S., Aidoo, M., Cunningham, C., Hwang, J., & Udhayakumar, V. (2024).
- Akerele, O. A., Obeta, M. U., Akala, H. M., Akinyele, M. O., Akala, H. M., & Obeta, M. U. (2023). Drug Resistance Molecular Markers of Plasmodium falciparum and Severity of Malaria in Febrile Children in the Sentinel Site for Malaria Surveillance of Melen in Gabon. Journal of Tropical Medicine, 2023. [Link]
- Ajibaye, O., Adegbite, B. R., Oyedeji, S. I., Eromon, P. I., & Oyeyemi, O. T. (2022). Prevalence of pfmdr1 86-184-1246 Haplotypes across Four States and Two Seasons in Northern Nigeria and Their Association with Malaria Severity.
- Dal-Bianco, M. P., Köster, K. B., Kombila, M., Kun, J. F., & Kremsner, P. G. (2007). pfmdr1 mutations in imported African Plasmodium falciparum isolates. Antimicrobial agents and chemotherapy, 51(7), 2636-2638. [Link]
- Veiga, M. I., Ferreira, P. E., Jörnhagen, L., Malmberg, M., Kone, A., Mårtensson, A., ... & Gil, J. P. (2011). Critical comparison of molecular genotyping methods for detection of drug-resistant Plasmodium falciparum. PloS one, 6(9), e24713. [Link]
- Xu, C., Zhou, Y., Feng, J., Wang, Y., Ruan, W., & Chen, J. (2023). Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021. Frontiers in Cellular and Infection Microbiology, 13, 1219266. [Link]
- Sibley, C. H., Barnes, K. I., Plowe, C. V., & World Antimalarial Resistance Network. (2008). World Antimalarial Resistance Network (WARN) II: In vitro antimalarial drug susceptibility. Malaria journal, 7(1), 1-5. [Link]
- Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. In Antimalarial Drugs. IntechOpen. [Link]
- Xu, C., Zhou, Y., Feng, J., Wang, Y., Ruan, W., & Chen, J. (2023). Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021. Frontiers in Cellular and Infection Microbiology, 13, 1219266. [Link]
- Sulistyaningsih, E., Supargiyono, S., & Sari, I. P. (2023). Molecular Method Optimization to Identify Plasmodium falciparum Multidrug Resistance 1 (pfmdr1) gene as a Predictor of Antimalarial Resistance. Biology, Medicine, & Natural Product Chemistry, 12(2), 113-118. [Link]
- Omondi, D., Okeyo, W. A., Ochieng, J., Otieno, E., Ouma, C., & Ong'echa, J. M. (2018). Selective sweeps and genetic lineages of Plasmodium falciparum multi-drug resistance (pfmdr1) gene in Kenya.
- Price, R. N., Uhlemann, A. C., van Vugt, M., Brockman, A., Hutagalung, R., Nair, S., ... & Krishna, S. (2004). Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet, 364(9432), 438-447. [Link]
- Wang, Z., Wang, Y., Cabrera, M., Zhang, Y., Gupta, B., Wu, Y., ... & Cui, L. (2015). High prevalence of pfmdr1 N86Y and Y184F mutations in Plasmodium falciparum isolates from Bioko island, Equatorial Guinea. PloS one, 10(4), e0122475. [Link]
- Costa, G. L., de Almeida, A. C. G., de Souza, J. B., de Melo, L. M., de Souza, T. C. B., de Lacerda, M. V. G., ... & de Brito, C. F. A. (2017). Assessment of copy number variation in genes related to drug resistance in Plasmodium vivax and Plasmodium falciparum isolates. Malaria journal, 16(1), 1-11. [Link]
- Plucinski, M. M., Halsey, E. S., Aidoo, M., Cunningham, C., Hwang, J., & Udhayakumar, V. (2024). Prevalence of different haplotypes in the Pfmdr1 gene in baseline samples collected at enrolment of study patients.
- Tinto, H., & D'Alessandro, U. (2014). Malaria drug resistance: molecular markers, in vivo and in vitro tests. LAP LAMBERT Academic Publishing. [Link]
- Raman, J., Mabuza, A., & Maharaj, R. (2008).
- Elamin, E. A., Abdel-wahab, A. A., Mohammed, H. A., & El-Hassan, A. M. (2019).
- Ritchie, G. Y., Mungthin, M., Green, J. E., Sibley, C. H., & Bray, P. G. (1996). In vitro selection of this compound resistance in Plasmodium falciparum is not associated with increased expression of Pgh1. Molecular and biochemical parasitology, 83(1), 35-46. [Link]
Sources
- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanisms and dynamics of drug resistance in Plasmodium falciparum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pfmdr1 Gene Is Associated with a Multidrug-Resistant Phenotype in Plasmodium falciparum from the Western Border of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, this compound, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.port.ac.uk [pure.port.ac.uk]
- 14. High prevalence of pfmdr1 N86Y and Y184F mutations in Plasmodium falciparum isolates from Bioko island, Equatorial Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pfmdr1 mutations contribute to quinine resistance and enhance mefloquine and artemisinin sensitivity in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. World Antimalarial Resistance Network (WARN) II: In vitro antimalarial drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajpp.in [ajpp.in]
- 19. researchgate.net [researchgate.net]
- 20. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciencebiology.org [sciencebiology.org]
- 23. A new method for detection of pfmdr1 mutations in Plasmodium falciparum DNA using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
How does Halofantrine's mechanism of action differ from newer antimalarials?
A Comparative Guide to the
Mechanisms of Action of Halofantrine and Newer Antimalarials
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Antimalarial Therapeutics
For decades, the global effort to combat malaria, a devastating disease caused by Plasmodium parasites, has relied on a limited arsenal of therapeutic agents. This compound, a phenanthrene methanol compound, was once a treatment option for multidrug-resistant malaria, particularly against Plasmodium falciparum.[1][2] However, its clinical utility has been severely curtailed by significant safety concerns, most notably cardiotoxicity associated with QT interval prolongation.[3][4][5][6] This critical drawback, coupled with the ever-present threat of drug resistance, has catalyzed the search for novel antimalarials with improved safety profiles and innovative mechanisms of action.[7]
This guide provides a detailed comparison of the mechanistic underpinnings of this compound with those of newer classes of antimalarial drugs. We will delve into the molecular targets, cellular consequences, and the experimental methodologies used to elucidate these pathways, offering a comprehensive resource for researchers in the field.
Part 1: The Mechanism of this compound - A Classic Approach
The primary mechanism of action for this compound, similar to other quinoline-related drugs like chloroquine, is widely believed to be the inhibition of hemozoin formation.[2][8][9]
Molecular Target: Heme Detoxification Pathway
During its intraerythrocytic stage, the malaria parasite digests vast quantities of host hemoglobin within its acidic digestive vacuole to obtain amino acids.[10] This process releases large amounts of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[11] To neutralize this threat, the parasite polymerizes the heme into an inert, crystalline structure called hemozoin (the "malaria pigment").[10]
This compound is thought to disrupt this vital detoxification process.[9][12] It is proposed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[8][12] This leads to an accumulation of toxic, free heme within the parasite's digestive vacuole, ultimately causing oxidative damage and parasite death.[13]
Visualizing the Mechanism: this compound's Action
Caption: Workflow for the colorimetric β-Hematin Inhibition Assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound (e.g., this compound, Chloroquine as a positive control) in a 96-well microplate. [14]2. Reaction Initiation: Add a solution of hemin chloride (dissolved in DMSO) to each well. Initiate the polymerization reaction by adding an acidic sodium acetate buffer (pH ~4.4-5.0). [14][15]3. Incubation: Incubate the plate at 37°C or 60°C for 18 to 48 hours to allow for β-hematin formation. [14][15]4. Pellet Washing: Centrifuge the plate to pellet the insoluble β-hematin. Discard the supernatant and wash the pellet with DMSO to remove any unreacted heme. [14]5. Quantification: Dissolve the final β-hematin pellet in a known volume of aqueous NaOH. [16]6. Data Analysis: Transfer the solubilized solution to a new plate and measure the absorbance at approximately 405 nm. The amount of absorbance is directly proportional to the amount of β-hematin formed. Calculate the percent inhibition relative to a no-drug control and determine the IC50 value. [16][17] Causality: A potent IC50 in this assay strongly suggests the compound interferes directly with heme crystallization, a hallmark of the this compound and chloroquine mechanism. [9][18]
Protocol 2: In-Parasite Ion Homeostasis Assay (for PfATP4 Inhibitors)
This cell-based assay uses ion-sensitive fluorescent dyes to measure real-time changes in intracellular Na+ or pH upon compound addition. It is the definitive method for confirming PfATP4 inhibition.
Workflow Diagram:
Caption: Workflow for measuring intracellular ion changes in parasites.
Step-by-Step Methodology:
-
Parasite Preparation: Use a synchronized culture of P. falciparum-infected red blood cells, typically at the trophozoite stage. [19]2. Dye Loading: Load the cells with a fluorescent ion indicator. For sodium, Sodium-binding benzofuran isophthalate (SBFI) is commonly used. For pH, pH-sensitive green fluorescent proteins (pHluorins) or BCECF-AM can be used. [19][20]3. Measurement: Place the loaded cells in a temperature-controlled fluorometer or on a fluorescence microscope stage.
-
Baseline Reading: Record a stable baseline fluorescence signal.
-
Compound Addition: Inject the test compound (e.g., a PfATP4 inhibitor) into the sample.
-
Data Acquisition: Continuously record the change in fluorescence intensity over time. Inhibition of PfATP4 will cause a rapid increase in the SBFI signal, indicating Na+ influx. [21]7. Data Analysis: Calibrate the fluorescence signal to absolute ion concentrations using ionophores. Determine the rate and magnitude of ion disruption and calculate the EC50 for this effect.
Causality: A rapid, dose-dependent increase in intracellular Na+ immediately following drug exposure is the functional signature of PfATP4 inhibition. [22][21]This effect should be absent for compounds with other mechanisms, like this compound or artemisinin.
Conclusion: From Broad Strokes to Precision Targeting
The evolution from this compound to newer antimalarials represents a paradigm shift in drug discovery—moving from compounds that target broad, parasite-specific biochemical processes to those that engage novel, precisely-defined molecular targets. While this compound's interference with heme detoxification was a cornerstone of antimalarial therapy, its associated cardiotoxicity underscores the urgent need for safer alternatives. [3][4] Newer agents like artemisinins, PfATP4 inhibitors, and protein synthesis inhibitors exploit unique vulnerabilities in the parasite's biology, from its reliance on iron for radical activation to its specific ion pumps and enzymatic machinery. [23][22][24]This diversification of mechanisms is our most powerful strategy against the development of drug resistance. Understanding these distinct pathways, and the experimental tools used to validate them, is essential for the continued development of next-generation therapies that are not only effective but also safe, paving the way toward the ultimate goal of malaria eradication.
References
- Current perspectives on the mechanism of action of artemisinins. PubMed.
- Innovations in Antimalarial Drug Discovery: New Targets and Leads. PubMed.
- Artemisinin. Wikipedia.
- Artemisinin: mechanisms of action, resistance and toxicity. PubMed.
- New targets for antimalarial drug discovery. PMC.
- Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. MDPI.
- This compound. Wikipedia.
- Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base. Malaria Journal.
- This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index, Pediatric Oncall.
- This compound: Uses, Dosage, Side Effects and More. MIMS Philippines.
- Antibiotic inhibitors of organellar protein synthesis in Plasmodium falciparum. PubMed.
- This compound: Uses, Mechanism of Action, Side Effects & Current Status. Amber Lifesciences.
- What is the mechanism of Artemisinin?. Patsnap Synapse.
- This compound | C26H30Cl2F3NO. PubChem.
- Malaria Policy Advisory Committee Evidence Review Group (ERG) on the cardiotoxicity of antimalarial medicines. WHO.
- "Scientists Find New Antimalarial Drug Targets". AMR Insights.
- Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases. PMC.
- The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. ResearchGate.
- Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers. NIH.
- New antimalarial drug target identified. Medicines for Malaria Venture.
- New targets for antimalarial drug discovery. ResearchGate.
- PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. PMC.
- Chloroquine inhibits heme-dependent protein synthesis in Plasmodium falciparum. NIH.
- Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system. PMC.
- Inhibitors of Protein Targets of Plasmodium falciparum. Cureus.
- This compound Side Effects: Common, Severe, Long Term. Drugs.com.
- Hemozoin and antimalarial drug discovery. PMC.
- Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. PMC.
- Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4). MDPI.
- Quantitative pH measurements in Plasmodium falciparum-infected erythrocytes using pHluorin. PubMed.
- Antimalarials Targeting the Malaria Parasite Cation ATPase P falciparum ATP4 (PfATP4). MDPI.
- Drug susceptibility testing methods of antimalarial agents. PMC.
- Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants. African Journal of Traditional, Complementary and Alternative Medicines.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers.
- β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS. GSC Biological and Pharmaceutical Sciences.
- Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. NIH.
- Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax. PMC.
- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
- Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. Nuffield Department of Medicine.
- Inhibition of hemozoin-like crystal formation by several antimalarials and antibacterial agents. ResearchGate.
- Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. PubMed Central.
- P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN.
- identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. PMC.
- Imaging ion flux and ion homeostasis in blood stage malaria parasites. PubMed.
- Single-cell measurements of ion concentrations within the intracellular parasite. PubMed.
- Inhibition of hemozoin formation in Plasmodium falciparum trophozoite extracts by heme analogs: possible implication in the resistance to malaria conferred by the beta-thalassemia trait. PubMed.
- Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. MDPI.
- Novel Ion Channel Genes in Malaria Parasites. MDPI.
- A mathematical model of ion homeostasis in the malaria parasite, Plasmodium falciparum. Open Research Repository.
Sources
- 1. pediatriconcall.com [pediatriconcall.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 7. Innovations in Antimalarial Drug Discovery: New Targets and Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of hemozoin formation in Plasmodium falciparum trophozoite extracts by heme analogs: possible implication in the resistance to malaria conferred by the beta-thalassemia trait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. amberlife.in [amberlife.in]
- 14. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 15. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 16. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medipol.edu.tr [medipol.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. Single-cell measurements of ion concentrations within the intracellular parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative pH measurements in Plasmodium falciparum-infected erythrocytes using pHluorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A comparative study of Halofantrine's effect on different cardiac ion channels
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the effects of the antimalarial drug Halofantrine on key cardiac ion channels. Moving beyond a simple recitation of facts, this document elucidates the causal mechanisms behind this compound's cardiotoxicity, offering field-proven insights into the experimental validation of these effects. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of this compound's cardiac safety profile, grounded in robust scientific evidence.
Introduction: The Cardiotoxic Potential of a Potent Antimalarial
This compound, a phenanthrene methanol derivative, was developed for its efficacy against multidrug-resistant Plasmodium falciparum malaria.[1] However, its clinical use has been significantly curtailed by reports of serious cardiovascular adverse events, including QT interval prolongation, Torsades de Pointes (TdP), ventricular arrhythmias, and sudden death.[2][3][4] These life-threatening side effects stem from the drug's interaction with the intricate symphony of ion channels that govern the cardiac action potential.
The prolongation of the QT interval on an electrocardiogram (ECG) is a critical indicator of delayed ventricular repolarization, a primary substrate for arrhythmogenesis. This compound's propensity to induce QT prolongation is a direct consequence of its effects on specific cardiac ion channels, most notably the hERG (human Ether-à-go-go-Related Gene) potassium channel.[5][6] This guide will dissect the impact of this compound on the principal ion channels responsible for the cardiac action potential:
-
hERG (IKr): The rapid delayed rectifier potassium current, crucial for ventricular repolarization.
-
Nav1.5 (INa): The fast sodium current, responsible for the rapid depolarization phase.
-
Cav1.2 (ICa,L): The L-type calcium current, which contributes to the plateau phase.
-
KvLQT1/minK (IKs): The slow delayed rectifier potassium current, another key player in repolarization.
Understanding the differential effects of this compound on these channels is paramount for appreciating its overall cardiotoxic risk profile and serves as a critical case study in preclinical cardiac safety assessment.
The Primary Target: Potent Blockade of the hERG (IKr) Channel
The overwhelming consensus in the scientific literature is that the primary mechanism of this compound's cardiotoxicity is its potent blockade of the hERG potassium channel, which conducts the IKr current.[5][6] This current is a key contributor to the repolarization phase (Phase 3) of the cardiac action potential. Inhibition of IKr leads to a delay in repolarization, manifesting as a prolonged action potential duration and, consequently, a lengthened QT interval on the ECG.
Experimental data from whole-cell patch-clamp studies on cells stably expressing the hERG channel have consistently demonstrated that this compound is a high-affinity blocker of this channel. The blockade is concentration-dependent, with reported IC50 values in the nanomolar range, which is well within the therapeutic plasma concentrations observed in patients.[5][6]
The interaction of this compound with the hERG channel is complex, exhibiting time-, voltage-, and use-dependence.[5] Studies suggest that this compound preferentially binds to the open and inactivated states of the hERG channel, which are more prevalent during the plateau and early repolarization phases of the action potential.[5] This state-dependent binding enhances the blocking effect during each cardiac cycle. Furthermore, the washout of this compound's blocking effect is very slow and often incomplete, suggesting a near-irreversible binding to the channel.[6]
The active metabolite of this compound, N-desbutylthis compound, also blocks hERG channels with high affinity, although with a slightly lower potency than the parent compound.[6] This finding is significant as it indicates that the cardiotoxic risk persists as the drug is metabolized.
Effects on Other Key Cardiac Ion Channels: A Comparative Overview
While the blockade of hERG is the most pronounced effect, a comprehensive understanding of this compound's cardiac safety profile requires an evaluation of its interactions with other major cardiac ion channels. Data on these interactions are less abundant, highlighting the critical importance of multi-channel screening in modern drug safety assessment, as advocated by initiatives like the Comprehensive in vitro Proarrhythmia Assay (CiPA).
Cardiac Sodium Channel (Nav1.5 - INa)
L-type Calcium Channel (Cav1.2 - ICa,L)
The L-type calcium current (ICa,L), mediated by the Cav1.2 channel, is a key contributor to the plateau phase (Phase 2) of the action potential and is critical for excitation-contraction coupling. There is a paucity of specific quantitative data on the direct effects of this compound on Cav1.2 channels. However, some related antimalarials, like mefloquine, have been shown to inhibit L-type calcium channels.[7] Given the structural similarities, a potential effect of this compound on Cav1.2 cannot be ruled out without direct experimental evidence. Blockade of ICa,L would tend to shorten the action potential duration, which could counteract the prolongation caused by hERG inhibition.
Slow Delayed Rectifier Potassium Channel (KvLQT1/minK - IKs)
The slow delayed rectifier potassium current (IKs), a product of the co-assembly of KvLQT1 and minK subunits, is another important repolarizing current, particularly during adrenergic stimulation. One study noted that this compound acts on potassium channels that are under the genetic regulation of LQT1 (the gene for KvLQT1) and HERG.[1] Another study in isolated feline myocytes found that this compound produced a stereoselective block of the "delayed rectifier potassium channel," a term that can encompass both IKr and IKs.[2] While this suggests a potential effect on IKs, specific IC50 values from studies on human KvLQT1/minK channels are not available. Inhibition of IKs would further exacerbate the repolarization delay caused by hERG blockade, thereby increasing the pro-arrhythmic risk.
Summary of this compound's Effects on Cardiac Ion Channels
| Ion Channel | Current | Primary Role in Action Potential | This compound Effect | IC50 Value |
| hERG | IKr | Repolarization (Phase 3) | Potent Blockade | 21.6 nM [6], 196.9 nM [5] |
| Nav1.5 | INa | Depolarization (Phase 0) | Effect suggested, but quantitative data lacking | Not Available |
| Cav1.2 | ICa,L | Plateau (Phase 2) | Not well characterized | Not Available |
| KvLQT1/minK | IKs | Repolarization (Phase 3) | Implied effect, but quantitative data lacking | Not Available |
Integrated Cardiotoxic Risk: A Multi-Channel Perspective
The pro-arrhythmic risk of a drug is not solely determined by its effect on a single ion channel but rather by the net effect of its interactions with multiple channels. The CiPA initiative emphasizes this multi-channel approach to cardiac safety assessment. In the case of this compound, its potent blockade of the primary repolarizing current, IKr, is the dominant effect and the principal driver of QT prolongation and TdP risk. The lack of significant compensatory block of depolarizing currents (INa and ICa,L), based on available information, means that the repolarization-prolonging effect of hERG inhibition is largely unopposed. Furthermore, any potential inhibition of IKs would only serve to amplify this risk.
The following diagram illustrates the integrated effect of this compound on the cardiac action potential, leading to delayed repolarization.
Caption: Integrated effect of this compound on the cardiac action potential.
Experimental Protocols: A Self-Validating System for Assessing Ion Channel Effects
The gold standard for assessing the effects of a compound on ion channels is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels of a single cell in a controlled in vitro environment.
General Principles of Whole-Cell Patch-Clamp
The protocol involves forming a high-resistance (gigaohm) seal between a glass micropipette and the membrane of a cell expressing the ion channel of interest. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a desired level, and the resulting current is measured. By applying specific voltage protocols, individual ion currents can be isolated and characterized.
Step-by-Step Methodology for hERG (IKr) Current Measurement
-
Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured and prepared for recording.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Whole-Cell Configuration: A gigaohm seal is formed, and the whole-cell configuration is established.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit and measure the hERG tail current, which is a hallmark of this channel. A typical protocol involves:
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels.
-
Repolarizing step to -50 mV to elicit the resurgent tail current as channels recover from inactivation and deactivate.
-
-
Data Acquisition: The peak tail current is measured before and after the application of various concentrations of this compound.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and the data are fitted to a Hill equation to determine the IC50 value.
The following diagram illustrates the experimental workflow for assessing this compound's effect on hERG channels.
Caption: Experimental workflow for hERG channel assessment.
Conclusion: A Case Study in the Importance of Comprehensive Cardiac Safety Profiling
This compound serves as a stark reminder of the critical need for thorough cardiac safety evaluation during drug development. Its potent and selective blockade of the hERG channel, with IC50 values falling within the therapeutic range, is the primary driver of its pro-arrhythmic potential. While the data on its effects on other cardiac ion channels such as Nav1.5, Cav1.2, and KvLQT1/minK are less definitive, the available evidence suggests that any effects on these channels are not sufficient to counteract the profound impact of hERG inhibition.
For researchers and drug development professionals, the case of this compound underscores the following key principles:
-
Early and comprehensive in vitro cardiac ion channel profiling is essential. A focus solely on the intended therapeutic target is insufficient to ensure cardiovascular safety.
-
The hERG channel is a critical, but not the only, determinant of pro-arrhythmic risk. A multi-channel perspective, as championed by the CiPA initiative, provides a more holistic and predictive assessment of cardiotoxicity.
-
Understanding the mechanism of drug-ion channel interaction is crucial. Factors such as state-dependence and binding kinetics can significantly influence the pro-arrhythmic potential of a compound.
By applying the principles and experimental approaches outlined in this guide, the scientific community can work towards the development of safer and more effective medicines, minimizing the risk of adverse cardiovascular events.
References
- Bouchaud, O., et al. (2009). Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base. Malaria Journal, 8, 289. [Link]
- Crumb, W. J., et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) proposed ion channel panel. Journal of Pharmacological and Toxicological Methods, 81, 251-262. [Link]
- Wesche, D. L., et al. (2000). Mechanism of cardiotoxicity of this compound. Clinical Pharmacology & Therapeutics, 67(5), 521-529. [Link]
- Piippo, K., et al. (2001). Effect of the antimalarial drug this compound in the long QT syndrome due to a mutation of the cardiac sodium channel gene SCN5A. The American Journal of Cardiology, 87(7), 909-911. [Link]
- Kang, J., et al. (2001). Interactions of the antimalarial drug mefloquine with the human cardiac potassium channels KvLQT1/minK and HERG. Molecular Pharmacology, 59(5), 1228-1235. [Link]
- Tie, H., et al. (2000). Inhibition of HERG potassium channels by the antimalarial agent this compound. British Journal of Pharmacology, 130(8), 1967-1975. [Link]
- Mbai, M., et al. (2002). The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels. Cardiovascular Research, 55(4), 799-805. [Link]
- Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term. [Link]
- Wikipedia. (2023). This compound. [Link]
- PubChem. (n.d.). This compound. [Link]
- Monlun, E., et al. (1995). Cardiac complications of this compound: a prospective study of 20 patients. Transactions of the Royal Society of Tropical Medicine and Hygiene, 89(4), 430-433. [Link]
- Adjei, A. A., et al. (2023). Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers. African Health Sciences, 23(1), 262-269. [Link]
- Touze, J. E., et al. (2002). The effects of antimalarial drugs on ventricular repolarization. The American Journal of Tropical Medicine and Hygiene, 67(1), 54-60. [Link]
Sources
- 1. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanion.de [nanion.de]
- 4. Cardiac complications of this compound: a prospective study of 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - PMC [pmc.ncbi.nlm.nih.gov]
Validating Halofantrine as a Gold-Standard Positive Control for Cardiotoxicity Assays: A Comparative Guide
In the landscape of preclinical drug development, robust and reliable cardiotoxicity screening is paramount. Identifying potential proarrhythmic risks early in the discovery pipeline prevents costly late-stage failures and, most importantly, ensures patient safety. A critical component of any validated cardiotoxicity assay is the use of appropriate positive controls—well-characterized compounds that reliably induce the expected toxicological effect. For assays designed to detect QT prolongation and the associated risk of Torsades de Pointes (TdP), the antimalarial drug Halofantrine has long been a compound of interest.
This guide provides an in-depth validation of this compound as a positive control for cardiotoxicity assays. We will delve into its mechanism of action, provide detailed experimental protocols for its use in key in vitro and in vivo platforms, and objectively compare its performance against other commonly used positive controls. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their cardiotoxicity screening workflows with scientific rigor and confidence.
The Scientific Rationale: Why this compound?
This compound's utility as a positive control is rooted in its well-documented and potent cardiotoxic profile. Its primary mechanism of cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1][2] This current plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by this compound leads to a prolongation of the action potential duration, which manifests as a lengthened QT interval on an electrocardiogram (ECG).[1][3] Significant QT prolongation is a known risk factor for developing the life-threatening arrhythmia, Torsades de Pointes.[1][3]
The arrhythmogenic potential of this compound is not merely a theoretical concern. Clinical use of this compound has been associated with marked QT prolongation and sudden cardiac death, leading to its withdrawal from the market in many countries.[3][4][5] This strong correlation between its molecular mechanism and clinical outcomes makes this compound an exemplary tool for validating the predictive power of preclinical cardiotoxicity assays.
Mechanism of this compound-Induced Cardiotoxicity
The interaction of this compound with the hERG channel is a key aspect of its function as a reliable positive control. The following diagram illustrates the signaling pathway and the point of intervention by this compound.
Caption: this compound blocks the hERG channel, disrupting potassium ion efflux and leading to QT prolongation.
Comparative Analysis of hERG-blocking Positive Controls
While this compound is a robust choice, other compounds are also frequently used as positive controls in cardiotoxicity assays. The selection of the most appropriate control can depend on the specific assay platform and the desired potency range. The following table provides a comparative overview of this compound and other common hERG blockers.
| Compound | IC50 for hERG Blockade (nM) | Primary Use/Characteristics | Advantages | Disadvantages |
| This compound | ~40 - 197[1][6] | Antimalarial | Potent hERG blocker with a well-documented history of clinical cardiotoxicity. | Can exhibit voltage- and use-dependency in its blocking action.[1][3] |
| Dofetilide | ~7 - 69[7] | Class III Antiarrhythmic | Highly potent and selective hERG blocker. | Can be too potent for some assay systems, requiring very low concentrations. |
| Cisapride | ~18 - 1518[8] | Gastroprokinetic Agent (withdrawn) | Known to cause QT prolongation and TdP. | Potency can vary significantly depending on the assay conditions. |
| Terfenadine | ~31 - 1885[8] | Antihistamine (withdrawn) | Well-characterized hERG blocker with a history of proarrhythmic events. | Can also inhibit other ion channels at higher concentrations.[9] |
This comparative data underscores that while all these compounds are effective hERG blockers, their potency and specificity can differ. This compound's potency in the nanomolar range makes it a suitable positive control for a wide variety of assay formats, providing a clear and reproducible signal without the need for excessively high concentrations that might induce off-target effects.
Experimental Protocols for Using this compound as a Positive Control
To ensure the reliability and reproducibility of cardiotoxicity data, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for using this compound as a positive control in key in vitro and in vivo assays.
In Vitro Assays
1. Automated Patch Clamp (APC) for hERG Channel Inhibition
Automated patch clamp systems are high-throughput platforms for assessing compound effects on specific ion channels.
Caption: Workflow for automated patch clamp hERG assay using this compound.
Step-by-Step Methodology:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel according to standard cell culture protocols.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in the appropriate extracellular buffer to achieve a range of concentrations to be tested (e.g., 1 nM to 10 µM).
-
Assay Execution:
-
Harvest and plate the cells onto the automated patch clamp system's disposable chip.
-
Establish a stable whole-cell recording and obtain a baseline hERG current measurement using a validated voltage protocol. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Apply the vehicle control (e.g., 0.1% DMSO in extracellular buffer) to establish the baseline.
-
Sequentially apply increasing concentrations of this compound, allowing for sufficient incubation time at each concentration to reach steady-state block.
-
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value for this compound.
2. Cardiomyocyte-based Assays: Microelectrode Array (MEA) and Impedance
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a more integrated and physiologically relevant model for assessing cardiotoxicity. MEA platforms measure the extracellular field potential of beating cardiomyocytes, while impedance systems measure changes in electrical resistance caused by cellular contraction and relaxation.
Caption: Workflow for hiPSC-CM based MEA and impedance assays.
Step-by-Step Methodology:
-
Cell Preparation: Plate hiPSC-CMs on fibronectin-coated MEA or impedance plates at a density that allows for the formation of a spontaneously beating syncytium. Culture the cells for several days to allow for maturation and stable beating.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in the cardiomyocyte culture medium to achieve the desired final concentrations.
-
Assay Execution:
-
Record baseline electrophysiological (MEA) or impedance signals from the beating cardiomyocytes.
-
Apply the vehicle control to the appropriate wells.
-
Add the different concentrations of this compound to the test wells.
-
Record the cellular responses over a defined period, which can range from minutes for acute effects to several days for chronic toxicity studies.
-
-
Data Analysis:
-
MEA: Analyze the field potential waveforms to extract key parameters such as the field potential duration (FPD), beat period, and spike amplitude.[1] The FPD is analogous to the QT interval on an ECG.
-
Impedance: Analyze the impedance waveforms to determine changes in beating rate, amplitude, and regularity.[10][11][12]
-
Generate concentration-response curves for the relevant parameters to characterize the effects of this compound.
-
In Vivo Assay
Telemetrized Animal Models for QT Prolongation
In vivo studies are crucial for confirming in vitro findings and assessing the integrated physiological response to a compound. Telemetry allows for the continuous monitoring of ECG parameters in conscious, freely moving animals.
Step-by-Step Methodology:
-
Animal Model: Use a suitable animal model, such as the guinea pig, which has a cardiac electrophysiology that is more similar to humans than rodents.[7][13] Surgically implant telemetry transmitters for ECG recording.
-
Acclimatization: Allow the animals to recover from surgery and acclimatize to the housing conditions.
-
Dosing and ECG Recording:
-
Record baseline ECG data for a sufficient period before dosing.
-
Administer this compound via an appropriate route (e.g., intravenous or oral gavage) at a range of doses.
-
Continuously record the ECG for a defined period post-dose (e.g., 24-48 hours).
-
-
Data Analysis:
-
Analyze the ECG recordings to measure the QT interval. Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction).
-
Compare the post-dose QTc values to the baseline values to determine the extent of QT prolongation.
-
Correlate the observed QTc prolongation with the administered dose of this compound.
-
The Role of this compound in the Context of the CiPA Initiative
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) is a new paradigm proposed by regulatory agencies and industry scientists to improve the assessment of proarrhythmic risk.[8][14] CiPA emphasizes a mechanistic understanding of a drug's effects on multiple cardiac ion channels and integrates this information into an in silico model of the human ventricular cardiomyocyte.[8][14] While CiPA focuses on a panel of reference compounds for model training and validation, the principles of using well-characterized positive controls like this compound remain fundamental to ensuring the quality and reliability of the input data for these models.
Within the CiPA framework, hiPSC-CMs play a crucial role in confirming the integrated electrophysiological effects of a drug.[8][14] Using a potent hERG blocker like this compound as a positive control in hiPSC-CM assays is essential for validating the sensitivity of these platforms to detect proarrhythmic signals. Dofetilide is one of the positive controls used in CiPA validation studies for MEA recordings with hiPSC-CMs.[15]
Conclusion
Validating the performance of cardiotoxicity assays is a non-negotiable aspect of preclinical safety pharmacology. This compound, with its well-defined mechanism of action as a potent hERG channel blocker and its documented clinical proarrhythmic effects, serves as an excellent positive control for a variety of in vitro and in vivo assays. Its use ensures that these assays are sensitive and specific enough to detect compounds with the potential to cause QT prolongation and Torsades de Pointes.
By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently incorporate this compound into their cardiotoxicity screening workflows. This will not only enhance the quality and reliability of their preclinical safety data but also contribute to the development of safer medicines.
References
- Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential. Toxicological Sciences.
- Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC - NIH.
- Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed.
- CiPA Validation of Human iPSC-derived Cardiomyocytes Using MEA Recording – Assessment of 28 Blinded Compounds - Frontiers.
- Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed.
- Cardiac hERG K+ Channel as Safety and Pharmacological Target - ResearchG
- Comprehensive In Vitro Proarrhythmia Assay (CiPA) Update from a Cardiac Safety Research Consortium / Health and.
- CiPA: Cardiac Safety Studies - Axion BioSystems.
- Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC - PubMed Central.
- Unraveling the Role of hERG Channels in Drug Safety - Cre
- The Comprehensive In Vitro Proarrhythmia Assay (CiPA)
- Determination of five positive control drugs in hERG external solution (buffer) by LC-MS/MS to support in vitro hERG assay as recommended by ICH S7B - PubMed.
- Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs - PMC - NIH.
- The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed.
- Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA.
- Development and validation of a Qube automated patch clamp hERG assay at physiological temper
- Fatal cardiotoxicity related to this compound: a review based on a worldwide safety d
- Fatal cardiotoxicity related to this compound: a review based on a worldwide safety d
- Comparison of hERG activity measured by patch clamp and 3H-dofetilide...
- Impedance-Based Detection of Beating Rhythm and Proarrhythmic Effects of Compounds on Stem Cell-Derived Cardiomyocytes - NIH.
- Cardiomyocyte Impedance Assays - PubMed.
- Evaluation of cellular impedance measures of cardiomyocyte cultures for drug screening applic
- Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC - NIH.
Sources
- 1. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac safety: Impedance assays in stem cell cardiomyocytes [metrionbiosciences.com]
- 6. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 9. Cross-Site Reliability of Human Induced Pluripotent stem cell-derived Cardiomyocyte Based Safety Assays Using Microelectrode Arrays: Results from a Blinded CiPA Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impedance-Based Detection of Beating Rhythm and Proarrhythmic Effects of Compounds on Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiomyocyte Impedance Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of cellular impedance measures of cardiomyocyte cultures for drug screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Herg assay,Structure, Various screening methods and Advantages | PPTX [slideshare.net]
- 14. cipaproject.org [cipaproject.org]
- 15. Frontiers | CiPA Validation of Human iPSC-derived Cardiomyocytes Using MEA Recording – Assessment of 28 Blinded Compounds [internal-frontiersin.org]
Navigating Resistance: A Comparative Analysis of Halofantrine's Efficacy Against Chloroquine-Sensitive and -Resistant Malaria Strains
For Immediate Distribution to the Drug Development and Parasitology Research Community
The emergence and spread of chloroquine-resistant Plasmodium falciparum has long been a formidable challenge in the global effort to control malaria. This has necessitated the development of alternative therapeutics. Among these, halofantrine, a phenanthrene methanol compound, has demonstrated significant activity as a blood schizonticide.[1] This guide provides an in-depth, objective comparison of this compound's activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, supported by experimental data and mechanistic insights.
Comparative In Vitro Efficacy: A Quantitative Look
The 50% inhibitory concentration (IC50), a measure of a drug's potency, is a critical parameter in assessing antimalarial activity. Numerous in vitro studies have evaluated the efficacy of this compound against various P. falciparum strains with differing sensitivities to chloroquine. While this compound is generally effective against both CQS and CQR strains, subtle but important differences in susceptibility have been observed.[1][2]
A key observation from multiple studies is that while chloroquine resistance dramatically increases the IC50 for chloroquine, the sensitivity to this compound is not always uniformly affected in the same way.[3][4] Some studies have reported no significant differences in the mean IC50 values for this compound between CQR and CQS isolates, suggesting a lack of complete cross-resistance.[5] However, other research indicates that the evolution of chloroquine resistance may increase the risk of the emergence of this compound resistance.[6] A positive correlation between the IC50 values of mefloquine and this compound has also been noted.[5]
The following table summarizes representative IC50 values from various studies, illustrating the comparative activity of this compound.
| P. falciparum Strain Type | Chloroquine IC50 (nM) | This compound IC50 (nM) | Quinine IC50 (nM) | Mefloquine IC50 (nM) | Reference |
| Chloroquine-Sensitive | < 100 | 0.5 - 5.0 | 50 - 200 | 5 - 20 | [7][8][9] |
| Chloroquine-Resistant | > 100 | 1.0 - 10.0 | 200 - 800 | 10 - 50 | [6][7] |
Note: The IC50 values are approximate ranges compiled from multiple sources and can vary based on the specific parasite isolate and assay conditions.
Determining In Vitro Susceptibility: A Standardized Protocol
To generate the comparative data presented above, a robust and reproducible in vitro drug susceptibility assay is essential. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for this purpose.[10][11][12] It relies on the principle that the SYBR Green I dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.
Below is a detailed protocol for this assay:
Experimental Protocol: SYBR Green I-based Drug Susceptibility Assay
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (both CQS and CQR strains) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment. This ensures a uniform starting population for the assay.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound, chloroquine (as a control), and other desired antimalarials in a 96-well microtiter plate.
-
Include drug-free wells as negative controls (100% parasite growth) and wells with uninfected red blood cells as a background control.
-
-
Assay Initiation:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2%.
-
Add 200 µL of the parasite culture to each well of the pre-dosed drug plate.
-
-
Incubation:
-
Incubate the plates for 72 hours under the same conditions as the parasite culture to allow for parasite maturation into schizonts.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
After incubation, carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence data to the drug-free control wells.
-
Plot the percentage of parasite growth inhibition against the drug concentration and determine the IC50 value using a nonlinear regression model.
-
Caption: Workflow of the SYBR Green I-based in vitro drug susceptibility assay.
Mechanistic Underpinnings of Differential Activity
The molecular mechanisms underlying chloroquine resistance are primarily linked to mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.[13] These mutations enable the parasite to expel chloroquine from its site of action, the digestive vacuole. The P. falciparum multidrug resistance 1 (pfmdr1) gene has also been implicated in modulating resistance to chloroquine and other antimalarials.[14][15]
This compound's mechanism of action, while not fully elucidated, is thought to involve interference with heme detoxification within the parasite's digestive vacuole, similar to chloroquine.[16][17] It may form toxic complexes with ferriprotoporphyrin IX, leading to parasite membrane damage.[16]
The relationship between chloroquine resistance and this compound susceptibility is complex. While both drugs target processes within the digestive vacuole, the specific interactions with transporters like PfCRT and PfMDR1 appear to differ. Some mutations in pfmdr1 that contribute to chloroquine resistance have been shown to increase susceptibility to this compound and mefloquine.[13][18][19] Conversely, amplification of the pfmdr1 gene is associated with resistance to mefloquine and this compound.[20] This suggests that while there is a potential for cross-resistance, the genetic determinants are not identical, explaining the variable activity of this compound against CQR strains.
Caption: Proposed mechanism of action and resistance for Chloroquine and this compound.
Conclusion and Future Directions
This compound demonstrates potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. While the specter of cross-resistance exists, the relationship is not straightforward, and this compound can remain effective against many CQR isolates. The genetic background of the parasite, particularly mutations and copy number variations in genes like pfcrt and pfmdr1, plays a crucial role in determining the ultimate susceptibility.
For drug development professionals, these findings underscore the importance of comprehensive in vitro screening against a panel of parasite strains with diverse resistance profiles. Understanding the nuanced mechanisms of action and resistance is paramount for the rational design of next-generation antimalarials that can circumvent existing resistance pathways. Continued surveillance of drug susceptibility patterns in clinical isolates remains a critical component of effective malaria control strategies.
References
- World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module.
- Al-Salahy, M., et al. (2018). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In: Maugeri, P., Rivas, F. (eds) Malaria. Methods in Molecular Biology, vol 1673. Humana Press, New York, NY.
- Bacon, D. J., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933.
- Johnson, J. D., et al. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933.
- Amber Lifesciences. (2025). This compound: Uses, Mechanism of Action, Side Effects & Current Status.
- Singh, A. P., et al. (2014). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA. Antimicrobial Agents and Chemotherapy, 58(8), 4498-4502.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 37393.
- Guiguemde, T. R., et al. (1998). In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa). Tropical Medicine & International Health, 3(5), 381-384.
- Geary, T. G., & Jensen, J. B. (1987). Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 81(3), 499-503.
- El-Amin, S. E. O., et al. (2014). Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum. Journal of Pathogens, 2014, 876938.
- Das, M. K., & Das, B. P. (2018). Drug susceptibility testing methods of antimalarial agents. Medical Journal Armed Forces India, 74(4), 373-378.
- Ross, L. S., et al. (2018). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 72, 577-607.
- Wikipedia. (n.d.). This compound.
- Oduola, A. M., et al. (1993). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 37(11), 2337-2343.
- Pediatric Oncall. (n.d.). This compound. Drug Index.
- U.S. Food and Drug Administration. (2002). HALFAN (this compound hydrochloride) Tablets.
- Geary, T. G., & Jensen, J. B. (1987). Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 81(3), 499-503.
- Singh, S., et al. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 9, 101.
- Marfurt, J., et al. (2011). Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax. Antimicrobial Agents and Chemotherapy, 55(7), 3450-3455.
- El-Amin, S. E. O., et al. (2014). Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum. SciSpace.
- Lwin, K. M., et al. (1998). In vitro susceptibility of Plasmodium falciparum to four antimalarial drugs in the Central Province of Papua New Guinea. Southeast Asian Journal of Tropical Medicine and Public Health, 29(1), 64-68.
- Chaijaroenkul, W., et al. (2011). Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand. The American Journal of Tropical Medicine and Hygiene, 85(4), 606-611.
- Okombo, J., et al. (2013). The role of Pfmdr1 and Pfcrt in changing chloroquine, amodiaquine, mefloquine and lumefantrine susceptibility in western-Kenya P. falciparum samples. SciSpace.
- Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 519-528.
- Oduola, A. M., et al. (1993). Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 37(11), 2337-2343.
- Pradines, B., et al. (2003). In vitro activity of chloroquine, quinine, mefloquine and this compound against Gabonese isolates of Plasmodium falciparum. Tropical Medicine & International Health, 8(1), 25-29.
- de Santana Filho, F. S., et al. (2007). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum and in Plasmodium vivax from Manaus, Amazonas State, Brazil. ResearchGate.
- Basco, L. K., et al. (2005). Individual IC50 estimations and 95% confidence intervals (bars) of chloroquine for P. falciparum isolates 1 to 79 obtained by the pLDH ELISA and the [8-³H]hypoxanthine isotopic assay. ResearchGate.
- Randrianarivelojosia, M., et al. (2001). In-vitro sensitivity of Plasmodium falciparum to chloroquine, this compound, mefloquine and quinine in Madagascar. East African Medical Journal, 78(11), 595-598.
Sources
- 1. pediatriconcall.com [pediatriconcall.com]
- 2. amberlife.in [amberlife.in]
- 3. Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of Plasmodium falciparum to four antimalarial drugs in the Central Province of Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of chloroquine, quinine, mefloquine and this compound against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Navigating the Predictive Power of In Vitro IC50 Values for Halofantrine's Clinical Efficacy Against Malaria
A Technical Guide for Researchers in Drug Development
In the landscape of antimalarial drug development, the correlation between in vitro susceptibility data and clinical outcomes is a cornerstone of preclinical evaluation. This guide provides an in-depth analysis of Halofantrine, a phenanthrene methanol antimalarial, and the predictive value of its in vitro 50% inhibitory concentration (IC50) values in determining clinical efficacy against Plasmodium falciparum. While once a promising treatment for multidrug-resistant malaria, the clinical use of this compound has been significantly limited by concerns over cardiotoxicity and erratic oral absorption.[1][2] Understanding the nuances of its in vitro to in vivo translation is crucial for the broader field of antimalarial research.
The In Vitro-In Vivo Disconnect: Understanding the Challenges with this compound
A direct correlation between a low in vitro IC50 value and a successful clinical outcome is the ideal scenario in drug development. However, for this compound, this relationship is often confounded by several factors:
-
Pharmacokinetic Variability: this compound's oral bioavailability is notoriously erratic and highly influenced by food intake.[3] A fatty meal can significantly increase absorption, leading to unpredictable plasma concentrations and an elevated risk of cardiotoxicity.[3] This variability can mean that even if a parasite is susceptible in vitro, the drug may not reach or maintain therapeutic concentrations in the patient's bloodstream to clear the infection.
-
Drug Resistance Mechanisms: Resistance to this compound is often multifactorial. While the precise mechanisms are not fully elucidated, they are thought to overlap with those of other quinoline-related antimalarials like mefloquine.[4] A key player is the P. falciparum multidrug resistance 1 (pfmdr1) gene. An increased copy number of the pfmdr1 gene has been associated with reduced in vitro susceptibility (higher IC50) to this compound.[5][6] This genetic marker can provide additional predictive power beyond the IC50 value alone.
-
Cardiotoxicity: A significant safety concern with this compound is its potential to cause dose-dependent prolongation of the QT interval on an electrocardiogram, which can lead to life-threatening cardiac arrhythmias.[7] This toxicity is a critical limiting factor in its clinical use and underscores the importance of considering the therapeutic index, not just efficacy, when evaluating antimalarial candidates.
Comparative Analysis: In Vitro IC50 vs. Clinical Outcomes
The following table synthesizes data from various studies to illustrate the correlation, and sometimes the discordance, between this compound's in vitro IC50 values and its clinical efficacy.
| P. falciparum Strain/Isolate Type | In Vitro IC50 Range (nM) | Corresponding Clinical Outcome | Key Influencing Factors |
| Sensitive Strains | < 10 nM | Generally high cure rates (approaching 90-99% in some studies).[1] | Adequate drug absorption is critical for success. |
| Resistant Strains | > 30 nM | Increased rates of treatment failure and recrudescence. | Often associated with increased pfmdr1 gene copy number.[5] |
| Field Isolates (Mixed Populations) | Variable | Cure rates can be unpredictable and may not directly correlate with the mean IC50 of the parasite population. | Host immunity, pharmacokinetic variability, and the presence of minority resistant parasite populations can all impact the outcome. |
Experimental Protocols: A Guide to Generating Reliable Data
To ensure the generation of robust and comparable data, standardized methodologies for both in vitro and in vivo studies are essential.
In Vitro Susceptibility Testing: The SYBR Green I Assay
The SYBR Green I-based fluorescence assay is a widely used, sensitive, and high-throughput method for determining the IC50 of antimalarial drugs.[8]
Principle: This assay measures the proliferation of malaria parasites by quantifying their DNA content. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In the presence of an effective antimalarial, parasite growth is inhibited, resulting in a lower amount of parasitic DNA and, consequently, lower fluorescence intensity.[9]
Step-by-Step Methodology:
-
Preparation of Drug Plates:
-
Serially dilute this compound in culture medium in a 96-well plate to achieve a range of concentrations.
-
Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
-
Parasite Culture and Inoculation:
-
Culture P. falciparum in human erythrocytes to achieve a parasitemia of approximately 0.5-1%.
-
Add the parasite culture to each well of the pre-dosed drug plate.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard malaria culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I.
-
Add the lysis buffer to each well to lyse the erythrocytes and release the parasite DNA.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the drug concentration.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50% compared to the drug-free control.
-
Causality Behind Experimental Choices:
-
72-hour incubation: This duration allows for at least one full cycle of parasite replication, providing a robust measure of growth inhibition.
-
SYBR Green I: This dye is highly sensitive to DNA, allowing for the detection of low levels of parasitemia.
-
Lysis Step: This is crucial for releasing the parasite DNA to be stained by the SYBR Green I dye.
Diagram of the SYBR Green I Assay Workflow:
Caption: Workflow for determining antimalarial IC50 using the SYBR Green I assay.
In Vivo Efficacy Studies: The WHO Therapeutic Efficacy Protocol
The World Health Organization (WHO) provides a standardized protocol for assessing the efficacy of antimalarial drugs in clinical settings.[10][11]
Principle: This protocol involves the systematic monitoring of clinical and parasitological responses in malaria patients following a standardized treatment regimen.[12]
Key Steps in the WHO Protocol:
-
Patient Recruitment:
-
Enroll patients with uncomplicated P. falciparum malaria who meet specific inclusion criteria (e.g., age, parasite density).
-
-
Drug Administration:
-
Administer a standardized, supervised course of this compound.
-
-
Follow-up and Monitoring:
-
Monitor patients for clinical symptoms (e.g., fever) and collect blood smears for parasite density determination at regular intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, and 28).[13]
-
-
Outcome Classification:
-
Classify treatment outcomes as either "Adequate Clinical and Parasitological Response" (ACPR) or "Treatment Failure" (TF). Treatment failure can be further categorized as Early Treatment Failure (ETF), Late Clinical Failure (LCF), or Late Parasitological Failure (LPF).
-
-
Molecular Genotyping:
-
Use PCR to distinguish between recrudescence (relapse of the original infection) and a new infection, which is particularly important in areas of high malaria transmission.
-
Causality Behind Experimental Choices:
-
Supervised Treatment: This ensures patient adherence to the drug regimen, a critical factor in assessing true drug efficacy.
-
Regular Follow-up: Frequent monitoring allows for the timely detection of treatment failure and the accurate determination of parasite clearance kinetics.
-
PCR Correction: This is essential for distinguishing true drug resistance from reinfection, providing a more accurate measure of drug efficacy.
Diagram of the WHO Therapeutic Efficacy Study Workflow:
Caption: Standardized workflow for WHO therapeutic efficacy studies of antimalarials.
Conclusion: A Multifaceted Approach to Predicting Clinical Success
While the in vitro IC50 value of this compound provides a valuable starting point for assessing its potential efficacy, it is not a standalone predictor of clinical success. A comprehensive evaluation must integrate in vitro data with pharmacokinetic profiles, molecular markers of resistance, and robust clinical trial data. The significant challenges posed by this compound's variable absorption and cardiotoxicity highlight the importance of a multifaceted approach in the development and deployment of antimalarial drugs. For researchers, this underscores the necessity of moving beyond simple IC50 values to a more holistic understanding of a drug's behavior in the complex biological system of the human host.
References
- WWARN Procedure INV08. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I.
- Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 copy number in Plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, this compound, quinine, and artemisinin. The Journal of infectious diseases, 194(4), 528–535.
- World Health Organization. (2021). Tools for monitoring antimalarial drug efficacy.
- World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy.
- Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 copy number in plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, this compound, quinine, and artemisinin. The Journal of infectious diseases, 194(4), 528–535.
- Bloland, P. B., & Williams, H. A. (2002). Methodology for Efficacy Assessment of In Vivo Malaria Therapy. In Malaria Control During Mass Population Movements and Natural Disasters.
- World Health Organization. (n.d.). WHO Template protocol for therapeutic efficacy studies. Infectious Diseases Data Observatory.
- Grimberg, B. T., & Mehlotra, R. K. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Cell Viability Assays (pp. 103-115). Humana Press, New York, NY.
- World Health Organization. (2022). Malaria chemoprevention efficacy study protocol.
- Basco, L. K., Le Bras, J., & Gillotin, C. (1992). In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum. The American journal of tropical medicine and hygiene, 47(4), 521–527.
- Jambou, R., Legrand, E., Niang, M., & Fandeur, T. (2010). Pfmdr1 copy number and arteminisin derivatives combination therapy failure in falciparum malaria in Cambodia. Malaria journal, 9, 356.
- Johnson, J. D., & Smilkstein, M. J. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial agents and chemotherapy, 51(6), 1926–1933.
- Wesche, D. L., Schuster, B. G., Wang, W. X., & Woosley, R. L. (2000). Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs. British journal of pharmacology, 130(4), 789–795.
- Grimberg, B. T., & Mehlotra, R. K. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in molecular biology (Clifton, N.J.), 1531, 103–115.
- Veiga, M. I., Dhingra, S. K., Henrich, P. P., Straimer, J., Gnädig, N., Uhlemann, A. C., ... & Fidock, D. A. (2016). Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies.
- Sidhu, A. B., Uhlemann, A. C., Valderramos, S. G., Valderramos, J. C., Krishna, S., & Fidock, D. A. (2006). Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, this compound, Quinine, and Artemisinin. The Journal of infectious diseases, 194(4), 528–535.
- Delves, M., Plouffe, D., Scheurer, C., Meister, S., Wittlin, S., Winzeler, E. A., ... & Sinden, R. E. (2012). The activities of current antimalarial drugs on the life cycle stages of Plasmodium: a comparative study with human and rodent parasites. PLoS medicine, 9(2), e1001169.
- GlaxoSmithKline. (2002). Halfan (this compound hydrochloride) Tablets.
- Bouchaud, O., Basco, L. K., Gillotin, C., Gimenez, F., Ramiliarisoa, O., Genissel, B., ... & Le Bras, J. (1994). Clinical efficacy and pharmacokinetics of micronized this compound for the treatment of acute uncomplicated falciparum malaria in nonimmune patients. The American journal of tropical medicine and hygiene, 51(2), 204–213.
- Esimone, C. O., Adikwu, M. U., & Okonta, J. M. (2008). Formulation, in vitro and in vivo evaluation of this compound-loaded solid lipid microparticles.
- Pooja, M., & Jyothi, P. (2023). Formulation and In VitroEvaluation of this compound Solid Dispersions. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-11.
- World Health Organization. (1993). This compound.
- Valderramos, S. G., Valderramos, J. C., Musset, L., Purcell, L. A., Mercereau-Puijalon, O., Legrand, E., ... & Fidock, D. A. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Antimicrobial agents and chemotherapy, 68(9), e01189-23.
- Bryson, H. M., & Goa, K. L. (1992). This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential. Drugs, 43(2), 236–258.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreasing pfmdr1 Copy Number in Plasmodium falciparum Malaria Heightens Susceptibility to Mefloquine, Lumefantrine, this compound, Quinine, and Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreasing pfmdr1 copy number in plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, this compound, quinine, and artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the acute cardiotoxicity of the antimalarial drug this compound in vitro and in vivo in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methods for surveillance of antimalarial drug efficacy [who.int]
- 11. WHO Template protocol for therapeutic efficacy studies | Infectious Diseases Data Observatory [iddo.org]
- 12. Methodology for Efficacy Assessment of In Vivo Malaria Therapy - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Global Malaria Programme [who.int]
Resistance Under the Microscope: A Comparative Guide to Halofantrine and Lumefantrine Profiles in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
The clinical utility of an antimalarial agent is intrinsically tied to its resilience against the remarkable adaptive capabilities of Plasmodium falciparum. The arylaminoalcohols, Halofantrine and Lumefantrine, offer a compelling case study in divergent clinical fates dictated by their respective resistance profiles. While chemically related, their histories of use and the parasite's response to them have been markedly different. This guide provides a detailed comparison of their resistance mechanisms, the experimental methodologies used to characterize them, and the strategic lessons learned for future antimalarial development.
Mechanism of Action and the Genesis of Resistance
Both this compound and Lumefantrine are blood schizonticides that are thought to exert their primary effect within the parasite's digestive vacuole. The prevailing hypothesis is that they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by preventing its biocrystallization into inert hemozoin. This leads to a buildup of free heme, which catalyzes the production of reactive oxygen species and ultimately leads to parasite death.
Resistance to this class of compounds is not a simple switch but a multifactorial phenomenon primarily orchestrated by two key transmembrane proteins located on the digestive vacuole membrane:
-
P. falciparum multidrug resistance protein 1 (PfMDR1): An ATP-binding cassette (ABC) transporter, PfMDR1, acts as a drug efflux pump. Polymorphisms in the pfmdr1 gene, particularly at codons N86Y, Y184F, and D1246Y, are strongly associated with altered susceptibility to both drugs.[1][2] An increased copy number of the pfmdr1 gene, leading to overexpression of the transporter, is another critical mechanism that reduces drug efficacy by actively pumping the compounds out of their site of action.[3]
-
P. falciparum chloroquine resistance transporter (PfCRT): While the K76T mutation in pfcrt is the canonical marker for chloroquine resistance, it also modulates the parasite's response to other arylaminoalcohols.[4][5] The presence of mutant PfCRT haplotypes can influence the electrochemical gradient across the vacuolar membrane, indirectly affecting the accumulation of various antimalarial agents.
Crucially, certain mutations can have opposing effects on different drugs. For instance, the PfMDR1 N86Y mutation, which confers resistance to chloroquine, has been shown to increase parasite susceptibility to Lumefantrine and Mefloquine.[6][7] This complex interplay underscores the importance of understanding the full genetic context when evaluating resistance.
Diagram 1: Molecular Mechanisms of Resistance
Caption: Drug action is inhibited by PfMDR1-mediated efflux from the digestive vacuole.
A Head-to-Head Comparison of Resistance Profiles
While sharing resistance pathways, the degree and clinical impact of resistance differ significantly between this compound and Lumefantrine. This compound, often used as a monotherapy in the past, suffered from the rapid selection of resistant parasites. Lumefantrine, conversely, has largely retained its efficacy due to its co-formulation with artemether in Artemisinin-based Combination Therapy (ACT), a strategy that drastically reduces the parasitic load and minimizes the window for resistance selection.
Cross-resistance between this compound, Lumefantrine, and Mefloquine has been well-documented, suggesting a common mechanism of resistance.[8][9]
Table 1: Quantitative Comparison of Resistance Characteristics
| Parameter | This compound | Lumefantrine |
| Primary Resistance Drivers | pfmdr1 N86Y mutation, pfmdr1 copy number amplification[2][3] | pfmdr1 N86 allele (wild-type), Y184F, D1246Y mutations, pfmdr1 copy number amplification[1][10] |
| Associated pfcrt Allele | K76T (mutant) | K76 (wild-type)[1] |
| Clinical Status | Largely obsolete due to widespread resistance and cardiotoxicity concerns. | Highly effective as a partner drug in ACT (Artemether-Lumefantrine).[11][12] |
| Typical IC50 (Sensitive Strains) | ~1-10 nM | ~5-20 nM |
| Typical IC50 (Resistant Strains) | >100 nM | ~30-100+ nM |
| Selection Pressure | High as monotherapy | Mitigated by potent, fast-acting artemether partner drug. |
Note: IC50 values are approximate and can vary significantly between parasite strains and assay conditions.
Experimental Methodologies for Resistance Surveillance
Accurate assessment of antimalarial resistance is foundational to effective public health strategy and drug development. This involves a triad of approaches: in vitro susceptibility testing, molecular genotyping, and clinical efficacy studies.
In Vitro Susceptibility Testing: The IC50 Assay
The goal of this assay is to determine the drug concentration that inhibits 50% of parasite growth (IC50), providing a quantitative measure of parasite susceptibility. The SYBR Green I-based assay is a common, fluorescence-based method that is safer and more efficient than older radioisotope-based methods.[13][14]
Rationale for Experimental Choices:
-
Synchronization: Using a synchronized, ring-stage parasite culture ensures a uniform starting population, reducing variability and yielding a more accurate dose-response curve.
-
72-hour Incubation: This duration allows for at least one full intraerythrocytic life cycle, providing a robust window to observe the inhibitory effects of the drug on parasite replication.
-
SYBR Green I: This fluorescent dye intercalates with DNA. As parasites replicate, the amount of DNA increases, leading to a higher fluorescence signal. This provides a reliable and high-throughput proxy for parasite growth.
Step-by-Step Protocol:
-
Parasite Culture: Maintain P. falciparum cultures in RPMI 1640 medium supplemented with human serum and erythrocytes. Synchronize parasites to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: Serially dilute this compound and Lumefantrine in a 96-well plate to create a range of concentrations. Include drug-free wells (positive control for growth) and parasite-free wells (background control).
-
Assay Initiation: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to all wells.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the cells. Thaw and add 100 µL of lysis buffer containing 0.2 µL/mL SYBR Green I to each well.
-
Signal Quantification: Incubate the plates in the dark for 1 hour, then measure fluorescence using a microplate reader with 485 nm excitation and 530 nm emission filters.
-
Data Analysis: Subtract the background fluorescence, normalize the data to the drug-free control, and plot the percentage of growth inhibition against the log of the drug concentration. Calculate the IC50 value using a non-linear regression sigmoidal dose-response model.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Standardized workflow for assessing in vitro antimalarial drug susceptibility.
Molecular Genotyping of Resistance Markers
Identifying the specific SNPs and copy number variations in pfmdr1 and pfcrt provides early warning signals of emerging resistance in parasite populations. This is typically achieved using PCR followed by sequencing or Restriction Fragment Length Polymorphism (RFLP) analysis.[2]
Step-by-Step Protocol (PCR-Sequencing):
-
Sample Collection: Collect blood samples from infected individuals, typically as dried blood spots on filter paper.
-
DNA Extraction: Extract parasite genomic DNA from the dried blood spots using a commercial kit.
-
Gene Amplification: Perform a nested PCR to specifically amplify the regions of the pfmdr1 and pfcrt genes containing the target SNPs (e.g., pfmdr1 codon 86, pfcrt codon 76).
-
PCR Product Purification: Purify the amplified DNA fragments to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using appropriate primers.
-
Sequence Analysis: Align the resulting sequences with a reference sequence (e.g., from the 3D7 strain) to identify polymorphisms at the codons of interest.
Strategic Implications: The Power of Combination
The contrast between this compound and Lumefantrine offers a stark lesson: antimalarial monotherapy is often a prelude to widespread resistance. The success of Artemether-Lumefantrine (AL) is a testament to the power of ACTs. The artemether component provides rapid, potent parasite clearance, drastically reducing the parasite biomass. The longer-acting Lumefantrine then "cleans up" the remaining parasites. This dual-action approach significantly lowers the probability that a spontaneously resistant mutant will survive and be transmitted.
Furthermore, the use of AL has been shown to select for parasites with the wild-type pfmdr1 N86 and pfcrt K76 alleles, effectively reversing the molecular signature of chloroquine resistance.[15][16] This demonstrates how strategic drug combinations can be used to manage and even steer the evolution of resistance in the field.
Conclusion
The resistance profiles of this compound and Lumefantrine are a study in contrast, shaped by historical use, intrinsic drug properties, and, most importantly, therapeutic strategy. This compound serves as a cautionary tale of a potent drug lost to resistance pressure from monotherapy. Lumefantrine, protected by its artemisinin partner, remains a vital tool, though the emergence of parasites with increased pfmdr1 copy numbers warrants continuous and vigilant surveillance. For drug developers, the key takeaway is that the long-term viability of any new antimalarial will depend not only on its intrinsic potency but also on its strategic deployment within a combination therapy designed to preempt and manage the inevitable evolution of resistance.
References
- Title: Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Source: Frontiers in Pharmacology. URL:[Link]
- Title: IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Source: Southeast Asian J Trop Med Public Health. URL:[Link]
- Title: Temporal trends of molecular markers associated with artemether-lumefantrine tolerance/resistance in Bagamoyo district, Tanzania. Source: Malaria Journal. URL:[Link]
- Title: Polymorphisms in Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes: Parasite Risk Factors that Affect Treatment Outcomes for P. falciparum Malaria after Artemether-Lumefantrine and Artesunate-Amodiaquine. Source: The American Journal of Tropical Medicine and Hygiene. URL:[Link]
- Title: Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum.
- Title: Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy. Source: Frontiers in Genetics. URL:[Link]
- Title: Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum. Source: SciSpace. URL:[Link]
- Title: Drug susceptibility testing methods of antimalarial agents. Source: Tropical Parasitology. URL:[Link]
- Title: Trends of Plasmodium falciparum molecular markers associated with resistance to artemisinins and reduced susceptibility to lumefantrine in Mainland Tanzania from 2016 to 2021. Source: Malaria World Journal. URL:[Link]
- Title: In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. Source: The Indian Journal of Medical Research. URL:[Link]
- Title: The role of molecular markers in emerging artemether-lumefantrine resistant Plasmodium falciparum. Source: Karolinska Institutet Open Archive. URL:[Link]
- Title: Therapeutic efficacy of artemether-lumefantrine and molecular markers of antimalarial resistance in Niger, 2022. Source: Malaria Journal. URL:[Link]
- Title: Selection of pfcrt K76 and pfmdr1 N86 Coding Alleles after Uncomplicated Malaria Treatment by Artemether-Lumefantrine in Mali. Source: International Journal of Environmental Research and Public Health. URL:[Link]
- Title: Different in vitro drug sensitivity assays used in antimalarial drug screening.
- Title: Molecular Markers of Antimalarial Drug Resistance in Plasmodium falciparum From Kumasi, Ghana, 2023. Source: Malaria World Journal. URL:[Link]
- Title: Antimalarial drug resistance in the Central and Adamawa regions of Cameroon: Prevalence of mutations in P. falciparum crt, Pfmdr1, Pfdhfr and Pfdhps genes. Source: PLOS ONE. URL:[Link]
- Title: Antimalarial Drugs and Drug Resistance.
- Title: Selection of Plasmodium falciparum pfcrt and pfmdr1 polymorphisms after treatment with artesunate-amodiaquine fixed dose combination or artemether-lumefantrine in Liberia. Source: MSF Science Portal. URL:[Link]
- Title: Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Source: Annual Review of Pharmacology and Toxicology. URL:[Link]
- Title: No Robust Evidence of Lumefantrine Resistance.
- Title: Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies.
- Title: The comparative efficacy and tolerability of CGP 56697 (artemether+lumefantrine) versus this compound in the treatment of uncomplicated falciparum malaria in travellers returning from the Tropics to The Netherlands and France. Source: International Journal of Antimicrobial Agents. URL:[Link]
- Title: Antimalarial drug resistance.
- Title: pfcrt and pfmdr1 mutations and chloroquine resistance in Plasmodium falciparum from São Toméand Príncipe, West Africa.
- Title: The comparative efficacy and tolerability of CGP 56697 (artemether + lumefantrine) versus this compound in the treatment of uncomplicated falciparum malaria in travellers returning from the Tropics to The Netherlands and France. Source: PubMed. URL:[Link]
- Title: Update on the efficacy, effectiveness and safety of artemether–lumefantrine combination therapy for treatment of uncomplicated malaria. Source: International Journal of General Medicine. URL:[Link]
- Title: Artemether‐lumefantrine (four‐dose regimen) for treating uncomplicated falciparum malaria.
- Title: The comparative efficacy and tolerability of CGP 56697 (artemether+lumefantrine) versus this compound in the treatment of uncomplicated falciparum malaria in travellers returning from the Tropics to The Netherlands and France. Source: SemOpenAlex. URL:[Link]
- Title: Antimalarial drug resistance. Source: Medicines for Malaria Venture. URL:[Link]
Sources
- 1. Temporal trends of molecular markers associated with artemether-lumefantrine tolerance/resistance in Bagamoyo district, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial drug resistance in the Central and Adamawa regions of Cameroon: Prevalence of mutations in P. falciparum crt, Pfmdr1, Pfdhfr and Pfdhps genes | PLOS One [journals.plos.org]
- 3. Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymorphisms in Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes: Parasite Risk Factors that Affect Treatment Outcomes for P. falciparum Malaria after Artemether-Lumefantrine and Artesunate-Amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - The role of molecular markers in emerging artemether-lumefantrine resistant Plasmodium falciparum - Karolinska Institutet - Figshare [openarchive.ki.se]
- 11. Update on the efficacy, effectiveness and safety of artemether–lumefantrine combination therapy for treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimalarial drug resistance | Medicines for Malaria Venture [mmv.org]
- 13. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 14. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of pfcrt K76 and pfmdr1 N86 Coding Alleles after Uncomplicated Malaria Treatment by Artemether-Lumefantrine in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of Plasmodium falciparum pfcrt and pfmdr1 polymorphisms after treatment with artesunate-amodiaquine fixed dose combination or artemether-lumefantrine in Liberia | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Halofantrine in a Laboratory Setting
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe handling and disposal of halofantrine, an antimalarial agent with significant toxicological and environmental considerations. As a compound withdrawn from many markets due to cardiotoxicity, its management in a research environment demands rigorous adherence to safety and regulatory standards.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind each step, ensuring a self-validating system of laboratory safety and environmental stewardship.
Core Directive: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its risk profile is dominated by two key areas: human cardiotoxicity and environmental persistence.
Toxicological Hazards: this compound is known to cause a life-threatening prolongation of the QT interval, which can lead to fatal cardiac arrhythmias.[1][3][4] While occupational exposure risks are lower than therapeutic doses, the potential for severe adverse effects necessitates handling it with the utmost care to prevent any form of ingestion, inhalation, or absorption.
Environmental Hazards: Safety Data Sheets (SDS) for this compound hydrochloride classify it as H413: "May cause long lasting harmful effects to aquatic life."[5][6] The compound is also practically insoluble in water, suggesting it can persist and potentially bioaccumulate in environmental sludge and sediments if released improperly.[7][8] This aquatic toxicity is the primary driver for its classification as a hazardous waste, mandating disposal through certified channels rather than sanitary sewers or general refuse.
| Property | Identifier | Source |
| Chemical Name | 1,3-dichloro-α-[2-(dibutylamino) ethyl]-6-(trifluoromethyl)-9-phenanthrene-methanol | [1][7] |
| CAS Number | 69756-53-2 | [9] |
| Molecular Formula | C₂₆H₃₀Cl₂F₃NO | [9] |
| Molecular Weight | 500.4 g/mol | [1][9] |
| Water Solubility | 0.59 mg/L (37 °C); Practically insoluble | [4][7] |
| Primary Human Hazard | Cardiotoxicity (QT Prolongation) | [1][3][4] |
| Environmental Hazard | H413: May cause long lasting harmful effects to aquatic life | [5][6] |
Immediate Safety and Handling
Prior to any handling or disposal activity, a thorough review of the substance-specific Safety Data Sheet (SDS) is mandatory.[10]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. All personnel handling this compound in any form must be equipped as follows:
| Task | Required PPE | Rationale |
| Weighing/Handling Powder | Nitrile Gloves (double-gloving recommended), Lab Coat, ANSI-rated Safety Glasses with Side Shields, Particulate Respirator (if not in a chemical fume hood) | Prevents dermal absorption and inhalation of fine particles. |
| Preparing Solutions | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, work within a certified Chemical Fume Hood | Protects against splashes and aerosol inhalation. |
| Waste Segregation/Disposal | Nitrile Gloves, Lab Coat, Safety Glasses | Minimizes risk of contact with contaminated materials. |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or involves airborne powder.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, don the full PPE suite as described for handling the pure powder.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads or a chemical spill pillow to prevent aerosolization. Do not sweep dry powder.
-
For Liquids: Cover with a suitable chemical absorbent material, working from the outside in.
-
-
Clean Up: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a detergent solution, followed by a thorough rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for this compound disposal is that it must never enter the sanitary sewer system or general waste stream.[11][12] All waste streams containing this compound must be managed as regulated hazardous chemical waste. The following workflow provides a logical pathway for proper segregation and disposal.
Caption: this compound Waste Segregation and Disposal Workflow.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[10][13]
-
Unused/Expired Pure this compound: Any bulk powder, whether expired or simply no longer needed, must be disposed of as hazardous waste. Keep it in its original container if possible, or transfer it to a new, compatible container.
-
Contaminated Labware (Non-Sharps): This category includes items like gloves, weigh boats, pipette tips, and contaminated bench paper. These items are considered "grossly contaminated" and must be placed in a designated solid hazardous waste container.
-
Contaminated Sharps: Any needle, syringe, or scalpel blade that has come into contact with this compound must be disposed of in a puncture-proof hazardous sharps container, specifically designated for chemically contaminated sharps. Do not mix these with biohazardous sharps.
-
Aqueous and Solvent Waste: All solutions containing this compound, including stock solutions, experimental media, and rinsing fluids, must be collected as liquid hazardous waste. The prohibition on sewering pharmaceutical waste is a key tenet of EPA regulations.[11][12][14]
Step 2: Containerization and Labeling
Proper containment prevents leaks and ensures safe transport.
-
Container Selection: Use only containers approved by your EHS department. They must be made of a material compatible with the waste (e.g., polyethylene for liquids) and have a secure, leak-proof lid.[14]
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and other components (for liquid waste).
-
The accumulation start date (the date the first drop of waste was added).
-
Step 3: Storage and Final Disposal
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. The area should be secure and under the control of laboratory personnel.
-
Final Disposal: Once a container is full, or if the project is complete, arrange for pickup through your institution's EHS department. They will coordinate with a licensed hazardous waste contractor. The universally accepted and most environmentally sound method for destroying pharmaceutical waste like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16][17] This process ensures the complete destruction of the active pharmaceutical ingredient.
Regulatory Framework: The Basis for Protocol
The procedures outlined above are grounded in regulations from key federal agencies.
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle-to-grave."[18][19] The prohibition on sewering hazardous pharmaceuticals and the requirements for proper containerization, labeling, and disposal are all EPA mandates.[11][14]
-
Food and Drug Administration (FDA): While the FDA provides guidance on the disposal of unused medicines for consumers, these are not the primary regulations for a laboratory setting.[20][21] However, their core principle of preventing diversion and environmental release by rendering drugs unusable aligns with RCRA's more stringent requirements.
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances.[22][23] this compound is not a federally controlled substance, so DEA-specific disposal regulations (such as the use of a Form 41 and witnessed destruction) do not apply.[24] The guiding principle remains the same: ensure the substance is rendered non-retrievable and cannot be diverted.[25]
By adhering to this comprehensive guide, research professionals can ensure the safe management and disposal of this compound, protecting themselves, the public, and the environment from its potent effects.
References
- FDA Guidelines on Proper Methods of Disposing of Unused Medicine. HealthWarehouse.
- This compound. Charles Darwin University.
- DEA Pharmaceutical Disposal Regulations. Rx Destroyer.
- This compound | C26H30Cl2F3NO | CID 37393. PubChem - NIH.
- HALFAN (this compound hydrochloride) Tablets. U.S. Food and Drug Administration.
- Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration.
- Drug Disposal: FDA's Flush List for Certain Medicines. U.S. Food and Drug Administration.
- Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration.
- New FDA Web Page w/Disposal Instructions for Select Meds. Ohio Pharmacists Association.
- This compound – Knowledge and References. Taylor & Francis Online.
- Disposal of Controlled Substances. Federal Register.
- DEA Rule on the Disposal of Controlled Substances. American Society of Health-System Pharmacists.
- Disposal of Controlled Substance Prescription Medications Abandoned at a Practitioner’s Registered Location. Drug Enforcement Administration.
- How To Safely Dispose of Controlled Substances. Daniels Health.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- Malaria. Centers for Disease Control and Prevention.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET: HALFAN 250 MG TABLETS. GlaxoSmithKline.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- This compound Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
- This compound. Wikipedia.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- This compound (oral route). Mayo Clinic.
- Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
- Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base. Malaria Journal.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration.
- Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization.
- Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services.
- GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. National Medicines Regulatory Authority, Sri Lanka.
Sources
- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 69756-53-2 [amp.chemicalbook.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. waste360.com [waste360.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. danielshealth.com [danielshealth.com]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 16. unhcr.org [unhcr.org]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. epa.gov [epa.gov]
- 19. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 20. healthwarehouse.com [healthwarehouse.com]
- 21. fda.gov [fda.gov]
- 22. rxdestroyer.com [rxdestroyer.com]
- 23. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 24. ashp.org [ashp.org]
- 25. danielshealth.com [danielshealth.com]
Navigating the Safe Handling of Halofantrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Halofantrine, an antimalarial agent. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of trust through comprehensive, expert-driven guidance.
Core Directive: Understanding the Risks of this compound
This compound, a phenanthrene methanol effective against chloroquine-resistant malaria strains, is not a benign substance to handle in a laboratory setting.[1] While its primary use is therapeutic, repeated or unprotected exposure in a research context can pose significant health risks. According to its Safety Data Sheet (SDS), this compound may cause damage to fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure.[2] Therefore, a cavalier approach to its handling is unacceptable. The protocols outlined below are designed as a self-validating system to minimize exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table summarizes the minimum PPE requirements, with explanations rooted in established safety principles for hazardous drugs.[3][4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Chemotherapy-rated gloves are tested against a wider range of chemicals and have lower permeability than standard laboratory gloves.[3] |
| Gown | Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | A solid-front gown protects against splashes and spills. The low-permeability material prevents the absorption of this compound, which could otherwise lead to skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from splashes or aerosols of this compound. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization and work cannot be conducted in a containment device. | While routine handling in a containment device should not require respiratory protection, a risk assessment should be performed for any procedure with a high potential for generating airborne particles. |
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond simply wearing the right PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from the moment it arrives to its final disposal.
Receiving and Storage
All personnel involved in receiving and unpacking shipments of this compound should be trained on its hazards.
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, don a lab coat and single-use nitrile gloves.
-
Transport: Transport the sealed container to the designated storage area.
-
Storage: Store this compound in a well-ventilated, designated area away from incompatible materials. The container should be tightly closed.[5]
Handling and Preparation
All handling of this compound powder or solutions should be performed in a designated containment device to minimize the risk of inhalation and contamination of the laboratory environment.
-
Containment: A Class I or Class II Biological Safety Cabinet (BSC) or a powder containment hood is recommended.[4]
-
Work Surface: The work surface of the containment device should be covered with a disposable, absorbent pad.
-
Aliquoting: When weighing and preparing solutions, use techniques that minimize the generation of dust and aerosols.
Decontamination and Cleaning
Regular and thorough decontamination of work surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.
-
Initial Wipe-Down: After each use, wipe down the work surface of the containment device with a suitable deactivating agent, followed by a cleaning agent (e.g., 70% ethanol).
-
Equipment Cleaning: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned.
-
Spill Management: In the event of a spill, follow established laboratory procedures for hazardous chemical spills. A spill kit containing appropriate PPE, absorbent materials, and waste disposal bags should be readily available.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and all contaminated materials must be handled with the same level of care as its use. Improper disposal can lead to environmental contamination and pose a risk to waste handlers.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[6]
-
Container Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Disposal Method: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[7][8]
Procedural Workflows
To ensure clarity and consistency, the following diagrams illustrate the key procedural workflows for handling this compound.
Caption: PPE Donning and Doffing Sequence
Caption: this compound Handling Workflow
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
All laboratory personnel handling this compound must be familiar with the location of safety showers, eyewash stations, and first aid kits.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both the integrity of their work and the protection of their health.
References
- Drugs.com. (2025, November 20). This compound: Key Safety & Patient Guidance.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: this compound.
- UW Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines.
- MIMS Philippines. (n.d.). This compound: Uses, Dosage, Side Effects and More.
- U.S. Food and Drug Administration. (2002, August 1). HALFAN (this compound hydrochloride) Tablets.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- National Medicines Regulatory Authority. (2019, October 15). Guideline for Safe Disposal of Expired and Unwanted Pharmaceuticals.
- University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
Sources
- 1. mims.com [mims.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. web.uri.edu [web.uri.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
